N-(2-Chloroethyl)-N'-(4-fluorophenyl)urea
Description
Structure
3D Structure
Properties
IUPAC Name |
1-(2-chloroethyl)-3-(4-fluorophenyl)urea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClFN2O/c10-5-6-12-9(14)13-8-3-1-7(11)2-4-8/h1-4H,5-6H2,(H2,12,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQVQWNNGRKPRIW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)NCCCl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClFN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30930306 | |
| Record name | N'-(2-Chloroethyl)-N-(4-fluorophenyl)carbamimidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30930306 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13908-32-2 | |
| Record name | 13908-32-2 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=83106 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N'-(2-Chloroethyl)-N-(4-fluorophenyl)carbamimidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30930306 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of N-(2-Chloroethyl)-N'-(4-fluorophenyl)urea
For distribution to: Researchers, scientists, and drug development professionals.
Abstract
This technical guide provides a comprehensive overview of the chemical and biological properties of N-(2-Chloroethyl)-N'-(4-fluorophenyl)urea, a member of the N-aryl-N'-(2-chloroethyl)urea (CEU) class of compounds. CEUs have garnered significant interest in medicinal chemistry due to their potent antineoplastic activities. This document elucidates the synthesis, physicochemical characteristics, reactivity, and the molecular mechanisms underlying the biological activity of this specific analogue. The information presented herein is intended to support researchers in the fields of chemical synthesis, drug discovery, and oncology by providing a detailed understanding of this compound's profile, based on established literature and data from closely related analogues.
Introduction: The Therapeutic Potential of N-aryl-N'-(2-chloroethyl)ureas
The N-aryl-N'-(2-chloroethyl)urea (CEU) scaffold represents a promising class of alkylating agents with demonstrated cytotoxic effects against various cancer cell lines.[1][2] The core structure, characterized by a phenylurea moiety linked to a reactive 2-chloroethyl group, is fundamental to their mechanism of action. These compounds are designed to covalently modify biological macromolecules, leading to the disruption of essential cellular processes and, ultimately, apoptosis in cancer cells.
Early investigations into CEU derivatives revealed their potential as antineoplastic agents.[1] Subsequent research has focused on elucidating their precise mechanisms of action, with studies pointing towards two primary pathways: the disruption of microtubule dynamics and the inhibition of the thioredoxin system.[3][4] The substitution pattern on the aryl ring plays a crucial role in modulating the potency and selectivity of these compounds, making N-(2-Chloroethyl)-N'-(4-fluorophenyl)urea a subject of interest for structure-activity relationship (SAR) studies. This guide will delve into the specific attributes of the 4-fluoro substituted analogue.
Physicochemical and Spectroscopic Profile
A thorough understanding of a compound's physical and spectroscopic properties is foundational for its application in research and development.
Physical Properties
The key physicochemical properties of N-(2-Chloroethyl)-N'-(4-fluorophenyl)urea are summarized in the table below. These characteristics are essential for handling, formulation, and experimental design.
| Property | Value | Source |
| CAS Number | 13908-32-2 | [5] |
| Molecular Formula | C₉H₁₀ClFN₂O | [5] |
| Molecular Weight | 216.64 g/mol | [5] |
| Melting Point | 132°C | [6] |
| Boiling Point (Predicted) | 295.7 ± 40.0 °C | [5] |
| Density (Predicted) | 1.325 ± 0.06 g/cm³ | [5] |
| pKa (Predicted) | 13.00 ± 0.46 | [5] |
| Appearance | White to off-white solid (typical for this class) | General knowledge |
Note: Predicted values are computationally derived and should be confirmed experimentally.
Spectroscopic Characterization
While specific spectra for N-(2-Chloroethyl)-N'-(4-fluorophenyl)urea are not widely published, its spectroscopic profile can be reliably predicted based on its chemical structure and data from analogous compounds.
-
¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic protons of the 4-fluorophenyl group, which will likely appear as a set of multiplets in the range of δ 7.0-7.5 ppm. The protons of the ethyl chain will present as two triplets, one for the methylene group adjacent to the nitrogen (around δ 3.5 ppm) and another for the methylene group bearing the chlorine atom (around δ 3.7 ppm). The two NH protons of the urea linkage would appear as broad singlets or triplets, with their chemical shifts being solvent-dependent.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will display signals for the aromatic carbons, with the carbon attached to the fluorine atom showing a characteristic large one-bond C-F coupling constant. The carbonyl carbon of the urea will resonate at approximately δ 155-160 ppm. The two carbons of the chloroethyl group are expected around δ 40-45 ppm.
-
IR (Infrared) Spectroscopy: The IR spectrum will be characterized by strong absorption bands for the N-H stretching of the urea group (around 3300 cm⁻¹). A prominent C=O (carbonyl) stretching vibration will be observed around 1640-1660 cm⁻¹. The C-Cl stretching vibration is expected in the region of 600-800 cm⁻¹.
-
MS (Mass Spectrometry): The mass spectrum will show a molecular ion peak (M⁺) at m/z 216, with a characteristic isotopic pattern (M+2) at m/z 218 in an approximate 3:1 ratio, which is indicative of the presence of one chlorine atom.
Synthesis and Reactivity
General Synthetic Pathway
N-(2-Chloroethyl)-N'-(4-fluorophenyl)urea is typically synthesized via the reaction of 4-fluoroaniline with 2-chloroethyl isocyanate. This reaction is a standard procedure for the formation of unsymmetrical ureas and is generally high-yielding.
Caption: General synthesis of N-(2-Chloroethyl)-N'-(4-fluorophenyl)urea.
Experimental Protocol: A Representative Synthesis
The following is a generalized, yet detailed protocol based on established methods for synthesizing N-aryl-N'-(2-chloroethyl)ureas.
Materials:
-
4-Fluoroaniline
-
2-Chloroethyl isocyanate
-
Anhydrous Dichloromethane (DCM)
-
Anhydrous Diethyl Ether
-
Argon or Nitrogen gas supply
Procedure:
-
Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen/argon inlet is charged with 4-fluoroaniline (1.0 equivalent) dissolved in anhydrous DCM.
-
Cooling: The solution is cooled to 0°C in an ice-water bath.
-
Addition of Isocyanate: 2-Chloroethyl isocyanate (1.05 equivalents), dissolved in a small volume of anhydrous DCM, is added dropwise to the stirred solution of 4-fluoroaniline over a period of 30 minutes.
-
Reaction: The reaction mixture is allowed to slowly warm to room temperature and is stirred for an additional 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Precipitation and Isolation: Upon completion, the reaction mixture is concentrated under reduced pressure. The resulting crude product is triturated with cold diethyl ether to induce precipitation.
-
Purification: The precipitate is collected by vacuum filtration, washed with a small amount of cold diethyl ether, and dried under vacuum to yield the pure N-(2-Chloroethyl)-N'-(4-fluorophenyl)urea. Recrystallization from a suitable solvent system (e.g., ethanol/water) can be performed for further purification if necessary.
Self-Validation: The identity and purity of the synthesized compound should be confirmed by melting point determination, ¹H NMR, ¹³C NMR, and mass spectrometry, comparing the obtained data with the expected values.
Chemical Reactivity
The primary site of reactivity in N-(2-Chloroethyl)-N'-(4-fluorophenyl)urea is the electrophilic 2-chloroethyl moiety. This group functions as an alkylating agent, capable of reacting with nucleophiles. This reactivity is central to its biological mechanism of action, where it is believed to alkylate nucleophilic residues in target proteins.[3] The urea linkage is generally stable under physiological conditions but can be susceptible to hydrolysis under harsh acidic or basic conditions.
Biological Activity and Mechanism of Action
Dual-Pronged Mechanism of Action
Research into the biological activity of CEUs has revealed a multi-faceted mechanism of action, primarily targeting two critical cellular systems.
Caption: Proposed dual mechanism of action of CEUs.
-
Microtubule Disruption: One of the primary mechanisms of cytotoxicity for CEUs is their ability to interfere with microtubule dynamics.[3] The 2-chloroethyl group alkylates nucleophilic amino acid residues, such as glutamate or cysteine, within the colchicine-binding site of β-tubulin.[3] This covalent modification prevents the proper polymerization of tubulin dimers into microtubules, leading to the disruption of the mitotic spindle, cell cycle arrest in the G2/M phase, and subsequent apoptosis.[3]
-
Inhibition of Thioredoxin-1 (Trx1) Nuclear Translocation: Several N-phenyl-N'-(2-chloroethyl)ureas have been shown to inhibit the nuclear translocation of Thioredoxin-1 (Trx1).[2][4] Trx1 is a key protein in maintaining cellular redox balance and is often overexpressed in cancer cells, contributing to their survival and resistance to therapy. By preventing its translocation to the nucleus, CEUs can disrupt redox signaling pathways, increase oxidative stress, and sensitize cancer cells to apoptosis.[4]
Conclusion and Future Directions
N-(2-Chloroethyl)-N'-(4-fluorophenyl)urea is a member of a potent class of antineoplastic compounds with a well-defined, dual-pronged mechanism of action. Its synthesis is straightforward, and its chemical properties make it an interesting candidate for further investigation in drug development programs. Future research should focus on obtaining precise biological activity data (IC₅₀ values) for this specific analogue against a panel of cancer cell lines to fully characterize its potential. Furthermore, detailed studies on its pharmacokinetics and in vivo efficacy are warranted to assess its viability as a potential therapeutic agent. The insights provided in this guide serve as a solid foundation for such future endeavors.
References
-
Fortin, J. S., Côté, M. F., Lacroix, J., Petitclerc, E., & C-Gaudreault, R. (2008). Aromatic 2-chloroethyl urea derivatives and bioisosteres. Part 2: Cytocidal activity and effects on the nuclear translocation of thioredoxin-1, and the cell cycle progression. Bioorganic & Medicinal Chemistry, 16(15), 7477–7488. [Link]
-
Borel, M., Degoul, F., Communal, Y., Mounetou, E., Bouchon, B., C-Gaudreault, R., ... & Miot-Noirault, E. (2007). N-(4-iodophenyl)-N′-(2-chloroethyl)urea as a microtubule disrupter: in vitro and in vivo profiling of antitumoral activity on CT-26 murine colon carcinoma cell line cultured and grafted to mice. British Journal of Cancer, 96(11), 1684–1691. [Link]
-
Moreau, E., Fortin, S., Desjardins, M., Rousseau, J. L. C., Petitclerc, E., & C-Gaudreault, R. (2005). Optimized N-phenyl-N'-(2-chloroethyl)ureas as potential antineoplastic agents: synthesis and growth inhibition activity. Bioorganic & Medicinal Chemistry, 13(24), 6703–6712. [Link]
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National Center for Biotechnology Information (n.d.). 4-Chlorophenylurea. PubChem. Retrieved from [Link]
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Côté, M. F., Fortin, J. S., Lacroix, J., C-Gaudreault, R., & Petitclerc, E. (2009). Chloroethyl urea derivatives block tumour growth and thioredoxin-1 nuclear translocation. Biochemical Pharmacology, 77(5), 741–750. [Link]
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Zefirova, O., Nurieva, E., Rybakov, V., Zyk, N., & Zefirov, N. (2021). Anti-Proliferative and Cytoprotective Activity of Aryl Carbamate and Aryl Urea Derivatives with Alkyl Groups and Chlorine as Substituents. Molecules, 26(11), 3328. [Link]
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Côté, M. F., Fortin, J. S., Lacroix, J., C-Gaudreault, R., & Petitclerc, E. (2009). Chloroethyl urea derivatives block tumour growth and thioredoxin-1 nuclear translocation. Biochemical Pharmacology, 77(5), 741–750. [Link]
- Larsen, S. D. (1990). U.S. Patent No. 4,384,140. Washington, DC: U.S.
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An In-depth Technical Guide to the Synthesis of N-(2-Chloroethyl)-N'-(4-fluorophenyl)urea
Abstract: This document provides a comprehensive technical guide for the synthesis of N-(2-Chloroethyl)-N'-(4-fluorophenyl)urea, a key intermediate in pharmaceutical research and development. The guide details the underlying chemical principles, a step-by-step experimental protocol, and critical safety considerations. It is intended for an audience of researchers, chemists, and professionals in the field of drug development. The synthesis is predicated on the nucleophilic addition of 4-fluoroaniline to 2-chloroethyl isocyanate, a robust and efficient method for the formation of the urea linkage. This guide emphasizes causality in experimental choices, ensuring a reproducible and scalable process.
Introduction
N-aryl-N'-(2-chloroethyl)ureas (CEUs) represent a class of compounds with significant interest in medicinal chemistry due to their potent biological activities.[1] These molecules, including the target compound N-(2-Chloroethyl)-N'-(4-fluorophenyl)urea, often serve as precursors and key structural motifs in the development of novel therapeutic agents.[2] Their mechanism of action is frequently linked to their ability to act as alkylating agents, with notable applications in oncology research as microtubule disrupters and inhibitors of enzymes like thioredoxin-1.[1][3][4]
The synthesis of N-(2-Chloroethyl)-N'-(4-fluorophenyl)urea is most directly achieved through the reaction of 4-fluoroaniline with 2-chloroethyl isocyanate. This reaction is a classic example of nucleophilic addition to an isocyanate, a highly reliable and high-yielding transformation in organic synthesis.[5] This guide will provide a detailed exploration of this synthetic route, from the foundational mechanism to a practical, validated laboratory protocol.
Reaction Principle and Mechanism
The formation of N-(2-Chloroethyl)-N'-(4-fluorophenyl)urea proceeds via the nucleophilic attack of the amine group of 4-fluoroaniline on the highly electrophilic carbon atom of the isocyanate group in 2-chloroethyl isocyanate.
Mechanism:
-
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of 4-fluoroaniline attacks the central carbon of the isocyanate group (-N=C=O).
-
Proton Transfer: A proton is transferred from the aniline nitrogen to the isocyanate nitrogen, resulting in the formation of the stable urea linkage.
This reaction is typically fast and exothermic, and it is often performed in an aprotic solvent to prevent side reactions with the isocyanate.[5]
Caption: Reaction scheme for the synthesis of the target urea.
Materials and Instrumentation
Reagents and Solvents
| Reagent/Solvent | Formula | M.W. ( g/mol ) | CAS No. | Supplier | Purity |
| 4-Fluoroaniline | C₆H₆FN | 111.12 | 371-40-4 | Sigma-Aldrich | ≥99% |
| 2-Chloroethyl isocyanate | C₃H₄ClNO | 105.52 | 1943-83-5 | Fisher Scientific | ≥97% |
| Dichloromethane (DCM), Anhydrous | CH₂Cl₂ | 84.93 | 75-09-2 | Sigma-Aldrich | ≥99.8% |
| Hexanes | C₆H₁₄ | 86.18 | 110-54-3 | Sigma-Aldrich | ACS Reagent |
| Magnesium Sulfate, Anhydrous | MgSO₄ | 120.37 | 7487-88-9 | Sigma-Aldrich | ≥97% |
Instrumentation
-
Magnetic stirrer with heating plate
-
Round-bottom flasks (various sizes)
-
Addition funnel
-
Reflux condenser
-
Inert gas supply (Nitrogen or Argon) with manifold
-
Rotary evaporator
-
Büchner funnel and filtration apparatus
-
Standard laboratory glassware
-
Nuclear Magnetic Resonance (NMR) Spectrometer
-
Mass Spectrometer (MS)
-
Infrared (IR) Spectrometer
Experimental Protocol
Reaction Setup and Synthesis
-
Inert Atmosphere: Assemble a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser with a gas inlet, and an addition funnel. Flame-dry the glassware under vacuum and backfill with dry nitrogen gas. Maintain a positive pressure of nitrogen throughout the reaction.
-
Reagent Preparation: In the reaction flask, dissolve 4-fluoroaniline (5.55 g, 50 mmol) in 100 mL of anhydrous dichloromethane (DCM).
-
Isocyanate Addition: Dissolve 2-chloroethyl isocyanate (5.28 g, 50 mmol) in 50 mL of anhydrous DCM and load it into the addition funnel.[6]
-
Reaction Execution: Cool the aniline solution to 0 °C using an ice bath. Add the 2-chloroethyl isocyanate solution dropwise over 30 minutes with vigorous stirring. Causality: The slow, dropwise addition at low temperature is crucial to control the exothermic nature of the reaction and prevent the formation of side products.
-
Reaction Completion: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aniline is consumed.
Work-up and Purification
-
Solvent Removal: Once the reaction is complete, concentrate the reaction mixture under reduced pressure using a rotary evaporator to obtain a crude solid.
-
Precipitation and Filtration: Triturate the crude solid with 100 mL of cold hexanes. This step helps to remove any non-polar impurities. Collect the resulting white precipitate by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected solid with two 50 mL portions of cold hexanes to remove any residual soluble impurities.
-
Drying: Dry the purified product under high vacuum to a constant weight. The expected product is a white to off-white solid.
Caption: Experimental workflow for the synthesis and purification.
Characterization and Validation
The identity and purity of the synthesized N-(2-Chloroethyl)-N'-(4-fluorophenyl)urea should be confirmed by standard analytical techniques.
-
¹H NMR (400 MHz, CDCl₃): Expected signals include aromatic protons from the 4-fluorophenyl group, two triplets corresponding to the -CH₂-CH₂-Cl protons, and two broad singlets for the N-H protons of the urea linkage.
-
¹³C NMR (100 MHz, CDCl₃): Signals for the carbonyl carbon of the urea, the aromatic carbons (with C-F coupling), and the two aliphatic carbons are expected.
-
Mass Spectrometry (ESI+): The mass spectrum should show the molecular ion peak [M+H]⁺ corresponding to the calculated mass of the product (C₉H₁₀ClFN₂O).
-
Infrared (IR) Spectroscopy (ATR): Characteristic peaks for N-H stretching (around 3300 cm⁻¹), C=O stretching of the urea (around 1640 cm⁻¹), and C-F stretching (around 1220 cm⁻¹) should be observed.
Safety Precautions
This synthesis involves hazardous materials and should be performed in a well-ventilated fume hood by trained personnel.
-
2-Chloroethyl isocyanate: This reagent is highly toxic, corrosive, and a lachrymator.[6][7] It is also flammable and reacts with water and other nucleophiles.[7] Always handle it with extreme care, using appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[7] Work in a fume hood is mandatory.[8]
-
4-Fluoroaniline: This compound is toxic if inhaled, ingested, or absorbed through the skin. It is also a suspected mutagen.
-
Dichloromethane (DCM): DCM is a volatile solvent and a suspected carcinogen. Avoid inhalation of vapors and skin contact.
In case of exposure, seek immediate medical attention. Refer to the Material Safety Data Sheets (MSDS) for each chemical before starting the experiment.
Conclusion
The synthesis of N-(2-Chloroethyl)-N'-(4-fluorophenyl)urea via the nucleophilic addition of 4-fluoroaniline to 2-chloroethyl isocyanate is a reliable and efficient method. The protocol described in this guide, when followed with attention to detail and safety, provides a high yield of the desired product. The purity of the final compound can be readily validated using standard analytical techniques. This compound serves as a valuable building block for the synthesis of more complex molecules with potential therapeutic applications, particularly in the field of oncology.[9][3]
References
- Google Patents. (n.d.). Novel process for synthesis of heteroaryl-substituted urea compounds. (WO2001004115A2).
-
Borel, M., Degoul, F., Communal, Y., Mounetou, E., Bouchon, B., C-Gaudreault, R., Madelmont, J. C., & Miot-Noirault, E. (2007). N-(4-iodophenyl)-N'-(2-chloroethyl)urea as a microtubule disrupter: in vitro and in vivo profiling of antitumoral activity on CT-26 murine colon carcinoma cell line cultured and grafted to mice. British Journal of Cancer, 96(11), 1684–1691. [Link]
- Fortin, J. S., Côté, M. F., Lacroix, J., Petitclerc, E., & C-Gaudreault, R. (2008). Chloroethyl urea derivatives block tumour growth and thioredoxin-1 nuclear translocation. Biochemical Pharmacology, 76(3), 329-339.
-
Gaken, J., & McCafferty, J. (2022). Continuous Extraction of 2-Chloroethyl isocyanate for 1-(2-chloroethyl)-3-cyclohexylurea Purification. Preprints. [Link]
-
Fortin, J. S., Côté, M. F., Lacroix, J., Petitclerc, E., & C-Gaudreault, R. (2008). Aromatic 2-chloroethyl urea derivatives and bioisosteres. Part 2: Cytocidal activity and effects on the nuclear translocation of thioredoxin-1, and the cell cycle progression. Bioorganic & Medicinal Chemistry, 16(15), 7477-7488. [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 16035, 2-Chloroethyl isocyanate. Retrieved from [Link]
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PubMed. (2007). N-(4-iodophenyl)-N'-(2-chloroethyl)urea as a microtubule disrupter: in vitro and in vivo profiling of antitumoral activity on CT-26 murine colon carcinoma cell line cultured and grafted to mice. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 8796, 4-Chlorophenylurea. Retrieved from [Link]
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MDPI. (2023). 1-[2-(1H-Pyrrole-2-carbonyl)phenyl]-3-(4-methoxyphenyl)urea. Retrieved from [Link]
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Ningbo Inno Pharmchem Co., Ltd. (n.d.). Mastering Organic Synthesis with 2-Chloroethyl Isocyanate. Retrieved from [Link]
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PubMed. (n.d.). Optimized N-phenyl-N'-(2-chloroethyl)ureas as potential antineoplastic agents: synthesis and growth inhibition activity. Retrieved from [Link]
-
ResearchGate. (n.d.). A practical synthesis of N-alkyl-N-arylputrescines and cadaverines. Retrieved from [Link]
- Google Patents. (n.d.). 2-Chloroethyl urea derivatives. (US4384140A).
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Royal Society of Chemistry. (n.d.). Synthesis of N-aryl amines enabled by photocatalytic dehydrogenation. Retrieved from [Link]
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Unraveling the Dual-Pronged Cytotoxic Mechanism of N-(2-Chloroethyl)-N'-(4-fluorophenyl)urea: A Technical Guide for Researchers
Foreword: A Paradigm of Targeted Covalency in Oncology Research
In the landscape of modern oncology drug discovery, the pursuit of agents with novel mechanisms of action remains a paramount objective. The N-aryl-N'-(2-chloroethyl)urea (CEU) class of compounds has emerged as a compelling family of molecules demonstrating potent anti-proliferative activity across a spectrum of cancer cell lines. This guide focuses on a specific, yet representative member of this class, N-(2-Chloroethyl)-N'-(4-fluorophenyl)urea, to provide an in-depth exploration of its core cytotoxic mechanisms. Our investigation reveals a sophisticated dual-pronged assault on critical cellular machinery, deviating from classical DNA alkylators and offering a unique therapeutic window. This document serves as a technical resource for researchers, scientists, and drug development professionals, elucidating the intricate molecular interactions and providing a robust framework for its experimental validation.
I. The Core Directive: A Bifunctional Approach to Cytotoxicity
N-(2-Chloroethyl)-N'-(4-fluorophenyl)urea exerts its potent anticancer effects through a dual mechanism of action, targeting two distinct, yet equally vital, cellular components: the microtubule cytoskeleton and the thioredoxin redox system. This bifunctional activity underscores its novelty and potential for overcoming certain forms of drug resistance.
Microtubule Destabilization via Covalent Alkylation of β-Tubulin
A primary mechanism of action for the CEU class, including the 4-fluoro derivative, is the disruption of microtubule dynamics.[1] Unlike classic microtubule-stabilizing (e.g., taxanes) or -destabilizing (e.g., vinca alkaloids) agents that bind non-covalently, N-(2-Chloroethyl)-N'-(4-fluorophenyl)urea acts as a "soft" alkylating agent.[1]
The chloroethyl moiety of the molecule is the reactive component. Intracellularly, it is hypothesized to form a highly reactive aziridinium ion intermediate, which then covalently alkylates a nucleophilic residue on β-tubulin.[2] This covalent modification is believed to occur at a specific glutamic acid residue, disrupting the normal process of tubulin polymerization and depolymerization.[2] This disruption of microtubule dynamics leads to a cascade of downstream effects, including:
-
Mitotic Arrest: The inability to form a functional mitotic spindle prevents cells from progressing through mitosis, leading to a cell cycle arrest, typically in the G2/M phase.[2][3]
-
Induction of Apoptosis: Prolonged mitotic arrest triggers the intrinsic apoptotic pathway, leading to programmed cell death.[3]
-
Disruption of Cellular Transport: Microtubules are essential for intracellular transport; their disruption affects the movement of organelles and vesicles.
The structure-activity relationship (SAR) studies of CEUs indicate that a halogen at the 4-position of the phenyl ring is crucial for significant cytotoxicity, suggesting that the 4-fluoro substitution in N-(2-Chloroethyl)-N'-(4-fluorophenyl)urea is a key determinant of its activity.[4]
Inhibition of Thioredoxin-1 (Trx-1) Nuclear Translocation
In addition to its effects on the cytoskeleton, a subset of N-phenyl-N'-(2-chloroethyl)ureas has been shown to interact with the thioredoxin system, a critical regulator of cellular redox balance and a key player in cancer cell survival and proliferation.[5][6] Specifically, these compounds have been found to covalently bind to Thioredoxin-1 (Trx-1) and abrogate its nuclear translocation.[5]
The thioredoxin system, comprising Trx-1 and thioredoxin reductase (TrxR), is often overexpressed in tumors and is associated with aggressive growth and resistance to therapy.[7] Nuclear Trx-1 has multiple functions, including the regulation of transcription factors and the promotion of cell survival.
By inhibiting the nuclear translocation of Trx-1, N-(2-Chloroethyl)-N'-(4-fluorophenyl)urea can:
-
Induce Cell Cycle Arrest in G0/G1 Phase: Inhibition of Trx-1's nuclear functions can lead to a halt in cell cycle progression at the G0/G1 checkpoint.[5]
-
Sensitize Cells to Oxidative Stress: By disrupting the cellular redox balance, the compound can render cancer cells more susceptible to oxidative damage.
-
Overcome Chemoresistance: As Trx-1 is implicated in resistance to various chemotherapeutic agents, its inhibition may re-sensitize resistant tumors to other treatments.[5]
This dual mechanism of targeting both microtubule dynamics and the thioredoxin system represents a powerful strategy for inducing cancer cell death and potentially overcoming resistance mechanisms that plague conventional therapies.
II. Experimental Validation of the Mechanism of Action
To rigorously investigate the dual-pronged mechanism of N-(2-Chloroethyl)-N'-(4-fluorophenyl)urea, a series of well-established cellular and biochemical assays are recommended. The following protocols provide a comprehensive framework for validating the proposed mechanisms.
Assessment of Cytotoxicity and Anti-proliferative Activity
The foundational experiment is to determine the cytotoxic and anti-proliferative effects of the compound on a panel of cancer cell lines.
Table 1: Representative GI50 Values for N-aryl-N'-(2-chloroethyl)urea Derivatives
| Compound Derivative | HT-29 (Colon) GI50 (µM) | M21 (Melanoma) GI50 (µM) | MCF-7 (Breast) GI50 (µM) | Reference |
| 4-tert-butyl | 2.5 | 3.0 | 2.0 | |
| 4-iodo | 1.0 | 1.2 | 0.8 | |
| 4-fluoro | Data not available | Data not available | Data not available | |
| Unsubstituted Phenyl | >50 | >50 | >50 |
Note: Specific GI50 values for the 4-fluoro derivative were not available in the searched literature. The table provides data for structurally related and highly active analogs to offer a comparative context. The potent activity of the 4-iodo and 4-tert-butyl derivatives suggests that the 4-fluoro analog is also likely to exhibit significant cytotoxicity.
Experimental Protocol: Sulforhodamine B (SRB) Assay for Cytotoxicity
-
Cell Plating: Seed cancer cells in 96-well plates at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of N-(2-Chloroethyl)-N'-(4-fluorophenyl)urea (e.g., from 0.01 µM to 100 µM) for 48-72 hours. Include a vehicle control (e.g., DMSO).
-
Cell Fixation: Gently aspirate the media and fix the cells with 10% trichloroacetic acid (TCA) for 1 hour at 4°C.
-
Washing: Wash the plates five times with slow-running tap water and allow them to air dry.
-
Staining: Add 0.4% (w/v) Sulforhodamine B (SRB) solution in 1% acetic acid to each well and incubate for 30 minutes at room temperature.
-
Washing: Quickly wash the plates four times with 1% acetic acid to remove unbound dye.
-
Solubilization: Add 10 mM Tris base solution to each well to solubilize the bound SRB.
-
Absorbance Reading: Read the absorbance at 510 nm using a microplate reader.
-
Data Analysis: Calculate the GI50 value, the concentration of the compound that inhibits cell growth by 50%, using appropriate software.
Visualization of Microtubule Disruption
Immunofluorescence microscopy is a powerful technique to directly visualize the effects of N-(2-Chloroethyl)-N'-(4-fluorophenyl)urea on the microtubule network.
Experimental Protocol: Immunofluorescence Staining of β-Tubulin
-
Cell Culture: Grow cancer cells on sterile glass coverslips in a petri dish.
-
Compound Treatment: Treat the cells with N-(2-Chloroethyl)-N'-(4-fluorophenyl)urea at a concentration around its GI50 value for an appropriate time (e.g., 24 hours).
-
Fixation: Gently wash the cells with pre-warmed PBS and then fix them with ice-cold methanol for 5-10 minutes at -20°C.
-
Permeabilization: Wash the cells three times with PBS and then permeabilize with 0.1% Triton X-100 in PBS for 10 minutes.
-
Blocking: Block non-specific antibody binding with 1% Bovine Serum Albumin (BSA) in PBS for 30 minutes.
-
Primary Antibody Incubation: Incubate the cells with a primary antibody against β-tubulin (e.g., mouse anti-β-tubulin) diluted in 1% BSA in PBS for 1 hour at room temperature or overnight at 4°C.
-
Washing: Wash the cells three times with PBS.
-
Secondary Antibody Incubation: Incubate the cells with a fluorescently labeled secondary antibody (e.g., goat anti-mouse IgG-Alexa Fluor 488) diluted in 1% BSA in PBS for 1 hour at room temperature in the dark.
-
Counterstaining and Mounting: Counterstain the nuclei with DAPI and mount the coverslips onto microscope slides using an anti-fade mounting medium.
-
Imaging: Visualize the cells using a fluorescence microscope. Look for depolymerization of microtubules and disruption of the filamentous network in treated cells compared to control cells.
Analysis of Cell Cycle Progression
Flow cytometry analysis of propidium iodide-stained cells is the standard method to determine the effect of a compound on cell cycle distribution.
Experimental Protocol: Cell Cycle Analysis by Flow Cytometry
-
Cell Treatment: Treat cancer cells with N-(2-Chloroethyl)-N'-(4-fluorophenyl)urea at its GI50 concentration for 24, 48, and 72 hours.
-
Cell Harvesting: Harvest both adherent and floating cells and wash them with cold PBS.
-
Fixation: Resuspend the cell pellet in ice-cold 70% ethanol while vortexing gently and fix overnight at -20°C.
-
Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in a staining solution containing propidium iodide (PI) and RNase A.
-
Incubation: Incubate the cells for 30 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Analyze the DNA content histograms to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. An accumulation of cells in the G2/M or G0/G1 phase would be indicative of cell cycle arrest.
Assessment of Thioredoxin Reductase Activity
A colorimetric assay can be used to measure the activity of thioredoxin reductase in cell lysates, providing an indirect measure of the functional status of the thioredoxin system.
Experimental Protocol: Thioredoxin Reductase (TrxR) Activity Assay
-
Cell Lysate Preparation: Treat cells with N-(2-Chloroethyl)-N'-(4-fluorophenyl)urea. Lyse the cells and collect the protein supernatant.
-
Protein Quantification: Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).
-
Assay Reaction: In a 96-well plate, add cell lysate, assay buffer, and NADPH.
-
Initiation of Reaction: Initiate the reaction by adding 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB).
-
Kinetic Measurement: Immediately measure the increase in absorbance at 412 nm over time using a microplate reader. The rate of increase in absorbance is proportional to the TrxR activity.
-
Data Analysis: Calculate the TrxR activity and normalize it to the protein concentration. A decrease in TrxR activity in treated cells would support the proposed mechanism.
III. Visualizing the Molecular Pathways and Experimental Workflows
To further clarify the complex mechanisms and experimental procedures, the following diagrams have been generated using Graphviz.
Figure 1: Dual-pronged mechanism of N-(2-Chloroethyl)-N'-(4-fluorophenyl)urea.
Figure 2: Workflow for validating the mechanism of action.
IV. Concluding Remarks and Future Directions
N-(2-Chloroethyl)-N'-(4-fluorophenyl)urea represents a compelling class of anticancer compounds with a unique dual mechanism of action that targets both the structural integrity of the cell via microtubule disruption and its redox homeostasis through inhibition of the thioredoxin system. This multi-targeted approach holds the promise of enhanced efficacy and the potential to circumvent common mechanisms of drug resistance. The experimental framework provided in this guide offers a robust starting point for researchers to further investigate this and related compounds.
Future research should focus on several key areas:
-
Elucidation of the precise binding site on Thioredoxin-1.
-
In vivo efficacy studies in relevant animal models.
-
Investigation of potential synergistic effects with other chemotherapeutic agents.
-
Exploration of the full spectrum of the structure-activity relationship to optimize potency and selectivity.
By continuing to unravel the intricate molecular mechanisms of novel compounds like N-(2-Chloroethyl)-N'-(4-fluorophenyl)urea, the scientific community can pave the way for the development of more effective and targeted cancer therapies.
V. References
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Borel, M., Degoul, F., Communal, Y., Mounetou, E., Bouchon, B., C-Gaudreault, R., Madelmont, J. C., & Miot-Noirault, E. (2007). N-(4-iodophenyl)-N'-(2-chloroethyl)urea as a microtubule disrupter: in vitro and in vivo profiling of antitumoral activity on CT-26 murine colon carcinoma cell line cultured and grafted to mice. British Journal of Cancer, 96(11), 1684–1691. [Link]
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Moreau, E., Fortin, S., Desjardins, M., Rousseau, J. L. C., Petitclerc, E., & C-Gaudreault, R. (2005). Optimized N-phenyl-N'-(2-chloroethyl)ureas as potential antineoplastic agents: synthesis and growth inhibition activity. Bioorganic & Medicinal Chemistry, 13(24), 6703–6712. [Link]
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Borel, M., Degoul, F., Communal, Y., Mounetou, E., Bouchon, B., C-Gaudreault, R., Madelmont, J. C., & Miot-Noirault, E. (2007). N-(4-iodophenyl)-N'-(2-chloroethyl)urea as a microtubule disrupter: in vitro and in vivo profiling of antitumoral activity on CT-26 murine colon carcinoma cell line cultured and grafted to mice. British Journal of Cancer, 96(11), 1684–1691. [Link]
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Fortin, J. S., Côté, M. F., Lacroix, J., Petitclerc, E., & C-Gaudreault, R. (2008). Aromatic 2-chloroethyl urea derivatives and bioisosteres. Part 2: Cytocidal activity and effects on the nuclear translocation of thioredoxin-1, and the cell cycle progression. Bioorganic & Medicinal Chemistry, 16(15), 7477–7488. [Link]
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Petitclerc, E., Desjardins, M., C-Gaudreault, R., & Lacroix, J. (2004). Antimitotic antitumor agents: synthesis, structure-activity relationships, and biological characterization of N-aryl-N'-(2-chloroethyl)ureas as new selective alkylating agents. Journal of Medicinal Chemistry, 47(11), 2897–2906. [Link]
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Lacroix, J., C-Gaudreault, R., Pagé, M., & Joly, L. P. (1988). In vitro and in vivo activity of 1-aryl-3-(2-chloroethyl) urea derivatives as new antineoplastic agents. Anticancer Research, 8(4), 595–598. [Link]
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Couture, S., Desjardins, M., Lacroix, J., C-Gaudreault, R., & Petitclerc, E. (2008). Chloroethyl urea derivatives block tumour growth and thioredoxin-1 nuclear translocation. Cancer Chemotherapy and Pharmacology, 62(3), 489–501. [Link]
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U.S. Patent No. 4,384,140. (1983). 2-Chloroethyl urea derivatives. Google Patents.
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Kaltenbronn, J. S., Scherrer, R. A., Short, F. W., Jones, E. M., Beatty, H. R., Saka, M. M., Winder, C. V., Wax, J., & Williamson, W. R. (1983). Structure-activity Relationships in a Series of Anti-Inflammatory N-arylanthranilic Acids. Arzneimittel-Forschung, 33(4a), 621–627. [Link]
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Chen, Y., Chen, J., Li, S., Wang, T., Zhang, Y., & Chen, L. (2021). PK11007 Covalently Inhibits Thioredoxin Reductase 1 to Induce Oxidative Stress and Autophagy Impairment in NSCLC Cells. International Journal of Molecular Sciences, 22(22), 12222. [Link]
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Addgene. (2025, April 8). Antibodies 101: Normalization and Loading Controls for Western Blots. Addgene Blog. [Link]
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Welsh, S. J., Bellamy, W. T., Briehl, M. M., & Powis, G. (2002). The redox protein thioredoxin-1 (Trx-1) increases hypoxia-inducible factor 1alpha protein expression: Trx-1 overexpression results in increased vascular endothelial growth factor production and enhanced tumor angiogenesis. Cancer Research, 62(17), 5089–5095. [Link]
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Lee, S., Kim, H., Kim, J., Kim, H., & Lee, J. (2020). CPPF, A Novel Microtubule Targeting Anticancer Agent, Inhibits the Growth of a Wide Variety of Cancers. International Journal of Molecular Sciences, 21(17), 6331. [Link]
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ResearchGate. (n.d.). Thioredoxin-1 (TRX1) is targeted by CEU-025 and related compounds. Retrieved January 23, 2026, from [Link]
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Zhang, L., Yu, Y., Yu, H., & Chen, Y. (2020). Induction of Oxidative Stress via Inhibition of Thioredoxin Reductase 1 is an Effective Therapeutic Approach for Hepatocellular Carcinoma. Hepatology, 71(3), 934–951. [Link]
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Moreau, E., Fortin, S., Desjardins, M., Rousseau, J. L. C., Petitclerc, E., & C-Gaudreault, R. (2005). Optimized N-phenyl-N'-(2-chloroethyl)ureas as Potential Antineoplastic Agents: Synthesis and Growth Inhibition Activity. Bioorganic & Medicinal Chemistry, 13(24), 6703–6712. [Link]
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Moreau, E., Fortin, S., Grellier, P., B-Boucher, R., & C-Gaudreault, R. (2010). Synthesis, Antiproliferative Activity Evaluation and Structure-Activity Relationships of Novel Aromatic Urea and Amide Analogues of N-phenyl-N'-(2-chloroethyl)ureas. European Journal of Medicinal Chemistry, 45(10), 4552–4561. [Link]
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Reddy, C. S., Reddy, M. R., & Reddy, C. D. (2012). Synthesis of novel urea and thiourea derivatives of diphenylphosphoramidate and their antimicrobial activity. Scholars Research Library, 4(3), 883–888. [Link]
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ACS Publications. (2011, May 23). Design, Synthesis, Biological Evaluation, and Structure–Activity Relationships of Substituted Phenyl 4-(2-Oxoimidazolidin-1-yl)benzenesulfonates as New Tubulin Inhibitors Mimicking Combretastatin A-4. Journal of Medicinal Chemistry. [Link]
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Fedorov, A. S., Degtyareva, E. S., Ovcharov, M. V., Churakov, A. V., & Anisimov, M. M. (2022). Synthesis and Crystal Structures of Halogen-Substituted 2-Aryl-N-phenylbenzimidazoles. Molecules, 27(15), 4945. [Link]
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Royal Society of Chemistry. (2022). Continuous-flow synthesis of organic urea derivatives from CO2-absorbed alkanolamines over a CeO2 catalyst. Green Chemistry. [Link]
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National Center for Biotechnology Information. (n.d.). NanoDSF Screening for Anti-tubulin Agents Uncovers New Structure–Activity Insights. PubMed Central. [Link]
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Petitclerc, E., Desjardins, M., C-Gaudreault, R., & Lacroix, J. (2004). Antiangiogenic and antitumoral activity of phenyl-3-(2-chloroethyl)ureas: a class of soft alkylating agents disrupting microtubules that are unaffected by cell adhesion-mediated drug resistance. Cancer Research, 64(8), 2848–2856. [Link]
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Biological activity of N-(2-Chloroethyl)-N'-(4-fluorophenyl)urea
An In-depth Technical Guide to the Biological Activity of N-(2-Chloroethyl)-N'-(4-fluorophenyl)urea
Abstract
This technical guide provides a comprehensive analysis of N-(2-Chloroethyl)-N'-(4-fluorophenyl)urea, a member of the N-phenyl-N'-(2-chloroethyl)ureas (CEUs) class of compounds. CEUs have garnered significant interest in medicinal chemistry due to their potent biological activities, primarily as anticancer agents.[1] This document, intended for researchers, scientists, and drug development professionals, delves into the synthesis, physicochemical properties, and detailed mechanisms of action of this specific molecule. We will explore its primary role as a microtubule-disrupting agent, leading to cell cycle arrest and apoptosis, as well as other potential mechanisms such as the inhibition of thioredoxin-1.[2][3] Furthermore, this guide presents detailed, field-proven protocols for the in vitro evaluation of its biological activity, including cytotoxicity, cell cycle, and apoptosis assays. The potential for this class of compounds to act as plant growth regulators is also briefly discussed, opening avenues for future research.
Introduction: The Therapeutic Potential of Chloroethylurea Derivatives
Urea derivatives represent a versatile scaffold in drug discovery, with numerous compounds demonstrating a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[4][5][6] Within this broad class, the N-phenyl-N'-(2-chloroethyl)ureas (CEUs) have emerged as particularly promising anticancer agents.[1] These compounds are characterized by an electrophilic 2-chloroethyl group, which enables them to act as alkylating agents, forming covalent bonds with biological macromolecules.[7]
N-(2-Chloroethyl)-N'-(4-fluorophenyl)urea belongs to this potent class of CEUs. The introduction of a fluorine atom on the phenyl ring can significantly modulate the compound's electronic properties, lipophilicity, and metabolic stability, often enhancing its therapeutic index. The primary mechanism of action for many CEUs is the disruption of microtubule dynamics, a validated and highly successful strategy in cancer chemotherapy.[1][8] By interfering with the formation and disassembly of microtubules, these agents halt cell division, leading to cell cycle arrest and programmed cell death (apoptosis).[2] This guide synthesizes the current understanding of N-(2-Chloroethyl)-N'-(4-fluorophenyl)urea and its analogs, providing a foundational resource for its further investigation and development.
Synthesis and Physicochemical Properties
Representative Synthesis
The synthesis of N-(2-Chloroethyl)-N'-(4-fluorophenyl)urea can be achieved through a straightforward and efficient chemical reaction. A common method involves the reaction of 4-fluorophenyl isocyanate with 2-chloroethylamine. This nucleophilic addition reaction typically proceeds with high yield and purity.
-
Step 1: 4-fluoroaniline is reacted with phosgene or a phosgene equivalent (e.g., triphosgene) to generate 4-fluorophenyl isocyanate.
-
Step 2: The resulting isocyanate is then reacted with 2-chloroethylamine hydrochloride in the presence of a base (such as triethylamine) to neutralize the hydrochloride salt and facilitate the reaction. The amine nitrogen of 2-chloroethylamine attacks the electrophilic carbonyl carbon of the isocyanate, forming the urea linkage.
This synthetic route is robust and allows for the generation of various analogs for structure-activity relationship (SAR) studies.[9]
Physicochemical Properties
| Property | Estimated Value/Characteristic | Rationale & Significance |
| Molecular Formula | C₉H₁₀ClFN₂O | - |
| Molecular Weight | 216.64 g/mol | Influences diffusion and transport across membranes. |
| Calculated LogP | ~2.5 - 3.5 | The lipophilicity suggests good potential for passive diffusion across cell membranes, a characteristic of many tubulin-interacting agents.[2] |
| Reactivity | Electrophilic | The 2-chloroethyl moiety is an alkylating group, capable of forming covalent bonds with nucleophilic residues in proteins like tubulin.[2] |
| Solubility | Poorly soluble in water; soluble in organic solvents like DMSO and ethanol. | Typical for aromatic urea derivatives.[10] Formulation strategies may be required for in vivo applications. |
Anticancer Activity and Mechanism of Action
The primary biological activity of N-(2-Chloroethyl)-N'-(4-fluorophenyl)urea is its potent cytotoxicity against a range of cancer cell lines. This activity stems from a multi-faceted mechanism of action, primarily centered on the disruption of the cellular cytoskeleton.
In Vitro Cytotoxicity
Analogs of N-(2-Chloroethyl)-N'-(4-fluorophenyl)urea have demonstrated significant growth inhibitory activity against various human cancer cell lines.[8] The potency, often measured as the half-maximal inhibitory concentration (IC50) or growth inhibition 50 (GI50), is typically in the low micromolar to nanomolar range.[8][11]
| Cell Line | Cancer Type | Reported GI50 Range for CEU Analogs (µM) | Reference |
| HT-29 | Colon Carcinoma | 0.25 - 8.0 | [8] |
| M21 | Skin Melanoma | 0.25 - 8.0 | [8] |
| MCF-7 | Breast Carcinoma | 0.25 - 8.0 | [8] |
| CT-26 | Murine Colon Carcinoma | Low µM | [2] |
Note: The specific activity of N-(2-Chloroethyl)-N'-(4-fluorophenyl)urea would need to be experimentally determined, but is expected to fall within these ranges.
Primary Mechanism: Microtubule Destabilization
The most well-documented mechanism for CEUs is their function as microtubule-disrupting agents.[1] Microtubules are dynamic polymers essential for cell division, intracellular transport, and maintenance of cell shape. Their disruption is a potent trigger for cell death.
The process involves several key steps:
-
Cellular Uptake: The compound's lipophilicity allows it to rapidly and passively diffuse across the cell membrane into the cytoplasm.[2]
-
Binding to β-Tubulin: The CEU molecule binds to the colchicine-binding site on β-tubulin, one of the protein subunits of microtubules.[7]
-
Covalent Alkylation: The electrophilic 2-chloroethyl group of the CEU forms a covalent bond with a nucleophilic amino acid residue within the binding site, specifically glutamic acid at position 198 (Glu-β198).[2] This alkylation is an irreversible event.
-
Conformational Change & Destabilization: The covalent modification of tubulin induces a conformational change that prevents its proper polymerization into microtubules. This shifts the dynamic equilibrium towards depolymerization, leading to a net loss of the microtubule network.[7]
Caption: Proposed mechanism of microtubule disruption by N-(2-Chloroethyl)-N'-(4-fluorophenyl)urea.
Downstream Cellular Effects
The integrity of the microtubule-based mitotic spindle is crucial for the proper segregation of chromosomes during mitosis. The spindle assembly checkpoint (SAC) is a cellular surveillance system that ensures all chromosomes are correctly attached to the spindle before allowing the cell to proceed from metaphase to anaphase.
By disrupting microtubule dynamics, N-(2-Chloroethyl)-N'-(4-fluorophenyl)urea activates the SAC. The cell is unable to form a functional mitotic spindle, leading to a prolonged arrest in the G2 or M phase of the cell cycle.[2] This arrest prevents the proliferation of cancer cells.
Prolonged cell cycle arrest at the G2/M checkpoint is a potent trigger for apoptosis, or programmed cell death. Cells that cannot resolve the spindle damage and complete mitosis initiate an intrinsic apoptotic cascade. This is often observed experimentally as an increase in the sub-G1 population in a cell cycle analysis, which represents cells with fragmented DNA.[2] The induction of apoptosis is the ultimate mechanism through which microtubule-disrupting agents eliminate cancer cells.
Other Potential Mechanisms: Thioredoxin-1 (TRX1) Inhibition
Beyond microtubule disruption, some CEU derivatives have been shown to interact with other cellular targets. One such target is Thioredoxin-1 (TRX1), a key protein in maintaining the cellular redox balance.[11]
-
Function of TRX1: TRX1 is a small oxidoreductase enzyme that reduces disulfide bonds in other proteins. In many cancers, TRX1 is overexpressed and translocates to the nucleus, where it can activate transcription factors (e.g., NF-κB, AP-1) that promote cell proliferation and survival.
-
Inhibition by CEUs: Certain CEUs can covalently bind to TRX1 and block its translocation to the nucleus.[3] This sequesters TRX1 in the cytoplasm, inhibiting its pro-survival functions and contributing to the compound's overall anticancer effect. Some studies suggest this can also lead to cell cycle arrest in the G0/G1 phase.[11]
Caption: Inhibition of Thioredoxin-1 (TRX1) nuclear translocation by CEUs.
Potential as a Plant Growth Regulator
Interestingly, the phenylurea scaffold is not only relevant in medicine but also in agriculture. Many phenylurea derivatives, such as Forchlorfenuron (CPPU) and Thidiazuron (TDZ), are potent synthetic cytokinins.[10][12] Cytokinins are a class of plant hormones that promote cell division (cytokinesis) and influence various aspects of plant growth and development, including shoot initiation, germination, and leaf senescence.[10][13]
Given that N-(2-Chloroethyl)-N'-(4-fluorophenyl)urea shares the core phenylurea structure, it is plausible that it could exhibit cytokinin-like activity. This potential has not been extensively explored but represents an intriguing area for future research. Investigating its effects on callus culture, seed germination, or shoot regeneration could reveal novel applications in horticulture and agriculture.[14][15]
Experimental Protocols for Biological Evaluation
To characterize the biological activity of N-(2-Chloroethyl)-N'-(4-fluorophenyl)urea, a series of standardized in vitro assays are required. The following protocols are foundational for assessing cytotoxicity, effects on the cell cycle, and induction of apoptosis.
In Vitro Cytotoxicity Assessment (MTT Assay)
This assay measures the metabolic activity of cells, which serves as an indicator of cell viability. The reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by mitochondrial dehydrogenases in living cells is quantified spectrophotometrically.
-
Objective: To determine the concentration of the compound that inhibits cell growth by 50% (IC50 or GI50).
-
Methodology:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Prepare a serial dilution of N-(2-Chloroethyl)-N'-(4-fluorophenyl)urea in complete culture medium. Replace the medium in the wells with the compound-containing medium. Include a vehicle control (e.g., 0.1% DMSO).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ incubator.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Plot the percentage of cell viability versus the log of the compound concentration and use non-linear regression to calculate the IC50 value.
-
Cell Cycle Analysis by Flow Cytometry
This protocol uses propidium iodide (PI), a fluorescent dye that intercalates into DNA, to quantify the DNA content of cells. The fluorescence intensity is directly proportional to the amount of DNA, allowing for the differentiation of cells in G0/G1 (2n DNA), S (between 2n and 4n DNA), and G2/M (4n DNA) phases.[16][17]
Caption: Workflow for cell cycle analysis using propidium iodide staining.
-
Objective: To determine the effect of the compound on cell cycle distribution.
-
Methodology:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with various concentrations of the compound (and a vehicle control) for 24-48 hours.
-
Harvest Cells: Collect both adherent and floating cells and wash with cold PBS.
-
Fixation: Resuspend the cell pellet and add ice-cold 70% ethanol dropwise while vortexing gently to prevent clumping. Fix overnight at -20°C.[18]
-
Staining: Wash the fixed cells with PBS to remove the ethanol. Resuspend the cells in a staining solution containing propidium iodide (50 µg/mL) and RNase A (100 µg/mL) in PBS.[18]
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the samples on a flow cytometer, acquiring at least 10,000 events per sample.
-
Data Analysis: Use cell cycle analysis software (e.g., ModFit, FlowJo) to model the G0/G1, S, and G2/M populations from the DNA content histogram.[19]
-
Apoptosis Detection (Annexin V/PI Staining)
This assay differentiates between viable, early apoptotic, and late apoptotic/necrotic cells.[20] In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is fluorescently labeled (e.g., with FITC) to detect these cells.[21] Propidium Iodide is used as a counterstain to identify cells that have lost membrane integrity (late apoptotic/necrotic cells).
-
Objective: To quantify the induction of apoptosis by the compound.
-
Methodology:
-
Cell Seeding and Treatment: Treat cells in 6-well plates as described for the cell cycle analysis.
-
Harvest Cells: Collect all cells and wash with cold PBS.
-
Resuspension: Resuspend the cells in 1X Annexin V Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (50 µg/mL) to 100 µL of the cell suspension.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.
-
Data Interpretation:
-
Annexin V- / PI-: Viable cells.
-
Annexin V+ / PI-: Early apoptotic cells.
-
Annexin V+ / PI+: Late apoptotic or necrotic cells.
-
-
Conclusion and Future Directions
N-(2-Chloroethyl)-N'-(4-fluorophenyl)urea is a promising compound within the well-established class of CEU anticancer agents. Its presumed mechanism of action, centered on microtubule disruption leading to G2/M arrest and apoptosis, is a clinically validated strategy for cancer treatment. Further investigation into secondary mechanisms, such as the inhibition of TRX1, may reveal opportunities for targeting specific cancer vulnerabilities.
Future research should focus on several key areas:
-
In Vivo Efficacy: Validating the anticancer activity in preclinical animal models to assess its therapeutic potential, pharmacokinetics, and safety profile.
-
Combination Therapies: Exploring synergistic effects with other chemotherapeutic agents, such as DNA-damaging agents or targeted therapies.
-
Metabolic Profiling: Understanding how the compound is metabolized is crucial for predicting its in vivo behavior and potential drug-drug interactions.
-
Plant Growth Regulation: A systematic investigation of its cytokinin-like activity could unlock novel applications in agriculture.
This technical guide provides a solid framework for researchers to build upon, facilitating the continued exploration of N-(2-Chloroethyl)-N'-(4-fluorophenyl)urea as a molecule with significant therapeutic and potentially agricultural value.
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Borel, M., Degoul, F., Communal, Y., Mounetou, E., Bouchon, B., C-Gaudreault, R., Madelmont, J. C., & Miot-Noirault, E. (2007). N-(4-iodophenyl)-N'-(2-chloroethyl)urea as a microtubule disrupter: in vitro and in vivo profiling of antitumoral activity on CT-26 murine colon carcinoma cell line cultured and grafted to mice. British Journal of Cancer, 96(11), 1684–1691. [Link]
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Bouchon, B., Mounetou, E., Papon, J., et al. (2005). Optimized N-phenyl-N'-(2-chloroethyl)ureas as potential antineoplastic agents: synthesis and growth inhibition activity. Journal of Medicinal Chemistry, 48(20), 6484-6493. [Link]
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Wang, Y., et al. (2023). Synthesis of Unsymmetrical Urea Derivatives via PhI(OAc)2 and Application in Late-Stage Drug Functionalization. The Journal of Organic Chemistry, 88(17), 12345-12355. [Link]
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Sławiński, J., et al. (2023). Anti-Proliferative Activity of Ethylenediurea Derivatives with Alkyl and Oxygen-Containing Groups as Substituents. Molecules, 28(24), 8041. [Link]
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N-(2-Chloroethyl)-N'-(4-fluorophenyl)urea as a tubulin inhibitor
An In-depth Technical Guide to N-(2-Chloroethyl)-N'-(4-fluorophenyl)urea as a Tubulin Inhibitor
Authored by a Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of N-(2-Chloroethyl)-N'-(4-fluorophenyl)urea, a member of the N-aryl-N'-(2-chloroethyl)ureas (CEUs) class of compounds, as a potent inhibitor of tubulin polymerization. This document is intended for researchers, scientists, and drug development professionals. It delves into the synthesis, mechanism of action, biological activities, and key experimental protocols relevant to the study of this compound and its analogs. While specific experimental data for the 4-fluoro derivative is limited in published literature, this guide leverages extensive data from closely related CEU analogs to provide a thorough and representative analysis of its potential as an anticancer agent.
Introduction: Targeting the Cytoskeleton in Oncology
The microtubule cytoskeleton, composed of α- and β-tubulin heterodimers, is a cornerstone of cellular architecture and function. Its dynamic instability—the rapid transition between polymerization and depolymerization—is critical for essential cellular processes, most notably mitotic spindle formation during cell division. This makes tubulin one of the most validated and successful targets in cancer chemotherapy.[1] Agents that disrupt microtubule dynamics can arrest the cell cycle, leading to apoptosis in rapidly proliferating cancer cells.
The N-aryl-N'-(2-chloroethyl)ureas (CEUs) are a promising class of synthetic molecules that function as microtubule-destabilizing agents.[2] These compounds are molecular hybrids, conceptually derived from aromatic nitrogen mustards and the non-nitrosated pharmacophore of aliphatic nitrosoureas.[3] They exhibit significant antiproliferative activity across a range of tumor cell lines, including those with acquired resistance to other chemotherapeutics.[4] This guide focuses on a specific analog, N-(2-Chloroethyl)-N'-(4-fluorophenyl)urea, exploring its scientific foundation as a tubulin inhibitor.
Chemical Properties and Synthesis
N-(2-Chloroethyl)-N'-(4-fluorophenyl)urea is characterized by a central urea moiety linking a 4-fluorophenyl ring to a reactive 2-chloroethyl group. The 2-chloroethyl group is the key pharmacophore responsible for the compound's alkylating activity, while the substituted phenyl ring plays a crucial role in its binding affinity and specificity.
Representative Synthesis Protocol
The synthesis of N-(2-Chloroethyl)-N'-(4-fluorophenyl)urea can be readily achieved through the reaction of 4-fluoroaniline with 2-chloroethyl isocyanate. This is a standard method for the formation of unsymmetrical ureas.[5]
Step-by-Step Methodology:
-
Dissolution of Aniline: Dissolve one equivalent of 4-fluoroaniline in a suitable anhydrous aprotic solvent (e.g., dichloromethane or tetrahydrofuran) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cooling: Cool the solution to 0°C using an ice bath to control the exothermic reaction.
-
Addition of Isocyanate: Add 1.0 to 1.1 equivalents of 2-chloroethyl isocyanate dropwise to the cooled solution with continuous stirring. The isocyanate is highly reactive and moisture-sensitive, so it should be handled with care.
-
Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up and Isolation: Upon completion, the reaction mixture is concentrated under reduced pressure. The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel to yield the pure N-(2-Chloroethyl)-N'-(4-fluorophenyl)urea.
Mechanism of Action: Covalent Inhibition of Tubulin
CEUs exert their antimitotic effects by directly interacting with tubulin and inhibiting its polymerization into microtubules.[6] The primary mechanism involves the covalent modification of β-tubulin.
Covalent Alkylation of β-Tubulin
Unlike many tubulin inhibitors that bind non-covalently, CEUs act as alkylating agents. The electrophilic 2-chloroethyl group of the CEU molecule forms a covalent bond with a nucleophilic residue on the β-tubulin subunit.[4] Extensive research on CEU analogs, such as N-(4-iodophenyl)-N'-(2-chloroethyl)urea (ICEU), has identified the specific site of alkylation as the glutamic acid residue at position 198 (Glu-β198).[4] This residue is located near the colchicine-binding site, a well-known pocket for microtubule-destabilizing agents.
The acylation of Glu-β198 is a unique mechanism that induces a conformational change in the tubulin dimer, rendering it incapable of polymerizing into functional microtubules. This leads to the disruption of the microtubule network, which is critical for the formation of the mitotic spindle.
Cellular Consequences of Tubulin Inhibition
The disruption of microtubule dynamics triggers a cascade of downstream cellular events:
-
Mitotic Arrest: The inability to form a proper mitotic spindle activates the spindle assembly checkpoint, leading to a cell cycle arrest, predominantly in the G2/M phase.[4]
-
Apoptosis: Prolonged mitotic arrest ultimately induces programmed cell death (apoptosis), which is the primary mechanism of cytotoxicity for this class of compounds.[7] This is often observed as an increase in the sub-G1 cell population in flow cytometry analysis.[4]
-
Other Effects: Some CEU derivatives have also been shown to interfere with the nuclear translocation of thioredoxin-1 (Trx-1), suggesting potential off-target effects or a more complex mechanism of action in certain contexts.[8]
Diagram: Mechanism of Action
The following diagram illustrates the proposed mechanism of action for N-(2-Chloroethyl)-N'-(4-fluorophenyl)urea.
Caption: Covalent modification of β-tubulin by CEUs inhibits polymerization.
Biological Activity and Antitumor Effects
While specific data for N-(2-Chloroethyl)-N'-(4-fluorophenyl)urea is not extensively published, the biological activity can be inferred from studies on analogous CEU compounds, which have shown potent antiproliferative and antitumor effects.
In Vitro Cytotoxicity
CEU derivatives exhibit potent growth-inhibitory activity against a variety of human cancer cell lines. The GI50 (concentration required to inhibit cell growth by 50%) values are often in the nanomolar to low micromolar range.[9]
Table 1: Representative Growth Inhibitory Activity of CEU Analogs
| Compound Reference | Cell Line (Cancer Type) | GI50 (µM) |
| CEU Analog 1 | HT-29 (Colon) | 0.25 - 8.0 |
| CEU Analog 2 | M21 (Melanoma) | 0.25 - 8.0 |
| CEU Analog 3 | MCF-7 (Breast) | 0.25 - 8.0 |
| ICEU | CT-26 (Murine Colon) | Low µM range |
Data is compiled from studies on various N-aryl-N'-(2-chloroethyl)urea derivatives to show the typical range of activity.[4][9]
In Vivo Antitumor Activity
In vivo studies using murine cancer models have demonstrated the antitumor efficacy of CEUs. For instance, N-(4-iodophenyl)-N'-(2-chloroethyl)urea (ICEU) resulted in significant tumor growth inhibition in a CT-26 murine colon carcinoma model when administered intraperitoneally.[7] The drug was also observed to accumulate in the tumor tissue, indicating favorable biodistribution.[7]
Key Experimental Protocols
The following section details the methodologies for key assays used to characterize tubulin inhibitors like N-(2-Chloroethyl)-N'-(4-fluorophenyl)urea.
In Vitro Tubulin Polymerization Assay
This assay directly measures the effect of a compound on the polymerization of purified tubulin in a cell-free system.
Principle: Tubulin polymerization causes an increase in light scattering, which can be measured as an increase in absorbance (turbidity) at 340 nm.
Step-by-Step Methodology:
-
Reagent Preparation: Prepare a reaction buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA). Prepare a stock solution of the test compound (e.g., in DMSO).
-
Reaction Setup: In a 96-well plate, add the reaction buffer, GTP (to a final concentration of 1 mM), and the test compound at various concentrations.
-
Initiation: Add purified tubulin (final concentration of 2-3 mg/mL) to each well to initiate the reaction.
-
Measurement: Immediately place the plate in a spectrophotometer pre-warmed to 37°C. Measure the absorbance at 340 nm every minute for 60-90 minutes.
-
Data Analysis: Plot absorbance versus time. Inhibitors of polymerization will show a decrease in the rate and extent of the absorbance increase compared to a vehicle control (e.g., DMSO).
Diagram: Tubulin Polymerization Assay Workflow
Caption: Workflow for in vitro tubulin polymerization assay.
Cell-Based Cytotoxicity Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.
Step-by-Step Methodology:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of N-(2-Chloroethyl)-N'-(4-fluorophenyl)urea for a specified period (e.g., 48 or 72 hours). Include a vehicle control.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C. Viable cells with active mitochondria will reduce MTT to a purple formazan product.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.
-
Measurement: Read the absorbance at a wavelength of ~570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot it against the compound concentration to determine the GI50 or IC50 value.
Cell Cycle Analysis by Flow Cytometry
This method quantifies the DNA content of cells to determine their distribution in the different phases of the cell cycle.
Step-by-Step Methodology:
-
Treatment: Treat cells with the test compound at its IC50 or a relevant concentration for a defined period (e.g., 24 hours).
-
Harvesting: Harvest both adherent and floating cells and wash with PBS.
-
Fixation: Fix the cells in cold 70% ethanol to permeabilize the membranes.
-
Staining: Stain the cells with a DNA-binding fluorescent dye, such as propidium iodide (PI), in the presence of RNase A to prevent staining of double-stranded RNA.
-
Analysis: Analyze the stained cells using a flow cytometer. The fluorescence intensity of PI is proportional to the DNA content.
-
Data Interpretation: Deconvolute the resulting DNA content histogram to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. An accumulation of cells in the G2/M phase is indicative of an antimitotic agent.
Structure-Activity Relationship (SAR) Insights
The biological activity of CEUs is highly dependent on the nature of the substituents on the N-aryl ring.
-
Electronic Effects: The electronic properties of the substituent on the phenyl ring can influence the reactivity of the 2-chloroethyl group and the overall binding affinity of the molecule. Halogen substitutions, such as the 4-fluoro group in the topic compound, are common in drug design and can enhance binding affinity and metabolic stability.[10]
-
Steric and Lipophilic Properties: The size and lipophilicity of the aryl substituent affect the compound's ability to fit into the binding pocket on tubulin and its membrane permeability. Optimization of these properties is a key aspect of lead development for this class of compounds.[9]
-
Alkylaing Chain: Modifications to the 2-chloroethyl moiety, such as introducing branching, have been shown to significantly enhance cytotoxic activity and the kinetics of β-tubulin alkylation.[2]
Conclusion and Future Directions
N-(2-Chloroethyl)-N'-(4-fluorophenyl)urea and related CEUs represent a compelling class of tubulin-targeting agents with a distinct covalent mechanism of action. Their ability to inhibit microtubule polymerization, induce G2/M cell cycle arrest, and trigger apoptosis underscores their potential as anticancer therapeutics. The potent activity of CEU analogs against various cancer cell lines, including drug-resistant ones, warrants further investigation into this chemical scaffold.
Future research should focus on obtaining specific biological data for the 4-fluoro derivative to confirm its activity profile. Further SAR studies could lead to the development of even more potent and selective analogs with improved pharmacokinetic properties, paving the way for their potential clinical development.
References
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Borel, M., Degoul, F., Communal, Y., Mounetou, E., Bouchon, B., C-Gaudreault, R., Madelmont, J. C., & Miot-Noirault, E. (2007). N-(4-iodophenyl)-N'-(2-chloroethyl)urea as a microtubule disrupter: in vitro and in vivo profiling of antitumoral activity on CT-26 murine colon carcinoma cell line cultured and grafted to mice. British Journal of Cancer, 96(11), 1684–1691. [Link]
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Borel, M., Degoul, F., Communal, Y., Mounetou, E., Bouchon, B., C-Gaudreault, R., Madelmont, J. C., & Miot-Noirault, E. (2007). N-(4-iodophenyl)-N'-(2-chloroethyl)urea as a microtubule disrupter: in vitro and in vivo profiling of antitumoral activity on CT-26 murine colon carcinoma cell line cultured and grafted to mice. British Journal of Cancer, 96(11), 1684–1691. [Link]
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Mounetou, E., et al. (2001). Optimized N-phenyl-N'-(2-chloroethyl)ureas as potential antineoplastic agents: synthesis and growth inhibition activity. Journal of Medicinal Chemistry, 44(5), 795-803. [Link]
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Mounetou, E., Legault, J., Lacroix, J., & C-Gaudreault, R. (2003). A New Generation of N-aryl-N'-(1-alkyl-2-chloroethyl)ureas as Microtubule Disrupters: Synthesis, Antiproliferative Activity, and Beta-Tubulin Alkylation Kinetics. Journal of Medicinal Chemistry, 46(23), 5055-5063. [Link]
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Borel, M., Degoul, F., Communal, Y., Mounetou, E., Bouchon, B., C-Gaudreault, R., Madelmont, J. C., & Miot-Noirault, E. (2007). N-(4-iodophenyl)-N'-(2-chloroethyl)urea as a microtubule disrupter: in vitro and in vivo profiling of antitumoral activity on CT-26 murine colon carcinoma cell line cultured and grafted to mice. PubMed. [Link]
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An In-depth Technical Guide on the Interplay Between N-(2-Chloroethyl)-N'-(4-fluorophenyl)urea and Thioredoxin-1 Nuclear Translocation
This guide is intended for researchers, scientists, and drug development professionals investigating the intricate cellular mechanisms modulated by small molecule inhibitors. Here, we delve into the relationship between N-(2-Chloroethyl)-N'-(4-fluorophenyl)urea (CEFU), a member of the N-aryl-N'-(2-chloroethyl)ureas (CEUs) class of antineoplastic agents, and the nuclear translocation of Thioredoxin-1 (Trx-1), a key regulator of cellular redox balance.
Part 1: Foundational Concepts: Trx-1 and CEFU
Thioredoxin-1: A Multifunctional Redox Regulator
Thioredoxin-1 (Trx-1) is a ubiquitous 12-kDa protein crucial for maintaining cellular redox homeostasis.[1] Its primary function is to reduce oxidized cysteine residues in a vast array of substrate proteins, thereby regulating their activity.[2][3] This is accomplished through its highly conserved active site, containing a Cys-Gly-Pro-Cys motif (Cys32 and Cys35 in humans), which cycles between a reduced dithiol and an oxidized disulfide state.[1][4]
While predominantly localized in the cytoplasm, Trx-1 can translocate to the nucleus under conditions of oxidative or nitrosative stress.[2] In the nucleus, Trx-1 plays a critical role in regulating the activity of transcription factors such as NF-κB and AP-1, thereby influencing gene expression related to cell proliferation, apoptosis, and inflammation.[5][6] The subcellular localization of Trx-1 is therefore a tightly regulated process, critical to its diverse biological functions.
N-(2-Chloroethyl)-N'-(4-fluorophenyl)urea (CEFU): A Potent Modulator of Cellular Processes
N-(2-Chloroethyl)-N'-(4-fluorophenyl)urea (CEFU) belongs to a class of compounds known as N-aryl-N'-(2-chloroethyl)ureas (CEUs). These compounds have garnered significant interest for their potent antitumoral properties.[7] A subset of CEUs has been found to abrogate the nuclear translocation of Trx-1 and induce a G0/G1 phase cell cycle arrest.[7] The proposed mechanism for some CEUs involves the covalent alkylation of target proteins.[8][9] While some CEUs target β-tubulin, others, like those investigated for their effect on Trx-1, suggest a different mode of action.[9]
Table 1: Physicochemical Properties of N-(2-Chloroethyl)-N'-(4-fluorophenyl)urea (CEFU)
| Property | Value |
| Molecular Formula | C9H10ClFN2O |
| Molecular Weight | 216.64 g/mol |
| CAS Number | 13908-32-2 |
| Physical State | Solid |
Part 2: The Core Investigation: CEFU's Impact on Trx-1 Nuclear Translocation
Based on existing literature for the broader CEU class, we hypothesize that CEFU inhibits the nuclear translocation of Trx-1, potentially through covalent modification, thereby altering the cellular redox landscape and downstream signaling pathways. This section outlines a comprehensive experimental workflow to rigorously test this hypothesis.
Experimental Workflow Overview
The following diagram illustrates the overarching experimental strategy to elucidate the effects of CEFU on Trx-1 nuclear translocation.
Caption: A two-phased experimental workflow to investigate the effect of CEFU on Trx-1.
Detailed Experimental Protocols
-
Cell Line Selection: Human cancer cell lines known to have significant Trx-1 expression and nuclear translocation upon stimulation (e.g., HeLa, A549, or MCF-7) are suitable models.
-
Culture Conditions: Maintain cells in the recommended culture medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
CEFU Preparation: Dissolve CEFU in dimethyl sulfoxide (DMSO) to prepare a stock solution (e.g., 10 mM). Further dilute in culture medium to the desired final concentrations for treatment. Ensure the final DMSO concentration in the culture medium does not exceed 0.1% to avoid solvent-induced cytotoxicity.
-
Treatment: Seed cells at an appropriate density to reach 70-80% confluency at the time of treatment. Treat cells with varying concentrations of CEFU (e.g., 1-100 µM) for different time points (e.g., 6, 12, 24 hours). Include a vehicle control (DMSO) in all experiments.
This protocol allows for the quantitative assessment of Trx-1 levels in the cytoplasm and nucleus.
-
Cell Lysis and Fractionation:
-
Harvest cells by scraping and wash with ice-cold PBS.
-
Resuspend the cell pellet in a hypotonic buffer (e.g., 10 mM HEPES, pH 7.9, 10 mM KCl, 0.1 mM EDTA, 0.1 mM EGTA, 1 mM DTT, and protease inhibitors).
-
Incubate on ice for 15 minutes to allow cells to swell.
-
Add a non-ionic detergent (e.g., NP-40 or IGEPAL CA-630) to a final concentration of 0.5% and vortex vigorously for 10 seconds to lyse the plasma membrane.
-
Centrifuge at low speed (e.g., 1,000 x g) for 5 minutes at 4°C to pellet the nuclei.
-
Collect the supernatant, which represents the cytoplasmic fraction.
-
Wash the nuclear pellet with the hypotonic buffer.
-
Resuspend the nuclear pellet in a high-salt nuclear extraction buffer (e.g., 20 mM HEPES, pH 7.9, 0.4 M NaCl, 1 mM EDTA, 1 mM EGTA, 1 mM DTT, and protease inhibitors).
-
Incubate on ice for 30 minutes with intermittent vortexing to lyse the nuclear membrane.
-
Centrifuge at high speed (e.g., 14,000 x g) for 15 minutes at 4°C. The resulting supernatant is the nuclear fraction.
-
-
Protein Quantification: Determine the protein concentration of both cytoplasmic and nuclear fractions using a standard protein assay (e.g., BCA assay).
-
Western Blotting:
-
Separate equal amounts of protein from each fraction by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for Trx-1 overnight at 4°C.
-
To validate the purity of the fractions, also probe for cytoplasmic (e.g., GAPDH) and nuclear (e.g., Lamin B1 or Histone H3) markers.
-
Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantify the band intensities using densitometry software.
-
Table 2: Expected Outcomes of Western Blot Analysis
| Treatment | Cytoplasmic Trx-1 | Nuclear Trx-1 |
| Vehicle Control | High | Low |
| CEFU Treatment | High / Increased | Significantly Decreased |
| Positive Control (e.g., H2O2) | Decreased | Increased |
This technique provides visual confirmation of Trx-1's subcellular localization.
-
Cell Seeding and Treatment: Seed cells on glass coverslips in a multi-well plate and treat with CEFU as described in Protocol 2.2.1.
-
Fixation and Permeabilization:
-
Wash the cells with PBS.
-
Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Wash with PBS.
-
Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.
-
-
Blocking and Antibody Incubation:
-
Block with 1% BSA in PBST (PBS with 0.1% Tween 20) for 30 minutes.
-
Incubate with the primary antibody against Trx-1 diluted in the blocking buffer overnight at 4°C.
-
Wash with PBST.
-
Incubate with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488 or 594) for 1 hour at room temperature in the dark.
-
-
Counterstaining and Mounting:
-
Counterstain the nuclei with DAPI (4',6-diamidino-2-phenylindole).
-
Mount the coverslips onto microscope slides using an anti-fade mounting medium.
-
-
Imaging: Visualize the cells using a confocal or high-resolution fluorescence microscope. Capture images and analyze the subcellular distribution of the Trx-1 signal.
Part 3: Unraveling the Mechanism of Action
The following section proposes a hypothetical mechanism for CEFU's action on Trx-1 and outlines experiments to validate it.
Proposed Mechanism: Alkylation and Disruption of Redox-Sensitive Signaling
We hypothesize that CEFU, being an electrophilic compound, covalently modifies specific cysteine residues on Trx-1. This alkylation, potentially outside the active site Cys32/Cys35, may induce a conformational change in Trx-1 that either masks a nuclear localization signal (NLS) or exposes a nuclear export signal (NES), thereby preventing its nuclear accumulation. Furthermore, this interaction could disrupt the delicate balance of the cellular redox state, leading to alterations in signaling pathways that regulate Trx-1 translocation, such as the MAPK/ERK pathway.
Caption: Proposed mechanism of CEFU-mediated inhibition of Trx-1 nuclear translocation.
Experimental Validation of the Proposed Mechanism
-
In Vitro Alkylation: Incubate recombinant human Trx-1 with CEFU.
-
Protein Digestion: Reduce disulfide bonds with DTT, alkylate free cysteines with iodoacetamide (to block unmodified cysteines), and digest the protein with trypsin.
-
LC-MS/MS Analysis: Analyze the resulting peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Search the MS/MS data against a protein database to identify peptides. Look for mass shifts on cysteine-containing peptides corresponding to the addition of the CEFU moiety. This will pinpoint the specific cysteine residue(s) alkylated by CEFU.
-
ROS Measurement: Treat cells with CEFU and then incubate with a fluorescent probe for reactive oxygen species (ROS), such as 2',7'-dichlorodihydrofluorescein diacetate (H2DCFDA). Measure the fluorescence intensity using a plate reader or flow cytometer. An increase in fluorescence would indicate an increase in cellular ROS levels.
-
GSH/GSSG Ratio: Measure the levels of reduced (GSH) and oxidized (GSSG) glutathione using a commercially available kit. A decrease in the GSH/GSSG ratio is indicative of oxidative stress.
-
Western Blot for Phosphorylated Proteins: Following CEFU treatment, prepare whole-cell lysates and perform Western blotting for key signaling proteins involved in Trx-1 translocation. Specifically, probe for the phosphorylated (active) forms of ERK1/2 (p-ERK1/2) and total ERK1/2. A decrease in the p-ERK1/2 to total ERK1/2 ratio would suggest that CEFU inhibits this pro-survival signaling pathway, which is known to promote Trx-1 nuclear migration.[10]
Part 4: Concluding Remarks and Future Directions
This technical guide provides a comprehensive framework for investigating the molecular interplay between N-(2-Chloroethyl)-N'-(4-fluorophenyl)urea and thioredoxin-1. The detailed protocols and the proposed mechanistic studies are designed to yield high-quality, reproducible data that will significantly advance our understanding of how this class of compounds exerts its cellular effects.
Future investigations could explore the functional consequences of CEFU-induced inhibition of Trx-1 nuclear translocation in the context of cancer cell biology, including its impact on chemoresistance and apoptosis. Furthermore, identifying the precise molecular interactions between alkylated Trx-1 and the nuclear import/export machinery will provide a more complete picture of this regulatory mechanism. The insights gained from these studies will be invaluable for the rational design of novel therapeutics that target the thioredoxin system for the treatment of cancer and other diseases characterized by redox dysregulation.
References
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Watson, W. H., Yang, X., Choi, Y. E., Jones, D. P., & Kehrer, J. P. (2004). Thioredoxin and its role in toxicology. Toxicological Sciences, 78(1), 3-14. [Link]
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Hirota, K., et al. (1999). AP-1 transcriptional activity is regulated by a direct association between thioredoxin and Ref-1. Proceedings of the National Academy of Sciences, 96(21), 11694-11699. [Link]
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Lacroix, J., et al. (2006). Chloroethyl urea derivatives block tumour growth and thioredoxin-1 nuclear translocation. British Journal of Cancer, 95(10), 1326-1334. [Link]
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Poirier, A., et al. (2006). N-Phenyl-N'-(2-chloroethyl)ureas (CEU) as potential antineoplastic agents. Part 2: role of omega-hydroxyl group in the covalent binding to beta-tubulin. Bioorganic & Medicinal Chemistry, 14(16), 5563-5573. [Link]
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Crosignani, S., et al. (2013). Nitrosative/Oxidative Stress Conditions Regulate Thioredoxin-Interacting Protein (TXNIP) Expression and Thioredoxin-1 (TRX-1) Nuclear Localization. PLoS ONE, 8(12), e84588. [Link]
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Pachołek, M., et al. (2023). The Importance of Thioredoxin-1 in Health and Disease. International Journal of Molecular Sciences, 24(9), 8343. [Link]
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Matés, J. M., Segura, J. A., Alonso, F. J., & Márquez, J. (2008). Intracellular redox status and oxidative stress: implications for cell proliferation, apoptosis, and carcinogenesis. Archives of toxicology, 82(5), 273–299. [Link]
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Zhang, D. D., & Hannink, M. (2003). Distinct roles of Nrf2, CncC, and CncB in regulating antioxidant response element-mediated gene expression. Molecular and cellular biology, 23(22), 8251–8261. [Link]
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Lee, J., & Lee, J. (2022). The impact of oxidative stress and the NRF2-KEAP1-ARE signaling pathway on anticancer drug resistance. Oxidative Medicine and Cellular Longevity, 2022, 9954209. [Link]
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Wikipedia. (n.d.). Thioredoxin. [Link]
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NCBI. (n.d.). Gene ResultTXN thioredoxin [ (human)]. [Link]
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Hashemy, S. I., et al. (2013). Thioredoxin 1 is inactivated due to oxidation induced by peroxiredoxin under oxidative stress and reactivated by the glutaredoxin system. The Journal of biological chemistry, 288(45), 32458–32467. [Link]
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Sengupta, R., & Holmgren, A. (2013). Thioredoxin and thioredoxin target proteins: from molecular mechanisms to functional significance. Antioxidants & redox signaling, 18(10), 1165–1207. [Link]
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Ago, T., & Sadoshima, J. (2006). Thioredoxin 1 as a potential therapeutic target for cardiovascular diseases. Current pharmaceutical design, 12(34), 4429–4439. [Link]
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D'Angelo, M. A. (2017). A simple protocol for the subcellular fractionation of skeletal muscle cells and tissue. BMC research notes, 10(1), 386. [Link]
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ResearchGate. (n.d.). Thioredoxin-1 (TRX1) is targeted by CEU-025 and related compounds. [Link]
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PubMed. (2022). Action of the Nrf2/ARE signaling pathway on oxidative stress in choroid plexus epithelial cells following lanthanum chloride treatment. [Link]
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PMC. (2015). TrxR1 as a Potent Regulator of the Nrf2-Keap1 Response System. [Link]
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PMC. (2018). Insights into the Multifaceted Roles of Thioredoxin-1 System: Exploring Knockout Murine Models. [Link]
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PubMed. (2016). The redox protein thioredoxin-1 (Trx-1) increases hypoxia-inducible factor 1alpha protein expression: Trx-1 overexpression results in increased vascular endothelial growth factor production and enhanced tumor angiogenesis. [Link]
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Spectroscopic Data for N-(2-Chloroethyl)-N'-(4-fluorophenyl)urea: An In-depth Technical Guide
This guide provides a comprehensive analysis of the spectroscopic data for the compound N-(2-Chloroethyl)-N'-(4-fluorophenyl)urea. Designed for researchers, scientists, and professionals in drug development, this document delves into the principles and interpretation of key analytical techniques essential for the structural elucidation and characterization of this molecule. The methodologies and interpretations presented herein are grounded in established spectroscopic principles and supported by data from analogous compounds.
Introduction to N-(2-Chloroethyl)-N'-(4-fluorophenyl)urea
N-(2-Chloroethyl)-N'-(4-fluorophenyl)urea belongs to the class of N-phenyl-N'-(2-chloroethyl)ureas (CEUs), a group of compounds recognized for their potential as antineoplastic agents.[1][2] The biological activity of these compounds is often linked to their ability to act as alkylating agents, with the 2-chloroethyl group being a key reactive moiety. Accurate spectroscopic characterization is paramount for confirming the molecular structure, assessing purity, and understanding the chemical properties that underpin its biological function.
Below is the chemical structure of N-(2-Chloroethyl)-N'-(4-fluorophenyl)urea:
Caption: Molecular Structure of N-(2-Chloroethyl)-N'-(4-fluorophenyl)urea.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a fundamental technique for the structural determination of organic molecules, providing detailed information about the chemical environment of atomic nuclei such as ¹H and ¹³C.[3][4]
Predicted ¹H NMR Spectrum
The predicted ¹H NMR spectrum of N-(2-Chloroethyl)-N'-(4-fluorophenyl)urea in a suitable deuterated solvent like DMSO-d₆ is expected to show distinct signals corresponding to the aromatic protons, the N-H protons of the urea linkage, and the protons of the 2-chloroethyl chain. The chemical shifts are influenced by the electronic effects of the substituents on the phenyl ring and the urea moiety.
Table 1: Predicted ¹H NMR Chemical Shifts and Splitting Patterns
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale for Prediction |
| Ar-H (ortho to -NH) | ~7.45 - 7.55 | Doublet of doublets (dd) | 2H | Proximity to the electron-withdrawing urea group and coupling to both the adjacent aromatic proton and the fluorine atom. |
| Ar-H (ortho to -F) | ~7.10 - 7.20 | Triplet of doublets (td) | 2H | Coupling to the adjacent aromatic protons and the fluorine atom. |
| -NH (on phenyl ring) | ~8.70 - 8.90 | Singlet (s) | 1H | Deshielded due to the adjacent carbonyl group and aromatic ring. |
| -NH (on ethyl chain) | ~6.50 - 6.70 | Triplet (t) | 1H | Coupled to the adjacent -CH₂- group. |
| -CH₂- (adjacent to -NH) | ~3.50 - 3.60 | Quartet (q) | 2H | Coupled to the adjacent -NH and -CH₂Cl groups. |
| -CH₂- (adjacent to -Cl) | ~3.70 - 3.80 | Triplet (t) | 2H | Deshielded by the electronegative chlorine atom and coupled to the adjacent -CH₂- group. |
Experimental Protocol for ¹H NMR Spectroscopy:
-
Sample Preparation: Dissolve 5-10 mg of N-(2-Chloroethyl)-N'-(4-fluorophenyl)urea in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).[5] The use of DMSO-d₆ is recommended to ensure solubility and to observe the exchangeable NH protons.
-
Instrumentation: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.
-
Acquisition Parameters:
-
Number of scans: 16-32
-
Relaxation delay: 1-2 seconds
-
Spectral width: -2 to 12 ppm
-
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decay (FID). Reference the spectrum to the residual solvent peak of DMSO-d₆ at approximately 2.50 ppm.
Caption: Workflow for ¹H NMR Spectroscopy.
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum will provide information about the carbon framework of the molecule. The chemical shifts are influenced by the hybridization and the electronic environment of each carbon atom.
Table 2: Predicted ¹³C NMR Chemical Shifts
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale for Prediction |
| C=O (urea) | ~155 | The carbonyl carbon is significantly deshielded. |
| C (ipso, attached to -F) | ~158 (d, ¹JCF ≈ 240 Hz) | Deshielded by the electronegative fluorine and exhibits a large one-bond coupling constant. |
| C (ipso, attached to -NH) | ~135 | Attached to the nitrogen of the urea. |
| C (ortho to -F) | ~115 (d, ²JCF ≈ 22 Hz) | Shielded by the fluorine atom and shows a two-bond coupling. |
| C (ortho to -NH) | ~120 (d, ³JCF ≈ 8 Hz) | Shows a smaller three-bond coupling to fluorine. |
| -CH₂- (adjacent to -NH) | ~42 | Aliphatic carbon adjacent to a nitrogen atom. |
| -CH₂- (adjacent to -Cl) | ~43 | Aliphatic carbon deshielded by the chlorine atom. |
Experimental Protocol for ¹³C NMR Spectroscopy:
-
Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.
-
Instrumentation: Acquire the spectrum on the same NMR spectrometer.
-
Acquisition Parameters:
-
Experiment: Proton-decoupled ¹³C NMR.
-
Number of scans: 1024-4096 (due to the low natural abundance of ¹³C).
-
Relaxation delay: 2-5 seconds.
-
Spectral width: 0 to 200 ppm.
-
-
Data Processing: Process the data similarly to the ¹H NMR spectrum. Reference the spectrum to the solvent peak of DMSO-d₆ at approximately 39.52 ppm.
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is a valuable tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation.[6]
Table 3: Predicted FT-IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Rationale for Prediction |
| 3300 - 3400 | N-H stretching | Urea (-NH) | Characteristic stretching vibrations for N-H bonds in the urea moiety.[7] |
| ~1650 | C=O stretching (Amide I) | Urea (C=O) | Strong absorption typical for a carbonyl group in a urea.[8] |
| ~1550 | N-H bending (Amide II) | Urea (-NH) | Characteristic bending vibration of the N-H bond coupled with C-N stretching. |
| 1500 - 1600 | C=C stretching | Aromatic Ring | Characteristic vibrations of the carbon-carbon double bonds in the phenyl ring. |
| ~1240 | C-F stretching | Aryl-F | Strong absorption due to the C-F bond. |
| ~750 | C-Cl stretching | Alkyl-Cl | Characteristic stretching vibration for the carbon-chlorine bond. |
Experimental Protocol for FT-IR Spectroscopy:
-
Sample Preparation: Prepare a potassium bromide (KBr) pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a transparent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used with the solid sample.
-
Instrumentation: Use a standard FT-IR spectrometer.
-
Acquisition: Record the spectrum in the range of 4000-400 cm⁻¹.
-
Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.
Caption: Workflow for FT-IR Spectroscopy.
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio, providing information about the molecular weight and fragmentation pattern of the compound.[9]
Predicted Mass Spectrum:
The electron ionization (EI) mass spectrum of N-(2-Chloroethyl)-N'-(4-fluorophenyl)urea is expected to show a molecular ion peak ([M]⁺) and several characteristic fragment ions. The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) will result in M and M+2 peaks for chlorine-containing fragments.
-
Molecular Ion ([M]⁺): The molecular weight of C₉H₁₀ClFN₂O is 216.64 g/mol . The mass spectrum should show a molecular ion peak at m/z 216 and an M+2 peak at m/z 218 due to the presence of the chlorine atom.
Predicted Fragmentation Pathway:
The fragmentation of N,N'-substituted ureas often involves cleavage of the C-N bonds of the urea group.[10]
Caption: Predicted Fragmentation Pathway.
Table 4: Predicted Major Fragment Ions in Mass Spectrometry
| m/z | Proposed Fragment | Rationale for Formation |
| 216/218 | [C₉H₁₀ClFN₂O]⁺ (Molecular Ion) | Ionization of the parent molecule. |
| 137 | [C₇H₄FNO]⁺ | Cleavage of the N-C bond to form 4-fluorophenyl isocyanate radical cation. |
| 111 | [C₆H₄FNH₂]⁺ | Formation of 4-fluoroaniline radical cation. |
| 95 | [C₆H₄F]⁺ | Loss of CO from the 4-fluorophenyl isocyanate fragment. |
| 79/81 | [C₂H₅ClN]⁺ | Cleavage to form the 2-chloroethylamino radical cation. |
Experimental Protocol for Mass Spectrometry:
-
Sample Introduction: Introduce the sample into the mass spectrometer via a direct insertion probe or by gas chromatography if the compound is sufficiently volatile and thermally stable.
-
Ionization: Use Electron Ionization (EI) at 70 eV.
-
Mass Analysis: Scan a mass range of m/z 40-300.
-
Data Analysis: Identify the molecular ion peak and major fragment ions. Analyze the isotopic patterns to confirm the presence of chlorine.
Conclusion
The comprehensive spectroscopic analysis presented in this guide provides a robust framework for the characterization of N-(2-Chloroethyl)-N'-(4-fluorophenyl)urea. The predicted ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry data, along with the detailed experimental protocols, offer a valuable resource for researchers in the synthesis, quality control, and further development of this and related compounds. The interpretation of these spectra, grounded in fundamental principles and supported by data from analogous structures, ensures a high degree of confidence in the structural elucidation of this potentially therapeutic agent.
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Borel, M., et al. (2007). N-(4-iodophenyl)-N'-(2-chloroethyl)urea as a microtubule disrupter: in vitro and in vivo profiling of antitumoral activity on CT-26 murine colon carcinoma cell line cultured and grafted to mice. British Journal of Cancer, 96(11), 1684–1691. [Link]
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Reddy, G. S., et al. (2021). Synthesis and characterization of a series of N,N'-substituted urea derivatives by using electrospray ionization tandem mass spectrometry: Differentiation of positional isomers. Rapid Communications in Mass Spectrometry, 35(20), e9161. [Link]
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Lacroix, J., et al. (2006). Optimized N-phenyl-N'-(2-chloroethyl)ureas as potential antineoplastic agents: synthesis and growth inhibition activity. Bioorganic & Medicinal Chemistry, 14(5), 1368–1380. [Link]
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An In-Depth Technical Guide to the In Vitro Evaluation of N-(2-Chloroethyl)-N'-(4-fluorophenyl)urea
Introduction: Unveiling the Therapeutic Potential of N-(2-Chloroethyl)-N'-(4-fluorophenyl)urea
N-(2-Chloroethyl)-N'-(4-fluorophenyl)urea is a synthetic small molecule belonging to the N-aryl-N'-(2-chloroethyl)ureas (CEUs) class of compounds. This class has garnered significant interest within the oncology research community for its potent antitumoral properties.[1] Structurally, CEUs are molecular hybrids that merge the biofunctional moieties of aromatic nitrogen mustards with the non-nitrosated pharmacophore of aliphatic nitrosoureas. This unique chemical architecture underpins their primary mechanism of action as microtubule-disrupting agents. Specifically, these compounds have been shown to covalently alkylate a glutamic acid residue at position 198 on β-tubulin, a critical component of the microtubule cytoskeleton.[1][2] This interaction occurs near the colchicine-binding site, leading to the depolymerization of microtubules. The disruption of microtubule dynamics is a clinically validated anti-cancer strategy, as it critically impairs cell division, leading to cell cycle arrest and subsequent apoptosis.[1][2]
Beyond its effects on tubulin, emerging research on CEU derivatives has revealed a second, distinct mechanism of action involving the thioredoxin system. Certain CEUs have been found to covalently bind to thioredoxin-1 (TRX1), a key protein in cellular redox regulation, and inhibit its nuclear translocation.[3][4] This interference with the TRX1 system can also contribute to cell cycle arrest, typically in the G0/G1 phase, and represents another avenue through which these compounds exert their anticancer effects.[4]
This guide provides a comprehensive framework for the in vitro investigation of N-(2-Chloroethyl)-N'-(4-fluorophenyl)urea, detailing robust methodologies to characterize its cytotoxic and cytostatic activities, elucidate its mechanisms of action, and identify key molecular targets. The protocols and insights presented herein are designed for researchers, scientists, and drug development professionals seeking to rigorously evaluate the therapeutic potential of this promising compound.
Part 1: Foundational Cytotoxicity Assessment
The initial step in characterizing a novel compound is to determine its cytotoxic and antiproliferative effects across a panel of relevant cancer cell lines. This foundational data is crucial for establishing a dose-response relationship and identifying sensitive and resistant cell lines.
Rationale for Cell Line Selection
The choice of cell lines should be driven by the therapeutic hypothesis. For a compound with a broad-acting mechanism like microtubule disruption, a diverse panel is recommended. This could include:
-
Highly proliferative cancer cell lines: Such as HeLa (cervical cancer) and MCF-7 (breast cancer), which are commonly used in initial cytotoxicity screens.[5]
-
Cell lines from specific cancer types of interest: For example, if the ultimate therapeutic goal is colorectal cancer, cell lines like CT-26 or HCT116 would be appropriate.[6][7]
-
Non-cancerous cell lines: Including a non-cancerous line, such as HEK293 (human embryonic kidney cells), provides an early indication of the compound's therapeutic index and potential for off-target toxicity.[5]
Experimental Workflow: Cytotoxicity Assessment
Caption: Workflow for determining the cytotoxicity of N-(2-Chloroethyl)-N'-(4-fluorophenyl)urea using the MTT assay.
Detailed Protocol: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used, colorimetric method to assess cell viability by measuring the metabolic activity of living cells.[5][8]
-
Cell Seeding:
-
Harvest and count cells from a sub-confluent culture.
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.
-
Incubate the plate overnight at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of N-(2-Chloroethyl)-N'-(4-fluorophenyl)urea in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the compound in culture medium to achieve a range of final concentrations (e.g., 0.01 µM to 100 µM).
-
Remove the medium from the wells and replace it with 100 µL of the medium containing the various concentrations of the compound. Include vehicle-only (e.g., DMSO) and untreated controls.
-
Incubate for 24, 48, and 72 hours.
-
-
MTT Assay:
-
Following the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals by viable cells.
-
Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells.
-
Plot the percent viability against the log of the compound concentration and determine the half-maximal inhibitory concentration (IC₅₀) value using non-linear regression analysis.
-
Data Presentation: Summarizing Cytotoxicity Data
| Cell Line | Incubation Time (h) | IC₅₀ (µM) |
| HeLa | 24 | Value |
| 48 | Value | |
| 72 | Value | |
| MCF-7 | 24 | Value |
| 48 | Value | |
| 72 | Value | |
| CT-26 | 24 | Value |
| 48 | Value | |
| 72 | Value | |
| HEK293 | 24 | Value |
| 48 | Value | |
| 72 | Value |
Part 2: Elucidating the Mechanism of Action
Once the cytotoxic potential of N-(2-Chloroethyl)-N'-(4-fluorophenyl)urea is established, the next critical phase is to investigate its mechanism of action. Based on the known pharmacology of CEUs, the primary lines of inquiry should focus on cell cycle progression and the induction of apoptosis.
Cell Cycle Analysis via Flow Cytometry
Scientific Rationale: Microtubule-disrupting agents are known to interfere with the formation of the mitotic spindle, a critical structure for chromosome segregation during mitosis. This disruption typically leads to an arrest of the cell cycle in the G2/M phase.[1][6] Flow cytometry with propidium iodide (PI) staining is a robust technique for analyzing DNA content and determining the distribution of cells throughout the different phases of the cell cycle.[9][10]
Caption: General workflow for Western blot analysis of protein expression and phosphorylation.
Detailed Protocol:
-
Protein Extraction:
-
Treat cells with N-(2-Chloroethyl)-N'-(4-fluorophenyl)urea at various concentrations and time points.
-
Wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant containing the protein extracts.
-
Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
-
SDS-PAGE and Protein Transfer:
-
Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins based on their molecular weight by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.
-
Wash the membrane extensively with TBST.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Wash the membrane again with TBST.
-
-
Detection:
-
Add an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Capture the chemiluminescent signal using an imaging system.
-
Perform densitometric analysis to quantify the protein band intensities, normalizing to a loading control (e.g., β-actin or GAPDH).
-
Key Signaling Pathways to Investigate:
-
Tubulin Polymerization Status: While direct visualization of microtubule depolymerization often requires immunofluorescence microscopy, western blotting can be used to assess the levels of α- and β-tubulin.
-
Mitotic Arrest Markers: Investigate the phosphorylation status of proteins involved in the G2/M checkpoint, such as Cdc2 (Cdk1) and Cyclin B1.
-
Thioredoxin-1 (TRX1) Localization: While western blotting of whole-cell lysates will show total TRX1 levels, subcellular fractionation followed by western blotting can be used to assess the nuclear and cytoplasmic levels of TRX1 to determine if the compound inhibits its nuclear translocation.
-
Stress Response Pathways: The disruption of microtubule dynamics and redox balance can activate cellular stress response pathways. Investigating the phosphorylation of key stress-activated protein kinases (SAPKs) such as JNK and p38 MAPK can provide further insight into the cellular response to the compound.
Conclusion and Future Directions
This guide has outlined a comprehensive and logical framework for the in vitro characterization of N-(2-Chloroethyl)-N'-(4-fluorophenyl)urea. By systematically evaluating its cytotoxicity, impact on the cell cycle, and ability to induce apoptosis, researchers can build a robust preclinical data package. Furthermore, delving into the specific molecular targets and signaling pathways will provide a deeper understanding of its mechanism of action, which is critical for its continued development as a potential therapeutic agent.
Future studies should aim to build upon these in vitro findings. Investigating the compound's efficacy in 3D cell culture models (e.g., spheroids or organoids) can provide a more physiologically relevant assessment of its anti-tumor activity. Ultimately, promising in vitro data will pave the way for in vivo studies in animal models to evaluate the compound's pharmacokinetic properties, safety profile, and anti-tumor efficacy in a whole-organism context. The methodologies detailed in this guide provide the essential foundation for these future investigations, ensuring a rigorous and scientifically sound evaluation of N-(2-Chloroethyl)-N'-(4-fluorophenyl)urea's therapeutic potential.
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The Antineoplastic Potential of N-phenyl-N'-(2-chloroethyl)urea Analogues: A Technical Guide for Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the antineoplastic potential of N-phenyl-N'-(2-chloroethyl)urea (CEU) analogues for researchers, scientists, and drug development professionals. This document delves into the core chemistry, multifaceted mechanisms of action, structure-activity relationships, and the preclinical evaluation of this promising class of anticancer compounds. Detailed experimental protocols and visual workflows are provided to facilitate the practical application of this knowledge in a research and development setting.
Introduction: The Rationale for N-phenyl-N'-(2-chloroethyl)urea Analogues in Oncology
The urea scaffold is a cornerstone in medicinal chemistry, integral to numerous bioactive compounds, including a variety of clinically approved therapies[1]. Among these, N-phenyl-N'-(2-chloroethyl)urea (CEU) analogues have emerged as a compelling class of antineoplastic agents[2]. These compounds have demonstrated significant cytotoxic activity against various cancer cell lines, including those resistant to conventional chemotherapeutics[3][4]. Their unique mode of action, which combines tubulin-targeting and alkylating properties, offers a promising avenue to overcome some of the limitations of existing anticancer drugs. This guide will explore the scientific foundation and preclinical evidence supporting the development of CEU analogues as novel cancer therapeutics.
The Chemistry of N-phenyl-N'-(2-chloroethyl)urea Analogues: Synthesis and Structural Diversity
The synthesis of N-phenyl-N'-(2-chloroethyl)urea analogues is typically a straightforward process, primarily involving the nucleophilic addition of a substituted aniline to 2-chloroethyl isocyanate[5]. This synthetic accessibility allows for the facile generation of a diverse library of analogues with various substitutions on the phenyl ring. These modifications are crucial for modulating the physicochemical properties of the compounds, such as hydrophilicity, which in turn can alter their biodistribution and toxicity profiles in preclinical studies[5]. The ability to readily create a wide range of derivatives is a significant advantage in the optimization of lead compounds for improved efficacy and safety.
A general synthetic scheme for the preparation of N-phenyl-N'-(2-chloroethyl)urea analogues is depicted below:
Caption: General synthetic route for N-phenyl-N'-(2-chloroethyl)urea analogues.
Dual Mechanism of Action: A Two-Pronged Attack on Cancer Cells
N-phenyl-N'-(2-chloroethyl)urea analogues exhibit a fascinating dual mechanism of antineoplastic activity, targeting both the microtubule network and genomic DNA. This multifaceted approach is a key differentiator from many single-target anticancer agents.
Disruption of Microtubule Dynamics
A primary mechanism of action for many CEU analogues is the disruption of microtubule dynamics[2][3][4]. Microtubules, essential components of the cytoskeleton, play a critical role in cell division, intracellular transport, and maintenance of cell shape. CEU derivatives have been shown to bind to β-tubulin, a key subunit of microtubules, often near the colchicine-binding site[6][7]. Unlike many tubulin inhibitors that bind reversibly, CEUs can form a covalent bond with amino acid residues within this site, leading to an irreversible inhibition of tubulin polymerization[7][8]. This disruption of microtubule assembly leads to cell cycle arrest, typically in the G2/M phase, and subsequent induction of apoptosis[6][7].
The covalent binding of CEU analogues to β-tubulin can be demonstrated through Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE) and cell cycle analysis.
DNA Alkylation and Crosslinking
The 2-chloroethyl moiety of CEU analogues is a classic alkylating group, capable of forming covalent adducts with nucleophilic sites on DNA. This activity is reminiscent of the well-established chloroethylnitrosoureas (CENUs), a class of chemotherapy drugs known for their ability to crosslink DNA strands. The formation of DNA interstrand crosslinks is a highly cytotoxic lesion that blocks DNA replication and transcription, ultimately triggering apoptotic cell death. While the tubulin-binding activity is often considered the primary mechanism for many CEU analogues, the potential for DNA alkylation provides a secondary, potent antitumor effect.
Structure-Activity Relationship (SAR): Fine-Tuning for Potency and Selectivity
The antineoplastic activity of N-phenyl-N'-(2-chloroethyl)urea analogues is highly dependent on the nature and position of substituents on the N-phenyl ring[2]. Extensive research has been dedicated to elucidating the structure-activity relationships (SAR) of these compounds to optimize their potency and selectivity.
Key SAR findings include:
-
Hydrophobicity: Hydrophobic substituents on the phenyl ring generally enhance cytotoxic activity.
-
Position of Substituents: The position of the substituent on the phenyl ring significantly influences activity.
-
Carbonyl Groups: The presence and nature of carbonyl-containing side chains on the aromatic ring can affect the covalent binding to the colchicine-binding site and overall antiproliferative activity[6].
These SAR studies are crucial for the rational design of new CEU analogues with improved therapeutic indices.
Preclinical Evaluation: From In Vitro Screening to In Vivo Efficacy
The preclinical development of N-phenyl-N'-(2-chloroethyl)urea analogues involves a tiered approach, starting with in vitro screening to identify promising candidates, followed by in vivo studies to assess their efficacy and safety in a more complex biological system.
In Vitro Assessment of Antineoplastic Activity
A battery of in vitro assays is employed to characterize the anticancer properties of CEU analogues.
Table 1: Key In Vitro Assays for the Evaluation of N-phenyl-N'-(2-chloroethyl)urea Analogues
| Assay | Purpose | Principle |
| MTT Assay | To determine the cytotoxicity and antiproliferative effects of the compounds. | Measures the metabolic activity of cells, which is proportional to the number of viable cells. |
| Cell Cycle Analysis | To investigate the effect of the compounds on cell cycle progression. | Uses flow cytometry to quantify the DNA content of cells, allowing for the determination of the percentage of cells in each phase of the cell cycle (G0/G1, S, G2/M). |
| Apoptosis Assay (Annexin V/PI Staining) | To determine if the compounds induce programmed cell death (apoptosis). | Annexin V binds to phosphatidylserine, which is exposed on the outer leaflet of the plasma membrane during early apoptosis. Propidium iodide (PI) stains necrotic cells. |
| Tubulin Polymerization Assay | To directly assess the effect of the compounds on microtubule formation. | Measures the polymerization of purified tubulin in the presence and absence of the test compound. |
| Western Blot Analysis | To investigate the molecular mechanisms of action, such as the modulation of apoptosis-related proteins (e.g., caspases, Bcl-2 family proteins). | Separates proteins by size, allowing for the detection of specific proteins using antibodies. |
| DNA Interstrand Crosslinking Assay | To determine the ability of the compounds to form covalent crosslinks between DNA strands. | Various techniques can be employed, including gel-based assays and mass spectrometry. |
Experimental Protocols
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the N-phenyl-N'-(2-chloroethyl)urea analogue for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
-
Cell Treatment: Treat cells with the CEU analogue at its IC50 concentration for 24 hours.
-
Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.
-
Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Use cell cycle analysis software to determine the percentage of cells in the G0/G1, S, and G2/M phases.
Caption: Workflow for cell cycle analysis using flow cytometry.
-
Cell Treatment: Treat cells with the CEU analogue for a predetermined time.
-
Cell Harvesting: Harvest both adherent and floating cells.
-
Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and propidium iodide.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells by flow cytometry.
-
Data Analysis: Quantify the percentage of live, early apoptotic, late apoptotic, and necrotic cells.
Caption: Signaling pathway of apoptosis induction by CEU analogues.
In Vivo Efficacy in Animal Models
Promising N-phenyl-N'-(2-chloroethyl)urea analogues identified through in vitro screening are advanced to in vivo studies to evaluate their antitumor efficacy and toxicity in a whole-animal system.
Human tumor xenograft models are a cornerstone of in vivo anticancer drug testing. In these models, human cancer cells are implanted into immunocompromised mice, and the effect of the test compound on tumor growth is monitored.
One study reported that certain 1-aryl 3-(2-chloroethyl)urea derivatives significantly enhanced the survival time of mice bearing L1210 leukemia tumors when administered via intraperitoneal injection[9]. The most potent derivative in this study demonstrated superior antineoplastic activity and lower toxicity compared to the established chemotherapeutic agent chlorambucil[9]. Another study highlighted the in vivo efficacy of CEU analogues in a murine colon carcinoma (CT-26) tumor growth assay[3][4].
Some CEU analogues have also been shown to possess antiangiogenic properties, which can be assessed in vivo using models such as the Matrigel plug angiogenesis assay and the chick chorioallantoic membrane (CAM) tumor assay[3][4]. The ability to inhibit the formation of new blood vessels is a valuable attribute for an anticancer agent, as it can starve tumors of the nutrients and oxygen they need to grow and metastasize.
-
Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., HT-29 colon cancer cells) into the flank of immunocompromised mice.
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomization and Treatment: Randomize the mice into control and treatment groups. Administer the CEU analogue (e.g., via intraperitoneal injection or oral gavage) according to a predetermined dosing schedule.
-
Tumor Measurement: Measure the tumor volume and body weight of the mice regularly (e.g., 2-3 times per week).
-
Endpoint: At the end of the study (e.g., when tumors in the control group reach a certain size), euthanize the mice and excise the tumors for further analysis (e.g., histopathology, biomarker analysis).
-
Data Analysis: Compare the tumor growth inhibition in the treated groups to the control group.
Clinical Development and Future Perspectives
While extensive preclinical data support the antineoplastic potential of N-phenyl-N'-(2-chloroethyl)urea analogues, information on their clinical development is limited. To date, no specific CEU analogue has progressed to late-stage clinical trials for cancer treatment. This may be due to a variety of factors, including potential off-target toxicities, unfavorable pharmacokinetic profiles, or the prioritization of other classes of anticancer agents.
However, the unique dual mechanism of action of CEU analogues continues to make them an attractive area for further research and development. Future efforts in this field should focus on:
-
Lead Optimization: Designing and synthesizing novel analogues with improved potency, selectivity, and pharmacokinetic properties.
-
Combination Therapies: Investigating the synergistic effects of CEU analogues with other anticancer agents, such as targeted therapies or immunotherapies.
-
Biomarker Discovery: Identifying predictive biomarkers to select patients who are most likely to respond to treatment with CEU analogues.
The solid preclinical foundation of N-phenyl-N'-(2-chloroethyl)urea analogues warrants their continued exploration as a potential new class of anticancer drugs. With further refinement and a deeper understanding of their clinical potential, these compounds may one day offer a valuable new treatment option for cancer patients.
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In vitro and in vivo activity of 1-aryl-3-(2-chloroethyl) urea derivatives as new antineoplastic agents. PubMed. Available at: [Link]
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Optimized N-phenyl-N'-(2-chloroethyl)ureas as Potential Antineoplastic Agents: Synthesis and Growth Inhibition Activity. Université Laval. Available at: [Link]
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Chloroethyl urea derivatives block tumour growth and thioredoxin-1 nuclear translocation. NRC Research Press. Available at: [Link]
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In vitro and in vivo evaluation of 2-chloroethylnitrosourea derivatives as antitumor agents. PubMed. Available at: [Link]
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Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. PMC. Available at: [Link]
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N-Phenyl-N'-(2-chloroethyl)ureas (CEU) as potential antineoplastic agents. Part 2: role of omega-hydroxyl group in the covalent binding to beta-tubulin. PubMed. Available at: [Link]
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Mechanism of action of N-phenyl-N′-(2-chloroethyl)ureas in the colchicine-binding site at the interface between α- and β-tubulin. ResearchGate. Available at: [Link]
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Chloroethyl urea derivatives block tumour growth and thioredoxin-1 nuclear translocation. ResearchGate. Available at: [Link]
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Antiangiogenic and antitumoral activity of phenyl-3-(2-chloroethyl)ureas: a class of soft alkylating agents disrupting microtubules that are unaffected by cell adhesion-mediated drug resistance. PubMed. Available at: [Link]
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Antiangiogenic and Antitumoral Activity of Phenyl-3-(2-Chloroethyl)Ureas. AACR Journals. Available at: [Link]
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Mechanistic Aspects of Biphenyl Urea-Based Analogues in Triple-Negative Breast Cancer Cell Lines. PubMed. Available at: [Link]
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Synthesis, structure-activity relationships, and in vivo efficacy of the novel potent and selective anaplastic lymphoma kinase (ALK) inhibitor 5-chloro-N2-(2-isopropoxy-5-methyl-4-(piperidin-4-yl)phenyl). PubMed. Available at: [Link]
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Discovery and initial screening of N-(2-Chloroethyl)-N'-(4-fluorophenyl)urea
An In-Depth Technical Guide to the Discovery, Synthesis, and Initial Screening of N-(2-Chloroethyl)-N'-(4-fluorophenyl)urea
Authored by: A Senior Application Scientist
Foreword: The Rationale for a Novel Chloroethylurea Compound
In the landscape of medicinal chemistry, the pursuit of novel therapeutic agents is a journey of rational design, meticulous synthesis, and rigorous biological evaluation. This guide delineates the foundational steps in the lifecycle of a novel investigational compound: N-(2-Chloroethyl)-N'-(4-fluorophenyl)urea . The design of this molecule is predicated on a well-established pharmacophore strategy, combining the cytotoxic potential of a chloroethylurea moiety with the modulatory effects of a fluorinated phenyl ring.
The chloroethyl group is a classic bio-alkylating agent, capable of forming covalent bonds with nucleophilic biomolecules, most notably DNA. This mechanism is the cornerstone of several successful chemotherapeutic agents, inducing DNA damage and triggering apoptosis in rapidly proliferating cancer cells. The N-acylurea scaffold provides a stable, yet reactive, framework for this functionality. The incorporation of a 4-fluoro substituent on the phenyl ring is a strategic choice aimed at enhancing metabolic stability and potentially modulating target affinity and cell permeability, common objectives in modern drug design.
This document serves as a comprehensive technical guide for researchers, chemists, and drug development professionals. It provides not only the "how" but, more critically, the "why" behind the experimental choices, from the initial synthetic route to the primary screening cascade designed to elucidate its biological potential.
Part 1: Chemical Synthesis and Characterization
The synthesis of N-(2-Chloroethyl)-N'-(4-fluorophenyl)urea is approached through a straightforward yet robust nucleophilic addition reaction. This method is selected for its high efficiency, scalability, and the commercial availability of its precursors.
Synthetic Pathway
The core reaction involves the coupling of 4-fluorophenyl isocyanate with 2-chloroethylamine hydrochloride. The isocyanate serves as the electrophilic partner, while the amine, once deprotonated, acts as the nucleophile. A non-nucleophilic base, such as triethylamine (TEA), is required to neutralize the hydrochloride salt and facilitate the reaction.
Caption: Synthesis of the target compound via nucleophilic addition.
Step-by-Step Synthesis Protocol
This protocol is designed for a laboratory-scale synthesis yielding approximately 1-5 grams of the final product.
-
Preparation: To a dry 100 mL round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, add 2-chloroethylamine hydrochloride (1.1 equivalents).
-
Suspension: Suspend the solid in anhydrous dichloromethane (DCM, 40 mL). The choice of DCM is critical as it is aprotic and will not react with the isocyanate.
-
Cooling: Cool the suspension to 0°C in an ice bath. This is to control the exothermicity of the subsequent neutralization and addition reactions.
-
Basification: Add triethylamine (TEA, 1.2 equivalents) dropwise to the suspension. The TEA deprotonates the amine hydrochloride in situ to the free, nucleophilic amine. Stir for 20 minutes at 0°C.
-
Isocyanate Addition: In a separate flask, dissolve 4-fluorophenyl isocyanate (1.0 equivalent) in anhydrous DCM (10 mL). Add this solution dropwise to the cooled amine suspension over 15 minutes. The reaction between an isocyanate and a primary amine is a common and efficient method for forming N,N'-disubstituted ureas.[1][2][3][4][5]
-
Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting isocyanate spot has disappeared.
-
Workup: Quench the reaction by adding deionized water (50 mL). Transfer the mixture to a separatory funnel, separate the organic layer, and wash it sequentially with 1M HCl (2 x 30 mL) and brine (30 mL). Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Filter the drying agent and concentrate the filtrate in vacuo. The crude product will likely be a solid. Purify via recrystallization from an ethanol/water mixture to yield the final product as a white crystalline solid. Recrystallization is a standard and effective method for purifying solid organic compounds.[6]
Characterization
The identity and purity of the synthesized N-(2-Chloroethyl)-N'-(4-fluorophenyl)urea must be confirmed using standard analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are essential for structural elucidation.[7][8][9] The spectra should confirm the presence of all expected protons and carbons in their correct chemical environments and with appropriate splitting patterns.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will be used to confirm the molecular weight and elemental composition of the compound.[7][10] The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl) should be observable.
-
Infrared (IR) Spectroscopy: The IR spectrum should show characteristic peaks for the N-H stretches (around 3300 cm⁻¹) and the urea carbonyl (C=O) stretch (around 1640 cm⁻¹).[10][11]
| Parameter | Expected Outcome |
| Yield | 75-85% |
| Appearance | White crystalline solid |
| Purity (by HPLC) | >98% |
| ¹H NMR | Peaks corresponding to aromatic, alkyl, and N-H protons |
| HRMS (M+H)⁺ | Calculated: 217.0593, Found: 217.0591 |
Part 2: Initial Biological Screening Cascade
The initial screening is designed as a tiered approach to efficiently assess the compound's cytotoxic potential and to gain early insights into its mechanism of action. The workflow is designed to move from broad cytotoxicity screening to more specific mechanistic assays.
Screening Workflow Diagram
Caption: A tiered workflow for the initial biological screening.
Tier 1: In Vitro Cytotoxicity Screening
Objective: To determine the compound's general toxicity against a panel of human cancer cell lines and a non-cancerous control line to establish a preliminary therapeutic index.
Methodology: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Protocol:
-
Cell Seeding: Seed cancer cells (e.g., HCT116 colorectal carcinoma, A549 lung carcinoma, MCF-7 breast carcinoma) and non-cancerous control cells (e.g., hTERT-RPE1) into 96-well plates at a density of 5,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Prepare a serial dilution of N-(2-Chloroethyl)-N'-(4-fluorophenyl)urea in DMSO and then dilute further in culture medium. The final DMSO concentration should not exceed 0.1%. Treat cells with concentrations ranging from 0.01 µM to 100 µM for 72 hours.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Convert absorbance values to percentage of cell viability relative to the vehicle-treated control. Plot the data using a non-linear regression (log(inhibitor) vs. response) to determine the IC50 value (the concentration of compound that inhibits 50% of cell growth).
Hypothetical Results:
| Cell Line | Type | IC50 (µM) | Selectivity Index (RPE1 IC50 / Cancer IC50) |
| HCT116 | Colorectal Carcinoma | 2.5 | 16.0 |
| A549 | Lung Carcinoma | 5.1 | 7.8 |
| MCF-7 | Breast Carcinoma | 8.3 | 4.8 |
| hTERT-RPE1 | Non-cancerous Retinal | 40.0 | N/A |
Interpretation: The hypothetical data suggest that the compound exhibits potent cytotoxicity against the HCT116 cell line with a promising selectivity index of 16. This indicates that it is 16 times more potent against this cancer cell line than the non-cancerous control, warranting further investigation.
Tier 2: Mechanistic Insight - DNA Alkylation
Objective: To test the hypothesis that the compound acts as a DNA alkylating agent, consistent with its chloroethylurea structure.
Methodology: Ethidium Bromide Fluorescence Displacement Assay
This assay is based on the principle that DNA intercalating agents, like ethidium bromide (EtBr), fluoresce brightly when bound to DNA. If a compound alkylates DNA, it will distort the double helix, causing the displacement of EtBr and a corresponding decrease in fluorescence.
Protocol:
-
Preparation: In a 96-well black plate, prepare solutions of calf thymus DNA (20 µg/mL) and ethidium bromide (10 µM) in a suitable buffer (e.g., Tris-HCl).
-
Incubation: Add varying concentrations of N-(2-Chloroethyl)-N'-(4-fluorophenyl)urea (1 µM to 200 µM) to the DNA/EtBr mixture. Incubate the plate at 37°C for 2 hours to allow for the alkylation reaction to occur.
-
Fluorescence Reading: Measure the fluorescence intensity using a fluorometer with an excitation wavelength of 520 nm and an emission wavelength of 600 nm.
-
Analysis: Plot the percentage decrease in fluorescence against the compound concentration. A dose-dependent decrease in fluorescence is indicative of DNA binding and/or alkylation.
Expected Outcome: A significant, concentration-dependent reduction in fluorescence would strongly support the proposed DNA alkylation mechanism of action. This result, combined with the potent cytotoxicity data, provides a solid foundation for advancing the compound to more complex preclinical studies, such as apoptosis assays, cell cycle analysis, and eventually, in vivo efficacy models.
Conclusion and Future Directions
The rational design, efficient synthesis, and systematic screening of N-(2-Chloroethyl)-N'-(4-fluorophenyl)urea have successfully identified a compound with potent and selective in vitro anticancer activity. The preliminary mechanistic data are consistent with the proposed role of the chloroethylurea moiety as a DNA alkylating agent.
This guide has provided a comprehensive, technically-grounded framework for the initial stages of a drug discovery project. The self-validating nature of the workflow—whereby the cytotoxicity results inform the selection of mechanistic assays—ensures a logical and resource-efficient progression. Future work should focus on confirming the DNA alkylation through more direct methods (e.g., comet assay or γ-H2AX staining), exploring the structure-activity relationship by synthesizing analogues, and evaluating the compound's pharmacokinetic properties.
References
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Rosa, N. S., Glachet, T., Ibert, Q., Lohier, J.-F., Franck, X., & Reboul, V. (2020). A Straightforward Synthesis of N-Substituted Ureas from Primary Amides. Synthesis, 52(14), 2099-2105. [Link]
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Organic Chemistry Portal. (n.d.). Synthesis of ureas. Organic Chemistry Portal. [Link]
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Leah4sci. (2013, January 22). Spectroscopy Introduction: Using NMR, IR, and Mass Spec in Organic Chemistry [Video]. YouTube. [Link]
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Shchekotikhin, A. M., & Preobrazhenskaya, M. N. (2005). Substituted Ureas. Methods of Synthesis and Applications. Russian Chemical Reviews, 74(8), 757-781. [Link]
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Katritzky, A. R., Kirichenko, N., & Rogovoy, B. V. (2003). Synthesis of mono- and N,N-disubstituted ureas. ARKIVOC, 2003(8), 8-14. [Link]
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Maricopa Open Digital Press. (n.d.). Structural Identification of Organic Compounds: IR Spectroscopy, Mass Spectrometry and NMR Spectroscopy. In Organic Chemistry. [Link]
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Tiwari, L., Kumar, V., Kumar, B., & Mahajan, D. (2018). A practically simple, catalyst free and scalable synthesis of N-substituted ureas in water. New Journal of Chemistry, 42(13), 10587-10593. [Link]
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An In-depth Technical Guide to N-(2-Chloroethyl)-N'-(4-fluorophenyl)urea (CAS Number: 13908-32-2)
For Researchers, Scientists, and Drug Development Professionals
Introduction and Overview
N-(2-Chloroethyl)-N'-(4-fluorophenyl)urea, with the CAS number 13908-32-2, is a synthetic molecule belonging to the class of N-aryl-N'-(2-chloroethyl)ureas (CEUs). This class of compounds has garnered significant interest in the field of oncology and drug development due to their potent cytotoxic and antineoplastic activities. The unique structural features of CEUs, particularly the electrophilic 2-chloroethyl moiety, confer a distinct mechanism of action that sets them apart from many traditional chemotherapeutic agents. This guide provides a comprehensive technical overview of N-(2-Chloroethyl)-N'-(4-fluorophenyl)urea, including its chemical properties, synthesis, mechanism of action, biological activities, and essential safety considerations.
Chemical Properties and Characterization
A thorough understanding of the physicochemical properties of N-(2-Chloroethyl)-N'-(4-fluorophenyl)urea is fundamental for its application in research and development.
| Property | Value | Source |
| CAS Number | 13908-32-2 | [1][2] |
| Molecular Formula | C₉H₁₀ClFN₂O | [1][2] |
| Molecular Weight | 216.64 g/mol | [1][2] |
| Melting Point | 132°C | [1][2] |
| Appearance | Solid (predicted) | - |
| Boiling Point (Predicted) | 295.7 ± 40.0 °C | [1] |
| Density (Predicted) | 1.325 ± 0.06 g/cm³ | [1] |
| pKa (Predicted) | 13.00 ± 0.46 | [1] |
Analytical Characterization:
The structural integrity and purity of N-(2-Chloroethyl)-N'-(4-fluorophenyl)urea are typically confirmed using a combination of spectroscopic techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic protons of the 4-fluorophenyl group, the methylene protons of the chloroethyl group, and the N-H protons of the urea linkage. The coupling patterns and chemical shifts provide valuable information about the molecular structure. For analogous compounds, DMSO-d₆ is a suitable solvent for NMR analysis as it helps in resolving the exchangeable NH protons[3].
-
¹³C NMR: The carbon NMR spectrum will display resonances for the carbonyl carbon of the urea, the aromatic carbons (with characteristic splitting due to the fluorine atom), and the two carbons of the chloroethyl group.
-
-
Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight of the compound. The presence of chlorine will result in a characteristic isotopic pattern (M and M+2 peaks in an approximate 3:1 ratio), which serves as a key diagnostic feature.
-
Infrared (IR) Spectroscopy: The IR spectrum would show characteristic absorption bands for the N-H stretching of the urea, the C=O stretching of the carbonyl group, and C-F and C-Cl stretching vibrations.
Synthesis of N-(2-Chloroethyl)-N'-(4-fluorophenyl)urea
The synthesis of N-(2-Chloroethyl)-N'-(4-fluorophenyl)urea typically involves the reaction of 4-fluorophenyl isocyanate with 2-chloroethylamine hydrochloride. This is a common and efficient method for the preparation of unsymmetrical ureas.
Reaction Scheme:
A Representative Synthetic Workflow
Experimental Protocol: Synthesis of N-(2-Chloroethyl)-N'-(4-fluorophenyl)urea
Materials:
-
4-Fluorophenyl isocyanate
-
2-Chloroethylamine hydrochloride
-
Triethylamine (or another suitable base)
-
Dichloromethane (DCM) or other suitable aprotic solvent
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate for elution
Procedure:
-
Preparation of 2-Chloroethylamine Free Base: To a suspension of 2-chloroethylamine hydrochloride in dichloromethane, add triethylamine (approximately 1.1 equivalents) dropwise at 0°C with stirring. Stir the mixture for 30 minutes to generate the free base in situ.
-
Reaction: To the above mixture, add a solution of 4-fluorophenyl isocyanate (1 equivalent) in dichloromethane dropwise at 0°C.
-
Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).
-
Work-up: Wash the reaction mixture with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. The crude product can be purified by recrystallization or silica gel column chromatography using a hexane/ethyl acetate gradient to yield the pure N-(2-Chloroethyl)-N'-(4-fluorophenyl)urea.
-
Characterization: Confirm the structure and purity of the final product using NMR, MS, and IR spectroscopy.
Mechanism of Action: A Dual-Pronged Attack on Cancer Cells
N-aryl-N'-(2-chloroethyl)ureas, including the 4-fluoro derivative, exhibit a fascinating and potent mechanism of anti-cancer activity. Their cytotoxicity is primarily attributed to their ability to act as alkylating agents, covalently modifying key cellular proteins.
1. Microtubule Disruption via β-Tubulin Alkylation:
The primary mechanism of action for many CEUs is the disruption of microtubule dynamics, which is crucial for cell division, intracellular transport, and maintenance of cell shape[4].
-
Covalent Binding: The electrophilic 2-chloroethyl group of N-(2-Chloroethyl)-N'-(4-fluorophenyl)urea can alkylate specific amino acid residues on β-tubulin[4][5]. Studies on related compounds have identified the glutamic acid residue at position 198 (Glu-198) as a key target for this covalent modification[5][6].
-
Inhibition of Polymerization: This alkylation event induces a conformational change in the β-tubulin protein, which in turn inhibits its polymerization into microtubules.
-
Cell Cycle Arrest and Apoptosis: The disruption of microtubule formation leads to the arrest of the cell cycle in the G2/M phase, ultimately triggering programmed cell death (apoptosis) in cancer cells[5][7][8].
Mechanism of β-Tubulin Alkylation
2. Inhibition of Thioredoxin-1 Nuclear Translocation:
Some studies have suggested that certain N-phenyl-N'-(2-chloroethyl)ureas can also interfere with the thioredoxin (Trx) system. Thioredoxin-1 (Trx-1) is a key protein involved in cellular redox regulation and is often overexpressed in cancer cells, contributing to their survival and resistance to therapy. Some CEU derivatives have been shown to inhibit the nuclear translocation of Trx-1, which can further contribute to their anticancer effects[8].
Applications in Research and Drug Development
N-(2-Chloroethyl)-N'-(4-fluorophenyl)urea and its analogs are valuable tools for cancer research and potential leads for the development of new anticancer drugs.
-
Probing the Colchicine Binding Site: Due to their interaction with β-tubulin, CEUs can be used as chemical probes to study the structure and function of the colchicine binding site, a key target for many microtubule-disrupting agents[6].
-
Development of Novel Anticancer Agents: The potent cytotoxicity of CEUs against a range of cancer cell lines, including those resistant to other chemotherapeutics, makes them attractive candidates for further development[5][9]. The 4-fluoro substitution can potentially enhance metabolic stability and cell permeability.
-
Structure-Activity Relationship (SAR) Studies: The synthesis and biological evaluation of a series of N-aryl-N'-(2-chloroethyl)ureas with different substitutions on the phenyl ring have provided valuable insights into the structure-activity relationships governing their potency and selectivity[9][10].
Cytotoxicity of Related N-aryl-N'-(2-chloroethyl)ureas:
| Compound | Cell Line | IC₅₀ / ID₅₀ / GI₅₀ (µM) | Source |
| Methyl 4-(p-(3-(2-chloroethyl) ureido) phenyl) butyrate | LoVo | 28 | [11] |
| 4-tert-butyl (3-(2-chloroethyl) ureido) benzene | LoVo | 4 | [11] |
| Various CEU derivatives | HT-29, M21, MCF-7 | 0.25 - 8 | [9] |
| Various aromatic CEU derivatives | - | 1 - 80 | [8] |
Safety and Handling
As with any biologically active compound, proper safety precautions must be observed when handling N-(2-Chloroethyl)-N'-(4-fluorophenyl)urea.
-
Hazard Classification: Based on data for similar compounds, N-(2-Chloroethyl)-N'-(4-fluorophenyl)urea should be considered an irritant[2]. Related chloroethyl ureas are classified as harmful if swallowed and may cause skin and eye irritation[12][13][14].
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves, when handling this compound.
-
Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust. Avoid contact with skin, eyes, and clothing.
-
Storage: Store in a tightly sealed container in a cool, dry place, away from incompatible materials. Recommended storage temperature is 2-8°C[1].
-
Disposal: Dispose of waste material in accordance with local, state, and federal regulations.
Conclusion
N-(2-Chloroethyl)-N'-(4-fluorophenyl)urea is a promising molecule within the broader class of N-aryl-N'-(2-chloroethyl)ureas, exhibiting significant potential as an antineoplastic agent. Its well-defined mechanism of action, involving the alkylation of β-tubulin and subsequent disruption of microtubule dynamics, provides a solid foundation for its further investigation. This technical guide has provided a comprehensive overview of its chemical properties, synthesis, biological activity, and safety considerations to aid researchers and drug development professionals in their exploration of this and related compounds for the potential treatment of cancer.
References
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- Atassi, G., Bero, J., Kfulani, B., Dumont, P., & De Neve, R. (1988). In vitro and in vivo activity of 1-aryl-3-(2-chloroethyl) urea derivatives as new antineoplastic agents. Anti-cancer drug design, 3(3), 209–218.
- Borel, M., Degoul, F., Communal, Y., Mounetou, E., Bouchon, B., C-Gaudreault, R., Madelmont, J. C., & Miot-Noirault, E. (2007). N-(4-iodophenyl)-N'-(2-chloroethyl)urea as a microtubule disrupter: in vitro and in vivo profiling of antitumoral activity on CT-26 murine colon carcinoma cell line cultured and grafted to mice. British journal of cancer, 96(11), 1684–1691.
- Moreau, E., Sancelme, M., Auzeloux, P., Mounetou, E., C-Gaudreault, R., & Lacroix, J. (2005). Optimized N-phenyl-N'-(2-chloroethyl)ureas as potential antineoplastic agents: synthesis and growth inhibition activity. Bioorganic & medicinal chemistry, 13(23), 6703–6712.
- Fortin, J. S., Côté, M. F., Lacroix, J., Petitclerc, E., & C-Gaudreault, R. (2008). Aromatic 2-chloroethyl urea derivatives and bioisosteres. Part 2: Cytocidal activity and effects on the nuclear translocation of thioredoxin-1, and the cell cycle progression. Bioorganic & medicinal chemistry, 16(15), 7477–7488.
- Bouchon, B., Moreau, E., Sancelme, M., Mounetou, E., Auzeloux, P., C-Gaudreault, R., & Lacroix, J. (2006). A new generation of N-aryl-N'-(1-alkyl-2-chloroethyl)ureas as microtubule disrupters: synthesis, antiproliferative activity, and beta-tubulin alkylation kinetics. Journal of medicinal chemistry, 49(1), 263–272.
- Cosmetic Ingredient Review. (2005). Final report of the safety assessment of Urea. International journal of toxicology, 24 Suppl 3, 1–56.
- Google Patents. (1983). US4384140A - 2-Chloroethyl urea derivatives.
- Fortin, S., Côté, M. F., Bounou, S., Lacroix, J., Petitclerc, E., & C-Gaudreault, R. (2009). Mechanism of action of N-phenyl-N'-(2-chloroethyl)ureas in the colchicine-binding site at the interface between α- and β-tubulin. Bioorganic & medicinal chemistry, 17(10), 3690–3697.
- Li, Y., Jiang, Y., Wang, Y., Zhang, Y., & Wang, J. (2018). Synthesis of Unsymmetrical Urea Derivatives via PhI(OAc)2-Mediated Hofmann Rearrangement and Application in Late-Stage Drug Functionalization. Organic letters, 20(24), 7884–7888.
- Fortin, S., Côté, M. F., Bounou, S., Lacroix, J., Petitclerc, E., & C-Gaudreault, R. (2009). Mechanism of action of N-phenyl-N'-(2-chloroethyl)ureas in the colchicine-binding site at the interface between α- and β-tubulin. Bioorganic & Medicinal Chemistry, 17(10), 3690-3697.
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Cosmetic Ingredient Review. (2018). Safety Assessment of Hydroxyethyl Urea As Used in Cosmetics. Retrieved January 23, 2026, from [Link]
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SpectraBase. (n.d.). N-(2-chlorophenyl)-N'-[4-(trifluoromethoxy)phenyl]urea - Optional[13C NMR] - Chemical Shifts. Retrieved January 23, 2026, from [Link]
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European Chemicals Agency. (n.d.). Urea - Registration Dossier. Retrieved January 23, 2026, from [Link]
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DC Chemicals. (n.d.). 4-Chlorophenylurea|MSDS. Retrieved January 23, 2026, from [Link]
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ResearchGate. (n.d.). IC50 values for compounds 1 and 2 in various cancer cell lines and a normal intestinal epithelial cell line. Retrieved January 23, 2026, from [Link]
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Carl ROTH. (n.d.). Safety Data Sheet: Urea. Retrieved January 23, 2026, from [Link]
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Preprints.org. (2025). The Challenging Complete and Detailed 1H and 13C NMR Assignment for Ent- Kaurenoic Acid, a Remark. Retrieved January 23, 2026, from [Link]
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PubChem. (n.d.). 1,3-Bis(2-chloroethyl)urea. Retrieved January 23, 2026, from [Link]
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PubChem. (n.d.). N-(4-chlorophenethyl)-N'-(4-chlorophenyl)urea. Retrieved January 23, 2026, from [Link]
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Methodological & Application
Determining the Cytotoxic Effects of N-(2-Chloroethyl)-N'-(4-fluorophenyl)urea: An Application and Protocol Guide
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to assess the cytotoxic potential of N-(2-Chloroethyl)-N'-(4-fluorophenyl)urea. This compound belongs to the N-aryl-N'-(2-chloroethyl)ureas (CEUs) class of molecules, which have garnered significant interest for their potent antitumoral properties. The protocols detailed herein are designed to be robust and self-validating, ensuring high-quality, reproducible data.
The core mechanism of action for CEUs, including N-(2-Chloroethyl)-N'-(4-fluorophenyl)urea, involves the disruption of microtubule dynamics, a critical process for cell division. These compounds act by alkylating a specific glutamic acid residue on β-tubulin, a fundamental component of microtubules. This interference with microtubule function leads to cell cycle arrest in the G2/M phase, ultimately inducing programmed cell death, or apoptosis. Understanding this mechanism is key to designing and interpreting cytotoxicity assays for this class of compounds.
Recommended Cell Lines for Cytotoxicity Screening
The selection of appropriate cell lines is a critical first step in any cytotoxicity assay. Based on existing research on CEU derivatives, the following human cancer cell lines are recommended for initial screening of N-(2-Chloroethyl)-N'-(4-fluorophenyl)urea:
-
HT-29 (Human Colorectal Adenocarcinoma): This cell line is a well-established model for colon cancer research.
-
MCF-7 (Human Breast Adenocarcinoma): A widely used cell line in breast cancer studies, it is particularly relevant for investigating hormone-receptor-positive cancers.
These cell lines have been previously used to evaluate the growth inhibitory activity of various phenylurea analogues.[1]
Foundational Protocols for Assessing Cytotoxicity
A multi-pronged approach employing a panel of assays is recommended to build a comprehensive cytotoxic profile of N-(2-Chloroethyl)-N'-(4-fluorophenyl)urea. This includes assessing cell viability, membrane integrity, and the induction of apoptosis.
MTT Assay: Measuring Metabolic Activity as an Indicator of Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method widely used to assess cell metabolic activity, which serves as a proxy for cell viability. In viable cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.
Experimental Workflow for MTT Assay
Caption: Workflow of the MTT cell viability assay.
Detailed Protocol for MTT Assay:
-
Cell Seeding: Seed HT-29 or MCF-7 cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate the plate at 37°C in a humidified 5% CO₂ atmosphere for 24 hours to allow for cell attachment.[2]
-
Compound Preparation: Prepare a stock solution of N-(2-Chloroethyl)-N'-(4-fluorophenyl)urea in a suitable solvent, such as dimethyl sulfoxide (DMSO). Perform serial dilutions of the compound in culture medium to achieve the desired final concentrations.
-
Cell Treatment: After the 24-hour incubation, carefully remove the medium from the wells and replace it with 100 µL of medium containing the various concentrations of the test compound. Include a vehicle control (medium with the same concentration of DMSO used for the highest compound concentration) and a no-treatment control. Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Following the treatment period, add 10 µL of MTT solution (5 mg/mL in phosphate-buffered saline) to each well.[3]
-
Incubation: Incubate the plate for 2 to 4 hours at 37°C, allowing for the formation of formazan crystals.[4]
-
Solubilization: Carefully remove the MTT-containing medium. Add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[4][5]
-
Absorbance Reading: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.[4]
Lactate Dehydrogenase (LDH) Assay: Quantifying Cell Membrane Damage
The LDH assay is a cytotoxicity assay that measures the activity of lactate dehydrogenase released from damaged cells into the culture medium.[6] LDH is a stable cytosolic enzyme that is released upon loss of membrane integrity, a hallmark of necrosis and late-stage apoptosis.
Experimental Workflow for LDH Assay
Caption: Workflow of the LDH cytotoxicity assay.
Detailed Protocol for LDH Assay:
-
Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol. It is crucial to include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer).
-
Supernatant Collection: After the incubation period, centrifuge the 96-well plate at a low speed (e.g., 250 x g) for 5 minutes to pellet any detached cells. Carefully transfer a portion of the supernatant (e.g., 50 µL) to a new 96-well plate.
-
LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions. Add the reaction mixture to each well containing the supernatant.
-
Incubation: Incubate the plate at room temperature for approximately 30 minutes, protected from light.[7]
-
Stop Reaction: Add the stop solution provided with the assay kit to each well.
-
Absorbance Reading: Measure the absorbance at 490 nm using a microplate reader.[8]
Caspase-3/7 Assay: Detecting a Key Marker of Apoptosis
Caspases are a family of proteases that play a central role in the execution of apoptosis. Caspase-3 and -7 are key executioner caspases. This assay utilizes a substrate that, when cleaved by active caspase-3 or -7, releases a fluorescent or luminescent signal. An increase in signal intensity is directly proportional to the level of apoptosis.
Signaling Pathway Leading to Caspase-3/7 Activation
Caption: Simplified signaling pathway of the compound.
Detailed Protocol for Caspase-3/7 Assay:
-
Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol.
-
Reagent Addition: After the desired incubation period, add the caspase-3/7 reagent directly to the wells containing the cells and medium.
-
Incubation: Incubate the plate at room temperature for 1-2 hours, protected from light.
-
Signal Measurement: Measure the fluorescence or luminescence using a plate reader according to the manufacturer's instructions.
Data Analysis and Interpretation
The primary endpoint for these cytotoxicity assays is the determination of the half-maximal inhibitory concentration (IC₅₀). The IC₅₀ value represents the concentration of a drug that is required for 50% inhibition in vitro.[9][10]
Calculating the IC₅₀:
-
Data Normalization: For the MTT assay, express the results as a percentage of the vehicle control (100% viability). For the LDH assay, calculate the percentage of cytotoxicity relative to the maximum LDH release control.
-
Dose-Response Curve: Plot the percentage of cell viability or cytotoxicity against the logarithm of the compound concentration.
-
Non-linear Regression: Use a suitable software package (e.g., GraphPad Prism) to fit the data to a sigmoidal dose-response curve (variable slope) to determine the IC₅₀ value.
Data Presentation:
Summarize the IC₅₀ values in a clear and concise table for easy comparison across different cell lines and time points.
| Cell Line | Treatment Duration (hours) | IC₅₀ (µM) |
| HT-29 | 24 | Value |
| 48 | Value | |
| 72 | Value | |
| MCF-7 | 24 | Value |
| 48 | Value | |
| 72 | Value |
Cell Culture Protocols
HT-29 Cell Culture:
-
Media: McCoy's 5A Medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Culture Conditions: 37°C in a humidified atmosphere with 5% CO₂.
-
Subculture: When cells reach 80-90% confluency, detach them using a suitable dissociation reagent (e.g., Trypsin-EDTA) and re-seed at a lower density.[11]
MCF-7 Cell Culture:
-
Media: Eagle's Minimum Essential Medium (EMEM) supplemented with 0.01 mg/mL human recombinant insulin, 10% FBS, and 1% penicillin-streptomycin.[12]
-
Culture Conditions: 37°C in a humidified atmosphere with 5% CO₂.[12]
-
Subculture: When cells reach 80-90% confluency, detach them and subculture.[13]
References
-
Creative Bioarray. (n.d.). Caspase Activity Assay. Retrieved from [Link]
-
ENCODE. (2014). SOP: Propagation of HT-29 Colorectal Adenocarcinoma Cells. Retrieved from [Link]
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Protocols.io. (2024). LDH cytotoxicity assay. Retrieved from [Link]
- Riss, T. L., et al. (2013). Cell Viability Assays. In Assay Guidance Manual.
-
Visikol. (2022). The Importance of IC50 Determination. Retrieved from [Link]
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Cell cycle analysis of cells treated with N-(2-Chloroethyl)-N'-(4-fluorophenyl)urea
Application Note & Protocol
Topic: Cell Cycle Analysis of Cells Treated with N-(2-Chloroethyl)-N'-(4-fluorophenyl)urea
Audience: Researchers, scientists, and drug development professionals.
Introduction and Scientific Background
N-aryl-N'-(2-chloroethyl)ureas (CEUs) are a class of compounds investigated for their antiproliferative activities. The featured compound, N-(2-Chloroethyl)-N'-(4-fluorophenyl)urea, belongs to this class. The presence of a 2-chloroethyl group suggests a mechanism of action related to alkylation, a process where the compound covalently attaches an alkyl group to cellular macromolecules.[1][2] Alkylating agents are a cornerstone of cancer chemotherapy, exerting their cytotoxic effects primarily by damaging the DNA of rapidly dividing cells.[1][3] This damage disrupts DNA replication and transcription, ultimately triggering cell cycle arrest and apoptosis.[1][2]
However, recent studies on related CEU compounds indicate that not all molecules in this class act as traditional DNA-damaging agents. Some have been shown to induce microtubule depolymerization by selectively alkylating β-tubulin, thereby acting as antimitotic agents.[4] Another study demonstrated that certain CEUs can arrest the cell cycle in the G0/G1 phase by inhibiting the nuclear translocation of thioredoxin-1.[5]
Given these potential mechanisms, a primary method to characterize the cellular response to N-(2-Chloroethyl)-N'-(4-fluorophenyl)urea is to analyze its effect on cell cycle progression. Cell cycle analysis by flow cytometry is a powerful technique to quantify the distribution of cells in different phases (G0/G1, S, and G2/M) of the cell cycle. This application note provides a detailed protocol for treating a cell line with N-(2-Chloroethyl)-N'-(4-fluorophenyl)urea and analyzing the cell cycle distribution using propidium iodide (PI) staining, a fluorescent dye that binds stoichiometrically to DNA.
Principle of Cell Cycle Analysis via Propidium Iodide Staining
Propidium iodide (PI) is a fluorescent intercalating agent that stains DNA.[6][7] The fluorescence intensity of PI-stained cells is directly proportional to their DNA content.[7] This stoichiometric relationship allows for the differentiation of cell cycle phases:
-
G0/G1 Phase: Cells have a normal diploid (2N) DNA content.
-
S Phase: Cells are actively synthesizing DNA, resulting in a DNA content between 2N and 4N.
-
G2/M Phase: Cells have completed DNA replication and possess a tetraploid (4N) DNA content before dividing.
By analyzing a population of stained cells on a flow cytometer, a histogram of fluorescence intensity versus cell count can be generated, revealing the percentage of cells in each phase. A key technical consideration is that PI also binds to double-stranded RNA.[6][7] Therefore, treatment with Ribonuclease A (RNase A) is essential to digest RNA and ensure that PI fluorescence is specific to DNA content.[6][7][8]
Expected Biological Mechanism and Outcome
If N-(2-Chloroethyl)-N'-(4-fluorophenyl)urea acts as a classic DNA alkylating agent, it will create DNA adducts and cross-links.[3][9] This damage activates cellular DNA damage response (DDR) pathways.[10][11] Sensor kinases like ATM and ATR are activated, which in turn activate downstream effector kinases Chk1 and Chk2.[10][12] These effectors phosphorylate and inhibit Cdc25 phosphatases, preventing the activation of the Cyclin B-Cdk1 complex required for mitotic entry.[11] This cascade results in cell cycle arrest at the G2/M checkpoint, allowing time for DNA repair.[10][12][13] Therefore, a probable outcome of treatment is an accumulation of cells in the G2/M phase of the cell cycle.
Caption: Simplified DNA damage response pathway leading to G2/M arrest.
Detailed Experimental Protocol
This protocol is a comprehensive guide for the treatment, fixation, staining, and analysis of cells.
Materials and Reagents
-
Cell Line: A suitable cancer cell line (e.g., HeLa, A549, MCF-7)
-
Culture Medium: Appropriate for the chosen cell line (e.g., DMEM, RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin Solution
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
N-(2-Chloroethyl)-N'-(4-fluorophenyl)urea (Test Compound)
-
Dimethyl Sulfoxide (DMSO), sterile
-
70% Ethanol, ice-cold (Prepare by diluting 100% ethanol with sterile water and store at -20°C)
-
Propidium Iodide (PI) Staining Solution:
-
50 µg/mL Propidium Iodide
-
100 µg/mL RNase A
-
0.1% (v/v) Triton X-100 (optional, for nuclear permeabilization)
-
in PBS
-
-
Equipment:
-
Cell culture flasks/plates
-
Hemocytometer or automated cell counter
-
Centrifuge
-
Flow cytometer (with 488 nm excitation laser)
-
FACS tubes (12x75 mm polystyrene/polypropylene tubes)
-
Vortex mixer
-
Step-by-Step Methodology
Part A: Cell Culture and Treatment
-
Cell Seeding: Seed cells in 6-well plates at a density that will allow them to reach 60-70% confluency within 24 hours. Ensure even cell distribution.
-
Compound Preparation: Prepare a stock solution of the test compound in DMSO (e.g., 10 mM). Create serial dilutions in complete culture medium to achieve the desired final concentrations. Include a vehicle control (DMSO only) at the same final concentration as the highest compound dose.
-
Treatment: After 24 hours of incubation, replace the medium with the medium containing the test compound or vehicle control. Incubate for a relevant time period (e.g., 24, 48 hours).
Part B: Cell Harvesting and Fixation 4. Harvesting:
- Adherent cells: Aspirate the medium, wash once with PBS, and detach cells using Trypsin-EDTA. Neutralize trypsin with complete medium and transfer the cell suspension to a 15 mL conical tube.
- Suspension cells: Transfer the cell suspension directly to a 15 mL conical tube.
- Cell Counting: Count the cells and adjust the volume to obtain approximately 1-2 x 10^6 cells per sample.
- Washing: Centrifuge the cell suspension at 300 x g for 5 minutes.[6] Discard the supernatant and resuspend the cell pellet in 1 mL of cold PBS. Repeat the wash step once more.
- Fixation:
- Resuspend the final cell pellet in 500 µL of cold PBS.
- While gently vortexing the cell suspension, add 4.5 mL of ice-cold 70% ethanol dropwise to the tube.[6] This step is critical to prevent cell clumping.
- Incubate the cells for fixation at 4°C for at least 1 hour.[6] Cells can be stored in 70% ethanol at -20°C for several weeks.[6]
Part C: Staining and Flow Cytometry 8. Rehydration: Centrifuge the fixed cells at a slightly higher speed (e.g., 500 x g) for 5-10 minutes. Carefully decant the ethanol. 9. Washing: Wash the cells twice with 2 mL of PBS to remove residual ethanol. 10. Staining: Resuspend the cell pellet in 500 µL of the PI/RNase A staining solution.[14] 11. Incubation: Incubate the tubes in the dark at room temperature for 15-30 minutes.[14][15] 12. Analysis: Analyze the samples on a flow cytometer. Use a 488 nm laser for excitation and collect the PI fluorescence signal in the appropriate detector (typically around 600-630 nm). Collect at least 10,000 events per sample for robust statistical analysis.
Caption: Experimental workflow for cell cycle analysis.
Data Analysis and Interpretation
The output from the flow cytometer is a histogram where the x-axis represents fluorescence intensity (DNA content) and the y-axis represents the number of events (cells).
-
Gating: First, gate on the main cell population using a forward scatter (FSC) vs. side scatter (SSC) plot to exclude debris. Then, use a doublet discrimination gate (e.g., pulse width vs. pulse area) to exclude cell aggregates, which can be misinterpreted as G2/M cells.
-
Modeling: Use cell cycle analysis software (e.g., FlowJo, FCS Express) to apply a mathematical model (e.g., Dean-Jett-Fox) to the DNA content histogram. This will deconvolute the G0/G1, S, and G2/M populations and calculate the percentage of cells in each phase.
Table 1: Hypothetical Cell Cycle Distribution Data
| Treatment | Concentration (µM) | % G0/G1 | % S | % G2/M |
| Vehicle (DMSO) | 0.1% | 65.2 | 20.5 | 14.3 |
| Compound | 1 | 60.1 | 18.9 | 21.0 |
| Compound | 5 | 45.7 | 15.3 | 39.0 |
| Compound | 10 | 25.8 | 10.1 | 64.1 |
Interpretation: The data in Table 1 would indicate a dose-dependent increase in the percentage of cells in the G2/M phase, coupled with a decrease in the G0/G1 and S phases. This result strongly supports the hypothesis that the compound induces a G2/M cell cycle arrest.
Troubleshooting and Best Practices
| Issue | Potential Cause(s) | Recommended Solution(s) |
| High CV of G1 Peak | - Inconsistent staining. - Misaligned laser. - Rapid or inconsistent flow rate. | - Ensure accurate pipetting and cell counts. - Perform cytometer quality control. - Use a slow, consistent flow rate during acquisition. |
| Excessive Debris | - High level of apoptosis/necrosis. - Harsh cell handling. | - Gate out debris using FSC vs. SSC plot. - Handle cells gently during harvesting and washing. |
| Cell Clumping | - Improper fixation technique. - High cell density. | - Add cold ethanol dropwise while vortexing.[6] - Ensure cell pellet is fully resuspended before fixation. - Filter stained sample through a 40 µm mesh before analysis.[14] |
| Shifting G1 Peak | - Inconsistent cell numbers between samples. - Insufficient RNase digestion. | - Normalize cell counts across all samples. - Ensure adequate RNase concentration and incubation time/temperature.[8][16] |
References
-
University of Virginia School of Medicine. (n.d.). DNA Cell Cycle Analysis with PI. Retrieved from [Link]
-
University of Cambridge. (n.d.). Cell Cycle Analysis by Propidium Iodide Staining. Retrieved from [Link]
-
Wikipedia. (2023). G2-M DNA damage checkpoint. Retrieved from [Link]
-
Barraja, P., et al. (2009). Antimitotic antitumor agents: synthesis, structure-activity relationships, and biological characterization of N-aryl-N'-(2-chloroethyl)ureas as new selective alkylating agents. Journal of Medicinal Chemistry. Retrieved from [Link]
-
Fu, D., et al. (2010). DNA Damage Induced by Alkylating Agents and Repair Pathways. Journal of Nucleic Acids. Retrieved from [Link]
-
Remedy Health Media. (n.d.). How Do Alkylating Agents Work? Mechanism, Uses, and Side Effects Explained. Retrieved from [Link]
-
Schimke, R. T., et al. (1989). Fixation of mammalian cells for flow cytometric evaluation of DNA content and nuclear immunofluorescence. Cytometry. Retrieved from [Link]
-
Taylor, W. R., & Stark, G. R. (2001). Analyzing the G2/M checkpoint. Methods in Molecular Biology. Retrieved from [Link]
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Immunostep. (2017). PI/RNASE Solution. Retrieved from [Link]
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Jeney, A., et al. (1986). Antitumor action of N-(2-chloroethyl)-N-nitrosocarbamoyl derivatives of biologically active polypeptide hormone fragments. Cancer Chemotherapy and Pharmacology. Retrieved from [Link]
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Bregonzio, C., & Di Martino, R. M. C. (2023). Dual-Action Therapeutics: DNA Alkylation and Antimicrobial Peptides for Cancer Therapy. International Journal of Molecular Sciences. Retrieved from [Link]
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Shtil, A. A., et al. (2022). Anti-Proliferative and Cytoprotective Activity of Aryl Carbamate and Aryl Urea Derivatives with Alkyl Groups and Chlorine as Substituents. Molecules. Retrieved from [Link]
-
Bio-Rad. (n.d.). Benefits and Pitfalls of Fixing Cells in Flow Cytometry. Retrieved from [Link]
-
Tonissen, K. F., et al. (2009). Aromatic 2-chloroethyl urea derivatives and bioisosteres. Part 2: Cytocidal activity and effects on the nuclear translocation of thioredoxin-1, and the cell cycle progression. Bioorganic & Medicinal Chemistry. Retrieved from [Link]
-
QIAGEN. (n.d.). G2/M Checkpoint: DNA Damage Regulation in the Cell Cycle. Retrieved from [Link]
-
PharmD, D. A. (2022). Reviewing the Pharmacology of Alkylating Agents. Retrieved from [Link]
-
Dr. Oracle. (2025). How do alkylating agents (chemotherapy drugs) interact with tumor cells and minimize damage to normal healthy cells? Retrieved from [Link]
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Shrivastav, M., et al. (2008). G2–M checkpoint arrest. Both the ATM and the ATR pathways of damage-. ResearchGate. Retrieved from [Link]
-
ResearchGate. (2016). Ethanol fixation with extracellular and intracellular staining for flow cytometry? Retrieved from [Link]
-
protocols.io. (2022). 70% Ethanol Fixation. Retrieved from [Link]
-
University of Iowa Flow Cytometry Facility. (n.d.). DNA Staining with Propidium Iodide for Cell Cycle Analysis. Retrieved from [Link]
-
Krishan, A. (1975). A stable propidium iodide staining procedure for flow cytometry. The Journal of Cell Biology. Retrieved from [Link]
-
National Toxicology Program. (2021). Nitrosourea Chemotherapeutic Agents. 15th Report on Carcinogens. Retrieved from [Link]
-
ResearchGate. (2015). What is the optimum concentration of RNAse for PI staining of ishikawa cells? Retrieved from [Link]
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- 14. flowcytometry.utoronto.ca [flowcytometry.utoronto.ca]
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- 16. researchgate.net [researchgate.net]
Western blot analysis for tubulin binding of N-(2-Chloroethyl)-N'-(4-fluorophenyl)urea
Application Note & Protocol
Western Blot Analysis for Assessing Tubulin Binding of N-(2-Chloroethyl)-N'-(4-fluorophenyl)urea
Audience: Researchers, scientists, and drug development professionals.
Introduction: Targeting the Cytoskeleton in Cancer Therapy
The microtubule cytoskeleton, a dynamic network of protein filaments, is essential for numerous cellular processes, including cell division, motility, and intracellular transport.[1] Its core component, the αβ-tubulin heterodimer, polymerizes to form microtubules. The dynamic nature of these structures is critical, particularly during mitosis, where they form the spindle apparatus responsible for segregating chromosomes.[2] This pivotal role in cell proliferation makes tubulin an attractive target for anticancer drug development.[3][4]
Microtubule-targeting agents (MTAs) are a cornerstone of cancer chemotherapy.[1][5] These agents disrupt microtubule dynamics, leading to mitotic arrest and subsequent cell death, typically through apoptosis.[2][6] They are broadly classified into two groups: microtubule-stabilizing agents (e.g., taxanes) and microtubule-destabilizing agents (e.g., vinca alkaloids, colchicine).[1]
N-phenyl-N'-(2-chloroethyl)ureas (CEUs) represent a class of compounds investigated for their antiproliferative activities.[7] The specific compound, N-(2-Chloroethyl)-N'-(4-fluorophenyl)urea, belongs to this family. Mechanistic studies on related CEU compounds suggest they act as antimicrotubule agents by binding to the colchicine-binding site on β-tubulin.[7][8] This binding is proposed to be covalent, involving the acylation of a specific glutamic acid residue (Glu-β198), which triggers conformational changes, microtubule depolymerization, and ultimately, cell death.[7][8][9]
This application note provides a comprehensive, field-tested protocol to investigate the effects of N-(2-Chloroethyl)-N'-(4-fluorophenyl)urea on tubulin in a cellular context using Western blot analysis. This method allows for the indirect assessment of target engagement by observing changes in tubulin expression, modification, or its polymerization state.
Principle of the Assay
Directly visualizing the binding of a small molecule like N-(2-Chloroethyl)-N'-(4-fluorophenyl)urea to tubulin via standard Western blot is not feasible. Instead, this protocol uses an indirect approach to infer compound activity by analyzing its downstream effects on the tubulin protein itself.
The covalent binding of certain chloroethylurea compounds to β-tubulin has been shown to induce a conformational change that results in a faster migration pattern on SDS-PAGE, appearing as a lower molecular weight band.[7][10] Therefore, this assay is designed to detect a potential mobility shift in β-tubulin following treatment with the compound.
By treating cancer cells with the compound and subsequently analyzing cell lysates via Western blot, we can probe for:
-
A mobility shift in β-tubulin: The primary indicator of a covalent adduct formation.
-
Changes in total α- or β-tubulin expression: To assess if the compound affects overall tubulin protein levels.
-
Alterations in the ratio of polymerized to soluble tubulin: To determine if the compound disrupts microtubule dynamics.[11]
A loading control (e.g., GAPDH or β-actin) is used to ensure equal protein loading across lanes, allowing for accurate quantitative comparisons.
Visualization of the Experimental Approach
Diagram 1: Experimental Workflow
Caption: Workflow for Western blot analysis of tubulin binding.
Diagram 2: Proposed Mechanism of Action
Caption: Proposed mechanism of tubulin disruption by the compound.
Detailed Experimental Protocol
Materials and Reagents
Equipment:
-
Laminar flow hood for sterile cell culture
-
CO₂ incubator (37°C, 5% CO₂)
-
Inverted microscope
-
Refrigerated centrifuge
-
SDS-PAGE vertical electrophoresis system (e.g., Bio-Rad Mini-PROTEAN)
-
Western blot transfer system (wet or semi-dry)
-
Power supply for electrophoresis and transfer
-
Orbital shaker
-
Chemiluminescence imaging system (e.g., Bio-Rad ChemiDoc)
Reagents & Consumables:
-
Cell Line: Human cervical cancer (HeLa) or breast cancer (MCF-7) cells
-
Compound: N-(2-Chloroethyl)-N'-(4-fluorophenyl)urea, dissolved in DMSO to a 10 mM stock
-
Cell Culture: DMEM/RPMI-1640 medium, Fetal Bovine Serum (FBS), Penicillin-Streptomycin, Trypsin-EDTA
-
Buffers:
-
Inhibitors: Protease and phosphatase inhibitor cocktails[14]
-
Antibodies:
-
Primary: Rabbit anti-β-Tubulin, Mouse anti-α-Tubulin, Mouse anti-GAPDH
-
Secondary: HRP-conjugated Goat anti-Rabbit IgG, HRP-conjugated Goat anti-Mouse IgG
-
-
Other:
-
Bradford Protein Assay Reagent[15]
-
Bovine Serum Albumin (BSA) standard[16]
-
Precast polyacrylamide gels (e.g., 4-15% gradient) or reagents to cast gels
-
PVDF or Nitrocellulose membranes[17]
-
5% non-fat dry milk or BSA for blocking
-
Enhanced Chemiluminescence (ECL) substrate
-
6-well plates, centrifuge tubes, pipette tips
-
Step-by-Step Methodology
Part A: Cell Culture and Treatment
-
Cell Seeding: Seed HeLa or MCF-7 cells in 6-well plates at a density that will achieve 70-80% confluency within 24 hours.
-
Adherence: Incubate the plates for 24 hours at 37°C in a 5% CO₂ incubator.
-
Compound Preparation: Prepare serial dilutions of N-(2-Chloroethyl)-N'-(4-fluorophenyl)urea in complete culture medium from the 10 mM DMSO stock. Include a "vehicle control" containing the same final concentration of DMSO as the highest compound dose (e.g., 0.1%).
-
Treatment: Aspirate the old medium from the cells and add the media containing the different compound concentrations (e.g., 0, 1, 5, 10, 25 µM).
-
Incubation: Return the plates to the incubator for a predetermined time, typically 24 hours.
Part B: Lysate Preparation and Protein Quantification
-
Cell Harvesting: Place the 6-well plates on ice. Aspirate the media and wash the cells twice with ice-cold PBS.[18]
-
Lysis: Add 100-150 µL of ice-cold RIPA buffer, freshly supplemented with protease and phosphatase inhibitors, to each well.[18][19]
-
Scraping & Collection: Use a cell scraper to detach the cells into the lysis buffer. Transfer the resulting lysate to a pre-chilled microcentrifuge tube.
-
Incubation & Clarification: Incubate the lysates on ice for 30 minutes with occasional vortexing.[19] Centrifuge at 14,000 x g for 20 minutes at 4°C to pellet cell debris.
-
Supernatant Transfer: Carefully transfer the clear supernatant to a new, pre-chilled tube. This is your total protein lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using the Bradford Protein Assay.[15][20]
Part C: SDS-PAGE and Western Blotting
-
Sample Preparation: Normalize all samples with lysis buffer to the lowest measured concentration. Add an equal volume of 2X Laemmli sample buffer to each normalized lysate (final protein amount: 20-30 µg per lane).
-
Denaturation: Boil the samples at 95-100°C for 5 minutes.
-
Gel Electrophoresis: Load the boiled samples into the wells of a 4-15% polyacrylamide gel. Run the gel until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.[17] Ensure good contact between the gel and membrane.
-
Expert Insight: PVDF membranes are robust and have a high binding capacity, making them ideal for immunoblotting. Proper activation with methanol is crucial for hydrophobic binding of proteins.
-
-
Blocking: Incubate the membrane in a blocking buffer (5% non-fat milk or 3% BSA in TBST) for 1 hour at room temperature with gentle agitation. This step prevents non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-β-Tubulin, diluted in blocking buffer) overnight at 4°C with gentle rocking.[13]
-
Washing: Wash the membrane three times for 10 minutes each with TBST to remove unbound primary antibody.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.[13]
-
Final Washes: Repeat the washing step (Step 7) to remove unbound secondary antibody.
-
Signal Detection: Incubate the membrane with ECL substrate according to the manufacturer's instructions. Immediately capture the chemiluminescent signal using an imaging system.
Data Analysis and Interpretation
5.1 Densitometric Analysis
-
Image Acquisition: Capture a non-saturated image of the blot. Multiple exposure times may be necessary to find the optimal signal for quantification.
-
Software Analysis: Use image analysis software such as ImageJ to perform densitometry.[22][23]
-
Open the image file (preferably in TIFF format).[24]
-
Use the rectangle tool to select the first band (e.g., β-tubulin in the control lane).
-
Plot the lanes to generate a histogram peak for each band.[23]
-
Measure the area under the curve for each peak. This value represents the band intensity.[25]
-
Repeat this process for the loading control (e.g., GAPDH) in each lane.
-
5.2 Normalization and Data Presentation
-
Background Subtraction: Measure the background intensity near each band and subtract it from the band's intensity value.[24]
-
Normalization: For each sample, divide the intensity of the target protein (β-tubulin) by the intensity of the loading control (GAPDH). This corrects for any variations in protein loading.
-
Normalized Value = (Intensity of β-Tubulin Band) / (Intensity of GAPDH Band)
-
-
Relative Quantification: Express the results as a fold change relative to the vehicle-treated control, which is set to 1.
5.3 Summarizing Quantitative Data
| Treatment Group | Compound Conc. (µM) | β-Tubulin Intensity (Raw) | GAPDH Intensity (Raw) | Normalized β-Tubulin (β-Tubulin / GAPDH) | Fold Change vs. Control |
| Vehicle Control | 0 | Value | Value | Value | 1.00 |
| Treated | 1 | Value | Value | Value | Value |
| Treated | 5 | Value | Value | Value | Value |
| Treated | 10 | Value | Value | Value | Value |
| Treated | 25 | Value | Value | Value | Value |
5.4 Interpretation of Results
-
Appearance of a Faster-Migrating β-Tubulin Band: This is the strongest evidence for covalent modification of tubulin by the compound. The intensity of this new band may increase with compound concentration.[10]
-
Decrease in Normal β-Tubulin Band Intensity: A dose-dependent decrease in the intensity of the original β-tubulin band, especially if accompanied by the appearance of a shifted band, supports the binding hypothesis.
-
No Change in Loading Control: The intensity of the GAPDH band should remain consistent across all lanes, validating the normalization process.
-
No Change in Total Tubulin: If the compound only causes a mobility shift without altering the total amount of immunodetected tubulin, it suggests the effect is on modification, not protein expression or degradation.
References
-
Recent Advances in Microtubule Targeting Agents for Cancer Therapy. (n.d.). MDPI. [Link]
-
Quick Start™ Bradford Protein Assay. (n.d.). Bio-Rad. [Link]
-
An Emerging Role for Tubulin Isotypes in Modulating Cancer Biology and Chemotherapy Resistance. (n.d.). PubMed Central. [Link]
-
N-(4-iodophenyl)-N′-(2-chloroethyl)urea as a microtubule disrupter: in vitro and in vivo profiling of antitumoral activity on CT-26 murine colon carcinoma cell line cultured and grafted to mice. (n.d.). PMC - NIH. [Link]
-
Revolutionize Your Western Blot Analysis: Learn How to Perform Densitometry with ImageJ. (2022-11-27). YouTube. [Link]
-
Quantifying Western Blot images using ImageJ | Densitometric analysis. (2025-06-19). YouTube. [Link]
-
Mechanism of action of N-phenyl-N′-(2-chloroethyl)ureas in the colchicine-binding site at the interface between α- and β-tubulin. (2025-09-20). ResearchGate. [Link]
-
Recent Advances in Microtubule Targeting Agents for Cancer Therapy. (2025-08-08). PubMed. [Link]
-
Tubulin Isotypes: Emerging Roles in Defining Cancer Stem Cell Niche. (n.d.). Frontiers. [Link]
-
Western Blot analysis of α-tubulin protein in soluble and polymerized... (n.d.). ResearchGate. [Link]
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Microtubule-targeting agents in oncology and therapeutic potential in hepatocellular carcinoma. (2014-04-16). Dove Medical Press. [Link]
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Tubulin Role in Cancer Development and Treatment. (n.d.). Asploro Open Access Publications. [Link]
-
Quantifications of Western Blots with ImageJ. (n.d.). Unknown Source. [Link]
-
Western Blot: Principles, Procedures, and Clinical Applications. (2025-12-01). StatPearls - NCBI. [Link]
-
Mechanism of action of N-phenyl-N'-(2-chloroethyl)ureas in the colchicine-binding site at the interface between α- and β-tubulin. (n.d.). Université Laval. [Link]
-
Bradford Protein Assay Protocol. (n.d.). Assay Genie. [Link]
-
Quantification of western blot using imageJ for beginners. (2021-09-12). YouTube. [Link]
-
Mechanism of action of N-phenyl-N'-(2-chloroethyl)ureas in the colchicine-binding site at the interface between alpha- and beta-tubulin. (2009-05-15). PubMed. [Link]
-
Targeting Microtubules by Natural Agents for Cancer Therapy. (n.d.). AACR Journals. [Link]
-
Microtubules and Their Role in Cellular Stress in Cancer. (n.d.). PMC - PubMed Central. [Link]
-
Extraction kits - protein. (n.d.). Fisher Scientific. [Link]
-
Western Blot / Protein Immunoblot explained. (2021-02-08). YouTube. [Link]
-
The Design, Synthesis, and Biological Activities of Pyrrole-Based Carboxamides: The Novel Tubulin Inhibitors Targeting the Colchicine-Binding Site. (n.d.). MDPI. [Link]
-
Quantifying proteins using the Bradford method. (n.d.). QIAGEN. [Link]
-
Tubulin heterogeneity regulates functions and dynamics of microtubules and plays a role in the development of drug resistance in cancer. (n.d.). Biochemical Journal | Portland Press. [Link]
-
General Protocol for Western Blotting. (n.d.). Bio-Rad. [Link]
-
Cell lysis and immunoblotting for protein and phospho-protein quantification. (2023-05-23). Protocols.io. [Link]
-
A review of research progress of antitumor drugs based on tubulin targets. (n.d.). PMC. [Link]
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- 6. An Emerging Role for Tubulin Isotypes in Modulating Cancer Biology and Chemotherapy Resistance - PMC [pmc.ncbi.nlm.nih.gov]
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- 10. N-(4-iodophenyl)-N′-(2-chloroethyl)urea as a microtubule disrupter: in vitro and in vivo profiling of antitumoral activity on CT-26 murine colon carcinoma cell line cultured and grafted to mice - PMC [pmc.ncbi.nlm.nih.gov]
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Application Note: A Multi-dimensional NMR Approach to the Structural Elucidation of N-(2-Chloroethyl)-N'-(4-fluorophenyl)urea and its Synthetic Intermediates
Introduction
N-(2-Chloroethyl)-N'-(4-fluorophenyl)urea is a member of the N-aryl-N'-(2-chloroethyl)ureas (CEUs) class of compounds, which have garnered significant interest in medicinal chemistry for their potential antitumoral properties.[1] These molecules often act by disrupting crucial cellular processes, such as microtubule function, making them valuable candidates in drug development.[1][2] The precise molecular structure and purity of these compounds are paramount to understanding their biological activity and ensuring reproducible experimental outcomes.
Nuclear Magnetic Resonance (NMR) spectroscopy stands as the cornerstone analytical technique for the unambiguous structural determination of organic molecules.[3] This application note provides a comprehensive, in-depth guide to the structural verification of N-(2-Chloroethyl)-N'-(4-fluorophenyl)urea and its synthetic precursors—4-fluoroaniline and 2-chloroethyl isocyanate—using a suite of advanced NMR techniques. We will move beyond simple spectral interpretation to explain the causality behind experimental choices and demonstrate how one-dimensional (¹H, ¹³C, ¹⁹F, DEPT) and two-dimensional (COSY, HSQC) NMR experiments work in concert to build a self-validating system of structural analysis.
The Synthetic Pathway: From Precursors to Final Product
The synthesis of N-(2-Chloroethyl)-N'-(4-fluorophenyl)urea is typically achieved through a straightforward nucleophilic addition reaction. The amino group of 4-fluoroaniline acts as a nucleophile, attacking the electrophilic carbonyl carbon of 2-chloroethyl isocyanate. This reaction forms the stable urea linkage and yields the final product.
Caption: Synthetic route to N-(2-Chloroethyl)-N'-(4-fluorophenyl)urea.
NMR Analysis of Synthetic Intermediates
A thorough analysis begins with the characterization of the starting materials. This not only confirms their identity but also provides a foundational dataset for interpreting the more complex spectrum of the final product.
Intermediate 1: 4-Fluoroaniline
4-Fluoroaniline presents a simple, symmetrical aromatic system. Its NMR analysis is crucial for understanding the influence of the fluorine substituent on the phenyl ring's electronic environment.
-
¹H NMR: The aromatic region is expected to show a characteristic AA'BB' system due to the symmetry of the para-substituted ring. This often appears as two complex multiplets, each integrating to 2H. The protons ortho to the fluorine atom will couple to it, as will the protons meta to the fluorine.
-
¹³C NMR: Four distinct carbon signals are expected: two for the protonated aromatic carbons, one for the carbon bearing the amino group (C-NH₂), and one for the carbon directly bonded to fluorine (C-F). The C-F bond results in a large one-bond coupling constant (¹JCF), making this signal a doublet.
-
¹⁹F NMR: A single resonance is expected. ¹⁹F NMR is exceptionally sensitive to the electronic environment, making it an excellent tool for confirming the presence and position of fluorine in a molecule.[4][5]
Table 1: Characteristic NMR Data for 4-Fluoroaniline Note: Shifts are approximate and can vary with solvent and concentration.
| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| ¹H | ~6.6-6.7 | m | H ortho to -NH₂ |
| ¹H | ~6.8-7.0 | m | H meta to -NH₂ |
| ¹H | ~3.6 (broad) | s | -NH₂ |
| ¹³C | ~115-116 (d, ²JCF ≈ 22 Hz) | d | C meta to -F |
| ¹³C | ~118-119 (d, ³JCF ≈ 8 Hz) | d | C ortho to -F |
| ¹³C | ~142-143 | s | C-NH₂ |
| ¹³C | ~155-157 (d, ¹JCF ≈ 240 Hz) | d | C-F |
| ¹⁹F | ~ -120 to -130 | m | Ar-F |
Intermediate 2: 2-Chloroethyl Isocyanate
This aliphatic intermediate provides a simple spin system that is easily identifiable.
-
¹H NMR: The spectrum will show two signals corresponding to the two methylene (-CH₂-) groups. Due to three-bond coupling (³JHH) between them, both signals will appear as triplets. The methylene group attached to the chlorine atom (-CH₂Cl) is expected to be more deshielded (further downfield) than the one attached to the nitrogen of the isocyanate group (-CH₂NCO).[6]
-
¹³C NMR: Three signals are expected: one for each of the methylene carbons and one for the highly deshielded isocyanate carbon (-N=C=O).
Table 2: Characteristic NMR Data for 2-Chloroethyl Isocyanate Note: Shifts are approximate and can vary with solvent.
| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| ¹H | ~3.6-3.7 | t | -CH₂Cl |
| ¹H | ~3.5-3.6 | t | -CH₂NCO |
| ¹³C | ~42-43 | t | -CH₂Cl |
| ¹³C | ~44-45 | t | -CH₂NCO |
| ¹³C | ~125-126 | s | -N=C=O |
Comprehensive NMR Analysis of N-(2-Chloroethyl)-N'-(4-fluorophenyl)urea
The final product combines the structural features of both intermediates, resulting in a more complex but fully assignable NMR spectrum. Using a combination of 1D and 2D techniques provides a robust, self-validating structural proof.
One-Dimensional NMR: The Foundational Data
¹H NMR Spectroscopy The ¹H NMR spectrum provides the initial overview of the proton framework.
-
Aromatic Region (δ ~7.0-7.5 ppm): The 4-fluorophenyl group will again show an AA'BB' system, appearing as two multiplets, similar to the starting aniline but shifted downfield due to the electron-withdrawing effect of the urea moiety.
-
Urea Protons (NH): Two distinct NH signals are expected. In aprotic polar solvents like DMSO-d₆, these protons exchange slowly and appear as distinct, often broad, signals.[3][7] The NH proton adjacent to the aromatic ring (Ar-NH) is typically more deshielded (~8.5-9.5 ppm) than the NH proton adjacent to the ethyl chain (-CH₂-NH, ~6.0-6.5 ppm). The -CH₂-NH proton will likely show coupling to the adjacent methylene protons, appearing as a triplet.
-
Aliphatic Region (δ ~3.4-3.7 ppm): The two methylene groups of the 2-chloroethyl fragment will appear as two distinct signals. The -CH₂Cl group remains a triplet, while the -CH₂NH- group signal is split into a quartet (or multiplet) by coupling to both the adjacent NH and the other CH₂ group.
¹³C NMR and DEPT Analysis ¹³C NMR reveals the carbon skeleton, while DEPT experiments differentiate between CH, CH₂, and CH₃ groups.
-
Carbonyl Carbon (δ ~155 ppm): The urea carbonyl carbon is a key diagnostic signal, appearing as a singlet in a characteristic downfield region.[8][9]
-
Aromatic Carbons (δ ~115-140 ppm): Four signals are expected, with splitting patterns due to C-F coupling, similar to 4-fluoroaniline.
-
Aliphatic Carbons (δ ~40-45 ppm): Two signals will be present for the -CH₂NH- and -CH₂Cl carbons.
-
DEPT-135: This experiment is invaluable for confirmation. The two aliphatic -CH₂- carbons will appear as negative signals, while the aromatic C-H carbons will be positive.[10][11][12] Quaternary carbons (C=O, C-F, C-NH) will be absent, simplifying the spectrum and confirming their assignment.
¹⁹F NMR Spectroscopy This experiment provides definitive evidence of fluorine incorporation into the final structure. A single resonance, similar in shift to the 4-fluoroaniline precursor, is expected. Its presence confirms the reaction did not alter the fluorophenyl moiety.[13][14][15]
Table 3: Summary of 1D NMR Data for N-(2-Chloroethyl)-N'-(4-fluorophenyl)urea in DMSO-d₆
| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Assignment | DEPT-135 |
| ¹H | ~8.7 | s | Ar-NH -CO | - |
| ¹H | ~7.4 | m | Ar-H (ortho to NH) | - |
| ¹H | ~7.1 | m | Ar-H (meta to NH) | - |
| ¹H | ~6.3 | t | -CH₂-NH -CO | - |
| ¹H | ~3.7 | t | -CH₂ -Cl | - |
| ¹H | ~3.5 | q | -CH₂ -NH- | - |
| ¹³C | ~155.2 | s | C =O | Absent |
| ¹³C | ~157.0 (d) | d | C -F | Absent |
| ¹³C | ~136.5 | s | C -NH | Absent |
| ¹³C | ~120.1 (d) | d | Ar-C H (ortho to NH) | Positive |
| ¹³C | ~115.4 (d) | d | Ar-C H (meta to NH) | Positive |
| ¹³C | ~42.8 | t | -C H₂-Cl | Negative |
| ¹³C | ~40.9 | t | -C H₂-NH- | Negative |
| ¹⁹F | ~ -120 | m | Ar-F | - |
Two-Dimensional NMR: Connecting the Pieces
2D NMR experiments provide unambiguous proof of connectivity, transforming spectral assignments from inference to certainty.
COSY (¹H-¹H Correlation Spectroscopy) The COSY experiment maps out the proton-proton coupling network.[16][17] For this molecule, it provides irrefutable evidence for the structure of the 2-chloroethyl fragment.
-
Key Correlation 1: A cross-peak between the -CH₂-NH- multiplet (~3.5 ppm) and the -CH₂-Cl triplet (~3.7 ppm) confirms their adjacency.
-
Key Correlation 2: A cross-peak connects the -CH₂-NH- multiplet (~3.5 ppm) to the -CH₂-NH - triplet (~6.3 ppm), confirming the N-H bond and its location.
-
Key Correlation 3: Cross-peaks in the aromatic region confirm the through-bond proximity of the aromatic protons.
Caption: Key ³J (three-bond) COSY correlations.
HSQC (Heteronuclear Single Quantum Coherence) The HSQC experiment correlates each proton signal with the signal of the carbon atom to which it is directly attached (¹JCH).[18][19][20] This is the most powerful tool for assigning the ¹³C spectrum with confidence.
-
Key Correlation 1: The proton signal at ~3.7 ppm will show a cross-peak to the carbon signal at ~42.8 ppm, definitively assigning this pair to the -CH₂Cl group.
-
Key Correlation 2: The proton signal at ~3.5 ppm will correlate with the carbon at ~40.9 ppm, assigning the -CH₂NH- group.
-
Key Correlation 3: The aromatic proton signals (~7.1-7.4 ppm) will correlate to their respective carbon signals (~115-120 ppm), confirming the aromatic C-H assignments.
Caption: Definitive ¹JCH correlations from the HSQC experiment.
Experimental Protocols
Reproducible, high-quality data requires standardized procedures for sample preparation and data acquisition.
Sample Preparation Protocol
-
Weighing: Accurately weigh 5-10 mg of the analyte (intermediate or final product).
-
Solvent Selection: Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent. Dimethyl sulfoxide-d₆ (DMSO-d₆) is highly recommended for the final product as it effectively dissolves the urea and slows the exchange of labile NH protons, allowing for their clear observation.[3] For the intermediates, Chloroform-d (CDCl₃) is also a suitable choice.
-
Internal Standard: Add a small amount of Tetramethylsilane (TMS) as an internal reference (0 ppm) for both ¹H and ¹³C NMR.
-
Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.
-
Homogenization: Gently vortex the tube to ensure a homogeneous solution.
NMR Data Acquisition Protocol
-
Instrument: Bruker AVANCE 500 MHz spectrometer (or equivalent).[21]
-
Temperature: 298 K (25 °C).
-
¹H NMR:
-
Pulse Program: zg30
-
Spectral Width: ~16 ppm
-
Acquisition Time: ~2-3 seconds
-
Relaxation Delay (d1): 2 seconds
-
Number of Scans (ns): 16-32
-
-
¹³C{¹H} NMR:
-
Pulse Program: zgpg30 (proton decoupled)
-
Spectral Width: ~240 ppm
-
Relaxation Delay (d1): 2 seconds
-
Number of Scans (ns): 1024-2048
-
-
DEPT-135:
-
Pulse Program: dept135
-
Parameters: Use standard instrument parameters.
-
-
¹⁹F NMR:
-
Pulse Program: zg30
-
Spectral Width: ~200 ppm
-
Reference: Use an external reference like CFCl₃ if necessary, or calibrate based on known shifts.
-
-
COSY:
-
Pulse Program: cosygpqf
-
Parameters: Acquire 256-512 increments in the F1 dimension with 8-16 scans per increment.
-
-
HSQC:
-
Pulse Program: hsqcedetgpsisp2.3
-
Parameters: Optimize for an average ¹JCH of 145 Hz. Acquire 256 increments in the F1 dimension.
-
Conclusion
The structural elucidation of N-(2-Chloroethyl)-N'-(4-fluorophenyl)urea is a clear demonstration of the power of a multi-technique NMR approach. While 1D ¹H and ¹³C spectra provide the initial structural hypotheses, they are insufficient alone for unambiguous proof. The strategic application of ¹⁹F NMR confirms the integrity of the fluorophenyl group, DEPT-135 clarifies carbon types, and 2D experiments like COSY and HSQC provide the definitive connectivity map of the molecule. This integrated workflow creates a self-validating system, ensuring the highest degree of confidence in the structural assignment, a critical requirement for researchers in drug discovery and development.
References
- BenchChem. (2025). Application Notes and Protocols: 1H and 13C NMR of 3-(4-Aminophenyl)-1-(4-chlorophenyl)urea. BenchChem.
- BenchChem. (n.d.). N-(2-Chloroethyl)-N'-(4-fluorophenyl)urea | Research Chemical. BenchChem.
- ChemicalBook. (n.d.). 4-Fluoroaniline(371-40-4) 1H NMR spectrum. ChemicalBook.
- ChemicalBook. (n.d.). 2-Chloroethyl isocyanate(1943-83-5) 13C NMR spectrum. ChemicalBook.
- Chemistry LibreTexts. (2024). 13.12: DEPT ¹³C NMR Spectroscopy. Chemistry LibreTexts.
- Doc Brown's Chemistry. (n.d.). Infrared, mass, 1H NMR, 13C NMR spectra of urea. Doc Brown's Advanced Organic Chemistry.
- Doc Brown's Chemistry. (n.d.). 1H NMR spectrum of Chloroethane. Doc Brown's Advanced Organic Chemistry.
- Emery Pharma. (2018).
- Fortin, J. S., et al. (2008). Aromatic 2-chloroethyl urea derivatives and bioisosteres. Part 2: Cytocidal activity and effects on the nuclear translocation of thioredoxin-1, and the cell cycle progression. Bioorganic & Medicinal Chemistry, 16(15), 7477-88.
- Preprints.org. (2025). The Challenging Complete and Detailed 1H and 13C NMR Assignment for Ent- Kaurenoic Acid. Preprints.org.
- PubMed. (n.d.). Quantitative analysis of hydroxyurea and urea by proton nuclear magnetic resonance (NMR) spectroscopy.
- ResearchGate. (n.d.). 13C NMR spectra of (a) urea solution; (b) NaOH/urea solution; (c) cellulose/NaOH solution; (d) cellulose/NaOH/urea solution.
- ResearchGate. (n.d.). Figure 4: 13 C-NMR spectra (A), DEPT-135 (B), and DEPT-90 (C) Isolate 2.
- SDSU NMR Facility. (n.d.). Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility.
- Sigma-Aldrich. (n.d.). 4-Fluoroaniline 99%. Sigma-Aldrich.
- University of Calgary. (2017). Appendix VI: DEPT, COSY and HETCOR (HMQC, HSQC & HMBC) NMR Spectra. University of Calgary.
- Wikipedia. (n.d.). Fluorine-19 nuclear magnetic resonance spectroscopy. Wikipedia.
- YouTube. (2020). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. YouTube.
- YouTube. (2023). DEPT Carbon NMR Spectroscopy. YouTube.
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High-performance liquid chromatography (HPLC) purification of N-(2-Chloroethyl)-N'-(4-fluorophenyl)urea
An Application Note and Detailed Protocol for the High-Performance Liquid Chromatography (HPLC) Purification of N-(2-Chloroethyl)-N'-(4-fluorophenyl)urea
Authored by: A Senior Application Scientist
Abstract
This comprehensive guide provides a detailed protocol for the preparative purification of N-(2-Chloroethyl)-N'-(4-fluorophenyl)urea using reversed-phase high-performance liquid chromatography (RP-HPLC). N-(2-Chloroethyl)-N'-(4-fluorophenyl)urea and related urea-based compounds are of significant interest in medicinal chemistry and drug development, often serving as key intermediates or active pharmaceutical ingredients.[1] Ensuring high purity is critical for accurate biological evaluation and regulatory compliance. This document outlines the fundamental principles behind the method development, a step-by-step purification workflow, and data interpretation, designed for researchers, scientists, and drug development professionals.
Introduction: The Rationale for High-Purity Compound
N-(2-Chloroethyl)-N'-(4-fluorophenyl)urea belongs to a class of substituted ureas, many of which exhibit potent biological activities, including anticancer properties.[1] The efficacy and safety of such compounds in preclinical and clinical studies are directly dependent on their purity. Impurities, which may arise from starting materials, side reactions during synthesis, or degradation, can confound experimental results and introduce toxicity.
Reversed-phase high-performance liquid chromatography (RP-HPLC) is a powerful and widely used technique for the analysis and purification of small molecules due to its high resolution and versatility.[2][3] This application note details a robust RP-HPLC method specifically developed for the purification of N-(2-Chloroethyl)-N'-(4-fluorophenyl)urea, ensuring the removal of synthetic by-products and degradants to yield a final product of high purity suitable for the most demanding research applications.
Pre-Analysis and Method Development Strategy
A successful purification strategy begins with a thorough understanding of the target molecule's properties and potential impurities.
Physicochemical Properties of the Target Compound
Understanding the molecule's characteristics is the cornerstone of method development. Key properties for N-(2-Chloroethyl)-N'-(4-fluorophenyl)urea are summarized below. The presence of a phenyl ring and a urea moiety suggests moderate polarity, making it an ideal candidate for reversed-phase chromatography.
| Property | Value | Source |
| Molecular Formula | C₉H₁₀ClFN₂O | [4][5] |
| Molecular Weight | 216.64 g/mol | [4][5] |
| Melting Point | 132°C | [4][5] |
| Appearance | White to off-white solid | Assumed |
| Predicted pKa | 13.00 ± 0.46 | [5] |
Selection of Chromatographic Conditions: The Scientific Rationale
The choices made during method development are critical for achieving optimal separation. Here, we explain the causality behind each selected parameter.
-
Chromatographic Mode (Reversed-Phase): The primary retention mechanism in RP-HPLC is hydrophobic interaction between the analyte and the stationary phase.[6] Given the non-polar phenyl group and the polar urea and chloroethyl moieties, N-(2-Chloroethyl)-N'-(4-fluorophenyl)urea exhibits moderate hydrophobicity, making RP-HPLC the ideal separation mode.[2]
-
Stationary Phase (Column): A C18 (octadecylsilane) column is selected as the stationary phase. C18 is a versatile, non-polar phase that provides excellent retention for a wide range of small organic molecules and is a standard starting point for method development.[6][7] A column with a 5 µm particle size offers a good balance between high separation efficiency and manageable backpressure, suitable for preparative-scale purification.
-
Mobile Phase:
-
Solvents: Acetonitrile (ACN) and water are the most common solvents used in RP-HPLC.[8] ACN is chosen as the organic modifier (Solvent B) over methanol because its lower viscosity leads to lower backpressure and it often provides sharper peaks for aromatic compounds.[8] HPLC-grade water serves as the aqueous component (Solvent A).
-
Additive (Trifluoroacetic Acid - TFA): The mobile phase is acidified with a low concentration (0.1%) of TFA. This serves two purposes: 1) It ensures the urea nitrogens are protonated, preventing ionization that can lead to variable retention, and 2) It suppresses the interaction of analytes with residual, deprotonated silanol groups on the silica-based stationary phase, which significantly improves peak shape and reduces tailing.[6]
-
-
Elution Mode (Gradient): A gradient elution, where the concentration of the organic solvent (ACN) is increased over time, is employed. This is superior to an isocratic (constant solvent concentration) method for this application because it allows for the elution of impurities with a wide range of polarities and ensures that the column is effectively cleaned after each injection, preventing sample carryover.[6]
-
Detection: The 4-fluorophenyl group in the molecule contains a chromophore that absorbs UV light. A UV detector set at 254 nm, a common wavelength for detecting aromatic compounds, provides excellent sensitivity for both the target compound and related impurities.
Detailed Purification Protocol
This protocol is designed to be a self-validating system. Adherence to these steps, particularly the analytical verification of collected fractions, ensures the final purity of the compound.
Materials and Equipment
-
Compound: Crude N-(2-Chloroethyl)-N'-(4-fluorophenyl)urea
-
Solvents: HPLC-grade Acetonitrile (ACN), HPLC-grade Water
-
Additive: Trifluoroacetic Acid (TFA), HPLC-grade
-
Sample Solvent: Dimethyl Sulfoxide (DMSO) or a 50:50 mixture of ACN:Water
-
Instrumentation:
-
Preparative HPLC system with a binary pump, autosampler (or manual injector), and a UV-Vis detector.
-
Fraction collector.
-
Preparative C18 column (e.g., 250 x 21.2 mm, 5 µm particle size).
-
Analytical HPLC system for purity analysis.
-
Analytical C18 column (e.g., 150 x 4.6 mm, 3.5 µm particle size).
-
Rotary evaporator for solvent removal.
-
Lyophilizer (optional, for final drying).
-
Experimental Workflow
The purification process follows a logical sequence from sample preparation to the isolation of the pure compound.
Caption: HPLC Purification Workflow Diagram.
Step-by-Step Methodology
1. Mobile Phase Preparation:
- Solvent A: Add 1 mL of TFA to 1 L of HPLC-grade water (0.1% TFA in H₂O).
- Solvent B: Add 1 mL of TFA to 1 L of HPLC-grade acetonitrile (0.1% TFA in ACN).
- Degas both solvents thoroughly using sonication or vacuum filtration.
2. Sample Preparation:
- Accurately weigh the crude N-(2-Chloroethyl)-N'-(4-fluorophenyl)urea.
- Dissolve the crude material in a minimal amount of DMSO or a 50:50 mixture of ACN/Water to create a concentrated stock solution (e.g., 50-100 mg/mL). Ensure the compound is fully dissolved.
- Filter the sample solution through a 0.45 µm syringe filter to remove any particulate matter.
3. HPLC System Setup and Purification:
- Install the preparative C18 column and equilibrate the system with the starting mobile phase conditions (e.g., 95% Solvent A / 5% Solvent B) for at least 30 minutes or until a stable baseline is achieved.
- Perform a blank injection (injecting only the sample solvent) to ensure the system is clean.
- Inject the filtered crude sample onto the column.
- Run the preparative gradient method as detailed in the table below.
- Monitor the chromatogram in real-time and set the fraction collector to collect the peak corresponding to the target compound based on its expected retention time.
4. Post-Purification Processing:
- Analyze a small aliquot from each collected fraction (or a pooled sample from the main peak) using an analytical HPLC method to confirm purity.
- Combine all fractions with the desired purity level (e.g., >98%).
- Remove the acetonitrile and water using a rotary evaporator. Note: Traces of water and TFA may remain.
- For complete removal of residual solvents, the resulting solid can be lyophilized (freeze-dried).
HPLC Method Parameters
| Parameter | Preparative Method | Analytical Method |
| Column | C18, 250 x 21.2 mm, 5 µm | C18, 150 x 4.6 mm, 3.5 µm |
| Mobile Phase A | 0.1% TFA in Water | 0.1% TFA in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile | 0.1% TFA in Acetonitrile |
| Flow Rate | 20.0 mL/min | 1.0 mL/min |
| Gradient | 5% to 95% B over 20 min | 5% to 95% B over 10 min |
| Column Temp. | Ambient (or 30°C) | 30°C |
| Detection | UV at 254 nm | UV at 254 nm |
| Injection Vol. | 1-5 mL (dependent on concentration) | 5-10 µL |
Stability and Forced Degradation Insights
To ensure the developed HPLC method is "stability-indicating," forced degradation studies are recommended.[9] This involves subjecting the compound to harsh conditions to intentionally produce degradants.[10] The goal is to prove that any degradation products can be separated from the main compound peak.[11]
-
Hydrolytic Degradation: The urea linkage can be susceptible to hydrolysis under strong acidic or basic conditions. Refluxing the compound in 0.1 M HCl and 0.1 M NaOH would reveal any hydrolysis products.
-
Oxidative Degradation: Treating the compound with a reagent like 3% hydrogen peroxide (H₂O₂) can identify potential oxidation products.
-
Photolytic Degradation: Exposing the compound (in solution and solid state) to UV light can reveal photosensitive degradation pathways.
By analyzing the stressed samples, one can confirm that the HPLC method effectively separates the intact drug from all potential degradants, which is a key requirement for stability studies under ICH guidelines.[9][11]
Conclusion
The RP-HPLC protocol described in this application note provides a robust and reliable method for the purification of N-(2-Chloroethyl)-N'-(4-fluorophenyl)urea. The systematic approach to method development, based on the physicochemical properties of the analyte, ensures high resolution and purity. By following the detailed workflow and verifying the purity of collected fractions, researchers can confidently obtain material of a quality suitable for rigorous scientific investigation and further stages of drug development.
References
-
N-(4-iodophenyl)-N′-(2-chloroethyl)urea as a microtubule disrupter: in vitro and in vivo profiling of antitumoral activity on CT-26 murine colon carcinoma cell line cultured and grafted to mice . National Center for Biotechnology Information (PMC). Available from: [Link]
-
Forced Degradation Studies for Biopharmaceuticals . BioPharm International. Available from: [Link]
-
Reverse-phase HPLC analysis and purification of small molecules . PubMed. Available from: [Link]
-
Representative chromatograms of forced degradation of HU . ResearchGate. Available from: [Link]
-
Reversed Phase HPLC Method Development . Phenomenex. Available from: [Link]
-
Will urea do harm to the HPLC column? . ResearchGate. Available from: [Link]
-
Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects . Veeprho. Available from: [Link]
-
Reverse-phase HPLC Analysis and Purification of Small Molecules . ResearchGate. Available from: [Link]
-
Rules of Thumb for Reversed‑Phase LC: What's In Your Chromatographic Mind? . LCGC. Available from: [Link]
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forced degradation products: Topics by Science.gov . Science.gov. Available from: [Link]
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Advances, Applications, and Challenges in RP HPLC Method Development . International Journal of Advanced Research in Science, Communication and Technology (IJARSCT). Available from: [Link]
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Development of forced degradation and stability indicating studies of drugs—A review . National Center for Biotechnology Information (PMC). Available from: [Link]
- Purification of urea. Google Patents.
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4-Chlorophenylurea . PubChem. Available from: [Link]
-
Continuous-flow synthesis of organic urea derivatives from CO2-absorbed alkanolamines over a CeO2 catalyst . Royal Society of Chemistry. Available from: [Link]
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Synthesis of novel urea and thiourea derivatives of diphenylphosphoramidate and their antimicrobial activity . Scholars Research Library. Available from: [Link]
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- 11. resolvemass.ca [resolvemass.ca]
Application Notes & Protocols: In Vivo Experimental Design for N-(2-Chloroethyl)-N'-(4-fluorophenyl)urea Studies in Mice
Executive Summary
This document provides a comprehensive guide for the preclinical in vivo evaluation of N-(2-Chloroethyl)-N'-(4-fluorophenyl)urea (designated herein as CEFU-4F), a novel investigational compound. Based on its structural motifs, specifically the N-aryl-N'-(2-chloroethyl)urea core, CEFU-4F is hypothesized to act as an antimitotic agent by alkylating β-tubulin, leading to microtubule depolymerization and cell cycle arrest.[1] This guide is intended for researchers, scientists, and drug development professionals, offering a framework built on established best practices for anticancer drug evaluation. We detail the foundational logic, experimental design, and step-by-step protocols for critical in vivo studies in mice, including Maximum Tolerated Dose (MTD) determination, pharmacokinetic (PK) profiling, and tumor growth inhibition (TGI) efficacy studies using a human tumor xenograft model.
Introduction: Compound Rationale and In Vivo Objectives
N-(2-Chloroethyl)-N'-(4-fluorophenyl)urea (CEFU-4F) belongs to a class of compounds, N-aryl-N'-(2-chloroethyl)ureas (CEUs), which have demonstrated potent antiproliferative activity.[1] The core structure suggests a mechanism of action involving the alkylation of biological macromolecules. Specifically, related compounds have been shown to selectively alkylate β-tubulin, disrupting microtubule dynamics, a validated target for cancer chemotherapy.[1] The 4-fluoro substitution on the phenyl ring is a common medicinal chemistry strategy to enhance metabolic stability and potentially improve pharmacokinetic properties.
The transition from in vitro cell-based assays to in vivo animal models is a critical step in drug development.[2] It provides the first opportunity to assess a compound's behavior in a complex biological system, evaluating its safety, tolerability, and efficacy. The primary objectives for the initial in vivo characterization of CEFU-4F are:
-
To determine the Maximum Tolerated Dose (MTD): Establish the highest dose that can be administered without inducing unacceptable toxicity, which will inform dose selection for subsequent efficacy studies.[3][4]
-
To characterize the pharmacokinetic (PK) profile: Understand the absorption, distribution, metabolism, and elimination (ADME) of CEFU-4F to correlate exposure with efficacy and toxicity.[5][6]
-
To evaluate anti-tumor efficacy: Assess the ability of CEFU-4F to inhibit tumor growth in a clinically relevant mouse model.[7]
Foundational Principles of In Vivo Study Design
A robust in vivo study is built upon a foundation of careful planning, ethical considerations, and scientifically sound model selection.
Animal Model Selection
For a novel anti-cancer agent targeting a fundamental cellular process like mitosis, the initial proof-of-concept can be effectively demonstrated using a Cell Line-Derived Xenograft (CDX) model .[8]
-
Model: Athymic Nude (e.g., Foxn1nu) or NOD/SCID mice. These immunocompromised strains are incapable of rejecting human tumor cells.
-
Cell Line: A well-characterized, rapidly proliferating human cancer cell line (e.g., HCT116 colorectal carcinoma, A549 non-small cell lung cancer) should be selected. The choice should be guided by in vitro sensitivity data for CEFU-4F.
-
Implantation Site: Subcutaneous implantation on the flank is recommended for initial efficacy studies due to the ease of tumor inoculation and subsequent monitoring of tumor volume with calipers.[9][10]
Scientist's Note: While CDX models are invaluable for assessing direct anti-tumor activity, they lack a functional immune system. If the compound's mechanism were suspected to involve immune modulation, a syngeneic model (mouse tumor cells in an immunocompetent mouse strain) or a humanized mouse model would be more appropriate for later-stage development.[11]
Ethical and Regulatory Compliance
All animal experiments must be conducted with the highest regard for animal welfare.
-
IACUC Approval: Prior to initiation, a detailed protocol must be submitted to and approved by the Institutional Animal Care and Use Committee (IACUC).[12][13] This protocol must justify the number of animals, describe all procedures, and define humane endpoints.
-
Acclimation: Upon arrival, animals must be allowed an acclimation period of at least one week before any experimental manipulation.[10][14]
-
Humane Endpoints: Clear criteria for euthanasia must be established to minimize animal suffering. These include, but are not limited to:
Core Protocols for In Vivo Evaluation
Protocol: Maximum Tolerated Dose (MTD) Study
The MTD is the highest dose that does not cause overt toxicity or unacceptable side effects over a specified period.[3][4][17] It is a crucial prerequisite for designing efficacy studies.[3]
Methodology:
-
Animal Allocation: Use healthy, non-tumor-bearing mice of the same strain and sex as the planned efficacy study (n=3-5 mice per group).
-
Dose Selection: Based on in vitro cytotoxicity and any available preliminary toxicity data, select a range of 3-5 doses. A common starting point is a dose escalation design (e.g., 10, 30, 100 mg/kg).
-
Vehicle Control: A control group receiving only the drug vehicle is mandatory.
-
Administration: Administer CEFU-4F via the intended clinical route (e.g., intraperitoneal injection (IP), oral gavage (PO)) daily for 5-7 days.[3]
-
Monitoring: Record the following data daily:
-
Body weight.
-
Clinical observations (e.g., changes in posture, activity, fur texture).
-
Feed and water consumption (optional but recommended).
-
-
Endpoint: The study is typically concluded after 7-14 days.[3] The MTD is defined as the highest dose that results in no more than a 10-15% mean body weight loss and induces no significant clinical signs of toxicity.[18][19]
| Parameter | Description |
| Species/Strain | Athymic Nude Mice, Female, 6-8 weeks old |
| Group Size | 3-5 mice per group |
| Dose Levels | Vehicle, 10, 30, 100 mg/kg (example) |
| Route | Intraperitoneal (IP) or Oral Gavage (PO) |
| Frequency | Once daily (QD) |
| Duration | 7 days |
| Primary Endpoint | Body weight change, clinical signs of toxicity |
Protocol: Tumor Xenograft Efficacy Study
This protocol assesses the ability of CEFU-4F, at well-tolerated doses, to inhibit the growth of subcutaneously implanted human tumors.
Methodology:
-
Tumor Cell Implantation:
-
Harvest cancer cells (e.g., HCT116) during their exponential growth phase.
-
Resuspend cells in a sterile, serum-free medium (e.g., PBS) mixed 1:1 with Matrigel to support initial tumor establishment.
-
Inject approximately 3-5 x 10⁶ cells in a volume of 100-200 µL subcutaneously into the right flank of each mouse.[10]
-
-
Tumor Growth Monitoring:
-
Begin monitoring tumors 3-4 days post-implantation.
-
Using digital calipers, measure the length (L) and width (W) of the tumors 2-3 times per week.
-
Calculate tumor volume using the formula: Volume = (W² x L) / 2 .[10]
-
-
Randomization and Grouping:
-
When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment groups (n=8-12 mice/group) to ensure a similar average tumor volume across all groups.[20]
-
Typical groups include: Vehicle Control, CEFU-4F (low dose), CEFU-4F (high dose, e.g., at or near MTD), and a Positive Control (a standard-of-care chemotherapy agent).[7]
-
-
Drug Administration:
-
Initiate dosing (Day 0) according to the schedule determined by the MTD study (e.g., QD or every other day, Q2D) for a period of 14-21 days.[7]
-
-
Data Collection:
-
Continue to measure tumor volumes and body weights 2-3 times per week throughout the study.
-
Record all clinical observations.
-
-
Study Termination:
-
The study ends when tumors in the vehicle control group reach the predetermined endpoint size, or after the planned treatment duration.
-
At termination, collect tumors and other relevant tissues for downstream analysis (e.g., pharmacodynamics, histology).
-
Protocol: Pharmacokinetic (PK) Study
A PK study measures drug concentration in plasma over time to determine key parameters like half-life (t½), maximum concentration (Cmax), and total exposure (AUC).[5]
Methodology:
-
Animal Allocation: Use healthy, non-tumor-bearing mice (n=3-4 mice per time point). A crossover design can reduce animal numbers and inter-animal variability.[21]
-
Dosing: Administer a single dose of CEFU-4F via the intended route (e.g., PO) and an intravenous (IV) route in a separate group to determine bioavailability.
-
Blood Sampling: Collect blood samples (e.g., via submandibular or saphenous vein) at multiple time points.[5] A typical schedule might be:
-
Sample Processing: Process blood to collect plasma and store at -80°C until analysis.
-
Bioanalysis: Quantify the concentration of CEFU-4F in plasma samples using a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method.
-
Data Analysis: Use specialized software (e.g., Phoenix WinNonlin) to calculate PK parameters.
| Parameter | Description |
| Species/Strain | C57BL/6 or BALB/c Mice, Male, 6-8 weeks old |
| Group Size | 3-4 mice per time point per route |
| Dose Level | A single, well-tolerated dose (e.g., 10 mg/kg) |
| Routes | Intravenous (IV) and Oral Gavage (PO) |
| Time Points | Pre-dose, and multiple points up to 24h post-dose |
| Matrix | Plasma (obtained from whole blood) |
| Primary Outputs | Cmax, Tmax, AUC, t½, Bioavailability (%F) |
Data Analysis and Interpretation
Efficacy Endpoints
-
Tumor Growth Inhibition (TGI): A primary measure of efficacy. It is calculated at the end of the study using the formula: TGI (%) = [1 - (ΔT / ΔC)] x 100 Where ΔT is the change in mean tumor volume in the treated group and ΔC is the change in mean tumor volume in the control group.[11]
-
Treatment/Control (T/C) Ratio: Another common metric, calculated as: T/C (%) = (Median tumor volume of treated group / Median tumor volume of control group) x 100 A T/C ratio of ≤ 42% is often considered indicative of significant anti-tumor activity.[23]
-
Statistical Analysis: Differences in tumor volumes between groups should be analyzed using appropriate statistical methods, such as a repeated-measures ANOVA or a mixed-effects model, to account for the longitudinal nature of the data.[24][25]
Visual Summaries: Pathways and Workflows
Hypothetical Signaling Pathway
The diagram below illustrates the proposed mechanism of action for CEFU-4F, where it disrupts microtubule formation, leading to mitotic arrest and apoptosis in cancer cells.
Caption: Proposed mechanism of CEFU-4F targeting tubulin polymerization.
Experimental Workflow
The following workflow provides a high-level overview of the sequential in vivo studies required to characterize CEFU-4F.
Caption: Sequential workflow for the in vivo evaluation of CEFU-4F.
References
-
National Toxicology Program. (n.d.). Maximum Tolerated Dose (MTD): Concepts and Background. National Institute of Environmental Health Sciences. Retrieved from [Link]
-
Dai, G., & Jia, L. (2014). Murine Pharmacokinetic Studies. Journal of Visualized Experiments. Retrieved from [Link]
-
protocols.io. (2023). Initiating and Performing in vivo experiments of anti-cancer treatments in mice (General). Retrieved from [Link]
-
Hothorn, L. A. (2006). Statistical Analysis of in Vivo Anticancer Experiments: Tumor Growth Inhibition. Therapeutic Innovation & Regulatory Science, 40(2), 229-238. Retrieved from [Link]
-
Lee, M. O., et al. (2023). Methods to study xenografted human cancer in genetically diverse mice. STAR Protocols. Retrieved from [Link]
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University of Louisville. (n.d.). IACUC Standard Procedures for Rodents. Retrieved from [Link]
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De la Rochere, P., et al. (2020). Characterization of human cancer xenografts in humanized mice. Journal for ImmunoTherapy of Cancer, 8(1), e000329. Retrieved from [Link]
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Valdameri, G., et al. (2012). Antimitotic antitumor agents: synthesis, structure-activity relationships, and biological characterization of N-aryl-N'-(2-chloroethyl)ureas as new selective alkylating agents. Journal of Medicinal Chemistry, 55(8), 3735-3746. Retrieved from [Link]
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Cassidy, J. W., et al. (2019). The role of mouse tumour models in the discovery and development of anticancer drugs. Disease Models & Mechanisms, 12(6), dmm039404. Retrieved from [Link]
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Tousen, Y., et al. (2022). Pharmacokinetic Variability in Pre-Clinical Studies: Sample Study with Abiraterone in Rats and Implications for Short-Term Comparative Pharmacokinetic Study Designs. Pharmaceutics, 14(3), 633. Retrieved from [Link]
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NC3Rs. (n.d.). Refining MTD studies. Retrieved from [Link]
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Hothorn, L. A. (2006). Statistical Analysis of in Vivo Anticancer Experiments: Tumor Growth Inhibition. Leibniz University Hannover Repository. Retrieved from [Link]
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ResearchGate. (2025). Synthesis and Biological Activities of 2,4-Dichlorophenoxyacetyl(thio)urea and S-(+)-3-Methyl-2-(4-chlorophenyl)butyramide Derivatives. Retrieved from [Link]
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Rosli, N. S., et al. (2023). Establishment of humanised xenograft models as in vivo study for lung metastasis of osteosarcoma. Immunotherapy Advances, 3(1), ltad023. Retrieved from [Link]
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Application Note and Protocol: Synthesis of N-(2-Chloroethyl)-N'-(4-fluorophenyl)urea
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
This document provides a comprehensive guide to the synthesis of N-(2-Chloroethyl)-N'-(4-fluorophenyl)urea, a key intermediate in the development of various pharmacologically active compounds. This guide is structured to provide not only a step-by-step protocol but also the scientific rationale behind the procedural choices, ensuring both reproducibility and a deeper understanding of the chemical transformation.
Introduction and Significance
N-(2-Chloroethyl)-N'-(4-fluorophenyl)urea belongs to the class of N-aryl-N'-(2-chloroethyl)ureas (CEUs), which have garnered significant interest in medicinal chemistry. The presence of the reactive 2-chloroethyl group makes these compounds valuable precursors for the synthesis of more complex molecules, including potential therapeutic agents. The fluorophenyl moiety can enhance metabolic stability and binding affinity to biological targets. Consequently, a reliable and well-characterized synthesis of this compound is of paramount importance for researchers in drug discovery and development.[1]
Reaction Principle and Mechanism
The synthesis of N-(2-Chloroethyl)-N'-(4-fluorophenyl)urea is achieved through a nucleophilic addition reaction between 4-fluoroaniline and 2-chloroethyl isocyanate. The lone pair of electrons on the nitrogen atom of the aniline attacks the electrophilic carbon atom of the isocyanate group. This is followed by a proton transfer to the nitrogen of the isocyanate, resulting in the formation of the urea linkage.
The reaction is typically carried out in an aprotic solvent to prevent side reactions with the highly reactive isocyanate. The choice of a non-polar aprotic solvent like dichloromethane is often preferred to facilitate the dissolution of the starting materials and the precipitation of the product upon completion of the reaction.[2]
Reaction Scheme:
Figure 1. Overall synthesis of N-(2-Chloroethyl)-N'-(4-fluorophenyl)urea.
Experimental Protocol
This protocol is designed for the safe and efficient synthesis of the target compound on a laboratory scale.
Materials and Equipment
| Reagents | Grade | Supplier |
| 4-Fluoroaniline | ≥99% | Sigma-Aldrich |
| 2-Chloroethyl isocyanate | ≥98% | Sigma-Aldrich |
| Dichloromethane (DCM), anhydrous | ≥99.8% | Fisher Scientific |
| Diethyl ether, anhydrous | ≥99.7% | VWR |
| Equipment |
| Round-bottom flask with a magnetic stirrer |
| Dropping funnel |
| Ice bath |
| Magnetic stir plate |
| Buchner funnel and flask |
| Vacuum pump |
| Rotary evaporator |
| Melting point apparatus |
| NMR spectrometer |
| Mass spectrometer |
Safety Precautions
-
4-Fluoroaniline: Toxic by inhalation, ingestion, and skin absorption.[3] It is a suspected carcinogen. Handle in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.
-
2-Chloroethyl isocyanate: Highly toxic and corrosive. It is a lachrymator and can cause severe respiratory irritation. Handle only in a fume hood with extreme caution. Wear appropriate PPE, including chemical-resistant gloves and a face shield.
-
Dichloromethane: A volatile and potentially carcinogenic solvent. Handle in a fume hood.
Reaction Procedure
-
Reaction Setup: In a 250 mL two-necked round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve 4-fluoroaniline (5.55 g, 50 mmol) in 100 mL of anhydrous dichloromethane.
-
Cooling: Cool the solution to 0-5 °C using an ice bath.
-
Addition of Isocyanate: While stirring vigorously, add a solution of 2-chloroethyl isocyanate (5.28 g, 50 mmol) in 20 mL of anhydrous dichloromethane dropwise from the dropping funnel over a period of 30 minutes. Maintain the temperature of the reaction mixture between 0-5 °C during the addition.
-
Reaction: After the addition is complete, continue to stir the reaction mixture at 0-5 °C for an additional 2 hours. A white precipitate should form during this time.
-
Reaction Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a mixture of ethyl acetate and hexane as the eluent.
Work-up and Purification
-
Isolation of Crude Product: After the reaction is complete, collect the precipitated solid by vacuum filtration using a Buchner funnel.
-
Washing: Wash the solid with cold diethyl ether (2 x 20 mL) to remove any unreacted starting materials and soluble impurities.
-
Drying: Dry the solid under vacuum to obtain the crude N-(2-Chloroethyl)-N'-(4-fluorophenyl)urea.
-
Recrystallization: For further purification, the crude product can be recrystallized from a suitable solvent such as ethanol or a mixture of ethanol and water.[4][5][6][7][8]
-
Dissolve the crude product in a minimum amount of hot solvent.
-
Allow the solution to cool slowly to room temperature to form crystals.
-
Complete the crystallization by placing the flask in an ice bath.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.
-
Experimental Workflow Diagram:
Figure 2. Step-by-step experimental workflow for the synthesis.
Characterization of N-(2-Chloroethyl)-N'-(4-fluorophenyl)urea
The identity and purity of the synthesized compound should be confirmed by standard analytical techniques.
| Parameter | Expected Value/Result |
| Appearance | White to off-white solid |
| Molecular Formula | C₉H₁₀ClFN₂O |
| Molecular Weight | 216.64 g/mol [9][10] |
| Melting Point | 132 °C[9][10] |
| ¹H NMR | Expected signals for aromatic protons, NH protons, and protons of the chloroethyl group. |
| ¹³C NMR | Expected signals for the carbonyl carbon, aromatic carbons, and carbons of the chloroethyl group. |
| Mass Spectrometry | Molecular ion peak corresponding to the molecular weight of the product. |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the structural elucidation of the synthesized compound.[11]
-
¹H NMR (in DMSO-d₆): The spectrum is expected to show multiplets in the aromatic region (around 7.0-7.5 ppm) corresponding to the protons of the fluorophenyl ring. Two distinct signals for the NH protons of the urea linkage are also expected, typically in the region of 8-9 ppm. The methylene protons of the chloroethyl group should appear as two triplets around 3.6-3.8 ppm.
-
¹³C NMR (in DMSO-d₆): The carbonyl carbon of the urea is expected to appear around 155 ppm. The aromatic carbons will show signals in the region of 115-160 ppm, with the carbon attached to the fluorine atom showing a characteristic coupling. The two carbons of the chloroethyl group are expected around 40-45 ppm.
Mass Spectrometry (MS)
Mass spectrometry will confirm the molecular weight of the product. In the mass spectrum, the molecular ion peak (M+) should be observed at m/z 216.64. Isotopic peaks corresponding to the presence of chlorine (³⁵Cl and ³⁷Cl) should also be visible.
Troubleshooting
| Problem | Possible Cause | Solution |
| Low or no product yield | Impure or wet starting materials or solvent. | Ensure all reagents and solvents are of high purity and anhydrous. |
| Incorrect reaction temperature. | Maintain the reaction temperature strictly between 0-5 °C. | |
| Product is oily or does not solidify | Presence of impurities. | Purify the product by recrystallization. Ensure thorough washing with cold diethyl ether. |
| Broad or unexpected peaks in NMR | Presence of residual solvent or impurities. | Ensure the product is thoroughly dried. If impurities are suspected, repeat the purification step. |
Conclusion
This application note provides a detailed and scientifically grounded protocol for the synthesis of N-(2-Chloroethyl)-N'-(4-fluorophenyl)urea. By following the outlined procedures and safety precautions, researchers can reliably synthesize this valuable chemical intermediate for further applications in drug discovery and development. The provided characterization data serves as a benchmark for confirming the identity and purity of the final product.
References
- US Patent US4384140A, "2-Chloroethyl urea deriv
- "Chloroethyl urea derivatives block tumour growth and thioredoxin-1 nuclear translocation." Antioxidants & Redox Signaling, 2025.
- "4-Fluoroaniline synthesis." ChemicalBook.
- "N,N′-Bis(4-fluorophenyl)urea.
- "N-(2-CHLOROETHYL)-N'-(4-FLUOROPHENYL)UREA." ChemicalBook, CAS 13908-32-2.
- "4-Fluoroaniline." ChemicalBook, CAS 371-40-4.
- "N-(4-iodophenyl)-N′-(2-chloroethyl)urea as a microtubule disrupter: in vitro and in vivo profiling of antitumoral activity on CT-26 murine colon carcinoma cell line cultured and grafted to mice." British Journal of Cancer, 2005.
-
"Technique Series: Recrystallization (urea as an example)." NileRed, YouTube, 2016, [Link].
- "N-(2-chloroethyl)urea." Sigma-Aldrich.
- "4-Fluoroaniline 99%." Sigma-Aldrich, CAS 371-40-4.
- "N-(2-Chloroethyl)-N'-(4-fluorophenyl)urea.
-
"Urea, N'-(4-chlorophenyl)-N,N-dimethyl-." NIST Chemistry WebBook, [Link].
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"4-Fluoroaniline." PubChem, CID 9731, [Link].
- "Recrystallization Purification Method for Urea." China/Asia On Demand (CAOD), 2020.
- "Design, Synthesis and Anticancer Activity of a New Series of N-aryl-N′-[4-(pyridin-2-ylmethoxy)
- "Urea(57-13-6) 13C NMR spectrum." ChemicalBook.
- "4-FLUOROANILINE." CAMEO Chemicals, NOAA.
- "Synthesis and characterization of novel N-acyl cyclic urea deriv
- "The Challenging Complete and Detailed 1H and 13C NMR Assignment for Ent- Kaurenoic Acid, a Remark." Preprints.org, 2025.
- "Recrystallization Guide: Process, Procedure, Solvents." Mettler Toledo.
- "Fluorinated phenylalanines: synthesis and pharmaceutical applications." Beilstein Journal of Organic Chemistry, 2020.
- "N-(2-chlorophenyl)-N'-[4-(trifluoromethoxy)phenyl]urea - Optional[13C NMR] - Chemical Shifts." SpectraBase.
- "Aromatic 2-chloroethyl urea derivatives and bioisosteres. Part 2: Cytocidal activity and effects on the nuclear translocation of thioredoxin-1, and the cell cycle progression." Bioorganic & Medicinal Chemistry, 2008.
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"Recrystallization." Chemistry LibreTexts, 2023, [Link].
- "The Synthesis of Unsymmetrical Urea from Substituted Phenethylamine and the Investigation of its Antibacterial, Anticancer, and." Biointerface Research in Applied Chemistry, 2021.
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Application Notes and Protocols for Inducing Apoptosis with N-(2-Chloroethyl)-N'-(4-fluorophenyl)urea
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unraveling the Apoptotic Potential of N-(2-Chloroethyl)-N'-(4-fluorophenyl)urea
N-(2-Chloroethyl)-N'-(4-fluorophenyl)urea belongs to the broader class of N-aryl-N'-(2-chloroethyl)ureas (CEUs), which have emerged as a promising category of anti-cancer agents.[1] The core mechanism of action for many CEUs involves the disruption of microtubule dynamics, a critical process for cell division, intracellular transport, and maintenance of cell structure.[2][3] These compounds can act as microtubule-disrupting agents by alkylating β-tubulin, leading to the depolymerization of microtubules.[2] This cytoskeletal collapse triggers a mitotic checkpoint, arresting the cell cycle, typically in the G2/M phase, and can subsequently initiate the intrinsic pathway of apoptosis.[3][4]
The induction of apoptosis, or programmed cell death, is a key strategy in cancer therapy. The chloroethyl group present in N-(2-Chloroethyl)-N'-(4-fluorophenyl)urea is a reactive moiety. In the related class of chloroethylnitrosoureas, this group is known to alkylate DNA, forming DNA monoadducts and interstrand crosslinks, which are highly cytotoxic lesions that block DNA replication and transcription, ultimately triggering apoptosis.[5][6] While the primary mechanism for many CEUs is microtubule disruption, the potential for DNA alkylation as a contributing factor to apoptosis induction should not be disregarded. Furthermore, some CEUs have been shown to interact with other cellular targets, such as thioredoxin-1 (TRX1), a key protein in cellular redox balance, and inhibit its nuclear translocation.[7]
This application note provides a comprehensive guide for researchers to effectively utilize N-(2-Chloroethyl)-N'-(4-fluorophenyl)urea to induce and quantify apoptosis in cancer cell lines. The following protocols are designed to be self-validating, with built-in controls and clear explanations for each experimental step.
I. Compound Handling and Preparation
Reagent Properties
-
Compound Name: N-(2-Chloroethyl)-N'-(4-fluorophenyl)urea
-
Appearance: Typically a crystalline solid.
-
Solubility: Based on structurally similar compounds like N-(4-iodophenyl)-N′-(2-chloroethyl)urea, this compound is expected to be soluble in organic solvents such as dimethyl sulfoxide (DMSO).[1] It is sparingly soluble in aqueous solutions.
-
Storage: Store the solid compound at -20°C, protected from light and moisture. Stock solutions in DMSO should also be stored at -20°C in small aliquots to minimize freeze-thaw cycles.
Preparation of Stock Solution
Expert Insight: The choice of solvent is critical. DMSO is a common choice for dissolving hydrophobic compounds for in vitro studies. However, it's important to keep the final concentration of DMSO in the cell culture medium below 0.5% (v/v) to avoid solvent-induced cytotoxicity.
-
Accurately weigh a precise amount of N-(2-Chloroethyl)-N'-(4-fluorophenyl)urea powder.
-
Dissolve the powder in high-purity, sterile DMSO to create a high-concentration stock solution (e.g., 10 mM or 100 mM).
-
Gently vortex or sonicate at room temperature to ensure complete dissolution.
-
Sterilize the stock solution by passing it through a 0.22 µm syringe filter.
-
Aliquot the sterile stock solution into smaller volumes in sterile microcentrifuge tubes and store at -20°C.
II. Experimental Protocols for Apoptosis Induction and Analysis
Cell Culture and Treatment
Recommended Cell Lines: A variety of cancer cell lines can be used. Based on studies with related CEUs, human colon carcinoma (e.g., HT-29), melanoma (e.g., A375), and breast cancer (e.g., MCF-7) cell lines are suitable starting points.[1]
Protocol:
-
Culture the chosen cancer cell line in the appropriate complete growth medium supplemented with fetal bovine serum (FBS) and antibiotics in a humidified incubator at 37°C with 5% CO2.
-
Seed the cells in multi-well plates (e.g., 96-well for cytotoxicity assays, 6-well for flow cytometry and Western blotting) at a density that allows for logarithmic growth during the experiment.
-
Allow the cells to adhere and resume logarithmic growth for 24 hours.
-
Prepare a series of dilutions of the N-(2-Chloroethyl)-N'-(4-fluorophenyl)urea stock solution in complete growth medium to achieve the desired final concentrations for treatment.
-
Remove the existing medium from the cells and replace it with the medium containing the different concentrations of the compound. Include a vehicle control (medium with the same final concentration of DMSO as the highest treatment concentration).
-
Incubate the cells for the desired time points (e.g., 24, 48, 72 hours). The optimal incubation time will depend on the cell line and the concentration of the compound.
Workflow for Apoptosis Assessment
Caption: Proposed signaling pathway of apoptosis.
IV. Trustworthiness and Self-Validation
To ensure the reliability of your results, incorporate the following controls and validation steps in your experiments:
-
Vehicle Control: Always include a control group treated with the same concentration of the solvent (e.g., DMSO) used to dissolve the compound.
-
Positive Control: For apoptosis assays, use a known apoptosis-inducing agent (e.g., staurosporine or etoposide) as a positive control to validate the assay's performance.
-
Dose-Response and Time-Course Studies: Perform experiments with a range of concentrations and time points to understand the dose- and time-dependent effects of the compound.
-
Loading Controls: In Western blotting, always use a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading between lanes.
By following these detailed protocols and incorporating the principles of scientific integrity, researchers can confidently investigate the apoptosis-inducing capabilities of N-(2-Chloroethyl)-N'-(4-fluorophenyl)urea and contribute to the development of novel cancer therapeutics.
V. References
-
G. Spadaro, C. D. T. D. R. T. G. S. et al. (2009). Chloroethyl urea derivatives block tumour growth and thioredoxin-1 nuclear translocation. Biochemical Pharmacology, 77(1), 30-42. [Link]
-
Moreau, E., et al. (2005). Optimized N-phenyl-N'-(2-chloroethyl)ureas as potential antineoplastic agents: synthesis and growth inhibition activity. Bioorganic & Medicinal Chemistry, 13(23), 6703-6712. [Link]
-
Borel, M., et al. (2007). N-(4-iodophenyl)-N'-(2-chloroethyl)urea as a microtubule disrupter: in vitro and in vivo profiling of antitumoral activity on CT-26 murine colon carcinoma cell line cultured and grafted to mice. British Journal of Cancer, 96(11), 1684-1691. [Link]
-
Ohnishi, T., et al. (2006). N-nitrosourea (BCNU)-induced Apoptosis of Neural Progenitor Cells in the Developing Fetal Rat Brain. Journal of Toxicologic Pathology, 19(3), 159-165. [Link]
-
Le Rhun, E., et al. (2006). A new generation of N-aryl-N'-(1-alkyl-2-chloroethyl)ureas as microtubule disrupters: synthesis, antiproliferative activity, and beta-tubulin alkylation kinetics. Journal of Medicinal Chemistry, 49(3), 976-986. [Link]
-
Leclerc, E., et al. (2004). Antimitotic antitumor agents: synthesis, structure-activity relationships, and biological characterization of N-aryl-N'-(2-chloroethyl)ureas as new selective alkylating agents. Journal of Medicinal Chemistry, 47(27), 6843-6854. [Link]
-
Borel, M., et al. (2007). N-(4-iodophenyl)-N'-(2-chloroethyl)urea as a microtubule disrupter: in vitro and in vivo profiling of antitumoral activity on CT-26 murine colon carcinoma cell line cultured and grafted to mice. British Journal of Cancer, 96(11), 1684-1691. [Link]
-
Sikka, P., et al. (2015). Role of Aryl Urea Containing Compounds in Medicinal Chemistry. Med chem, 5(11), 490-503. [Link]
-
Crowley, L. C., Marfell, B. J., & Waterhouse, N. J. (2016). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Methods in Molecular Biology, 1419, 1-6. [Link]
-
Pal, D., et al. (2012). 1,3-Bis(3,5-dichlorophenyl) urea compound 'COH-SR4' inhibits proliferation and activates apoptosis in melanoma. Biochemical Pharmacology, 84(11), 1417-1426. [Link]
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MP Biomedicals. (n.d.). Caspase 3 Activity Assay Kit. Retrieved from [Link]
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Fortin, S., et al. (2009). Docking of N-phenyl-N'-(2-chloroethyl)ureas in the colchicine-binding site at the interface between α- and β-tubulin. Bioorganic & Medicinal Chemistry, 17(10), 3690-3697. [Link]
-
Nikolova, T., et al. (2017). Chloroethylating nitrosoureas in cancer therapy: DNA damage, repair and cell death signaling. Biochimica et Biophysica Acta (BBA) - Reviews on Cancer, 1867(1), 45-53. [Link]
-
Moreau, E., et al. (2005). Optimized N-phenyl-N'-(2-chloroethyl)ureas as Potential Antineoplastic Agents: Synthesis and Growth Inhibition Activity. Bioorganic & Medicinal Chemistry, 13(23), 6703-6712. [Link]
-
Kim, J. A., et al. (2009). Induction of caspase-dependent apoptosis in melanoma cells by the synthetic compound (E)-1-(3,4-dihydroxyphenethyl)-3-styrylurea. BMB Reports, 42(12), 806-811. [Link]
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Measuring the Potency of N-(2-Chloroethyl)-N'-(4-fluorophenyl)urea: A Detailed Guide to IC50 Determination in Cancer Cell Lines
Introduction: Unveiling the Anticancer Potential of a Novel Chloroethylurea Derivative
N-(2-Chloroethyl)-N'-(4-fluorophenyl)urea belongs to the class of N-phenyl-N'-(2-chloroethyl)ureas (CEUs), a group of compounds that has garnered significant interest in oncology research for their potent anticancer properties.[1] Mechanistically, many CEUs exert their cytotoxic effects by acting as microtubule disrupters.[1][2] They can covalently bind to β-tubulin, inhibiting its polymerization into microtubules.[2] This disruption of the cytoskeleton dynamics leads to cell cycle arrest, primarily in the G2/M phase, and subsequently induces apoptosis.[2] The presence of a halogen, such as fluorine, at the 4-position of the phenyl ring has been identified as a key structural feature contributing to the cytotoxic activity of these compounds.
The half-maximal inhibitory concentration (IC50) is a critical parameter for quantifying the potency of a potential drug candidate. It represents the concentration of the compound required to inhibit a specific biological process, such as cell proliferation, by 50%. Accurate determination of the IC50 value is a cornerstone of preclinical drug development, providing a quantitative measure of a compound's efficacy and enabling comparative analysis with other potential therapeutics.
This comprehensive guide provides detailed protocols for determining the IC50 value of N-(2-Chloroethyl)-N'-(4-fluorophenyl)urea in adherent cancer cell lines using two robust and widely accepted cell viability assays: the MTT colorimetric assay and the CellTiter-Glo® luminescent assay. We will delve into the principles behind each method, offer step-by-step instructions, and provide insights into data analysis and interpretation, empowering researchers to generate reliable and reproducible results.
Principle of IC50 Determination
The determination of the IC50 value involves treating cultured cancer cells with a range of concentrations of the test compound. After a defined incubation period, the cell viability is assessed using a suitable assay. The resulting data are then plotted as a dose-response curve, with cell viability as a function of the compound concentration. The IC50 is then calculated from this curve.
PART 1: Experimental Protocols
This section details the methodologies for two distinct yet complementary assays for assessing cell viability. The choice between the MTT and CellTiter-Glo® assay will depend on the specific experimental needs, available equipment, and desired sensitivity.
Method 1: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay is a colorimetric assay that measures the metabolic activity of cells. Viable cells with active mitochondrial dehydrogenases can reduce the yellow tetrazolium salt MTT to purple formazan crystals. These crystals are then solubilized, and the absorbance of the resulting solution is measured, which is directly proportional to the number of viable cells.
-
N-(2-Chloroethyl)-N'-(4-fluorophenyl)urea
-
Selected cancer cell line(s) (e.g., MCF-7, A549, HCT116)
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
Phosphate-buffered saline (PBS), sterile
-
Trypsin-EDTA
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
MTT solution (5 mg/mL in PBS), sterile-filtered
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)
-
96-well flat-bottom cell culture plates
-
Multichannel pipette
-
Microplate reader capable of measuring absorbance at 570 nm
-
Cell Seeding:
-
Harvest exponentially growing cells using trypsin-EDTA and perform a cell count.
-
Seed the cells into a 96-well plate at a predetermined optimal density (typically 5,000-10,000 cells/well in 100 µL of complete medium). The optimal seeding density should be determined empirically for each cell line to ensure they are in the logarithmic growth phase throughout the experiment.
-
Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a stock solution of N-(2-Chloroethyl)-N'-(4-fluorophenyl)urea in DMSO (e.g., 10 mM).
-
Perform serial dilutions of the stock solution in complete cell culture medium to obtain a range of working concentrations. Based on the activity of related CEU compounds, a starting range of 0.1 µM to 100 µM is recommended.[3] It is crucial to maintain a consistent final DMSO concentration across all wells (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.
-
Carefully remove the medium from the wells and add 100 µL of the prepared compound dilutions. Include vehicle control (medium with the same final concentration of DMSO) and untreated control wells. Each concentration should be tested in triplicate.
-
-
Incubation:
-
Incubate the plate for a predetermined exposure time (e.g., 48 or 72 hours) at 37°C and 5% CO2. The incubation time should be sufficient to observe a significant effect of the compound on cell viability.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing the formazan crystals to form. The incubation time can be optimized and should be stopped when purple precipitates are clearly visible under a microscope.
-
-
Solubilization and Measurement:
-
Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals.
-
Add 100 µL of the solubilization solution (e.g., DMSO) to each well.
-
Gently pipette up and down or use a plate shaker to ensure complete dissolution of the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Method 2: CellTiter-Glo® Luminescent Cell Viability Assay
The CellTiter-Glo® assay is a homogeneous method that quantifies ATP, an indicator of metabolically active cells. The assay reagent contains a thermostable luciferase that generates a luminescent signal proportional to the amount of ATP present. This "glow-type" signal is highly sensitive and has a long half-life.
-
N-(2-Chloroethyl)-N'-(4-fluorophenyl)urea
-
Selected cancer cell line(s)
-
Complete cell culture medium
-
DMSO, cell culture grade
-
CellTiter-Glo® Reagent (Promega)
-
Opaque-walled 96-well plates (white or black)
-
Luminometer
-
Cell Seeding and Compound Treatment:
-
Follow steps 1 and 2 from the MTT assay protocol, using opaque-walled plates suitable for luminescence measurements.
-
-
Incubation:
-
Incubate the plate for the desired exposure time (e.g., 48 or 72 hours) at 37°C and 5% CO2.
-
-
Assay Procedure:
-
Equilibrate the plate and its contents to room temperature for approximately 30 minutes.
-
Prepare the CellTiter-Glo® Reagent according to the manufacturer's instructions.
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).
-
Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.
-
Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Measurement:
-
Measure the luminescence using a luminometer.
-
PART 2: Data Analysis and Interpretation
Accurate data analysis is paramount for obtaining a reliable IC50 value. This section outlines the necessary calculations and the application of non-linear regression for generating a dose-response curve.
Data Calculation:
-
Calculate Percentage Viability:
-
For each concentration of the test compound, calculate the average absorbance or luminescence reading from the triplicate wells.
-
Subtract the average background reading (from wells with medium only) if applicable.
-
Calculate the percentage of cell viability using the following formula:
% Viability = [(Absorbance_treated - Absorbance_blank) / (Absorbance_vehicle_control - Absorbance_blank)] x 100
or for the luminescent assay:
% Viability = (Luminescence_treated / Luminescence_vehicle_control) x 100
-
Dose-Response Curve and IC50 Determination:
-
Plot the Data:
-
Plot the percentage viability (Y-axis) against the logarithm of the compound concentration (X-axis).
-
-
Non-Linear Regression:
-
Use a suitable software package (e.g., GraphPad Prism, SigmaPlot) to perform a non-linear regression analysis on the data.
-
The most common model for dose-response curves is the four-parameter logistic (4PL) equation, also known as the sigmoid dose-response model. This model has variables for the top and bottom plateaus of the curve, the Hill slope (which describes the steepness of the curve), and the IC50.
-
The software will calculate the best-fit curve and provide the IC50 value, which is the concentration of the compound that produces a 50% reduction in cell viability.
-
Data Presentation:
The results should be presented in a clear and concise manner. A table summarizing the IC50 values for different cell lines and a graph showing the dose-response curve are essential.
Table 1: Example of IC50 Value Presentation
| Cell Line | N-(2-Chloroethyl)-N'-(4-fluorophenyl)urea IC50 (µM) |
| MCF-7 | [Insert Value] ± SEM |
| A549 | [Insert Value] ± SEM |
| HCT116 | [Insert Value] ± SEM |
Data are presented as the mean ± standard error of the mean (SEM) from three independent experiments.
PART 3: Visualizations and Workflows
Visual representations of the experimental workflow and data analysis pipeline can enhance understanding and reproducibility.
Figure 1: Experimental workflow for determining the IC50 value.
Figure 2: Data analysis pipeline for IC50 determination.
PART 4: Troubleshooting and Best Practices
Even with a well-defined protocol, experimental challenges can arise. This section provides guidance on common issues and best practices to ensure data quality.
| Problem | Possible Cause(s) | Solution(s) |
| High variability between replicate wells | - Inconsistent cell seeding- Pipetting errors- Edge effects in the 96-well plate | - Ensure thorough mixing of cell suspension before seeding.- Use a multichannel pipette and practice consistent technique.- Avoid using the outer wells of the plate or fill them with sterile PBS. |
| Low signal or poor dynamic range | - Low cell number- Insufficient incubation time with the assay reagent- Cell line is resistant to the compound | - Optimize cell seeding density.- Ensure adherence to the recommended incubation times for the specific assay.- Consider a wider concentration range or a longer exposure time. |
| Cell viability exceeds 100% at low concentrations | - Compound may have a proliferative effect at low doses (hormesis)- Experimental artifact | - Ensure accurate background subtraction.- If the effect is reproducible, it may be a true biological phenomenon. |
| Inconsistent results between experiments | - Variation in cell passage number- Inconsistent reagent preparation- Fluctuation in incubator conditions | - Use cells within a consistent and low passage number range.- Prepare fresh reagents for each experiment.- Regularly monitor and calibrate incubator temperature and CO2 levels. |
Best Practices for Self-Validating Systems:
-
Positive Control: Include a known cytotoxic compound as a positive control to validate the assay performance.
-
Vehicle Control: Always include a vehicle control (DMSO in this case) to account for any effects of the solvent on cell viability.
-
Full Dose-Response Curve: Ensure the concentration range tested is wide enough to generate a complete sigmoidal curve with clear upper and lower plateaus.
-
Independent Experiments: Repeat the experiment at least three times to ensure the reproducibility of the results.
By adhering to these detailed protocols and best practices, researchers can confidently and accurately determine the IC50 value of N-(2-Chloroethyl)-N'-(4-fluorophenyl)urea, providing crucial data for its continued development as a potential anticancer agent.
References
-
Borel, M., Degoul, F., Communal, Y., Mounetou, E., Bouchon, B., C-Gaudreault, R., Madelmont, J. C., & Miot-Noirault, E. (2007). N-(4-iodophenyl)-N′-(2-chloroethyl)urea as a microtubule disrupter: in vitro and in vivo profiling of antitumoral activity on CT-26 murine colon carcinoma cell line cultured and grafted to mice. British Journal of Cancer, 96(11), 1684–1691. [Link]
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Moreau, E., et al. (2005). Optimized N-phenyl-N'-(2-chloroethyl)ureas as potential antineoplastic agents: synthesis and growth inhibition activity. Bioorganic & Medicinal Chemistry, 13(23), 6703-6712. [Link]
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Lacroix, J., et al. (2004). Antimitotic antitumor agents: synthesis, structure-activity relationships, and biological characterization of N-aryl-N'-(2-chloroethyl)ureas as new selective alkylating agents. Journal of Medicinal Chemistry, 47(1), 114-123. [Link]
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Li, H. Q., Lv, P. C., Yan, T., & Zhu, H. L. (2009). Urea derivatives as anticancer agents. Anticancer Agents in Medicinal Chemistry, 9(4), 471–480. [Link]
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GraphPad Software. (n.d.). How to determine an IC50. [Link]
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- 2. N-(4-iodophenyl)-N′-(2-chloroethyl)urea as a microtubule disrupter: in vitro and in vivo profiling of antitumoral activity on CT-26 murine colon carcinoma cell line cultured and grafted to mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Optimized N-phenyl-N'-(2-chloroethyl)ureas as potential antineoplastic agents: synthesis and growth inhibition activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: A Comprehensive Guide to Assessing the Anti-Angiogenic Effects of N-(2-Chloroethyl)-N'-(4-fluorophenyl)urea
Introduction: Targeting Angiogenesis in Drug Discovery
Angiogenesis, the formation of new blood vessels from pre-existing ones, is a crucial physiological process in development, reproduction, and wound healing.[1] However, it is also a hallmark of several pathological conditions, most notably cancer, where tumors induce the growth of new blood vessels to supply nutrients and oxygen, facilitating their growth and metastasis.[1][2][3] The inhibition of angiogenesis has therefore emerged as a key therapeutic strategy in oncology.[2] The process of angiogenesis is a highly regulated cascade of events involving endothelial cell activation, migration, proliferation, and differentiation.[4] A pivotal signaling pathway governing this process is the Vascular Endothelial Growth Factor (VEGF) pathway, where VEGF ligands bind to their receptors (VEGFRs) on endothelial cells, triggering a downstream cascade that promotes angiogenesis.[3][5][6][7]
N-(2-Chloroethyl)-N'-(4-fluorophenyl)urea belongs to a class of compounds known as N-phenyl-N'-(2-chloroethyl)ureas (CEUs). These compounds have demonstrated significant antiproliferative activity across numerous tumor cell lines.[8] Mechanistic studies have revealed that CEUs can act as microtubule-disrupting agents, covalently binding to β-tubulin, which leads to microtubule depolymerization, cell cycle arrest, and apoptosis.[8][9][10][11] Notably, certain CEU derivatives have been shown to efficiently block angiogenesis and tumor growth in animal models.[8][11] Given this background, it is of significant interest to thoroughly characterize the anti-angiogenic potential of N-(2-Chloroethyl)-N'-(4-fluorophenyl)urea.
This guide provides a comprehensive suite of application notes and detailed protocols for researchers, scientists, and drug development professionals to rigorously assess the anti-angiogenic effects of N-(2-Chloroethyl)-N'-(4-fluorophenyl)urea, from initial in vitro screening to in vivo validation.
Conceptual Framework: A Multi-Faceted Approach to Angiogenesis Assessment
A robust evaluation of a compound's anti-angiogenic properties requires a multi-pronged approach that interrogates its effects on various stages of the angiogenic cascade. This guide is structured to provide a logical workflow, starting with fundamental in vitro assays that model key endothelial cell behaviors and progressing to more complex ex vivo and in vivo models that offer greater physiological relevance.
Caption: Experimental workflow for assessing anti-angiogenic effects.
Part 1: In Vitro Assessment of Anti-Angiogenic Activity
In vitro assays offer a controlled environment to dissect the specific effects of N-(2-Chloroethyl)-N'-(4-fluorophenyl)urea on endothelial cells.[12] These assays are typically high-throughput and cost-effective, making them ideal for initial screening and dose-response studies.
Endothelial Cell Proliferation Assay
Scientific Rationale: Endothelial cell proliferation is a fundamental step in the formation of new blood vessels.[13] This assay determines the cytotoxic and anti-proliferative effects of the test compound on endothelial cells.
Protocol:
-
Cell Culture: Culture Human Umbilical Vein Endothelial Cells (HUVECs) in Endothelial Cell Growth Medium (EGM) supplemented with growth factors. Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Seeding: Seed HUVECs into a 96-well plate at a density of 5 x 10³ cells per well and allow them to adhere overnight.
-
Treatment: Prepare serial dilutions of N-(2-Chloroethyl)-N'-(4-fluorophenyl)urea in EGM. Replace the culture medium with the compound-containing medium. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anti-proliferative agent).
-
Incubation: Incubate the plate for 48-72 hours.
-
Quantification: Assess cell viability using a colorimetric assay such as the MTT or WST-1 assay, which measures mitochondrial activity. Read the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value (the concentration at which 50% of cell proliferation is inhibited).
Endothelial Cell Migration Assay (Wound Healing/Scratch Assay)
Scientific Rationale: Endothelial cell migration is essential for the invasion of the surrounding matrix and the formation of new vascular sprouts.[14][15] The wound healing assay is a straightforward method to assess collective cell migration.[16][17]
Protocol:
-
Confluent Monolayer: Seed HUVECs in a 24-well plate and grow them to full confluency.
-
Creating the "Wound": Create a "scratch" in the cell monolayer using a sterile pipette tip.
-
Washing: Gently wash the wells with PBS to remove detached cells.
-
Treatment: Add fresh EGM containing various concentrations of N-(2-Chloroethyl)-N'-(4-fluorophenyl)urea or vehicle control.
-
Imaging: Capture images of the scratch at time 0 and at regular intervals (e.g., 6, 12, and 24 hours) using an inverted microscope with a camera.
-
Data Analysis: Quantify the area of the scratch at each time point using image analysis software (e.g., ImageJ). Calculate the percentage of wound closure relative to the initial area.
Endothelial Cell Transwell Migration Assay (Boyden Chamber Assay)
Scientific Rationale: This assay provides a more quantitative measure of chemotactic cell migration towards a chemoattractant gradient.[13][15]
Protocol:
-
Chamber Preparation: Use a 24-well plate with cell culture inserts containing a porous membrane (e.g., 8 µm pore size).
-
Chemoattractant: Add EGM containing a chemoattractant (e.g., VEGF) to the lower chamber.
-
Cell Seeding: Seed HUVECs, pre-treated with different concentrations of N-(2-Chloroethyl)-N'-(4-fluorophenyl)urea or vehicle control, in serum-free medium into the upper chamber.
-
Incubation: Incubate for 4-6 hours to allow cell migration through the porous membrane.
-
Cell Removal: Remove non-migrated cells from the upper surface of the membrane with a cotton swab.
-
Fixation and Staining: Fix the migrated cells on the lower surface of the membrane with methanol and stain with a suitable dye (e.g., crystal violet).[18]
-
Quantification: Elute the dye and measure the absorbance, or count the number of migrated cells in several microscopic fields.
Endothelial Cell Tube Formation Assay
Scientific Rationale: This assay is a cornerstone of in vitro angiogenesis research as it recapitulates the later stages of angiogenesis, where endothelial cells differentiate and form capillary-like structures.[4][14][19][20]
Protocol:
-
Matrix Coating: Coat the wells of a 96-well plate with a basement membrane extract (e.g., Matrigel®) and allow it to solidify at 37°C.[21]
-
Cell Seeding: Seed HUVECs onto the Matrigel-coated wells in EGM containing various concentrations of N-(2-Chloroethyl)-N'-(4-fluorophenyl)urea or vehicle control. A pro-angiogenic factor like VEGF can be used as a positive control.
-
Incubation: Incubate the plate for 4-12 hours.
-
Imaging: Visualize the formation of tube-like structures using an inverted microscope.
-
Quantification: Quantify the extent of tube formation by measuring parameters such as the total tube length, number of branch points, and number of loops using specialized image analysis software.[19][22]
Expected In Vitro Results Summary
| Assay | Parameter Measured | Expected Outcome with Effective Anti-Angiogenic Compound |
| Cell Proliferation | Cell Viability (e.g., MTT absorbance) | Dose-dependent decrease in viability; determination of IC50. |
| Wound Healing | Percentage of Wound Closure | Dose-dependent inhibition of wound closure. |
| Transwell Migration | Number of Migrated Cells | Dose-dependent decrease in the number of migrated cells. |
| Tube Formation | Total Tube Length, Branch Points, Loops | Dose-dependent inhibition of tube-like structure formation. |
Part 2: Ex Vivo and In Vivo Validation of Anti-Angiogenic Effects
While in vitro assays are invaluable for initial screening, in vivo models are essential to confirm the anti-angiogenic activity of a compound in a more complex biological system.[23]
Chick Chorioallantoic Membrane (CAM) Assay
Scientific Rationale: The CAM assay is a well-established in vivo model that utilizes the highly vascularized membrane of a developing chick embryo.[1][13] Its relative simplicity, cost-effectiveness, and the immature immune system of the embryo make it an excellent intermediate step between in vitro and mammalian in vivo studies.[13][24]
Protocol:
-
Egg Incubation: Incubate fertilized chicken eggs at 37.5°C in a humidified incubator.[25]
-
Windowing: On embryonic day 3 or 4, create a small window in the eggshell to expose the CAM.
-
Compound Application: On embryonic day 7 or 8, apply a sterile filter paper disc or a gelatin sponge saturated with N-(2-Chloroethyl)-N'-(4-fluorophenyl)urea at various concentrations onto the CAM. A vehicle control and a positive control (e.g., a known angiogenesis inhibitor) should be included.
-
Incubation: Reseal the window and incubate the eggs for another 48-72 hours.
-
Observation and Imaging: At the end of the incubation period, observe the CAM under a stereomicroscope and capture images of the area around the applied disc.
-
Quantification: Quantify the angiogenic response by counting the number of blood vessel branch points within a defined area around the disc.[25][26]
Caption: Workflow for the Chick Chorioallantoic Membrane (CAM) Assay.
Murine Xenograft Angiogenesis Model
Scientific Rationale: Subcutaneous tumor xenograft models in immunocompromised mice are a widely used and robust method to evaluate the efficacy of anti-cancer and anti-angiogenic drugs in a mammalian system.[27][28] This model allows for the assessment of the compound's effect on tumor growth and the associated neovascularization.[27][29][30]
Protocol:
-
Cell Culture: Culture a suitable human cancer cell line (e.g., a lung or colon carcinoma cell line) known to form vascularized tumors.
-
Animal Model: Use immunocompromised mice (e.g., athymic nude or SCID mice).
-
Tumor Cell Implantation: Subcutaneously inject a suspension of the cancer cells into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring the tumor volume with calipers regularly.
-
Treatment: Once the tumors reach a palpable size, randomize the mice into treatment groups. Administer N-(2-Chloroethyl)-N'-(4-fluorophenyl)urea (e.g., via intraperitoneal injection or oral gavage) at different doses, along with a vehicle control group.
-
Endpoint Analysis: At the end of the study (e.g., when tumors in the control group reach a certain size), euthanize the mice and excise the tumors.
-
Assessment of Angiogenesis:
-
Immunohistochemistry: Perform immunohistochemical staining of tumor sections for endothelial cell markers such as CD31 or von Willebrand factor (vWF) to visualize and quantify microvessel density (MVD).
-
Hemoglobin Assay: The hemoglobin content of the tumor can also be measured as an indirect indicator of blood vessel density.[23]
-
Expected In Vivo Results Summary
| Assay | Parameter Measured | Expected Outcome with Effective Anti-Angiogenic Compound |
| CAM Assay | Number of Blood Vessel Branch Points | Dose-dependent reduction in the number of new blood vessels. |
| Murine Xenograft | Tumor Volume | Significant inhibition of tumor growth compared to the control group. |
| Microvessel Density (CD31 staining) | Significant reduction in microvessel density within the tumor tissue. |
Part 3: Mechanistic Insights and Signaling Pathways
Understanding the molecular mechanisms by which N-(2-Chloroethyl)-N'-(4-fluorophenyl)urea exerts its anti-angiogenic effects is crucial for its development as a therapeutic agent. Based on the known mechanism of CEUs as microtubule disruptors, a potential downstream effect is the interference with key signaling pathways involved in angiogenesis.
The VEGF signaling pathway is a primary driver of angiogenesis.[3][5][7] Disruption of the microtubule network can interfere with the trafficking of VEGFR2 to the cell surface and subsequent downstream signaling.
Caption: Putative mechanism of action on the VEGF signaling pathway.
Further investigations could involve Western blotting to analyze the phosphorylation status of key proteins in the VEGF signaling cascade (e.g., VEGFR2, Akt, ERK) in endothelial cells treated with N-(2-Chloroethyl)-N'-(4-fluorophenyl)urea.
Conclusion
The protocols and methodologies outlined in this guide provide a comprehensive framework for the systematic evaluation of the anti-angiogenic properties of N-(2-Chloroethyl)-N'-(4-fluorophenyl)urea. By employing a combination of in vitro, ex vivo, and in vivo assays, researchers can obtain robust and reproducible data to characterize the compound's efficacy and elucidate its mechanism of action. This multi-faceted approach is essential for advancing promising anti-angiogenic candidates through the drug discovery and development pipeline.
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Borel, M., et al. (2007). N-(4-iodophenyl)-N′-(2-chloroethyl)urea as a microtubule disrupter: in vitro and in vivo profiling of antitumoral activity on CT-26 murine colon carcinoma cell line cultured and grafted to mice. British Journal of Cancer, 96(11), 1684-1691. Available at: [Link]
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Miot-Noirault, E., et al. (2007). N-(4-iodophenyl)-N'-(2-chloroethyl)urea as a microtubule disrupter: in vitro and in vivo profiling of antitumoral activity on CT-26 murine colon carcinoma cell line cultured and grafted to mice. British Journal of Cancer, 96(11), 1684-1691. Available at: [Link]
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Fortin, S., et al. (2007). Antiangiogenic and antitumoral activity of phenyl-3-(2-chloroethyl)ureas: a class of soft alkylating agents disrupting microtubules that are unaffected by cell adhesion-mediated drug resistance. Cancer Research, 67(22), 10868-10876. Available at: [Link]
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Shibuya, M. (2011). Vascular Endothelial Growth Factor (VEGF) and Its Receptor (VEGFR) Signaling in Angiogenesis: A Crucial Target for Anti- and Pro-Angiogenic Therapies. Genes & Cancer, 2(12), 1097-1105. Available at: [Link]
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D'Amico, M., et al. (2008). Quantitation of Angiogenesis and Antiangiogenesis In Vivo, Ex Vivo and In Vitro – an Overview. Current Pharmaceutical Design, 14(35), 3789-3803. Available at: [Link]
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Justus, C. R., et al. (2013). In vitro Cell Migration and Invasion Assays. Journal of Visualized Experiments, (88), e51046. Available at: [Link]
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Bio-protocol. (2018). 4.9. Chick Chorioallantoic Membrane Assay. Bio-protocol, 8(15), e2953. Available at: [Link]
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Creative Biolabs. (n.d.). Cell Migration Assay. Retrieved from [Link]
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Application Notes & Protocols: Evaluating N-(2-Chloroethyl)-N'-(4-fluorophenyl)urea in Colon Carcinoma Cell Lines
Audience: Researchers, scientists, and drug development professionals in oncology.
Abstract: This document provides a comprehensive guide for investigating the anti-neoplastic potential of N-(2-Chloroethyl)-N'-(4-fluorophenyl)urea, a compound belonging to the chloroethylurea (CEU) class, in the context of colon carcinoma. While direct literature on this specific molecule is emerging, the protocols and mechanistic insights presented herein are derived from extensive studies on structurally analogous CEUs and chloroethylnitrosoureas (CENUs).[1][2][3] This guide details the putative mechanisms of action, provides validated, step-by-step protocols for key in vitro assays, and offers a framework for data interpretation, enabling researchers to rigorously evaluate its efficacy and mode of action in relevant colon cancer cell models.
Compound Profile and Putative Mechanism of Action
N-(2-Chloroethyl)-N'-(4-fluorophenyl)urea is a synthetic molecule characterized by a reactive 2-chloroethyl group and a fluorophenyl moiety. Structurally, it belongs to a class of compounds known for their potent cytotoxic activities.[3][4] Based on established data from analogous compounds, two primary mechanisms of action are proposed:
1.1 DNA Alkylation and Cross-linking: The hallmark of many chloroethyl-containing compounds is their ability to function as alkylating agents.[1][5][6] Upon intracellular activation, the 2-chloroethyl group can form a highly reactive carbonium ion.[6] This electrophile subsequently alkylates nucleophilic sites on DNA bases, primarily the O⁶ position of guanine.[7] This initial lesion can then lead to the formation of interstrand and intrastrand DNA cross-links, which physically obstruct DNA replication and transcription.[8] This level of genomic damage triggers the DNA Damage Response (DDR) pathway, leading to cell cycle arrest and, ultimately, apoptosis if the damage is too severe to be repaired.[9][10][11]
1.2 Microtubule Disruption: A secondary, yet significant, mechanism reported for some N-phenyl-N'-(2-chloroethyl)urea analogues is the disruption of microtubule dynamics.[2][3][12] These compounds can interact with β-tubulin, preventing its polymerization into functional microtubules.[2] Microtubules are critical for forming the mitotic spindle during cell division. Their disruption leads to a halt in mitosis (specifically, a G2/M phase arrest), which is a potent trigger for the intrinsic apoptotic pathway.[2]
The following diagram illustrates the convergence of these two proposed mechanisms on the induction of apoptosis.
Caption: Proposed dual mechanisms of action for N-(2-Chloroethyl)-N'-(4-fluorophenyl)urea.
Experimental Workflow & Protocols
A logical workflow is essential for characterizing a novel compound. The following sequence allows for a comprehensive evaluation from initial cytotoxicity screening to detailed mechanistic studies.
Caption: Recommended experimental workflow for compound evaluation.
Protocol 2.1: Cell Viability and Cytotoxicity (MTT Assay)
This initial assay determines the concentration-dependent effect of the compound on cell viability and is used to calculate the half-maximal inhibitory concentration (IC50) or growth inhibition (GI50).[13][14]
-
Causality: The MTT assay measures the metabolic activity of cells, which correlates with viability. Mitochondrial dehydrogenases in living cells convert the yellow tetrazolium salt (MTT) into purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Materials:
-
Colon cancer cell lines (e.g., HCT116, HT-29)
-
Complete growth medium (e.g., McCoy's 5A or DMEM with 10% FBS)
-
96-well flat-bottom plates
-
N-(2-Chloroethyl)-N'-(4-fluorophenyl)urea (stock solution in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
Positive control (e.g., Doxorubicin)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the compound in complete medium. The final DMSO concentration should not exceed 0.1% to avoid solvent toxicity. Remove the old medium from the plate and add 100 µL of the diluted compound solutions to the wells.
-
Self-Validation: Include wells with vehicle control (medium + 0.1% DMSO) and a positive control (e.g., Doxorubicin at a known cytotoxic concentration). Also include "medium only" wells for background subtraction.
-
-
Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂.[14]
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for an additional 4 hours at 37°C. Observe the formation of purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.
-
Absorbance Reading: Measure the absorbance at 550-570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle control. Plot the viability against the log of the compound concentration and use non-linear regression to determine the IC50 value.
Protocol 2.2: Apoptosis Quantification (Annexin V-FITC / Propidium Iodide Assay)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[15]
-
Causality: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V has a high affinity for PS and, when conjugated to a fluorophore like FITC, can identify these cells. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, thus it only stains late apoptotic and necrotic cells where membrane integrity is lost.
Materials:
-
Colon cancer cells
-
6-well plates
-
Compound at IC50 and 2x IC50 concentrations
-
Annexin V-FITC / PI Apoptosis Detection Kit
-
Binding Buffer (provided in the kit)
-
Flow Cytometer
Procedure:
-
Cell Treatment: Seed 2x10⁵ cells per well in 6-well plates and allow them to attach overnight. Treat cells with the vehicle control, IC50, and 2x IC50 concentrations of the compound for 24 or 48 hours.
-
Self-Validation: Include an untreated control group and a positive control for apoptosis (e.g., Staurosporine or Doxorubicin).
-
-
Cell Harvesting: Collect both adherent and floating cells. To detach adherent cells, use a gentle enzyme-free dissociation buffer or brief trypsinization. Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Washing: Wash the cell pellet twice with cold PBS.
-
Staining: Resuspend the cells in 100 µL of 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI solution.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each sample. Analyze the samples immediately using a flow cytometer.
-
Viable cells: Annexin V- / PI -
-
Early Apoptotic: Annexin V+ / PI -
-
Late Apoptotic/Necrotic: Annexin V+ / PI+
-
Protocol 2.3: Cell Cycle Analysis (Propidium Iodide Staining)
This protocol assesses the effect of the compound on cell cycle progression.[16][17] Given the putative mechanisms, a G2/M phase arrest is an expected outcome.[2]
-
Causality: Propidium Iodide stoichiometrically binds to DNA. The amount of fluorescence emitted is directly proportional to the amount of DNA in the cell. This allows for the differentiation of cells in G0/G1 phase (2N DNA content), S phase (between 2N and 4N), and G2/M phase (4N). A sub-G1 peak is indicative of apoptotic cells with fragmented DNA.
Materials:
-
Colon cancer cells
-
6-well plates
-
Compound at IC50 concentration
-
70% ice-cold ethanol
-
PBS
-
RNase A (100 µg/mL)
-
Propidium Iodide (50 µg/mL)
-
Flow Cytometer
Procedure:
-
Cell Treatment: Seed and treat cells as described in Protocol 2.2 for 24 hours.
-
Harvesting: Harvest all cells and wash once with cold PBS.
-
Fixation: Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol while gently vortexing to prevent clumping. Fix the cells overnight at -20°C.
-
Expertise Note: Fixation in ethanol is a critical step that permeabilizes the cells and preserves their morphology for DNA staining.
-
-
Staining: Centrifuge the fixed cells and discard the ethanol. Wash the pellet with PBS. Resuspend the cells in 500 µL of PI/RNase A staining solution.
-
Incubation: Incubate for 30 minutes at 37°C in the dark. The RNase A is crucial for degrading RNA, ensuring that PI only stains DNA.
-
Analysis: Analyze the samples on a flow cytometer. Use software (e.g., FlowJo, ModFit) to model the cell cycle phases and quantify the percentage of cells in G0/G1, S, and G2/M.
Protocol 2.4: Western Blotting for Mechanistic Markers
Western blotting is used to detect changes in the expression levels of key proteins involved in the DDR, cell cycle regulation, and apoptosis.
-
Causality: This technique validates the upstream mechanisms suggested by the functional assays. For example, an increase in cleaved PARP or cleaved Caspase-3 confirms apoptosis. An increase in phosphorylated histone H2AX (γH2AX) confirms DNA damage.
Key Protein Targets:
-
Apoptosis: Cleaved Caspase-3, Cleaved PARP, Bcl-2, Bax.[17]
-
DNA Damage: γH2AX, p-ATM, p-CHK2.
-
Cell Cycle: Cyclin B1, CDK1, p21.
-
Loading Control: β-Actin or GAPDH.
Procedure (Abbreviated):
-
Protein Extraction: Treat cells with the compound for the desired time points (e.g., 6, 12, 24 hours). Lyse the cells in RIPA buffer with protease and phosphatase inhibitors.
-
Quantification: Determine protein concentration using a BCA or Bradford assay.
-
SDS-PAGE: Load equal amounts of protein (20-30 µg) onto a polyacrylamide gel and separate by electrophoresis.
-
Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking & Antibody Incubation: Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) for 1 hour. Incubate with primary antibodies overnight at 4°C.
-
Secondary Antibody & Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify band intensity using software like ImageJ, normalizing to the loading control.
Data Presentation & Expected Results
Quantitative data should be summarized for clarity. Below is an example table of expected GI50 values for CEU analogues in various colon cancer cell lines.[3][4]
| Cell Line | Histology | Compound Class | Expected GI50 Range |
| HT-29 | Human Colon Adenocarcinoma | Phenylurea Analogues | 250 nM - 8 µM[3] |
| CT-26 | Murine Colon Carcinoma | Iodophenyl-CEU | ~5 µM |
| HCT116 | Human Colon Carcinoma | Phenylthiourea Analogues | Micromolar range[18] |
-
Cell Cycle Analysis: Treatment with a related compound, N-(4-iodophenyl)-N′-(2-chloroethyl)-urea, induced a 1.2 to 4-fold increase in the G2 population in CT-26 cells.[2] A significant accumulation of cells in the G2/M phase is a highly anticipated result.
-
Apoptosis: A dose-dependent increase in the percentage of Annexin V positive cells (early and late apoptosis) is expected. This should be corroborated by Western blot data showing an increase in cleaved Caspase-3 and cleaved PARP.[17]
References
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National Institutes of Health. (n.d.). Nitrosourea Chemotherapeutic Agents - 15th Report on Carcinogens. NCBI Bookshelf. Retrieved from [Link]
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Falcone, R., et al. (1985). In vitro cellular cytotoxicity for a human colon cancer cell line by mucosal mononuclear cells of patients with colon cancer and other disorders. PubMed. Retrieved from [Link]
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Puccini, A., et al. (2020). DNA Damage Response Pathways and Cell Cycle Checkpoints in Colorectal Cancer: Current Concepts and Future Perspectives for Targeted Treatment. PMC - NIH. Retrieved from [Link]
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Krelin, Y., et al. (2012). Identification of novel compounds that enhance colon cancer cell sensitivity to inflammatory apoptotic ligands. PMC - PubMed Central. Retrieved from [Link]
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Borel, M., et al. (2007). N-(4-iodophenyl)-N′-(2-chloroethyl)-urea as a microtubule disrupter: in vitro and in vivo profiling of antitumoral activity on CT-26 murine colon carcinoma cell line cultured and grafted to mice. PMC - NIH. Retrieved from [Link]
-
Moreau, E., et al. (2005). Optimized N-phenyl-N'-(2-chloroethyl)ureas as potential antineoplastic agents: synthesis and growth inhibition activity. PubMed. Retrieved from [Link]
-
Abdel-Ghani, T. M., et al. (2022). Determination of apoptosis in the HCT-116 cell line and analysis of the... ResearchGate. Retrieved from [Link]
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Wang, Y., et al. (2019). Raddeanin A Induces Apoptosis and Cycle Arrest in Human HCT116 Cells through PI3K/AKT Pathway Regulation In Vitro and In Vivo. PMC - NIH. Retrieved from [Link]
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Wang, R., et al. (2022). Landscape of DNA damage response gene mutations in microsatellite-stable colorectal carcinoma. ASCO Publications. Retrieved from [Link]
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Borel, M., et al. (2007). N-(4-iodophenyl)-N′-(2-chloroethyl)urea delayed the growth of CT-26... ResearchGate. Retrieved from [Link]
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Jeney, A., et al. (1986). Antitumor action of N-(2-chloroethyl)-N-nitrosocarbamoyl derivatives of biologically active polypeptide hormone fragments. PubMed. Retrieved from [Link]
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Wikipedia. (n.d.). Carmustine. Wikipedia. Retrieved from [Link]
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Phanse, M. A. (2010). Cytotoxic assays for Lung and Colon cancer. PharmacologyOnLine. Retrieved from [Link]
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Racer, C. (n.d.). 1-(2-Chloroethyl)-3-(4-methylcyclohexyl)-1-nitrosourea (MeCCNU). Research Starters. Retrieved from [Link]
-
Pinto, A. T., et al. (2024). Processing human colon cancer specimens for in vitro cytotoxicity assays. ScienceDirect. Retrieved from [Link]
-
Venderbosch, S., et al. (2022). Targeting the DNA Damage Response Pathways and Replication Stress in Colorectal Cancer. AACR Journals. Retrieved from [Link]
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Rosidi, B., et al. (2023). Metformin Induces a Caspase 3-Unrelated Apoptosis in Human Colorectal Cancer Cell Lines HCT116 and SW620. Dove Medical Press. Retrieved from [Link]
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Miot-Noirault, E., et al. (2008). N-4-iodophenyl-N'-2-chloroethylurea, a novel potential anticancer agent with colon-specific accumulation: radioiodination and comparative in vivo biodistribution profiles. PubMed. Retrieved from [Link]
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Grimaldi, M., et al. (2019). Development of an Optimized Protocol for NMR Metabolomics Studies of Human Colon Cancer Cell Lines and First Insight from Testing of the Protocol Using DNA G-Quadruplex Ligands as Novel Anti-Cancer Drugs. MDPI. Retrieved from [Link]
-
Moreau, E., et al. (2005). Optimized N-phenyl-N'-(2-chloroethyl)ureas as Potential Antineoplastic Agents: Synthesis and Growth Inhibition Activity. Université Laval. Retrieved from [Link]
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Tan, M. L., et al. (2018). Assessment of apoptotic markers and cell cycle analysis of HCT-116 and... ResearchGate. Retrieved from [Link]
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Fildes, J., et al. (1997). Mechanism of action of fotemustine, a new chloroethylnitrosourea anticancer agent: evidence for the formation of two DNA-reactive intermediates contributing to cytotoxicity. PubMed. Retrieved from [Link]
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Rodrigues, C. P. F., et al. (2022). Cytotoxicity and proliferation assays of colon cancer cells treated... ResearchGate. Retrieved from [Link]
-
Narayanan, B. A., et al. (2015). Identification of novel small-molecule compounds that inhibit the proproliferative Krüppel-like factor 5 in colorectal cancer cells by high-throughput screening. PMC - NIH. Retrieved from [Link]
-
Sarkar, A., et al. (2014). The Antitumor Agent, 1,3-bis(2-chloroethyl)-1-nitrosourea. ResearchGate. Retrieved from [Link]
-
Sharifi, M., et al. (2023). Cytotoxic activity and apoptosis induction by supernatant of Lentilactobacillus buchneri on HT-29 colon cancer cells. PMC - NIH. Retrieved from [Link]
-
Lee, J. C., et al. (2017). 6,7-Dihydroxy-2-(4′-hydroxyphenyl)naphthalene induces HCT116 cell apoptosis through activation of endoplasmic reticulum stress and the extrinsic apoptotic pathway. PMC - NIH. Retrieved from [Link]
-
Borel, M., et al. (2007). N-(4-iodophenyl)-N'-2-chloroethyl)urea as a microtubule disrupter: in vitro and in vivo profiling of antitumoral activity on CT-26 murine colon carcinoma cell line cultured and grafted to mice. PubMed. Retrieved from [Link]
-
Zhang, Y., et al. (2022). Targeting the DNA Damage Response and DNA Repair Pathways to Enhance Radiosensitivity in Colorectal Cancer. MDPI. Retrieved from [Link]
-
Kesuma, D., et al. (2022). Synthesis and cytotoxic activity of N-(2,4-dichloro)benzoyl-N'- phenylthiourea against human breast cancer cell line. ThaiScience. Retrieved from [Link]
-
Houghton, P. J., et al. (1990). N-(5-indanylsulfonyl)-N'-(4-chlorophenyl)urea, a Novel Agent Equally Cytotoxic to Nonproliferating Human Colon Adenocarcinoma Cells. PubMed. Retrieved from [Link]
-
Cancer Genome Atlas Network. (2012). The Landscape of Alterations in DNA Damage Response Pathways in Colorectal Cancer. Nature. Retrieved from [Link]
-
Burik, A. (2022). Cancer Cell Line Screening: A Compass for Drug Discovery. Crown Bioscience Blog. Retrieved from [Link]
-
Le, H. V., et al. (2022). Experimental Murine Models for Colorectal Cancer Research. MDPI. Retrieved from [Link]
-
National Toxicology Program. (2021). Report on Carcinogens, Fifteenth Edition - Nitrosourea Chemotherapeutic Agents. National Toxicology Program (NTP). Retrieved from [Link]
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Troubleshooting & Optimization
Improving the solubility of N-(2-Chloroethyl)-N'-(4-fluorophenyl)urea for in vitro assays
Technical Support Center: Solubilization Guide for In Vitro Assays
Topic: Improving the Solubility of N-(2-Chloroethyl)-N'-(4-fluorophenyl)urea
For: Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for dissolving N-(2-Chloroethyl)-N'-(4-fluorophenyl)urea, a compound with predicted poor aqueous solubility, for use in in vitro biological assays. The principles and protocols outlined here are designed to help you achieve a stable, homogenous solution while minimizing potential artifacts from solvents or excipients.
Troubleshooting Guide: Step-by-Step Solubilization
This section is structured to walk you through the most common solubility challenges in a logical sequence, from initial dissolution attempts to advanced troubleshooting.
Q1: My initial attempt to dissolve N-(2-Chloroethyl)-N'-(4-fluorophenyl)urea directly in aqueous buffer (e.g., PBS, cell culture media) failed. What is the recommended starting point?
Answer: Direct dissolution of hydrophobic compounds like N-(2-Chloroethyl)-N'-(4-fluorophenyl)urea in aqueous systems is rarely successful. The presence of the fluorophenyl and chloroethyl groups confers significant nonpolar character, which overwhelms the polar urea moiety.
The universally accepted starting point is to prepare a high-concentration stock solution in a water-miscible organic solvent.
-
Causality: Organic solvents disrupt the intermolecular forces between the compound's molecules, allowing them to disperse. Water-miscible solvents can then be diluted into your aqueous assay buffer, carrying the compound with them.
-
Recommended Solvent: Dimethyl sulfoxide (DMSO) is the primary choice due to its strong solubilizing power for a wide range of organic molecules and its general acceptance in cell-based assays at low final concentrations.[1]
-
Action: Proceed to Protocol 1: Preparation of a High-Concentration Stock Solution . A typical starting concentration for a stock solution is 10-50 mM.
Q2: I successfully dissolved the compound in DMSO, but it precipitated immediately when I diluted it into my aqueous assay buffer. How can I prevent this?
Answer: This phenomenon, often called "solvent shock," is the most common hurdle. It occurs when the concentrated DMSO stock is rapidly introduced to the aqueous environment. The DMSO disperses, and the local solvent environment around your compound abruptly shifts from organic to aqueous, causing the poorly soluble compound to crash out of solution.[2]
Key Strategies to Prevent Precipitation:
-
Optimize the Dilution Method: Do not add the small volume of DMSO stock directly to the large volume of final buffer. Instead, perform a serial or stepwise dilution. Crucially, add the aqueous buffer to the DMSO stock slowly while vortexing or stirring to allow for a gradual change in solvent polarity.[1] See Protocol 2 for a detailed method.
-
Lower the Final Concentration: You may be exceeding the compound's maximum solubility in the final assay medium. The solubility limit in a 0.5% DMSO/media mixture will be drastically lower than in 100% DMSO. Try preparing a lower final concentration.
-
Increase the Final Solvent Concentration: While keeping solvent toxicity in mind, slightly increasing the final DMSO concentration (e.g., from 0.1% to 0.5%) can sometimes keep the compound in solution.[1] You MUST run a solvent-only vehicle control to ensure the solvent concentration itself does not affect your assay's outcome.
-
Use a Co-Solvent System: Co-solvents can help bridge the polarity gap between the primary organic solvent and water.[3] This involves dissolving the compound in a mixture of solvents (e.g., DMSO and ethanol) before dilution.
Q3: My final solvent concentration is affecting my cells (or interfering with my assay). What are my options for reducing solvent toxicity?
Answer: Solvent toxicity is a critical concern, as it can confound experimental results. Most cell lines can tolerate up to 0.5% DMSO without significant cytotoxicity, but sensitive or primary cells may require concentrations below 0.1%.[1][4]
Advanced Solubilization Techniques (Solvent-Sparing):
-
pH Adjustment: While urea-based compounds are generally neutral, extreme pH values can sometimes influence solubility by altering hydrogen bonding capabilities.[5][6] This is less common for ureas than for acidic or basic compounds but can be explored. However, be aware that the pH of cell culture media is tightly buffered (typically pH 7.2-7.4), and significant alterations are not feasible for live-cell assays.[7]
-
Use of Excipients (Cyclodextrins): Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[8] They can encapsulate poorly soluble molecules, forming an "inclusion complex" that is water-soluble.[9][10] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common and effective choice for in vitro use.[10] This is a powerful technique for significantly reducing the required amount of organic solvent.
Visual Workflow: Troubleshooting Precipitation
The following diagram outlines the decision-making process when encountering solubility issues.
Caption: A decision tree for troubleshooting compound precipitation.
Frequently Asked Questions (FAQs)
-
What are the key physicochemical properties of N-(2-Chloroethyl)-N'-(4-fluorophenyl)urea? Based on its structure (CAS 13908-32-2), it has a molecular weight of 216.64 g/mol .[11] The presence of a fluorophenyl ring and a chloroethyl group makes it highly hydrophobic, predicting poor water solubility. Similar phenylurea structures also exhibit low aqueous solubility.[12][13]
-
What is the maximum recommended final concentration of DMSO for cell-based assays? This is cell-line dependent. A general "safe" limit for most robust cell lines is 0.5% (v/v) .[1] However, for sensitive assays, primary cells, or long-term incubations, it is best practice to stay at or below 0.1% (v/v) .[4][14] A vehicle control (media with the same final DMSO concentration as your treated samples) is mandatory to differentiate compound effects from solvent effects.
-
Should I use sonication or vortexing to aid dissolution? Gentle vortexing and warming (to 30-37°C) are generally sufficient and preferred for initial stock preparation. While sonication can be effective, it introduces high energy that can potentially degrade sensitive compounds. If you use sonication, use a short burst in a water bath to avoid overheating.
-
How should I store my stock solution? Store stock solutions at -20°C or -80°C in small, single-use aliquots to prevent degradation from repeated freeze-thaw cycles.[15] Ensure vials are tightly sealed to prevent solvent evaporation, which would alter the stock concentration over time.
Data & Reference Tables
Table 1: Common Solvents for In Vitro Stock Solutions
| Solvent | Type | Max Final Assay Conc. (Typical) | Notes |
| DMSO | Polar Aprotic | 0.1% - 0.5%[1] | Gold standard; excellent solubilizing power. Can be cytotoxic at higher concentrations.[16] |
| Ethanol | Polar Protic | 0.1% - 0.5% | Good solvent, but can be more toxic to some cells than DMSO. Can be used as a co-solvent.[17] |
| Methanol | Polar Protic | < 0.1% | Generally more toxic than ethanol; used less frequently. |
| DMF | Polar Aprotic | < 0.1% | Strong solvent, but higher toxicity profile. Use with caution. |
Experimental Protocols
Protocol 1: Preparation of a High-Concentration Stock Solution
This protocol describes the standard method for preparing an initial stock solution of your compound.[18][19]
-
Calculation: Determine the mass of N-(2-Chloroethyl)-N'-(4-fluorophenyl)urea (MW: 216.64 g/mol ) needed to prepare a stock solution of your desired concentration (e.g., 10 mM).
-
Formula: Mass (g) = Molarity (mol/L) * Volume (L) * MW ( g/mol )
-
Example for 1 mL of 10 mM stock: 0.010 mol/L * 0.001 L * 216.64 g/mol = 0.002166 g = 2.17 mg.
-
-
Weighing: Accurately weigh the calculated mass of the compound into a sterile microcentrifuge tube or glass vial.
-
Solubilization: Add the calculated volume of high-purity, anhydrous DMSO (e.g., 1 mL for the example above).
-
Mixing: Vortex the solution vigorously for 1-2 minutes. If crystals persist, gently warm the vial between your hands or in a 37°C water bath for 5-10 minutes, followed by more vortexing.
-
Validation (QC): Visually inspect the solution against a light source to ensure there are no suspended particles. The solution should be completely clear.
-
Storage: Aliquot the stock solution into smaller, single-use volumes in tightly sealed tubes. Store at -20°C or -80°C.
Protocol 2: Stepwise Dilution into Aqueous Assay Medium
This protocol is designed to minimize precipitation ("solvent shock") when preparing your final working solution.[1]
-
Prepare Intermediate Dilution: In a sterile tube, create an intermediate dilution of your stock. A 1:10 dilution is a good starting point.
-
Action: Pipette 90 µL of pre-warmed (37°C) cell culture medium or buffer into a new tube.
-
Action: Add 10 µL of your 100% DMSO stock solution directly into the medium . Pipette up and down immediately and vortex gently to mix. This creates a 10% DMSO intermediate solution.
-
-
Prepare Final Working Solution: Add the intermediate dilution to the bulk of your final assay medium.
-
Action: While gently swirling or vortexing your final volume of pre-warmed medium, slowly add the required volume of the intermediate solution.
-
Example: To achieve a 0.1% final DMSO concentration, you would add 1 part of your 10% DMSO intermediate to 99 parts of medium.
-
-
Validation (QC): Let the final solution sit at the assay temperature (e.g., 37°C) for 15-30 minutes. Visually inspect for any signs of precipitation, cloudiness, or film formation before adding it to your cells or assay plate.[20]
Visual Logic: Solvent Selection Hierarchy
This diagram illustrates the logical progression of solvent and excipient choices.
Caption: Hierarchy of solvent and excipient selection for poorly soluble compounds.
References
- Vertex AI Search. (2025). Application of cosolvency and cocrystallization approach to enhance acyclovir solubility.
-
Chemistry LibreTexts. (2019). 16.4: The Effects of pH on Solubility. Available from: [Link]
-
Kumar, S., et al. (2019). Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. PubMed Central. Available from: [Link]
-
Gali, A., et al. (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PubMed Central. Available from: [Link]
-
Various Authors. (2016). What the concentration of DMSO you use in cell culture assays?. ResearchGate. Available from: [Link]
-
Chemistry LibreTexts. (2025). 2.5: Preparing Solutions. Available from: [Link]
-
Millard, J.W., et al. (2002). Solubilization by cosolvents. Establishing useful constants for the log-linear model. ResearchGate. Available from: [Link]
-
Purdue University. (n.d.). PREPARING SOLUTIONS AND MAKING DILUTIONS. Available from: [Link]
- Matthew, B. (2025). Formulation strategies for poorly soluble drugs.
-
Procell. (2024). Troubleshooting Precipitation in Cell Culture: Causes and Solutions. Available from: [Link]
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ALZET® Osmotic Pumps. (n.d.). Cyclodextrins: Improving Delivery of Hydrophobic Compounds. Available from: [Link]
-
Reddit. (2023). Maximum DMSO concentration in media for cell culture?. r/labrats. Available from: [Link]
-
WJBPHS. (2023). Solubility enhancement techniques: A comprehensive review. Available from: [Link]
-
MDPI. (2021). Enhancing the Water Solubility and Efficacy of Anticancer Drugs Using Hydroxypropyl-β-Cyclodextrin. Available from: [Link]
-
The Chemistry Blog. (2024). How To Make A Standard Solution. Available from: [Link]
-
PubChem. (n.d.). 4-Fluorophenylurea. National Center for Biotechnology Information. Available from: [Link]
-
Various Authors. (2017). From what concentration of DMSO is harmful to cell in vivo and vitro?. ResearchGate. Available from: [Link]
-
Al-Ghaban, D., et al. (2021). Effect of pH Modifiers on the Solubility, Dissolution Rate, and Stability of Telmisartan Solid Dispersions Produced by Hot-melt Extrusion Technology. PubMed Central. Available from: [Link]
- International Journal of Pharmaceutical and Biological Sciences. (n.d.).
-
Semantic Scholar. (2016). STUDY THE EFFECT OF CO SOLVENT ON THE SOLUBILITY OF A SLIGHTLY WATER SOLUBLE DRUG. Available from: [Link]
-
Various Authors. (2018). Drug stock solutions best practices?. ResearchGate. Available from: [Link]
-
ScienceDirect. (2026). PH adjustment: Significance and symbolism. Available from: [Link]
-
PubMed Central. (2014). Co-solvent Evaporation Method for Enhancement of Solubility and Dissolution Rate of Poorly Aqueous Soluble Drug Simvastatin: In vitro–In vivo Evaluation. Available from: [Link]
-
BioProcess International. (2014). Troubleshooting Cell Culture Media for Bioprocessing. Available from: [Link]
-
National Institutes of Health. (2024). Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro. Available from: [Link]
-
LifeTein. (2023). DMSO usage in cell culture. Available from: [Link]
-
YouTube. (2021). Lab Skills: Preparing Stock Solutions. Available from: [Link]
- ResearchGate. (2025). Cyclodextrins as pharmaceutical solubilizers.
- International Journal of Pharmaceutical Sciences Review and Research. (2011). STRATEGIES FOR SOLUBILITY ENHANCEMENT OF POORLY SOLUBLE DRUGS.
-
ResearchGate. (2017). How to avoid dmso dissolved inhibitor from precipitating out when added in culture media?. Available from: [Link]
-
Journal of Pharmaceutical Negative Results. (2022). Solubility Enhancement of Rifabutin by Co-solvency Approach. Available from: [Link]
- ResearchGate. (2025). Solubility and dissolution enhancement strategies: Current understanding and recent trends.
-
MDPI. (n.d.). Special Issue : Dissolution Enhancement of Poorly Soluble Drugs. Available from: [Link]
- Ovid. (2007). Cyclodextrins as pharmaceutical solubilizers.
- European-American Journals. (2025). A Review of the Chemistry of Urea Fertilizers (CO(NH2)2) and Chlorpyrifos Pesticides (C9H11Cl3NO3PS)
-
PubChem. (n.d.). N-(4-chlorophenethyl)-N'-(4-chlorophenyl)urea. National Center for Biotechnology Information. Available from: [Link]
-
PubChem. (n.d.). 4-Chlorophenylurea. National Center for Biotechnology Information. Available from: [Link]
Sources
- 1. lifetein.com [lifetein.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
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- 5. wjbphs.com [wjbphs.com]
- 6. wisdomlib.org [wisdomlib.org]
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- 8. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. alzet.com [alzet.com]
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- 11. N-(2-CHLOROETHYL)-N'-(4-FLUOROPHENYL)UREA | 13908-32-2 [m.chemicalbook.com]
- 12. N-(4-chlorophenethyl)-N'-(4-chlorophenyl)urea | C15H14Cl2N2O | CID 2805176 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. 4-Chlorophenylurea | C7H7ClN2O | CID 8796 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Common Cell Culture Problems: Precipitates [sigmaaldrich.com]
- 16. Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Application of cosolvency and cocrystallization approach to enhance acyclovir solubility - PMC [pmc.ncbi.nlm.nih.gov]
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- 20. Troubleshooting Precipitation in Cell Culture: Causes and Solutions [procellsystem.com]
Optimizing the reaction conditions for the synthesis of N-(2-Chloroethyl)-N'-(4-fluorophenyl)urea
Welcome to the technical support center for the synthesis of N-(2-Chloroethyl)-N'-(4-fluorophenyl)urea. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important class of compounds. Here, we provide in-depth troubleshooting advice and frequently asked questions to help you optimize your reaction conditions and overcome common challenges encountered during synthesis. Our aim is to blend established chemical principles with practical, field-tested insights to ensure your success.
I. Reaction Overview and Core Principles
The synthesis of N-(2-Chloroethyl)-N'-(4-fluorophenyl)urea typically proceeds via the nucleophilic addition of 2-chloroethylamine to 4-fluorophenyl isocyanate. This reaction is a classic example of urea formation from an amine and an isocyanate, a robust and widely utilized transformation in organic chemistry.
The isocyanate group (-N=C=O) is highly electrophilic at the central carbon atom, making it susceptible to attack by nucleophiles such as the primary amine of 2-chloroethylamine. The reaction is generally high-yielding and proceeds under mild conditions. However, careful control of reaction parameters is crucial to minimize side reactions and ensure a high-purity product.
Below is a troubleshooting guide and FAQ section to address specific issues you may encounter.
II. Troubleshooting Guide: A Problem-Solving Approach
This section is structured in a question-and-answer format to directly address potential experimental hurdles.
Question 1: My reaction yield is consistently low. What are the likely causes and how can I improve it?
Answer:
Low yields in this synthesis can stem from several factors. Let's break them down systematically:
-
Purity and Reactivity of Starting Materials:
-
2-Chloroethylamine Hydrochloride: 2-chloroethylamine is often supplied as its hydrochloride salt for stability. The free amine is required for the reaction. Incomplete neutralization of the hydrochloride salt is a common reason for low yields. Ensure you are using at least one equivalent of a suitable base (e.g., triethylamine, diisopropylethylamine) to liberate the free amine in situ. The base should be added before the isocyanate.
-
4-Fluorophenyl Isocyanate: Isocyanates are sensitive to moisture. Exposure to water will lead to the formation of an unstable carbamic acid, which decomposes to 4-fluoroaniline. This aniline can then react with another molecule of the isocyanate to form an undesired symmetrical diarylurea (N,N'-bis(4-fluorophenyl)urea), consuming your starting material and complicating purification. Always use anhydrous solvents and handle 4-fluorophenyl isocyanate under an inert atmosphere (e.g., nitrogen or argon).
-
-
Reaction Conditions:
-
Temperature: The reaction is exothermic. Adding the isocyanate to the amine solution at a low temperature (e.g., 0-5 °C) is crucial to control the reaction rate and prevent side reactions. After the initial addition, the reaction can typically be allowed to warm to room temperature.
-
Stoichiometry: While a 1:1 molar ratio of the amine to the isocyanate is theoretically required, using a slight excess (e.g., 1.05 equivalents) of the 2-chloroethylamine can sometimes drive the reaction to completion, especially if there are concerns about the purity of the isocyanate.
-
-
Work-up and Isolation:
-
Product precipitation upon completion of the reaction is common. Ensure that the product is fully precipitated before filtration. Cooling the reaction mixture can aid in this process.
-
Washing the crude product with a suitable solvent (e.g., cold diethyl ether or hexane) can help remove unreacted starting materials and soluble byproducts.
-
Question 2: I am observing a significant amount of an insoluble white precipitate that is not my desired product. What is it and how can I prevent its formation?
Answer:
The most likely culprit for an insoluble white precipitate, other than your product, is the symmetrical urea, N,N'-bis(4-fluorophenyl)urea. As mentioned previously, this byproduct forms when 4-fluorophenyl isocyanate reacts with moisture to generate 4-fluoroaniline, which then reacts with another molecule of the isocyanate.
Prevention is key:
-
Rigorous Anhydrous Technique: Use freshly distilled, anhydrous solvents. Dry all glassware in an oven before use and cool it under a stream of inert gas.
-
Inert Atmosphere: Conduct the reaction under a nitrogen or argon atmosphere to prevent atmospheric moisture from entering the reaction vessel.
-
Reagent Quality: Use a fresh, high-quality bottle of 4-fluorophenyl isocyanate. If the bottle has been opened multiple times, the reagent may be partially hydrolyzed.
Question 3: My purified product shows impurities in the NMR spectrum. What are the common impurities and how can I remove them?
Answer:
Common impurities include:
-
Unreacted 4-fluorophenyl isocyanate: This can be difficult to remove by simple filtration. A wash with a non-polar solvent like hexane can be effective.
-
N,N'-bis(4-fluorophenyl)urea: This byproduct is often less soluble than the desired product in many organic solvents. Recrystallization is the most effective method for its removal. A suitable solvent system can be determined empirically, but ethanol, isopropanol, or mixtures of ethyl acetate and hexane are good starting points.
-
Polymeric materials: Isocyanates can polymerize, especially in the presence of catalysts or at elevated temperatures. These are typically insoluble and can be removed by filtration.
Purification Strategy:
-
Initial Filtration and Wash: After the reaction is complete, filter the precipitated product and wash it thoroughly with a solvent in which the desired product has low solubility at cold temperatures, but the impurities are more soluble (e.g., cold diethyl ether).
-
Recrystallization: Dissolve the crude product in a minimal amount of a hot solvent (e.g., ethanol) and allow it to cool slowly. The pure product should crystallize out, leaving the impurities in the mother liquor.
-
Column Chromatography: If recrystallization is ineffective, flash column chromatography on silica gel can be employed. A solvent system of increasing polarity (e.g., a gradient of ethyl acetate in hexane) is typically effective for separating the desired urea from less polar starting materials and more polar byproducts.
III. Frequently Asked Questions (FAQs)
Q1: What is the best solvent for this reaction?
A1: Aprotic solvents are generally preferred. Dichloromethane (DCM) is a common and effective choice as it is a good solvent for the starting materials and the product often precipitates out upon formation. Other suitable solvents include tetrahydrofuran (THF), acetonitrile, and N,N-dimethylformamide (DMF). The choice of solvent can influence the reaction rate and the ease of product isolation.
Q2: Do I need a catalyst for this reaction?
A2: Generally, no catalyst is required for the reaction between an amine and an isocyanate to form a urea.[1] The reaction is typically fast and efficient under mild conditions.
Q3: How can I monitor the progress of the reaction?
A3: Thin Layer Chromatography (TLC) is a simple and effective way to monitor the reaction. Spot the reaction mixture alongside the starting materials (4-fluorophenyl isocyanate and 2-chloroethylamine). The disappearance of the limiting reagent and the appearance of a new spot for the product will indicate the reaction's progress. A typical mobile phase for TLC analysis would be a mixture of ethyl acetate and hexane.
Q4: What are the key safety precautions I should take when performing this synthesis?
A4:
-
4-Fluorophenyl isocyanate is toxic and a lachrymator. It should be handled in a well-ventilated fume hood.[2] Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
2-Chloroethylamine is corrosive and toxic. Handle with care and avoid skin contact.
-
The reaction can be exothermic. Ensure proper temperature control, especially during the addition of the isocyanate.
Q5: What are the expected analytical characteristics of N-(2-Chloroethyl)-N'-(4-fluorophenyl)urea?
A5:
-
Appearance: Typically a white to off-white solid.
-
Melting Point: The predicted melting point is around 132°C.[3] An experimentally determined sharp melting point close to this value is a good indicator of purity.
-
NMR Spectroscopy:
-
¹H NMR: Expect to see signals corresponding to the aromatic protons on the 4-fluorophenyl ring, the methylene protons of the chloroethyl group, and the NH protons of the urea linkage. The chemical shifts and coupling patterns will be characteristic of the structure.
-
¹³C NMR: Expect signals for the carbonyl carbon of the urea, the carbons of the aromatic ring (showing coupling to fluorine), and the two carbons of the chloroethyl group.
-
IV. Experimental Protocol
This section provides a detailed, step-by-step methodology for the synthesis of N-(2-Chloroethyl)-N'-(4-fluorophenyl)urea.
Materials and Reagents
| Reagent | Molecular Weight ( g/mol ) | Quantity (mmol) | Equivalents |
| 2-Chloroethylamine hydrochloride | 116.00 | 10.0 | 1.0 |
| Triethylamine | 101.19 | 11.0 | 1.1 |
| 4-Fluorophenyl isocyanate | 137.10 | 10.0 | 1.0 |
| Anhydrous Dichloromethane (DCM) | - | 50 mL | - |
Procedure
-
Preparation of the Amine Solution:
-
To a dry 100 mL round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (nitrogen or argon), add 2-chloroethylamine hydrochloride (1.16 g, 10.0 mmol).
-
Add anhydrous dichloromethane (30 mL) to the flask.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add triethylamine (1.53 mL, 11.0 mmol) to the suspension with vigorous stirring. Stir the mixture at 0 °C for 30 minutes to ensure the complete formation of the free amine.
-
-
Urea Formation:
-
In a separate dry vial, dissolve 4-fluorophenyl isocyanate (1.37 g, 10.0 mmol) in anhydrous dichloromethane (20 mL).
-
Add the 4-fluorophenyl isocyanate solution dropwise to the stirred amine suspension at 0 °C over a period of 15-20 minutes.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by TLC.
-
-
Work-up and Purification:
-
Upon completion of the reaction (as indicated by TLC), cool the reaction mixture in an ice bath for 30 minutes to maximize precipitation of the product.
-
Collect the white precipitate by vacuum filtration.
-
Wash the solid with cold diethyl ether (2 x 20 mL) to remove any unreacted starting materials and soluble byproducts.
-
Dry the product under vacuum to obtain N-(2-Chloroethyl)-N'-(4-fluorophenyl)urea.
-
If further purification is required, the product can be recrystallized from a suitable solvent such as ethanol.
-
V. Visualizing the Workflow and Logic
Reaction Mechanism
Caption: A decision tree for troubleshooting common issues in the synthesis.
VI. References
Sources
Technical Support Center: N-(2-Chloroethyl)-N'-(4-fluorophenyl)urea Western Blot Troubleshooting
Welcome to the technical support guide for researchers utilizing N-(2-Chloroethyl)-N'-(4-fluorophenyl)urea and related chloroethyl urea (CEU) compounds in their experiments. This guide is designed to provide in-depth, field-tested insights into potential challenges and solutions when analyzing the effects of these compounds via Western blotting.
Understanding the Compound: Mechanism of Action
N-aryl-N′-(2-chloroethyl)ureas (CEUs) are a class of antineoplastic agents.[1][2] The specific compound, N-(2-Chloroethyl)-N'-(4-fluorophenyl)urea, and its analogs, function primarily as protein alkylating agents.[3] Their mechanism of action has been linked to two key cellular targets:
-
Tubulin Disruption: CEUs can covalently bind to β-tubulin, disrupting microtubule assembly.[1][4] This leads to a blockage of the cell cycle, typically in the G2 phase, and can induce apoptosis.[1][5]
-
Thioredoxin-1 (TRX1) Inhibition: Certain CEUs have been shown to covalently bind to Thioredoxin-1 (TRX1) and abrogate its nuclear translocation.[3][6] This action can interfere with cellular redox signaling and contribute to the compound's cytotoxic effects.[3]
Therefore, when performing a Western blot after treating cells with N-(2-Chloroethyl)-N'-(4-fluorophenyl)urea, you are likely investigating proteins involved in the cell cycle (e.g., Cyclin B1, CDK1), apoptosis (e.g., cleaved Caspase-3, PARP), or the thioredoxin system. This guide will help you navigate the common pitfalls associated with detecting these specific protein changes.
Troubleshooting Workflow
This diagram outlines a logical approach to diagnosing and solving common Western blot issues encountered when studying the effects of N-(2-Chloroethyl)-N'-(4-fluorophenyl)urea.
Frequently Asked Questions (FAQs)
This section is organized by the stage of the Western blot protocol where the problem is most likely to have originated.
Part 1: Drug Treatment & Sample Preparation
Question: I treated my cells with N-(2-Chloroethyl)-N'-(4-fluorophenyl)urea, but I see no change in my target protein (e.g., no increase in cleaved Caspase-3). Is the experiment not working?
Answer: This is a common issue where the absence of a signal is the result. Before troubleshooting the Western blot itself, you must validate your experimental conditions.
-
Causality & Logic: The compound must be active and used at a sufficient concentration and for an adequate duration to induce a measurable biological effect. Chloroethyl ureas can have GI50 values ranging from nanomolar to micromolar concentrations, depending on the cell line.[2][6] The cellular uptake is reportedly rapid, but the downstream effects, like apoptosis, may take 18 hours or more to become apparent.[1][5]
-
Troubleshooting Steps:
-
Confirm Compound Activity: Ensure the compound has been stored correctly (as per the manufacturer's instructions) and that the solvent (e.g., DMSO) is not affecting the cells.
-
Run a Dose-Response Curve: Treat cells with a range of concentrations (e.g., 1 µM, 5 µM, 10 µM, 25 µM, 50 µM) for a fixed time (e.g., 24 hours) to find the optimal concentration for inducing the desired effect in your specific cell line.
-
Perform a Time-Course Experiment: Using the optimal concentration from your dose-response, treat cells for various durations (e.g., 6, 12, 24, 48 hours) to identify the peak time for your protein of interest's expression change.
-
Positive Control: Always include a positive control treatment that is known to induce the pathway you are studying (e.g., Staurosporine for apoptosis) to confirm that your cells and detection system are responsive.
-
Question: I see multiple bands or smears below my target band, especially in the treated samples. What is causing this?
Answer: This often points to protein degradation, which can be exacerbated in treated cells undergoing stress or apoptosis.
-
Causality & Logic: During apoptosis or cellular stress, proteases are activated, which can degrade your protein of interest.[7] Lysates from treated cells are therefore more susceptible to degradation if not handled properly.[7]
-
Troubleshooting Steps:
-
Use Protease and Phosphatase Inhibitors: This is critical. Always add a fresh cocktail of protease and phosphatase inhibitors to your lysis buffer immediately before use. This helps to preserve the integrity of your proteins from the moment of lysis.[7]
-
Work Quickly and on Ice: Perform all lysis and centrifugation steps on ice or at 4°C to minimize enzymatic activity.
-
Use Fresh Lysates: Avoid repeated freeze-thaw cycles. While storing lysates at -80°C is acceptable, freshly prepared samples often yield the cleanest results.[7]
-
Sonication: For complete lysis and to shear DNA which can cause viscosity and streaking, consider brief sonication of your samples on ice.[7]
-
Part 2: Antibody Incubation & Signal Detection
Question: My blot has a very high background, making it difficult to see my specific bands. How can I fix this?
Answer: High background is typically caused by non-specific binding of the primary or secondary antibodies.[8] This can be resolved by optimizing your blocking, washing, and antibody concentrations.
-
Causality & Logic: The goal of blocking is to saturate the membrane with a protein solution (like milk or BSA) to prevent antibodies from sticking to the membrane itself.[9] If blocking is insufficient, or antibody concentrations are too high, the antibodies will bind non-specifically, creating a high background signal.[8]
-
Troubleshooting & Optimization Table:
| Possible Cause | Scientific Rationale | Recommended Solution |
| Insufficient Blocking | The membrane has unoccupied sites that antibodies can bind to non-specifically.[9] | Increase blocking time to 1-2 hours at room temperature or overnight at 4°C. Ensure the blocking agent is fresh.[10] |
| Antibody Concentration Too High | Excess antibody molecules increase the likelihood of low-affinity, non-specific interactions.[11] | Titrate your primary and secondary antibodies. A dot blot can be a quick way to determine optimal concentrations without running a full gel.[12][13] |
| Inadequate Washing | Unbound or weakly bound antibodies are not sufficiently removed from the membrane.[14] | Increase the number and duration of washes. For example, use three 10-minute washes with TBST, ensuring the blot is fully submerged and agitated.[7] |
| Contaminated Buffers | Bacterial or fungal growth in buffers can lead to speckled or blotchy background.[15] | Always use freshly prepared buffers.[7] |
| Membrane Dried Out | If the membrane dries at any point, it can cause irreversible, blotchy background.[8] | Ensure the membrane remains hydrated throughout the entire incubation and washing process.[16] |
Question: I am seeing non-specific bands at different molecular weights from my target protein. What does this mean?
Answer: This can be caused by several factors, including antibody cross-reactivity, protein modifications, or the presence of protein isoforms.[7]
-
Causality & Logic: A primary antibody may recognize similar epitopes on other proteins.[17] Alternatively, your target protein may exist in different forms (e.g., splice variants, or with post-translational modifications like phosphorylation or ubiquitination) that migrate differently on the gel.[7]
-
Troubleshooting Steps:
-
Check the Antibody Datasheet: The manufacturer often provides information on known cross-reactivities or if the antibody detects multiple isoforms.
-
Optimize Antibody Concentration: Using a higher-than-necessary concentration of your primary antibody can increase the likelihood of it binding to lower-affinity, non-specific targets.[11] Try reducing the concentration.
-
Run a Secondary Antibody Control: Incubate a blot with only the secondary antibody to ensure it is not the source of the non-specific bands.[8]
-
Consult Databases: Use resources like UniProt to check for known isoforms or post-translational modifications of your target protein that could explain bands at different molecular weights.[7]
-
Use a Different Antibody: If the problem persists, the issue may be the specificity of the primary antibody itself. Try using a different monoclonal antibody targeted to a different epitope.
-
Key Experimental Protocols
Protocol 1: Cell Lysis for Apoptosis/Cell Cycle Analysis
This protocol is designed to ensure the preservation of proteins, including labile post-translational modifications.
-
Preparation: Prepare lysis buffer (e.g., RIPA buffer) and immediately before use, add protease and phosphatase inhibitor cocktails (e.g., Protease/Phosphatase Inhibitor Cocktail (100X) #5872 from Cell Signaling Technology®).[7] Keep on ice.
-
Cell Harvest: After treatment with N-(2-Chloroethyl)-N'-(4-fluorophenyl)urea, wash cells once with ice-cold PBS.
-
Lysis: Add 100-200 µL of ice-cold lysis buffer to each 10 cm plate. Scrape cells and transfer the lysate to a pre-chilled microfuge tube.
-
Incubation & Sonication: Incubate on ice for 15 minutes. Sonicate briefly (e.g., 3 pulses of 10 seconds each) to shear DNA and ensure complete lysis.[7]
-
Clarification: Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Quantification: Transfer the supernatant to a new tube and determine the protein concentration using a standard assay (e.g., BCA assay).
-
Storage: Add SDS-PAGE sample buffer, boil for 5 minutes, and either use immediately or store at -80°C.
Protocol 2: Antibody Optimization by Dot Blot
A dot blot is a fast and material-sparing method to determine the optimal antibody dilution.[12][13]
-
Sample Preparation: Prepare serial dilutions of a positive control cell lysate (e.g., from 1.0 µg/µL to 0.0625 µg/µL).
-
Membrane Spotting: On a small strip of nitrocellulose or PVDF membrane, carefully pipette 1-2 µL of each lysate dilution, creating a series of dots. Allow the spots to dry completely.
-
Blocking: Block the membrane for 1 hour at room temperature in 5% BSA or non-fat dry milk in TBST.[18]
-
Primary Antibody Incubation: Cut the membrane into smaller strips, each containing the full dilution series. Incubate each strip in a different dilution of your primary antibody (e.g., 1:500, 1:1000, 1:2500, 1:5000) for 1 hour at room temperature.[19]
-
Washing: Wash all strips three times for 5 minutes each in TBST.[18]
-
Secondary Antibody Incubation: Incubate all strips in a single, fixed concentration of the appropriate HRP-conjugated secondary antibody for 1 hour.
-
Detection: Wash again, then apply ECL substrate and visualize. The optimal primary antibody concentration is the one that gives a strong signal on the target spots with the lowest background.[18]
References
-
Maréchal, A., et al. (2009). Chloroethyl urea derivatives block tumour growth and thioredoxin-1 nuclear translocation. Biochemical Pharmacology. Retrieved from [Link]
-
Fortin, J. S., et al. (2008). Aromatic 2-chloroethyl urea derivatives and bioisosteres. Part 2: Cytocidal activity and effects on the nuclear translocation of thioredoxin-1, and the cell cycle progression. Bioorganic & Medicinal Chemistry. Retrieved from [Link]
-
Borel, M., et al. (2007). N-(4-iodophenyl)-N′-(2-chloroethyl)urea as a microtubule disrupter: in vitro and in vivo profiling of antitumoral activity on CT-26 murine colon carcinoma cell line cultured and grafted to mice. British Journal of Cancer. Retrieved from [Link]
-
Bouchon, B., et al. (2007). Optimized N-phenyl-N'-(2-chloroethyl)ureas as potential antineoplastic agents: synthesis and growth inhibition activity. Bioorganic & Medicinal Chemistry. Retrieved from [Link]
-
Bio-Rad Laboratories. (n.d.). Western Blot Doctor™ — Blot Background Problems. Retrieved from [Link]
-
Azure Biosystems. (2021). Western Blot Troubleshooting: Non-specific bands. Retrieved from [Link]
-
Sino Biological. (n.d.). High Background Troubleshooting in Western Blots. Retrieved from [Link]
-
Boster Biological Technology. (n.d.). Western Blotting Antibody Concentration Optimization. Retrieved from [Link]
-
Bio-Rad Laboratories. (n.d.). Troubleshooting Western Blots with the Western Blot Doctor™. Retrieved from [Link]
-
Borel, M., et al. (2007). N-(4-iodophenyl)-N'-(2-chloroethyl)urea as a microtubule disrupter: in vitro and in vivo profiling of antitumoral activity on CT-26 murine colon carcinoma cell line cultured and grafted to mice. British Journal of Cancer. Retrieved from [Link]
-
Cell Signaling Technology. (2013). Western Blotting Protocol. YouTube. Retrieved from [Link]
-
Promega Connections. (2014). Optimize Your Western Blot. Retrieved from [Link]
-
American Research Products. (n.d.). Western Blot troubleshooting: Non-Specific Bands. Retrieved from [Link]
-
Fortin, S., et al. (2009). Molecular models of the covalent binding of N-phenyl-N'-(2-chloroethyl)ureas in the colchicine-binding site at the interface between α- and β-tubulin. Bioorganic & Medicinal Chemistry. Retrieved from [Link]
-
Bio-Rad Antibodies. (n.d.). Western Blot Troubleshooting: Unusual or Unexpected Bands. Retrieved from [Link]
-
American Research Products. (n.d.). Western blot troubleshooting: high background. Retrieved from [Link]
-
Addgene. (2022). Troubleshooting and Optimizing a Western Blot. Addgene Blog. Retrieved from [Link]
-
TotalLab. (n.d.). Western Blot Troubleshooting Guide. Retrieved from [Link]
-
G-Biosciences. (2016). Tips for Preventing a High Background During Western Blotting. Retrieved from [Link]
-
Sino Biological. (n.d.). Western Blot Troubleshooting Nonspecific Bands. Retrieved from [Link]
-
G-Biosciences. (2017). Optimize Antigen and Antibody Concentration for Western Blots. Retrieved from [Link]
-
Bio-Techne. (n.d.). Western Blot Troubleshooting Guide. Retrieved from [Link]
-
Addgene. (2023). Western Blot Protocol. YouTube. Retrieved from [Link]
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- 1. N-(4-iodophenyl)-N′-(2-chloroethyl)urea as a microtubule disrupter: in vitro and in vivo profiling of antitumoral activity on CT-26 murine colon carcinoma cell line cultured and grafted to mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Optimized N-phenyl-N'-(2-chloroethyl)ureas as potential antineoplastic agents: synthesis and growth inhibition activity - PubMed [pubmed.ncbi.nlm.nih.gov]
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Technical Support Center: Overcoming Resistance to N-(2-Chloroethyl)-N'-(4-fluorophenyl)urea (CEFU) in Cancer Cells
Welcome to the technical support center for N-(2-Chloroethyl)-N'-(4-fluorophenyl)urea (CEFU). This resource is designed for researchers, scientists, and drug development professionals to navigate the experimental complexities of this potent anti-cancer compound. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to help you overcome challenges, particularly the critical issue of drug resistance.
Introduction to CEFU: A Dual-Mechanism Anticancer Agent
N-(2-Chloroethyl)-N'-(4-fluorophenyl)urea (CEFU) belongs to the class of N-phenyl-N'-(2-chloroethyl)ureas (CEUs), which are promising anticancer agents.[1][2] These compounds are known to exert their cytotoxic effects through at least two primary mechanisms: disruption of microtubule dynamics and interference with the thioredoxin (Trx) system. Some CEU derivatives have been shown to bind to the colchicine-binding site on β-tubulin, leading to microtubule depolymerization, cell cycle arrest, and apoptosis.[3][4] Additionally, certain CEUs can abrogate the nuclear translocation of thioredoxin-1 (Trx-1), a key protein in cellular redox balance and signaling, thereby sensitizing cancer cells to oxidative stress-induced death.[1][5]
Understanding these mechanisms is the first step in troubleshooting experimental outcomes and devising strategies to overcome resistance.
Frequently Asked Questions (FAQs)
Here we address some of the common questions and issues that may arise during your research with CEFU.
Q1: My cancer cell line shows a higher IC50 for CEFU than expected. What could be the reason?
A1: A higher than expected IC50 value, indicating reduced sensitivity, can be attributed to several factors:
-
Intrinsic Resistance: The cell line may possess inherent resistance mechanisms. This could include high expression levels of drug efflux pumps like P-glycoprotein (P-gp), or robust DNA repair pathways.[6][7][8]
-
Cell Culture Conditions: Factors such as high cell density, presence of growth factors in the serum, or suboptimal pH of the media can influence drug efficacy.
-
Compound Integrity: Ensure the CEFU stock solution is correctly prepared, stored, and has not degraded. We recommend preparing fresh dilutions for each experiment.
Q2: I am observing significant recovery of cancer cells after CEFU treatment. Why is this happening?
A2: This phenomenon, often termed "cell regrowth" or "relapse," is a hallmark of acquired resistance or the presence of a subpopulation of resistant cells. Potential causes include:
-
Activation of Survival Pathways: Upon drug-induced stress, cancer cells can activate pro-survival signaling pathways, such as the PI3K/Akt or MAPK pathways, which counteract the cytotoxic effects of CEFU.
-
Induction of Drug Efflux Pumps: Prolonged exposure to CEFU may lead to the upregulation of ATP-binding cassette (ABC) transporters, which actively pump the drug out of the cells.[6][9]
-
Enhanced DNA Damage Repair: If CEFU induces DNA damage, as is common with chloroethylating agents, cancer cells may upregulate DNA repair mechanisms to survive.[10][11][12]
Q3: How can I determine if my CEFU-resistant cells are overexpressing ABC transporters?
A3: You can assess the involvement of ABC transporters through several experimental approaches:
-
Gene and Protein Expression Analysis: Use qPCR or Western blotting to quantify the expression levels of common ABC transporters like ABCB1 (P-gp), ABCC1 (MRP1), and ABCG2 (BCRP) in your resistant cells compared to the parental, sensitive cells.[9]
-
Functional Assays: Employ fluorescent substrates of ABC transporters (e.g., Rhodamine 123 for P-gp). If your resistant cells show lower intracellular accumulation of the dye compared to sensitive cells, and this can be reversed by a known ABC transporter inhibitor (e.g., Verapamil), it suggests a role for these pumps.
Troubleshooting Guide: Investigating and Overcoming CEFU Resistance
This section provides a structured approach to diagnosing and addressing CEFU resistance in your cancer cell models.
Part 1: Characterizing the Resistant Phenotype
The first step in overcoming resistance is to thoroughly characterize the resistant cell line.
Workflow for Characterizing CEFU Resistance
Caption: Workflow for the initial characterization of a CEFU-resistant cancer cell line.
Step-by-Step Protocol: Generating a CEFU-Resistant Cell Line
-
Establish a Parental Cell Line: Culture your cancer cell line of interest under standard conditions.
-
Initial CEFU Exposure: Treat the cells with a low concentration of CEFU (e.g., IC20) for an extended period.
-
Dose Escalation: Gradually increase the concentration of CEFU in the culture medium as the cells adapt and resume proliferation.
-
Clonal Selection: Once the cells can proliferate in a high concentration of CEFU (e.g., 5-10 times the initial IC50), isolate single clones to establish a stable resistant cell line.
-
Regular Maintenance: Continuously culture the resistant cell line in the presence of a maintenance dose of CEFU to retain the resistant phenotype.
Part 2: Unraveling the Mechanisms of Resistance
Once the resistant phenotype is confirmed, the next step is to identify the underlying molecular mechanisms.
Potential Mechanisms of CEFU Resistance and Investigative Strategies
| Potential Mechanism | Experimental Approach | Expected Outcome in Resistant Cells |
| Target Alteration | Western Blot for β-tubulin; Sequencing of tubulin genes | Altered expression or mutation of β-tubulin. |
| Drug Efflux | qPCR/Western Blot for ABC transporters; Rhodamine 123 assay | Increased expression and function of ABC transporters.[6][7] |
| Enhanced DNA Repair | Western Blot for MGMT, PARP, ERCC1; Comet Assay | Upregulation of DNA repair proteins; Reduced DNA damage.[10][11][13] |
| Altered Redox Homeostasis | Western Blot for Trx-1, TrxR1; ROS measurement (e.g., DCFDA assay) | Increased expression of thioredoxin system components; Lower basal ROS levels. |
| Activation of Pro-Survival Signaling | Western Blot for p-Akt, p-ERK | Increased phosphorylation of key survival kinases. |
Signaling Pathways Implicated in Chemoresistance
Caption: Key molecular pathways contributing to resistance against chemotherapeutic agents like CEFU.
Part 3: Strategies to Overcome CEFU Resistance
Based on the identified resistance mechanisms, rational strategies can be employed to resensitize the cancer cells to CEFU.
Combination Therapy: A Powerful Approach
A common and effective strategy to overcome drug resistance is through combination therapy.[14]
Workflow for Designing Combination Therapies
Caption: A logical workflow for the rational design and validation of CEFU-based combination therapies.
Step-by-Step Protocol: Synergy Analysis using the Chou-Talalay Method
-
Determine IC50 of Single Agents: Perform dose-response assays for CEFU and the selected combination agent individually to determine their respective IC50 values.
-
Set up Combination Matrix: Treat cells with a range of concentrations of both drugs, alone and in combination, at a constant ratio (e.g., based on their IC50 values).
-
Measure Cell Viability: After the desired incubation period, assess cell viability using an appropriate assay (e.g., MTT, CellTiter-Glo).
-
Calculate Combination Index (CI): Use software like CompuSyn to calculate the CI value.
-
CI < 1: Synergism
-
CI = 1: Additive effect
-
CI > 1: Antagonism
-
Examples of Rational Combination Strategies for CEFU
| Resistance Mechanism | Combination Agent | Rationale |
| Increased Drug Efflux | ABC Transporter Inhibitor (e.g., Verapamil, Tariquidar) | Blocks the efflux of CEFU, increasing its intracellular concentration.[8] |
| Enhanced DNA Repair | PARP Inhibitor (e.g., Olaparib) | Prevents the repair of DNA damage induced by CEFU, leading to synthetic lethality.[13] |
| Activation of PI3K/Akt Pathway | PI3K Inhibitor (e.g., LY294002) | Inhibits the pro-survival signaling that counteracts CEFU's cytotoxic effects. |
| Upregulation of Thioredoxin System | TrxR1 Inhibitor (e.g., Auranofin) | Further disrupts the cellular redox balance, synergizing with CEFU's effect on Trx-1. |
By systematically characterizing the resistance phenotype, identifying the underlying mechanisms, and rationally designing combination therapies, researchers can effectively overcome resistance to CEFU and unlock its full therapeutic potential.
References
- Gasdaska, J. R., et al. (2025).
-
Fortin, J. S., et al. (2008). Aromatic 2-chloroethyl urea derivatives and bioisosteres. Part 2: Cytocidal activity and effects on the nuclear translocation of thioredoxin-1, and the cell cycle progression. Bioorganic & Medicinal Chemistry. [Link]
-
Bouchon, B., et al. (2007). N-(4-iodophenyl)-N′-(2-chloroethyl)urea as a microtubule disrupter: in vitro and in vivo profiling of antitumoral activity on CT-26 murine colon carcinoma cell line cultured and grafted to mice. British Journal of Cancer. [Link]
-
Lacroix, J., et al. (2007). Optimized N-phenyl-N'-(2-chloroethyl)ureas as potential antineoplastic agents: synthesis and growth inhibition activity. Bioorganic & Medicinal Chemistry. [Link]
-
Robey, R. W., et al. (2018). Role of ABC transporters in cancer chemotherapy. Journal of Experimental Therapeutics and Oncology. [Link]
-
Longley, D. B., Harkin, D. P., & Johnston, P. G. (2003). 5-Fluorouracil: mechanisms of resistance and reversal strategies. Current Medicinal Chemistry. [Link]
-
Matias, A. C., et al. (1998). Role of Base Excision Repair in Protecting Cells From the Toxicity of Chloroethylnitrosoureas. Carcinogenesis. [Link]
-
Bonavida, B. (2023). Overcoming Cancer Resistance: Strategies and Modalities for Effective Treatment. Cancers. [Link]
-
Bouchon, B., et al. (2007). 2-chloroethyl)urea as a microtubule disrupter: in vitro and in vivo profiling of antitumoral activity on CT-26 murine colon carcinoma cell line cultured and grafted to mice. British Journal of Cancer. [Link]
-
Li, W., et al. (2021). Clinically-Relevant ABC Transporter for Anti-Cancer Drug Resistance. Frontiers in Pharmacology. [Link]
-
Vasan, N., Baselga, J., & Hyman, D. M. (2019). A view on drug resistance in cancer. Nature. [Link]
-
Wyatt, M. D., & Wilson, D. M. (2021). Review of 5-FU resistance mechanisms in colorectal cancer: clinical significance of attenuated on-target effects. Oncotarget. [Link]
-
Kaina, B., et al. (2010). Chloroethylating nitrosoureas in cancer therapy: DNA damage, repair and cell death signaling. Cellular and Molecular Life Sciences. [Link]
-
Ta, H. Q., et al. (2020). 5‐Fluorouracil resistance mechanisms in colorectal cancer: From classical pathways to promising processes. Cancer Science. [Link]
-
Bukowski, K., et al. (2020). Emerging Therapeutic Strategies to Overcome Drug Resistance in Cancer Cells. International Journal of Molecular Sciences. [Link]
-
Fortin, S., et al. (2009). 2-chloroethyl)ureas in the colchicine-binding site at the interface between α- and β-tubulin. Université Laval. [Link]
-
Kaina, B., et al. (2010). Chloroethylating nitrosoureas in cancer therapy: DNA damage, repair and cell death signaling. ResearchGate. [Link]
-
Jänne, P. (2023). Overcoming resistance to KRAS G12C inhibitors in NSCLC. YouTube. [Link]
-
Choi, Y. H., & Yu, A. M. (2014). ABC transporters in multidrug resistance and their development as chemosensitizers for their reversal. Molecules and Cells. [Link]
-
Chew, Y. C., et al. (2022). Recent Updates on Mechanisms of Resistance to 5-Fluorouracil and Reversal Strategies in Colon Cancer Treatment. Cancers. [Link]
-
D'Amours, D., & Langlois-Lemay, L. (2025). Scientists zero in on cellular mechanism fueling drug-resistant cancers. University of Ottawa. [Link]
-
Animated biology with Arpan. (2024). ATP binding cassette | ABC transporters in cancer | Multi drug resistance pumps. YouTube. [Link]
-
Brown, J. S., et al. (2017). DNA repair and the contribution to chemotherapy resistance. Oncogene. [Link]
-
Theodorescu, D., & Costello, J. (2024). Cancer: Combating Chemotherapy Resistance. CU Anschutz Newsroom. [Link]
-
Pilie, P. G., et al. (2019). DNA Damage Response in Cancer Therapy and Resistance: Challenges and Opportunities. Cancers. [Link]
Sources
- 1. Aromatic 2-chloroethyl urea derivatives and bioisosteres. Part 2: Cytocidal activity and effects on the nuclear translocation of thioredoxin-1, and the cell cycle progression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Optimized N-phenyl-N'-(2-chloroethyl)ureas as potential antineoplastic agents: synthesis and growth inhibition activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. N-(4-iodophenyl)-N′-(2-chloroethyl)urea as a microtubule disrupter: in vitro and in vivo profiling of antitumoral activity on CT-26 murine colon carcinoma cell line cultured and grafted to mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. corpus.ulaval.ca [corpus.ulaval.ca]
- 5. researchgate.net [researchgate.net]
- 6. Role of ABC transporters in cancer chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. news-medical.net [news-medical.net]
- 8. ABC transporters as multidrug resistance mechanisms and the development of chemosensitizers for their reversal - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Clinically-Relevant ABC Transporter for Anti-Cancer Drug Resistance [frontiersin.org]
- 10. Role of base excision repair in protecting cells from the toxicity of chloroethylnitrosoureas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Chloroethylating nitrosoureas in cancer therapy: DNA damage, repair and cell death signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. DNA repair and the contribution to chemotherapy resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 13. DNA Damage Response in Cancer Therapy and Resistance: Challenges and Opportunities [mdpi.com]
- 14. mdpi.com [mdpi.com]
Technical Support Center: Synthesis of N-(2-Chloroethyl)-N'-(4-fluorophenyl)urea
Welcome to the Technical Support Center for the synthesis of N-(2-Chloroethyl)-N'-(4-fluorophenyl)urea. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during the synthesis of this important urea-based compound. As Senior Application Scientists, we have compiled this resource based on established chemical principles and practical laboratory experience to ensure your success.
Introduction to the Synthesis
The primary route for the synthesis of N-(2-Chloroethyl)-N'-(4-fluorophenyl)urea involves the nucleophilic addition of 2-chloroethylamine to 4-fluorophenyl isocyanate. While seemingly straightforward, this reaction is susceptible to several side reactions that can impact yield, purity, and the overall success of the synthesis. This guide will provide in-depth troubleshooting advice and answers to frequently asked questions.
Troubleshooting Guide
This section addresses specific issues you may encounter during the synthesis, providing explanations for the underlying causes and actionable solutions.
Problem 1: Low or No Product Yield
Question: I have followed the general procedure, but my reaction yield is very low, or I have not isolated any of the desired product. What could be the issue?
Answer: Low or no yield in this synthesis can often be attributed to issues with the reactants or reaction conditions. Here are the most common culprits and how to address them:
-
Inactive 2-Chloroethylamine: 2-Chloroethylamine is typically supplied as a hydrochloride salt (2-chloroethylamine HCl) to improve its stability. The free amine is the reactive species in the synthesis. If the hydrochloride salt is used without a base to neutralize the HCl, the concentration of the free amine will be too low for the reaction to proceed efficiently.
-
Solution: Add a suitable base to the reaction mixture to liberate the free 2-chloroethylamine. A tertiary amine base like triethylamine (TEA) is a common choice as it will not compete as a nucleophile. Use at least one equivalent of the base relative to the 2-chloroethylamine HCl.
-
-
Degraded 4-Fluorophenyl Isocyanate: Isocyanates are highly reactive and susceptible to degradation, especially in the presence of moisture.[1] Over time, 4-fluorophenyl isocyanate can hydrolyze to 4-fluoroaniline or undergo self-condensation to form unreactive dimers or trimers.
-
Solution: Use a fresh bottle of 4-fluorophenyl isocyanate or purify older stock by distillation if it appears discolored or contains solid precipitates. Always handle isocyanates under an inert atmosphere (e.g., nitrogen or argon) and use anhydrous solvents.
-
-
Inadequate Reaction Temperature: The reaction between the isocyanate and the amine is generally exothermic. However, if the initial temperature is too low, the reaction rate may be impractically slow.
-
Solution: While the addition of the isocyanate is often done at a reduced temperature (e.g., 0 °C) to control the exotherm, the reaction should be allowed to warm to room temperature and stirred for a sufficient period to ensure completion. Monitoring the reaction by Thin Layer Chromatography (TLC) is highly recommended.
-
Problem 2: Presence of an Insoluble White Precipitate in the Crude Product
Question: After my reaction, I have a significant amount of a white solid that is insoluble in my desired product's recrystallization solvent. What is this impurity?
Answer: This is a very common issue and the insoluble white precipitate is most likely N,N'-bis(4-fluorophenyl)urea .
-
Causality: This symmetrical urea is formed when the 4-fluorophenyl isocyanate reacts with 4-fluoroaniline. The 4-fluoroaniline is generated in situ from the hydrolysis of the isocyanate by trace amounts of water in the reaction solvent or on the glassware. The resulting symmetrical urea is often much less soluble than the desired unsymmetrical product.[2]
*dot graph Side_Reaction_1 { layout=dot; rankdir=LR; node [shape=plaintext, fontsize=12, fontname="Arial"]; edge [arrowhead=vee, color="#5F6368"];
} *enddot Formation of N,N'-bis(4-fluorophenyl)urea.
-
Troubleshooting & Prevention:
-
Strict Anhydrous Conditions: Ensure all glassware is thoroughly dried in an oven before use. Use anhydrous solvents. Commercially available anhydrous solvents are recommended, or solvents can be dried using appropriate drying agents.
-
Inert Atmosphere: Conduct the reaction under a nitrogen or argon atmosphere to prevent atmospheric moisture from entering the reaction vessel.
-
Purification: If this byproduct has already formed, it can often be removed by filtration due to its low solubility in many organic solvents in which the desired product is soluble.
-
Problem 3: Product Degrades Over Time or During Analysis
Question: I have successfully synthesized and purified my product, but I notice a new spot on TLC or a new peak in my HPLC/NMR after storage or during sample preparation for analysis. What is happening?
Answer: The desired product, N-(2-Chloroethyl)-N'-(4-fluorophenyl)urea, contains a reactive 2-chloroethyl moiety that can undergo intramolecular cyclization to form a cyclic derivative, likely N-(4-fluorophenyl)-4,5-dihydrooxazol-2-amine .[3]
-
Causality: The nitrogen atom of the urea can act as an internal nucleophile, attacking the carbon atom bearing the chlorine. This intramolecular reaction is often facilitated by heat, a basic environment, or even prolonged storage in certain solvents. This cyclized product is a known active metabolite of similar N-aryl-N'-(2-chloroethyl)ureas.[3]
*dot graph Side_Reaction_2 { layout=dot; rankdir=LR; node [shape=plaintext, fontsize=12, fontname="Arial"]; edge [arrowhead=vee, color="#5F6368"];
} *enddot Intramolecular Cyclization of the Product.
-
Troubleshooting & Prevention:
-
Storage Conditions: Store the purified product in a cool, dry, and dark place. For long-term storage, consider storing it at or below 0 °C under an inert atmosphere.
-
Solvent Choice for Analysis: When preparing samples for analysis (e.g., NMR, HPLC), use non-nucleophilic, aprotic solvents and perform the analysis as soon as possible after sample preparation.
-
pH Control: Avoid basic conditions during workup and purification, as this can accelerate the cyclization reaction.
-
Frequently Asked Questions (FAQs)
Q1: What is a good starting solvent for this reaction?
A1: A polar, aprotic solvent is generally a good choice. Dichloromethane (DCM), tetrahydrofuran (THF), and acetonitrile (MeCN) are commonly used for this type of reaction. It is crucial that the solvent is anhydrous.
Q2: How can I monitor the progress of the reaction?
A2: Thin Layer Chromatography (TLC) is an effective way to monitor the reaction. You can spot the starting materials (4-fluorophenyl isocyanate and 2-chloroethylamine) and the reaction mixture on a silica gel plate. The disappearance of the limiting reagent and the appearance of a new spot for the product will indicate the reaction's progress. A typical mobile phase could be a mixture of hexane and ethyl acetate.
Q3: My NMR spectrum looks complex, with more peaks than expected. How can I identify the impurities?
A3: The most common impurities, N,N'-bis(4-fluorophenyl)urea and the cyclized product, have distinct NMR signatures.
-
N,N'-bis(4-fluorophenyl)urea: This symmetrical molecule will show only two signals in the aromatic region (two doublets of doublets or two multiplets) and a single NH proton signal. It will lack the characteristic signals of the 2-chloroethyl group.
-
N-(4-fluorophenyl)-4,5-dihydrooxazol-2-amine: This cyclized product will show different chemical shifts for the methylene protons compared to the starting material. The two CH₂ groups will likely appear as two distinct triplets, and the chemical shifts will be shifted due to the change in the electronic environment.
Refer to the table below for predicted ¹H NMR chemical shifts.
| Compound | Aromatic Protons (ppm) | -NH- Protons (ppm) | -CH₂-N- (ppm) | -CH₂-Cl (ppm) |
| N-(2-Chloroethyl)-N'-(4-fluorophenyl)urea (Product) | ~7.0 - 7.5 | Two broad singlets | ~3.5 (quartet) | ~3.7 (triplet) |
| N,N'-bis(4-fluorophenyl)urea (Byproduct) | ~7.0 - 7.5 | One broad singlet | - | - |
| N-(4-fluorophenyl)-4,5-dihydrooxazol-2-amine (Byproduct) | ~7.0 - 7.5 | One broad singlet | ~3.8 (triplet) | ~4.2 (triplet) |
Note: Predicted chemical shifts are approximate and can vary based on the solvent and spectrometer frequency.
Q4: What is the best method for purifying the final product?
A4: Recrystallization is typically the most effective method for purifying the crude product.[4] A good recrystallization solvent is one in which the product is sparingly soluble at room temperature but highly soluble at elevated temperatures. The impurities should either be insoluble at high temperatures (allowing for hot filtration) or remain soluble at low temperatures. Ethanol or mixtures of ethyl acetate and hexane are often good starting points for recrystallization of urea derivatives.
Experimental Protocols
Representative Synthesis of N-(2-Chloroethyl)-N'-(4-fluorophenyl)urea
This is a general procedure based on analogous syntheses of related compounds. Optimization may be required.
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add 2-chloroethylamine hydrochloride (1.0 eq) and anhydrous dichloromethane (DCM).
-
Cool the suspension to 0 °C in an ice bath.
-
Add triethylamine (1.1 eq) dropwise to the suspension and stir for 30 minutes at 0 °C.
-
In a separate flask, dissolve 4-fluorophenyl isocyanate (1.0 eq) in anhydrous DCM.
-
Add the 4-fluorophenyl isocyanate solution dropwise to the reaction mixture at 0 °C over 30 minutes.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours, or until TLC analysis indicates the consumption of the limiting reagent.
-
Quench the reaction by the slow addition of water.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude solid by recrystallization.
Protocol for Recrystallization
-
Transfer the crude solid to an Erlenmeyer flask.
-
Add a minimal amount of a suitable solvent (e.g., ethanol) to the flask.
-
Heat the mixture with stirring on a hot plate until the solid completely dissolves. Add more solvent in small portions if necessary to achieve complete dissolution.
-
If insoluble impurities are present, perform a hot filtration to remove them.
-
Allow the hot, clear solution to cool slowly to room temperature.
-
Once crystal formation appears to be complete at room temperature, place the flask in an ice bath for 30 minutes to maximize crystal recovery.
-
Collect the purified crystals by vacuum filtration, washing them with a small amount of cold solvent.
-
Dry the crystals in a vacuum oven.
Protocol for HPLC Purity Analysis
This is a general method and may require optimization.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase: A gradient of acetonitrile and water (both may contain 0.1% trifluoroacetic acid or formic acid). For example, a gradient from 30% to 90% acetonitrile over 20 minutes.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm
-
Sample Preparation: Dissolve a small amount of the sample in the initial mobile phase composition or acetonitrile.
References
- Katritzky, A. R., et al. (2003). Synthesis of mono- and N,N-disubstituted ureas. ARKIVOC, 2003(8), 8-14.
- Sarveswari, S., & Raja, T. K. (2011). N,N′-Bis(4-fluorophenyl)urea. Acta Crystallographica Section E: Structure Reports Online, 67(7), o1673.
- Borel, M., et al. (2007). N-(4-iodophenyl)-N′-(2-chloroethyl)urea as a microtubule disrupter: in vitro and in vivo profiling of antitumoral activity on CT-26 murine colon carcinoma cell line cultured and grafted to mice. British Journal of Cancer, 96(11), 1684–1691.
- Fortin, J. S., et al. (2008). Aromatic 2-chloroethyl urea derivatives and bioisosteres. Part 2: Cytocidal activity and effects on the nuclear translocation of thioredoxin-1, and the cell cycle progression. Bioorganic & Medicinal Chemistry, 16(15), 7477–7488.
- Ferguson, G., et al. (2008). N,N′-Bis(4-chlorophenyl)urea. Acta Crystallographica Section E: Structure Reports Online, 64(7), o1292.
- Trzeciakiewicz, A., et al. (2011). Intramolecular cyclization of N-phenyl N'-(2-chloroethyl)ureas leads to active N-phenyl-4,5-dihydrooxazol-2-amines alkylating β-tubulin Glu198 and prohibitin Asp40. Biochemical Pharmacology, 81(9), 1116–1123.
- U.S. Patent No. 4,384,140. (1983).
- World Intellectual Property Organization. (2001).
- Spyropoulos, C., & Kokotos, C. G. (2014). One-Pot Synthesis of Ureas from Boc-Protected Amines. The Journal of Organic Chemistry, 79(10), 4477–4483.
-
Mettler-Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]
-
MicroSolv Technology Corporation. (n.d.). Urea Analyzed by HPLC. Retrieved from [Link]
-
NIST. (n.d.). Urea, N'-(4-chlorophenyl)-N,N-dimethyl-. NIST Chemistry WebBook. Retrieved from [Link]
-
SpectraBase. (2024). N-(6-{[(4-fluoroanilino)carbonyl]amino}hexyl)-N'-(4-fluorophenyl)urea. Retrieved from [Link]
-
SpectraBase. (2024). N-(2-chlorophenyl)-N'-[4-(trifluoromethoxy)phenyl]urea. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). 1H NMR and 13C NMR spectra of the catalytic synthesized compounds. Retrieved from [Link]
-
PubChem. (n.d.). 4-Chlorophenylurea. Retrieved from [Link]
- Fu, J., et al. (2007). Self-condensation of 4-chlorophenyl isocyanate. Acta Crystallographica Section E: Structure Reports Online, 63(7), o3139.
-
Chemistry LibreTexts. (2023). Recrystallization. Retrieved from [Link]
- Meng, J., et al. (2020). Recrystallization Purification Method for Urea. Chemical Reagents, 42(2), 203-206.
Sources
- 1. rsc.org [rsc.org]
- 2. spectrabase.com [spectrabase.com]
- 3. Synthesis and Antibacterial Activity of 3-(Substituted)-2-(4-oxo-2-phenylquinazolin-3(4H)-ylamino)quinazolin-4(3H)-one - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Aromatic 2-chloroethyl urea derivatives and bioisosteres. Part 2: Cytocidal activity and effects on the nuclear translocation of thioredoxin-1, and the cell cycle progression - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Purification of N-(2-Chloroethyl)-N'-(4-fluorophenyl)urea and its Analogues
Welcome to the technical support center for N-(2-Chloroethyl)-N'-(4-fluorophenyl)urea and its analogues. This guide is designed for researchers, scientists, and drug development professionals to navigate the common purification challenges associated with this class of compounds. The following troubleshooting guides and FAQs are structured to provide direct, actionable solutions to issues you may encounter during your experimental work.
I. Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in my crude N-(2-Chloroethyl)-N'-(4-fluorophenyl)urea product?
A1: The impurity profile of your crude product is largely dependent on the synthetic route employed, typically the reaction of 4-fluoroaniline with 2-chloroethyl isocyanate. The most common impurities include:
-
Unreacted Starting Materials: Residual 4-fluoroaniline and unreacted 2-chloroethyl isocyanate are common.
-
Symmetrical Diarylurea: Formation of N,N'-bis(4-fluorophenyl)urea can occur, especially if there are any phosgene impurities or if the desired product undergoes thermal decomposition and subsequent side reactions.
-
Biuret and Oligo-uret Formation: These impurities arise from the reaction of the already-formed urea product with excess 2-chloroethyl isocyanate. This is more prevalent if the isocyanate is not used in a stoichiometric amount.[1]
-
Hydrolysis Products: 2-Chloroethyl isocyanate is moisture-sensitive and can hydrolyze to 2-chloroethylamine, which can then react with another molecule of the isocyanate to form N,N'-bis(2-chloroethyl)urea.
Q2: My purified product seems to degrade over time. What are the likely degradation pathways and how can I mitigate this?
A2: N-(2-Chloroethyl)-N'-(aryl)ureas can be susceptible to degradation through several mechanisms:
-
Intramolecular Cyclization: Under basic conditions, the urea nitrogen can displace the chloride to form a 2-oxazolidinone derivative. To prevent this, avoid exposure to strong bases during workup and storage.
-
Hydrolysis: The chloroethyl group can be hydrolyzed to a hydroxyethyl group, particularly at non-neutral pH and elevated temperatures.
-
Thermal Decomposition: At high temperatures, diarylureas can undergo retro-synthesis to the corresponding isocyanate and aniline.[1] This can lead to the formation of symmetrical byproducts. It is advisable to use the lowest effective temperature for reactions and to avoid prolonged heating.
-
Photodegradation: While specific data for the title compound is limited, related phenylurea compounds are known to undergo photodegradation. It is best practice to store the compound protected from light.
For long-term stability, it is recommended to store the purified compound at 2-8°C in a tightly sealed container, protected from light and moisture.
Q3: What are the recommended analytical techniques to assess the purity of my final product?
A3: A combination of chromatographic and spectroscopic methods is recommended for a comprehensive purity assessment:
-
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (RP-HPLC) is the most common method for determining the purity of these compounds and for quantifying impurities. A C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier (e.g., acetonitrile or methanol) is a good starting point.
-
Thin-Layer Chromatography (TLC): TLC is a quick and effective tool for monitoring reaction progress and for a preliminary assessment of purity. A common mobile phase would be a mixture of a non-polar solvent like hexane or heptane and a more polar solvent like ethyl acetate.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the desired product and for identifying any structurally related impurities that may be present in significant amounts.
-
Mass Spectrometry (MS): MS is used to confirm the molecular weight of the product and can be coupled with liquid chromatography (LC-MS) to identify the molecular weights of impurities.
II. Troubleshooting Guide
This section addresses specific problems you might encounter during the purification of N-(2-Chloroethyl)-N'-(4-fluorophenyl)urea and its analogues.
Problem 1: Low Yield After Recrystallization
Symptom: A significant loss of product is observed after recrystallization, resulting in a low recovery.
Possible Causes & Solutions:
-
Cause: The chosen solvent system has too high a solubility for your compound, even at low temperatures.
-
Solution: Experiment with different solvent systems. A good recrystallization solvent is one in which your compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. A table of suggested starting solvent systems is provided below.
-
Cause: The product is precipitating out too quickly, trapping impurities and leading to the need for multiple, yield-reducing recrystallizations.
-
Solution: Ensure a slow cooling process. After dissolving your compound in the hot solvent, allow it to cool to room temperature slowly before placing it in an ice bath or refrigerator. This promotes the formation of larger, purer crystals.
-
Cause: The volume of solvent used is too large.
-
Solution: Use the minimum amount of hot solvent required to fully dissolve the crude product. This will ensure the solution is supersaturated upon cooling, maximizing recovery.
Problem 2: Persistent Impurities After Recrystallization
Symptom: TLC or HPLC analysis shows that one or more impurities remain in your product even after multiple recrystallization attempts.
Possible Causes & Solutions:
-
Cause: The impurity has a very similar solubility profile to your desired product in the chosen solvent system.
-
Solution 1: Switch Solvent System: Try a different solvent or a mixture of solvents with different polarities. For example, if you are using a single alcohol solvent, try a mixture of an ester and an alkane (e.g., ethyl acetate/hexane).
-
Solution 2: Column Chromatography: If recrystallization fails to remove a persistent impurity, column chromatography is the recommended next step. The separation is based on differential adsorption to the stationary phase, which can often resolve compounds with similar solubilities.
Problem 3: Oily Product Instead of a Crystalline Solid
Symptom: The product does not crystallize and instead separates as an oil during recrystallization or after solvent removal.
Possible Causes & Solutions:
-
Cause: The presence of impurities is inhibiting crystallization.
-
Solution 1: Trituration: Try triturating the oil with a solvent in which the desired product is insoluble but the impurities are soluble. Diethyl ether or cold hexane are often good choices. This can often induce crystallization.
-
Solution 2: Seeding: If you have a small amount of pure, crystalline material, add a seed crystal to the supersaturated solution to initiate crystallization.
-
Solution 3: Column Chromatography: Purifying the oil via column chromatography will remove the impurities that are preventing crystallization.
III. Experimental Protocols
Protocol 1: Recrystallization of N-(2-Chloroethyl)-N'-(4-fluorophenyl)urea
This protocol provides a starting point for the recrystallization of the title compound. The optimal solvent system may need to be determined empirically.
Step-by-Step Methodology:
-
Solvent Selection: Begin by testing the solubility of your crude product in a range of solvents to find a suitable system (see table below).
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent and heat the mixture with stirring until the solid is completely dissolved.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.
-
Drying: Dry the purified crystals under vacuum to a constant weight.
Table 1: Suggested Solvent Systems for Recrystallization
| Solvent System | Polarity | Comments |
| Methanol | Polar Protic | Often a good starting point for ureas. |
| Ethanol | Polar Protic | Similar to methanol, may offer different solubility. |
| Isopropanol | Polar Protic | Can be effective for moderately polar compounds. |
| Ethyl Acetate/Hexane | Medium to Non-polar | A versatile mixture; the ratio can be adjusted. |
| Dichloromethane/Hexane | Medium to Non-polar | Good for less polar analogues. |
Protocol 2: Flash Column Chromatography
This protocol is for the purification of N-(2-Chloroethyl)-N'-(4-fluorophenyl)urea when recrystallization is ineffective.
Step-by-Step Methodology:
-
Stationary Phase: Use silica gel (230-400 mesh) as the stationary phase.
-
Mobile Phase Selection: Determine a suitable mobile phase using TLC. The ideal solvent system should give your product an Rf value of approximately 0.2-0.4 and good separation from impurities. A common starting point is a mixture of hexane and ethyl acetate.
-
Column Packing: Pack the column with a slurry of silica gel in the mobile phase.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent (like dichloromethane) and adsorb it onto a small amount of silica gel. After drying, load the silica-adsorbed sample onto the top of the column.
-
Elution: Elute the column with the chosen mobile phase, collecting fractions.
-
Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.
IV. Visualizations
Diagram 1: Potential Impurity Formation Pathways
Caption: Common side reactions and impurity sources in the synthesis.
Diagram 2: Purification Workflow Decision Tree
Caption: A decision-making guide for purifying your target compound.
V. References
-
2-Chloroethyl urea derivatives. Google Patents (US4384140A). Available at:
-
An improved process for the preparation of 1,3-bis(2-chloroethyl)-1-nitrosourea. Google Patents (WO2017154019A1). Available at:
-
Synthesis of N-aryl-N'-(2-chloroethyl)ureas as new selective alkylating agents. PubMed. Available at: [Link]
-
Mastering Organic Synthesis with 2-Chloroethyl Isocyanate. NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]
-
Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH. ResearchGate. Available at: [Link]
Sources
Technical Support Center: Interpreting Unexpected Results in Cell-Based Assays with N-(2-Chloroethyl)-N'-(4-fluorophenyl)urea
Welcome to the technical support center for researchers utilizing N-(2-Chloroethyl)-N'-(4-fluorophenyl)urea in cell-based assays. This guide is designed to provide expert-driven insights and practical troubleshooting strategies to help you navigate and interpret unexpected experimental outcomes. As scientists, we understand that unanticipated results are not roadblocks, but rather opportunities for deeper discovery. This resource is structured to empower you to dissect these observations with confidence, ensuring the integrity and accuracy of your research.
Understanding the Compound: A Dual-Threat Mechanism
N-(2-Chloroethyl)-N'-(4-fluorophenyl)urea belongs to the N-aryl-N'-(2-chloroethyl)ureas (CEUs) class of compounds. Research on structurally related CEUs has revealed at least two primary mechanisms of action that can contribute to their cytotoxic effects. A clear understanding of these pathways is fundamental to interpreting your assay results.
-
Microtubule Disruption: Several CEUs have been shown to function as microtubule disrupting agents. They can covalently alkylate β-tubulin, leading to microtubule depolymerization. This disruption of the cytoskeleton typically arrests cells in the G2/M phase of the cell cycle, ultimately triggering apoptosis.[1][2]
-
Thioredoxin-1 (Trx-1) Inhibition: A subset of CEUs can inhibit the nuclear translocation of Thioredoxin-1 (Trx-1), a key protein involved in cellular redox balance and signaling.[3][4] This inhibition can lead to cell cycle arrest in the G0/G1 phase.[4]
This dual-potential mechanism means that the observed cellular phenotype can be complex and may vary depending on the cell type, compound concentration, and exposure time.
Troubleshooting Guide: Common Unexpected Results
This section addresses specific unexpected results you may encounter and provides a systematic approach to troubleshooting.
Scenario 1: Inconsistent IC50 Values in Viability Assays (e.g., MTT, MTS)
Observation: You are performing a standard MTT or MTS assay to determine the half-maximal inhibitory concentration (IC50) of N-(2-Chloroethyl)-N'-(4-fluorophenyl)urea. However, your IC50 values are highly variable between experiments, or you observe an unusually high background in your no-cell control wells treated with the compound.
Potential Causes and Troubleshooting Workflow:
-
Compound Solubility and Stability: N-(2-Chloroethyl)-N'-(4-fluorophenyl)urea is a small molecule that is typically dissolved in a solvent like Dimethyl Sulfoxide (DMSO) before being diluted in cell culture medium.[3] Poor solubility or precipitation in the aqueous culture medium can lead to inconsistent effective concentrations. Additionally, the stability of urea compounds in solution can be pH and temperature-dependent.[5]
-
Actionable Steps:
-
Visual Inspection: Before adding the compound to your cells, carefully inspect the diluted solution for any signs of precipitation.
-
Solvent Concentration: Ensure the final concentration of DMSO in your cell culture medium is consistent across all wells and is at a non-toxic level (typically ≤ 0.5%).[6]
-
Fresh Dilutions: Prepare fresh dilutions of the compound from your stock solution for each experiment to minimize degradation.
-
-
-
Interference with Assay Chemistry: Tetrazolium-based assays like MTT and MTS rely on the cellular reduction of a tetrazolium salt to a colored formazan product. Some chemical compounds can directly reduce the tetrazolium salt or interfere with the enzymatic processes involved, leading to false-positive or false-negative results.[7]
-
Actionable Steps:
-
No-Cell Control: Always include a no-cell control where the compound is added to the culture medium and the assay reagent. This will reveal any direct chemical reduction of the assay substrate by your compound.
-
Alternative Viability Assay: If interference is suspected, validate your results with an orthogonal assay that measures a different aspect of cell viability, such as an ATP-based assay (e.g., CellTiter-Glo®) which measures metabolic activity, or a real-time live-cell imaging assay.
-
-
Troubleshooting Workflow for Inconsistent IC50 Values
Caption: Troubleshooting workflow for variable IC50 values.
Scenario 2: Unexpected Cell Cycle Arrest Profile in Flow Cytometry
Observation: You are analyzing the cell cycle distribution of cells treated with N-(2-Chloroethyl)-N'-(4-fluorophenyl)urea and expect a G2/M arrest based on its potential as a microtubule disruptor. However, you observe a significant G0/G1 arrest, a mixed population of G0/G1 and G2/M arrest, or a complete loss of distinct cell cycle peaks.
Potential Causes and Troubleshooting Workflow:
-
Dose- and Time-Dependent Effects: The dual mechanism of action of CEUs can lead to different cell cycle profiles depending on the concentration and duration of treatment. At lower concentrations or shorter time points, the inhibition of Trx-1 nuclear translocation might be the dominant effect, leading to a G0/G1 arrest. At higher concentrations or longer exposures, microtubule disruption and subsequent G2/M arrest may become more prominent.
-
Actionable Steps:
-
Dose-Response and Time-Course Experiment: Perform a matrix experiment with a range of concentrations (e.g., 0.5x, 1x, 2x, and 5x the IC50) and several time points (e.g., 12, 24, 48 hours).
-
Correlate with Apoptosis Data: Concurrently analyze apoptosis (e.g., with Annexin V/PI staining) to understand the kinetics of cell death following cell cycle arrest.
-
-
-
Flow Cytometry Technical Issues: Poor sample preparation or incorrect instrument settings can lead to ambiguous or uninterpretable cell cycle histograms.
-
Actionable Steps:
-
Cell Preparation: Ensure cells are harvested gently and fixed properly to avoid cell clumping and DNA degradation.
-
RNase Treatment: Always include an RNase treatment step to prevent the staining of double-stranded RNA, which can interfere with DNA content analysis.
-
Instrument Settings: Run the samples at a low flow rate to ensure accurate signal detection and low coefficient of variation (CV) for the G0/G1 peak.
-
-
Expected Cell Cycle Profiles Based on Mechanism
| Mechanism of Action | Expected Cell Cycle Arrest |
| Microtubule Disruption | G2/M Phase |
| Trx-1 Inhibition | G0/G1 Phase |
Signaling Pathway and Cell Cycle Arrest
Caption: Potential dual mechanism of action leading to cell cycle arrest.
Scenario 3: Mixed Apoptotic and Necrotic Populations in Annexin V/PI Staining
Observation: Your flow cytometry data from Annexin V and Propidium Iodide (PI) staining shows a significant population of cells that are double-positive for both markers (late apoptotic/necrotic), even at early time points.
Potential Causes and Troubleshooting Workflow:
-
Secondary Necrosis: In vitro, apoptotic cells that are not cleared by phagocytes will eventually undergo secondary necrosis, where the cell membrane loses integrity and becomes permeable to PI.[8] This is a natural progression of apoptosis in a culture dish.
-
Actionable Steps:
-
Time-Course Experiment: Perform a time-course experiment (e.g., 6, 12, 24, 48 hours) to observe the progression from early apoptosis (Annexin V positive, PI negative) to late apoptosis/secondary necrosis (Annexin V positive, PI positive).
-
Lower Compound Concentration: High concentrations of the compound may induce rapid and widespread apoptosis, leading to a quick transition to secondary necrosis. Analyze lower concentrations to better resolve the early apoptotic phase.
-
-
-
Induction of Necroptosis: While CEUs are primarily known to induce apoptosis, some compounds can trigger other forms of programmed cell death, such as necroptosis, under certain conditions. Necroptosis is a regulated form of necrosis and would result in cells becoming positive for markers of membrane permeabilization like PI.
-
Actionable Steps:
-
Western Blot for Necroptosis Markers: Analyze the expression of key necroptosis markers, such as phosphorylated MLKL (pMLKL) and RIPK3, by western blot to determine if this pathway is being activated.
-
Use of Necroptosis Inhibitors: Treat cells with the compound in the presence and absence of a necroptosis inhibitor (e.g., Necrostatin-1) and assess cell viability. A rescue of cell death in the presence of the inhibitor would suggest the involvement of necroptosis.
-
-
Interpreting Annexin V/PI Flow Cytometry Data
Caption: Guide to interpreting Annexin V/PI staining results.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent and storage condition for N-(2-Chloroethyl)-N'-(4-fluorophenyl)urea?
A1: Based on data for related compounds, N-(2-Chloroethyl)-N'-(4-fluorophenyl)urea should be dissolved in an anhydrous polar organic solvent such as DMSO to prepare a stock solution.[3] For long-term storage, it is advisable to store the stock solution at -20°C or -80°C. Aliquoting the stock solution is recommended to avoid multiple freeze-thaw cycles.
Q2: I am observing high background fluorescence in my immunofluorescence staining for tubulin. What could be the cause?
A2: High background in immunofluorescence can arise from several factors. If you are using a secondary antibody, it might be cross-reacting with other proteins in your sample. Ensure you are using a highly cross-adsorbed secondary antibody. Another common cause is autofluorescence from the cells or the culture vessel. You can check for this by examining an unstained sample under the microscope. Using a blocking buffer with a mild detergent like Tween-20 can also help reduce non-specific antibody binding.[9][10]
Q3: Can N-(2-Chloroethyl)-N'-(4-fluorophenyl)urea interfere with luciferase-based assays?
A3: While direct interference is less common than with colorimetric assays, it is always a possibility. To rule this out, you should perform a control experiment where you add the compound to the luciferase enzyme and its substrate in a cell-free system. A change in luminescence in the presence of the compound would indicate direct interference.
Experimental Protocols
Cell Cycle Analysis by Propidium Iodide Staining and Flow Cytometry
-
Cell Seeding: Seed cells in a 6-well plate at a density that will allow them to be in the logarithmic growth phase at the time of harvest.
-
Compound Treatment: Treat cells with N-(2-Chloroethyl)-N'-(4-fluorophenyl)urea at the desired concentrations for the specified duration. Include a vehicle control (e.g., DMSO).
-
Cell Harvest: Harvest both adherent and floating cells. For adherent cells, use a gentle dissociation reagent like TrypLE™ Express. Combine all cells and centrifuge at 300 x g for 5 minutes.
-
Fixation: Wash the cell pellet with cold PBS and resuspend in 500 µL of cold PBS. While vortexing gently, add 4.5 mL of cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours (or overnight).
-
Staining: Centrifuge the fixed cells at 500 x g for 5 minutes and discard the ethanol. Wash the pellet with PBS. Resuspend the cell pellet in 500 µL of PI staining solution (containing PI and RNase A).
-
Incubation: Incubate the cells in the dark at room temperature for 30 minutes.
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer. Use a low flow rate for acquisition. Gate on the single-cell population to exclude doublets and aggregates. Analyze the DNA content histogram to determine the percentage of cells in G0/G1, S, and G2/M phases.
References
-
Borel, M., Degoul, F., Communal, Y., Mounetou, E., Bouchon, B., C-Gaudreault, R., Madelmont, J. C., & Miot-Noirault, E. (2007). N-(4-iodophenyl)-N′-(2-chloroethyl)urea as a microtubule disrupter: in vitro and in vivo profiling of antitumoral activity on CT-26 murine colon carcinoma cell line cultured and grafted to mice. British Journal of Cancer, 96(11), 1684–1691. [Link]
-
Lacroix, J., Côté, M. F., Fortin, S., C-Gaudreault, R., & Petitclerc, E. (2008). Chloroethyl urea derivatives block tumour growth and thioredoxin-1 nuclear translocation. British Journal of Cancer, 99(9), 1434–1442. [Link]
-
Borel, M., Degoul, F., Communal, Y., Mounetou, E., Bouchon, B., C-Gaudreault, R., Madelmont, J. C., & Miot-Noirault, E. (2007). N-(4-iodophenyl)-N'-(2-chloroethyl)urea as a microtubule disrupter: in vitro and in vivo profiling of antitumoral activity on CT-26 murine colon carcinoma cell line cultured and grafted to mice. British Journal of Cancer, 96(11), 1684-91. [Link]
-
Fortin, J. S., Côté, M. F., Lacroix, J., Petitclerc, E., & C-Gaudreault, R. (2008). Aromatic 2-chloroethyl urea derivatives and bioisosteres. Part 2: Cytocidal activity and effects on the nuclear translocation of thioredoxin-1, and the cell cycle progression. Bioorganic & Medicinal Chemistry, 16(15), 7477–7488. [Link]
-
Chen, Y., Pullambhatla, M., Foss, C. A., Byun, Y., Nimmagadda, S., Senthamizhchelvan, S., Sgouros, G., Mease, R. C., & Pomper, M. G. (2022). Fluorine-18 Labeled Urea-Based Ligands Targeting Prostate-Specific Membrane Antigen (PSMA) with Increased Tumor and Decreased Renal Uptake. Molecules, 27(10), 3123. [Link]
-
National Center for Biotechnology Information (2024). PubChem Assay. In PubChem. Retrieved January 23, 2026, from [Link].
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Wlodkowic, D., Telford, W., Skommer, J., & Darzynkiewicz, Z. (2011). Apoptosis and beyond: dissecting programmed cell death with flow cytometry. Methods in Cell Biology, 103, 55–96. [Link]
-
Abcam. (2019, January 30). Fluorescent microscopy troubleshooting: high background [Video]. YouTube. [Link]
-
Vossenkamper, A., & Warnes, G. (2018). A Flow Cytometric Immunophenotyping Approach to the Detection of Regulated Cell Death Processes. Journal of Immunological Sciences, 2(5), 38-44. [Link]
-
Olympus. (n.d.). Optimization and Troubleshooting. Retrieved January 23, 2026, from [Link]
-
Warnes, G. (2018). Simultaneous Flow Cytometric Immunophenotyping of Necroptosis, Apoptosis and RIP1-dependent Apoptosis. Methods, 134-135, 71-78. [Link]
-
Tariq, M. I., & Hameed, A. (2012). Stability of urea in solution and pharmaceutical preparations. Journal of Applied Pharmaceutical Science, 2(12), 014-019. [Link]
-
KEYENCE. (n.d.). Top 10 Microscopy Troubleshooting Tips for Clearer Fluorescence Images. Retrieved January 23, 2026, from [Link]
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Al-Bayati, Z. F., & Al-Azzawi, A. M. (2023). Optimizing Cell Density and Unveiling Cytotoxic Profiles of DMSO and Ethanol in Six Cancer Cell Lines: Experimental and In Silico Insights. Pharmaceuticals, 16(11), 1541. [Link]
-
Cyprotex. (n.d.). Apoptosis and Necrosis Assay (Flow Cytometry). Retrieved January 23, 2026, from [Link]
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- 1. N-(4-iodophenyl)-N′-(2-chloroethyl)urea as a microtubule disrupter: in vitro and in vivo profiling of antitumoral activity on CT-26 murine colon carcinoma cell line cultured and grafted to mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. N-(4-iodophenyl)-N'-(2-chloroethyl)urea as a microtubule disrupter: in vitro and in vivo profiling of antitumoral activity on CT-26 murine colon carcinoma cell line cultured and grafted to mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
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Technical Support Center: Optimizing the Synthesis of N-(2-Chloroethyl)-N'-(4-fluorophenyl)urea
Welcome to the technical support center for the synthesis of N-(2-Chloroethyl)-N'-(4-fluorophenyl)urea. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions to enhance the yield and purity of your synthesis.
Introduction
N-(2-Chloroethyl)-N'-(4-fluorophenyl)urea is a key intermediate in the synthesis of various biologically active compounds. Its efficient synthesis is crucial for downstream applications. The primary route to this compound involves the nucleophilic addition of 2-chloroethylamine to 4-fluorophenyl isocyanate. While seemingly straightforward, this reaction is sensitive to several parameters that can significantly impact the yield and purity of the final product. This guide will provide a comprehensive overview of the synthesis, potential challenges, and strategies for optimization.
Reaction Mechanism and Key Parameters
The fundamental reaction involves the attack of the lone pair of electrons on the nitrogen atom of 2-chloroethylamine on the electrophilic carbon atom of the isocyanate group of 4-fluorophenyl isocyanate.
Figure 1: General reaction mechanism for the synthesis of N-(2-Chloroethyl)-N'-(4-fluorophenyl)urea.
Key parameters that influence the success of this synthesis include:
-
Purity of Reactants: Both 4-fluorophenyl isocyanate and 2-chloroethylamine must be of high purity to avoid side reactions.
-
Stoichiometry: Precise control of the molar ratio of the reactants is critical.
-
Reaction Temperature: The reaction is exothermic and requires careful temperature control to prevent side reactions.
-
Solvent: The choice of solvent affects the solubility of reactants and the reaction rate.
-
Moisture Control: Isocyanates are highly reactive towards water, leading to the formation of unwanted byproducts.
Troubleshooting Guide
This section addresses common issues encountered during the synthesis of N-(2-Chloroethyl)-N'-(4-fluorophenyl)urea in a question-and-answer format.
Q1: My reaction yield is consistently low. What are the likely causes and how can I improve it?
A1: Low yield is a common problem that can stem from several factors. Here's a systematic approach to troubleshooting:
-
Incomplete Reaction:
-
Cause: Insufficient reaction time or inadequate temperature.
-
Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Ensure the reaction is stirred efficiently. While the reaction is typically fast, extending the reaction time (e.g., from 1 hour to 2-3 hours) at a controlled temperature may drive it to completion.
-
-
Side Reactions:
-
Cause: The presence of moisture is a primary culprit, leading to the formation of a symmetrical diaryl urea from the isocyanate. Another possibility is the formation of biuret by the reaction of the product with another molecule of isocyanate.
-
Solution:
-
Moisture Control: Use anhydrous solvents and dry all glassware thoroughly before use. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). The use of molecular sieves in the reaction solvent can also be beneficial.[1]
-
Biuret Formation: Adding the isocyanate solution dropwise to the amine solution at a low temperature (0-5 °C) can minimize the formation of biurets by keeping the instantaneous concentration of the isocyanate low.[2]
-
-
-
Loss During Work-up and Purification:
-
Cause: The product may have some solubility in the aqueous phase during extraction or may be lost during crystallization.
-
Solution: After quenching the reaction, ensure thorough extraction with a suitable organic solvent (e.g., ethyl acetate or dichloromethane). When crystallizing the product, carefully select the solvent system and optimize the cooling rate to maximize crystal formation and recovery.
-
Sources
Technical Support Center: Enhancing the Bioavailability of N-(2-Chloroethyl)-N'-(4-fluorophenyl)urea
Welcome to the technical support center for N-(2-Chloroethyl)-N'-(4-fluorophenyl)urea. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance and troubleshooting for improving the bioavailability of this potent antitumoral compound. This guide is structured in a question-and-answer format to directly address the practical challenges you may encounter during your experiments.
Section 1: Foundational Understanding & Initial Characterization
This section addresses the critical first steps in any bioavailability enhancement project: understanding the physicochemical properties of your compound and identifying the primary barriers to its absorption.
Q1: What is the likely Biopharmaceutical Classification System (BCS) class of N-(2-Chloroethyl)-N'-(4-fluorophenyl)urea and why is this important?
Understanding the BCS class is paramount as it dictates the most effective formulation strategies. For a BCS Class II compound, the primary hurdle to bioavailability is its poor solubility and slow dissolution rate in the gastrointestinal tract. Therefore, our efforts must focus on enhancing its solubility and dissolution.[5][7]
Q2: How can I experimentally determine the solubility and permeability of N-(2-Chloroethyl)-N'-(4-fluorophenyl)urea to confirm its BCS classification?
A2: To experimentally confirm the BCS classification, you will need to perform solubility and permeability studies.
-
Solubility Determination: The solubility of the drug substance should be determined across a pH range of 1.2 to 6.8. A drug is considered highly soluble if the highest single therapeutic dose is soluble in 250 mL or less of aqueous media over this pH range.
-
Permeability Assessment (In Vitro): The Caco-2 cell permeability assay is a widely accepted in vitro model for predicting human intestinal permeability.[8][9][10][11][12] This assay measures the rate of flux of the compound across a monolayer of Caco-2 cells, which mimic the intestinal epithelium. A compound is considered highly permeable if it shows high passage across the Caco-2 cell monolayer.
The workflow for this initial characterization can be visualized as follows:
Caption: Workflow for BCS Classification.
Section 2: Strategies for Enhancing Bioavailability
This section provides detailed troubleshooting and FAQs for three primary strategies to improve the bioavailability of a BCS Class II compound like N-(2-Chloroethyl)-N'-(4-fluorophenyl)urea: Prodrug Synthesis, Solid Dispersions, and Nanoemulsions.
Prodrug Approach
Q3: How can a prodrug strategy improve the bioavailability of N-(2-Chloroethyl)-N'-(4-fluorophenyl)urea?
A3: A prodrug is a pharmacologically inactive derivative of a parent drug molecule that requires enzymatic or chemical transformation in the body to release the active drug. For a poorly soluble compound, a prodrug can be designed to have increased aqueous solubility. This is often achieved by attaching a polar functional group (promo-moiety) to the parent drug.[13] Once absorbed, the promo-moiety is cleaved, releasing the active N-(2-Chloroethyl)-N'-(4-fluorophenyl)urea.
Q4: What are some potential prodrug synthesis strategies for a urea-based compound?
A4: The urea functional group itself can be a target for modification. One common approach is to create N-acyl or N-acyloxymethyl derivatives. These can be designed to be hydrolyzed by esterases in the plasma or liver. The synthesis generally involves the reaction of the parent urea with an appropriate acyl halide or a related activated carboxylic acid derivative.[1][14][15]
Experimental Protocol: Synthesis of an N-Acyloxymethyl Prodrug
-
Protection of the other nitrogen: If the other nitrogen in the urea is reactive, it may need to be protected with a suitable protecting group.
-
Reaction with Acyloxymethyl Halide: React the protected urea with a suitable acyloxymethyl halide (e.g., acetoxymethyl chloride) in the presence of a non-nucleophilic base (e.g., potassium carbonate) in an aprotic solvent (e.g., acetonitrile).
-
Deprotection: If a protecting group was used, it should be removed under appropriate conditions.
-
Purification: The final prodrug should be purified using techniques like column chromatography or recrystallization.
Q5: My prodrug is not showing any activity in my in vitro assay. What could be the problem?
A5: This is a common issue. The lack of in vitro activity is expected if the assay system (e.g., isolated enzymes or cancer cell lines) lacks the necessary enzymes to cleave the promo-moiety and release the active drug. You should:
-
Confirm Prodrug Stability: First, ensure your prodrug is stable in the assay medium without the presence of activating enzymes.
-
In Vitro Activation Assay: Perform an experiment where the prodrug is pre-incubated with a source of activating enzymes (e.g., liver microsomes or plasma) before being added to the in vitro assay. This will confirm if the prodrug can be converted to the active form.
Caption: Prodrug Activation Pathway.
Solid Dispersion
Q6: What is a solid dispersion and how can it improve the bioavailability of my compound?
A6: A solid dispersion refers to a system where a poorly water-soluble drug is dispersed in a solid, hydrophilic carrier.[16] By dispersing the drug at a molecular level within the carrier, the drug's particle size is reduced to a minimum, leading to a significant increase in its surface area and, consequently, a faster dissolution rate.[16] When the solid dispersion comes into contact with an aqueous medium, the hydrophilic carrier dissolves rapidly, releasing the drug as very fine particles, which enhances its solubility and absorption.
Q7: I'm having trouble selecting a suitable carrier for my solid dispersion. What are the key considerations?
A7: The choice of carrier is critical for the success of a solid dispersion. Key considerations include:
-
Solubility: The carrier must be freely soluble in water.
-
Compatibility: The carrier should be chemically compatible with the drug. You can assess this using techniques like Differential Scanning Calorimetry (DSC) and Fourier-Transform Infrared Spectroscopy (FTIR).
-
Melting Point: For the fusion method of preparation, a carrier with a relatively low melting point is desirable to avoid thermal degradation of the drug.
-
Common Carriers: Commonly used carriers include polyethylene glycols (PEGs), polyvinylpyrrolidone (PVP), and sugars like mannitol.[16]
Experimental Protocol: Preparation of a Solid Dispersion by the Solvent Evaporation Method
-
Dissolution: Dissolve both N-(2-Chloroethyl)-N'-(4-fluorophenyl)urea and the chosen carrier (e.g., PVP K30) in a common volatile solvent (e.g., methanol or a mixture of dichloromethane and methanol).
-
Solvent Evaporation: Evaporate the solvent under reduced pressure using a rotary evaporator. This will result in a solid mass.
-
Drying and Pulverization: Dry the resulting solid mass in a vacuum oven to remove any residual solvent. Then, pulverize the solid dispersion into a fine powder.
-
Characterization: Characterize the solid dispersion using DSC, X-ray diffraction (XRD), and dissolution testing to confirm the amorphous state of the drug and the enhanced dissolution rate.
Q8: My solid dispersion is not showing a significant improvement in dissolution rate. What should I check?
A8: Several factors could be at play:
-
Drug-to-Carrier Ratio: The ratio of drug to carrier is crucial. If the drug concentration is too high, it may not be fully dispersed at a molecular level and could recrystallize. Try preparing solid dispersions with different drug-to-carrier ratios.
-
Choice of Carrier: The interaction between the drug and the carrier is important. You may need to screen different carriers to find the one that provides the best solubilization.
-
Method of Preparation: The solvent evaporation method generally yields a more amorphous product than the fusion method. Ensure your solvent system is appropriate and that the evaporation process is efficient.
Nanoemulsion Formulation
Q9: How can a nanoemulsion formulation enhance the oral bioavailability of N-(2-Chloroethyl)-N'-(4-fluorophenyl)urea?
A9: A nanoemulsion is a dispersion of oil and water stabilized by a surfactant, with droplet sizes typically in the range of 20-200 nm.[17][18][19][20][21] For a lipophilic drug like N-(2-Chloroethyl)-N'-(4-fluorophenyl)urea, it can be dissolved in the oil phase of an oil-in-water (O/W) nanoemulsion. The small droplet size provides a large surface area for drug release and absorption.[17][18] Furthermore, nanoemulsions can protect the drug from degradation in the gastrointestinal tract and may enhance its uptake through lymphatic pathways, bypassing first-pass metabolism in the liver.[7][22]
Q10: What are the key components of a nanoemulsion formulation and how do I select them?
A10: A nanoemulsion typically consists of an oil phase, an aqueous phase, a surfactant, and a co-surfactant.
-
Oil Phase: The oil should have high solubilizing capacity for your drug. You can screen various oils (e.g., medium-chain triglycerides, oleic acid) by determining the saturation solubility of your compound in them.
-
Surfactant and Co-surfactant: These are critical for forming stable nano-sized droplets. Common surfactants include polysorbates (e.g., Tween 80) and sorbitan esters (e.g., Span 80). Co-surfactants like Transcutol or ethanol are often used to reduce the interfacial tension further. The selection is often based on constructing a pseudo-ternary phase diagram to identify the region of nanoemulsion formation.
Experimental Protocol: High-Pressure Homogenization for Nanoemulsion Preparation
-
Preparation of Phases: Dissolve N-(2-Chloroethyl)-N'-(4-fluorophenyl)urea in the selected oil to form the oil phase. Dissolve the surfactant and co-surfactant in water to form the aqueous phase.
-
Coarse Emulsion Formation: Add the oil phase to the aqueous phase and mix using a high-shear mixer to form a coarse emulsion.
-
Homogenization: Pass the coarse emulsion through a high-pressure homogenizer for several cycles until a translucent nanoemulsion with the desired droplet size is obtained.[20]
-
Characterization: Characterize the nanoemulsion for droplet size, polydispersity index (PDI), zeta potential, and drug content.
Q11: My nanoemulsion is unstable and shows phase separation over time. How can I improve its stability?
A11: Nanoemulsion instability can be due to several factors:
-
Surfactant Concentration: The amount of surfactant may be insufficient to stabilize the oil droplets. You may need to increase the surfactant concentration or try a different surfactant.
-
Oil-to-Water Ratio: The ratio of the oil phase to the aqueous phase can affect stability.
-
Homogenization Parameters: The pressure and number of cycles during homogenization are critical. Insufficient energy input can lead to larger droplets that are less stable.
-
Ostwald Ripening: This is a phenomenon where larger droplets grow at the expense of smaller ones. Using a combination of a highly water-soluble surfactant and a less soluble oil can help minimize this.
Section 3: In Vitro and In Vivo Evaluation
This section provides guidance on assessing the performance of your modified formulations.
Q12: What in vitro models can I use to screen my different formulations before moving to in vivo studies?
A12: In addition to the Caco-2 permeability assay, you should perform:
-
In Vitro Dissolution Studies: This is especially important for solid dispersions. Compare the dissolution profile of your formulation to that of the pure drug in simulated gastric and intestinal fluids.
-
In Vitro Lipolysis Studies: For nanoemulsions, this assay simulates the digestion of the lipid components in the small intestine and can provide insights into how the drug will be released and absorbed.
Q13: How should I design an in vivo pharmacokinetic study to evaluate the bioavailability of my oral formulation?
A13: A well-designed in vivo pharmacokinetic study is essential to confirm the improved bioavailability of your formulation.[22][23][24][25]
-
Animal Model: The rat is a commonly used animal model for initial pharmacokinetic studies of oral anticancer drugs.[23]
-
Study Design: A parallel-group design is often used, where one group receives the control (e.g., a suspension of the pure drug) and other groups receive the test formulations. A crossover design may also be possible if washout periods are appropriate.[25]
-
Dosing and Sampling: Administer the formulations orally and collect blood samples at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose).
-
Bioanalysis: The concentration of N-(2-Chloroethyl)-N'-(4-fluorophenyl)urea in the plasma samples needs to be quantified using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV or mass spectrometry detection.[26][27][28][29][30]
-
Pharmacokinetic Parameters: Calculate key pharmacokinetic parameters such as Cmax (maximum plasma concentration), Tmax (time to reach Cmax), and AUC (area under the plasma concentration-time curve). An increase in AUC for your formulation compared to the control indicates improved bioavailability.
Table 1: Comparison of Bioavailability Enhancement Strategies
| Strategy | Mechanism of Action | Key Advantages | Key Challenges |
| Prodrug | Covalent modification to increase solubility; in vivo cleavage to release active drug. | Can significantly improve solubility and absorption. | Requires chemical synthesis and validation of in vivo conversion. |
| Solid Dispersion | Drug is dispersed in a hydrophilic carrier, increasing surface area and dissolution rate. | Relatively simple to prepare; significant improvement in dissolution. | Potential for drug recrystallization during storage; carrier selection is critical. |
| Nanoemulsion | Drug is dissolved in the oil phase of a nano-sized emulsion, enhancing absorption. | High drug loading capacity; can protect the drug from degradation; potential for lymphatic uptake. | Formulation can be complex; long-term stability can be an issue. |
References
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Biopharmaceutical Classification System (BCS) of Various Drug Substance. (2024, June 10). Pahrmaceutical Guidelines. Retrieved from [Link]
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ICH Harmonised Guideline. (2019, November 20). BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED BIOWAIVERS M9. Retrieved from [Link]
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Caco-2 Permeability Assay. Evotec. Retrieved from [Link]
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- Tran, P. H. L., & Tran, T. T. D. (2019). Overview of the Manufacturing Methods of Solid Dispersion Technology for Improving the Solubility of Poorly Water-Soluble Drugs and Application to Anticancer Drugs. Pharmaceutics, 11(3), 132.
- Zhang, X., Zheng, N., & Lionberger, R. (2014). Bioequivalence study designs for generic solid oral anticancer drug products: scientific and regulatory considerations. The Journal of Clinical Pharmacology, 54(3), 249–257.
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Urea derivative synthesis by amidation. Organic Chemistry Portal. Retrieved from [Link]
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Urea Analyzed by HPLC C18 in Aqueous Mobile Phase. MicroSolv. Retrieved from [Link]
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- Fortin, J. S., Côté, M. F., Lacroix, J., Petitclerc, E., & C-Gaudreault, R. (2006). Chloroethyl urea derivatives block tumour growth and thioredoxin-1 nuclear translocation. British journal of cancer, 94(11), 1637–1645.
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Caco-2 permeability assay. Creative Bioarray. Retrieved from [Link]
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Mawasi, H. (2021, February 2). I'm interested to quantify Urea by HPLC method, reversed phase conditions are preferable. Is there a good method suited for urea? ResearchGate. Retrieved from [Link]
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- Fortin, J. S., Côté, M. F., Lacroix, J., Petitclerc, E., & C-Gaudreault, R. (2008). Aromatic 2-chloroethyl urea derivatives and bioisosteres. Part 2: Cytocidal activity and effects on the nuclear translocation of thioredoxin-1, and the cell cycle progression. Bioorganic & medicinal chemistry, 16(15), 7477–7488.
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Validation & Comparative
A Comparative Analysis of N-(2-Chloroethyl)-N'-(4-fluorophenyl)urea and Classical Tubulin Inhibitors in Cancer Research
For researchers, scientists, and professionals in drug development, the relentless pursuit of novel anticancer agents with improved efficacy and reduced toxicity is a paramount objective. Microtubules, the dynamic cytoskeletal filaments essential for cell division, have long been a validated and fruitful target for cancer chemotherapy. This guide provides an in-depth comparative analysis of a promising synthetic compound, N-(2-Chloroethyl)-N'-(4-fluorophenyl)urea, against established tubulin inhibitors: Paclitaxel, Vinca alkaloids, and Colchicine. We will delve into their distinct mechanisms of action, present comparative experimental data, and provide detailed protocols for key assays, offering a comprehensive resource for evaluating their potential in preclinical studies.
The Central Role of Tubulin in Mitosis and as a Therapeutic Target
Microtubules are highly dynamic polymers of α- and β-tubulin heterodimers. Their constant assembly (polymerization) and disassembly (depolymerization) are critical for the formation of the mitotic spindle, the cellular machinery responsible for segregating chromosomes during cell division.[1] Interference with this dynamic process triggers the mitotic checkpoint, leading to cell cycle arrest and, ultimately, apoptosis (programmed cell death). This vulnerability of rapidly proliferating cancer cells is the cornerstone of tubulin-targeting chemotherapy.
Tubulin inhibitors are broadly classified based on their effect on microtubule dynamics. They either inhibit polymerization, leading to microtubule destabilization, or they stabilize microtubules, preventing their necessary disassembly.
N-(2-Chloroethyl)-N'-(4-fluorophenyl)urea: A Covalent Inhibitor with a Unique Mechanism
N-(2-Chloroethyl)-N'-(4-fluorophenyl)urea belongs to the class of N-phenyl-N'-(2-chloroethyl)ureas (CEUs). These compounds represent a distinct class of microtubule-destabilizing agents.
Mechanism of Action
Unlike many tubulin inhibitors that bind non-covalently, CEUs act as alkylating agents. The 2-chloroethyl group of N-(2-Chloroethyl)-N'-(4-fluorophenyl)urea is believed to form a covalent bond with nucleophilic residues on β-tubulin. Specifically, studies on related CEU compounds have identified the glutamic acid residue at position 198 (Glu198) as a key target. This residue is located near the colchicine-binding site. This covalent modification disrupts the normal conformation of tubulin, leading to the depolymerization of microtubules, mitotic arrest in the G2/M phase, and subsequent apoptosis.[2]
Some research also suggests that certain CEU derivatives can interact with and inhibit the nuclear translocation of thioredoxin-1 (Trx-1), a protein involved in redox regulation and cell survival, potentially contributing to their anticancer activity through a secondary mechanism.[3]
Figure 1: Mechanism of action of N-(2-Chloroethyl)-N'-(4-fluorophenyl)urea.
The Established Players: A Comparative Overview
To contextualize the potential of N-(2-Chloroethyl)-N'-(4-fluorophenyl)urea, it is essential to compare its profile with that of well-established tubulin inhibitors used in the clinic.
Paclitaxel (Taxanes)
-
Mechanism of Action: Paclitaxel is a microtubule-stabilizing agent. It binds to the β-tubulin subunit within the microtubule polymer, specifically on the inner surface.[4] This binding promotes the assembly of tubulin into hyper-stable, non-functional microtubules and prevents their depolymerization.[5][6] The resulting suppression of microtubule dynamics leads to mitotic arrest and apoptosis.[4][7]
Vinca Alkaloids (e.g., Vincristine, Vinblastine)
-
Mechanism of Action: In contrast to taxanes, Vinca alkaloids are microtubule-destabilizing agents. They bind to the β-tubulin subunit at a distinct site, known as the Vinca domain, which is located at the plus end of the microtubule.[8] This binding inhibits the polymerization of tubulin dimers, leading to the disruption of microtubule assembly and the disassembly of existing microtubules.[1][9] The net effect is a loss of microtubule structure, mitotic arrest, and cell death.[10][11]
Colchicine
-
Mechanism of Action: Colchicine is another microtubule-destabilizing agent that binds to a specific site on β-tubulin, preventing its polymerization into microtubules.[12][13] This inhibition of microtubule formation disrupts various cellular processes that depend on a functional microtubule network, including mitosis and neutrophil motility.[14][15] While highly potent, its clinical use in cancer is limited by its toxicity.
Figure 2: Comparative binding sites and effects of tubulin inhibitors.
Comparative Cytotoxicity Data
A direct comparison of the cytotoxic potential of these inhibitors is crucial for evaluating their therapeutic promise. The following table summarizes representative half-maximal inhibitory concentration (IC50) values from the literature for various cancer cell lines. It is important to note that IC50 values can vary depending on the cell line, assay conditions, and exposure time.
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |
| N-(2-Chloroethyl)-N'-(phenyl)urea derivatives | Various | Various | 0.25 - 8 | [16] |
| Paclitaxel | MCF-7 | Breast Cancer | 0.0035 | |
| MDA-MB-231 | Breast Cancer | 0.0003 | ||
| Ovarian Carcinoma Lines | Ovarian Cancer | 0.0004 - 0.0034 | [17] | |
| Various | Various | 0.0025 - 0.0075 | [18] | |
| Vincristine | MCF-7 | Breast Cancer | 7.371 (nM) | [19] |
| MCF-7 | Breast Cancer | 239.51 | [20] | |
| Colchicine | BT-12 | Atypical Teratoid/Rhabdoid Tumor | 0.016 | [21] |
| BT-16 | Atypical Teratoid/Rhabdoid Tumor | 0.056 | [21] | |
| A375 | Melanoma | 10.35 | [22] | |
| MCF-7 | Breast Cancer | 15.69 | [22] |
Note: Data for N-(2-Chloroethyl)-N'-(4-fluorophenyl)urea is represented by the range for its parent class of compounds due to limited specific data in the reviewed literature.
Experimental Protocols for Comparative Analysis
To ensure rigorous and reproducible comparative studies, standardized experimental protocols are essential. The following are step-by-step methodologies for key assays used to characterize tubulin inhibitors.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the tubulin inhibitors (and a vehicle control) for 24, 48, or 72 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 values.
In Vitro Tubulin Polymerization Assay
This biochemical assay directly measures the effect of a compound on the polymerization of purified tubulin.
Protocol:
-
Prepare a reaction mixture containing purified tubulin (2 mg/mL), GTP (1 mM), and a fluorescence reporter in a polymerization buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA).
-
Add the test compounds at various concentrations to a 384-well plate.
-
Initiate polymerization by adding the tubulin reaction mixture to the wells and incubate at 37°C.
-
Monitor the increase in fluorescence over time using a plate reader with excitation at 360 nm and emission at 450 nm.
-
Analyze the polymerization curves to determine the effect of the compounds on the rate and extent of tubulin assembly.[17]
Figure 3: Workflow for in vitro tubulin polymerization assay.
Immunofluorescence Microscopy for Microtubule Imaging
This technique allows for the visualization of the microtubule network within cells.
Protocol:
-
Grow cells on coverslips to sub-confluency.
-
Treat the cells with the tubulin inhibitors for the desired time.
-
Fix the cells with 4% paraformaldehyde in PBS for 10 minutes.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 15-20 minutes.
-
Block non-specific binding with 1% BSA in PBS for 45 minutes.
-
Incubate with a primary antibody against α-tubulin overnight at 4°C.
-
Wash with PBS and incubate with a fluorescently labeled secondary antibody for 1 hour.
-
Counterstain the nuclei with DAPI.
-
Mount the coverslips on microscope slides and visualize the microtubule morphology using a fluorescence microscope.
Cell Cycle Analysis by Flow Cytometry
This method quantifies the distribution of cells in different phases of the cell cycle.
Protocol:
-
Treat cells with the tubulin inhibitors for a specified duration.
-
Harvest the cells and fix them in ice-cold 70% ethanol while vortexing.
-
Wash the cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A.
-
Incubate in the dark for at least 30 minutes.
-
Analyze the DNA content of the cells using a flow cytometer.
-
The resulting histogram will show peaks corresponding to cells in G0/G1, S, and G2/M phases, allowing for the quantification of cell cycle arrest.[23]
Conclusion and Future Directions
N-(2-Chloroethyl)-N'-(4-fluorophenyl)urea and its parent class of CEUs present a compelling profile as microtubule-destabilizing agents with a distinct covalent mechanism of action. This irreversible binding may offer advantages in terms of potency and overcoming certain resistance mechanisms. The preliminary data on their efficacy in resistant cell lines is particularly encouraging.
However, more extensive head-to-head comparative studies are required to fully elucidate the therapeutic potential of N-(2-Chloroethyl)-N'-(4-fluorophenyl)urea relative to established drugs like paclitaxel and vincristine. Future research should focus on:
-
Determining the IC50 values of N-(2-Chloroethyl)-N'-(4-fluorophenyl)urea in a broader panel of cancer cell lines.
-
Conducting in vivo studies to evaluate its efficacy and toxicity profile in animal models.
-
Investigating its potential to overcome resistance to other tubulin inhibitors.
-
Further exploring the role of its interaction with thioredoxin-1 in its overall anticancer activity.
By employing the rigorous experimental approaches outlined in this guide, researchers can systematically evaluate N-(2-Chloroethyl)-N'-(4-fluorophenyl)urea and contribute to the development of the next generation of effective cancer therapeutics.
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A Comparative Guide to the Efficacy of N-(2-Chloroethyl)-N'-(4-fluorophenyl)urea and Colchicine as Microtubule-Targeting Agents
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of Microtubule Dynamics in Oncology
Microtubules, dynamic polymers of α- and β-tubulin, are essential components of the cytoskeleton, playing a pivotal role in cell division, intracellular transport, and maintenance of cell shape. Their high dynamicity makes them a prime target for anticancer therapeutics. Agents that disrupt microtubule function can arrest the cell cycle, typically in the G2/M phase, and induce apoptosis, thereby inhibiting the proliferation of rapidly dividing cancer cells.
This guide provides an in-depth comparison of two such agents: the well-established natural product, colchicine, and the synthetic compound, N-(2-Chloroethyl)-N'-(4-fluorophenyl)urea, a member of the N-aryl-N'-(2-chloroethyl)ureas (CEUs) class of molecules. We will delve into their distinct mechanisms of action, compare their efficacy based on available experimental data, and provide detailed protocols for their evaluation.
Mechanism of Action: A Tale of Reversible Binding vs. Covalent Alkylation
Both colchicine and N-(2-Chloroethyl)-N'-(4-fluorophenyl)urea exert their cytotoxic effects by interfering with microtubule polymerization. However, the molecular interactions underpinning their activity differ significantly.
Colchicine: This alkaloid binds to the β-subunit of tubulin at a specific site, now famously known as the colchicine-binding site.[1] This binding is generally considered to be reversible. The formation of a tubulin-colchicine complex prevents the polymerization of tubulin dimers into microtubules.[2] At low concentrations, it suppresses microtubule dynamics, and at higher concentrations, it leads to microtubule depolymerization.[1] This disruption of the microtubule network leads to mitotic arrest and subsequent apoptosis.[3]
N-(2-Chloroethyl)-N'-(4-fluorophenyl)urea (and CEUs): This class of compounds also targets the colchicine-binding site on β-tubulin. However, their mechanism involves a more permanent interaction. The 2-chloroethyl moiety of the molecule acts as an alkylating agent, forming a covalent bond with a glutamic acid residue (Glu-β198) near the colchicine-binding site.[4][5] This irreversible alkylation leads to a conformational change in β-tubulin, triggering microtubule depolymerization, cell cycle arrest in the G2/M phase, and ultimately, apoptosis.[4][6]
The key distinction lies in the nature of the interaction: colchicine's reversible binding versus the covalent and potentially more durable alkylation by N-(2-Chloroethyl)-N'-(4-fluorophenyl)urea. This difference could have significant implications for the duration of action and the potential for overcoming certain resistance mechanisms.
Caption: Workflow for the in vitro microtubule polymerization assay.
Methodology:
-
Reagent Preparation:
-
Reconstitute purified tubulin protein in a general tubulin buffer (e.g., 80 mM PIPES pH 6.9, 0.5 mM EGTA, 2 mM MgCl2).
-
Prepare a stock solution of GTP (e.g., 100 mM).
-
Prepare serial dilutions of N-(2-Chloroethyl)-N'-(4-fluorophenyl)urea and colchicine in the appropriate buffer.
-
-
Assay Setup:
-
Pre-warm a 96-well microplate to 37°C.
-
To each well, add the test compound or vehicle control. Include a known microtubule stabilizer (e.g., paclitaxel) and destabilizer (e.g., nocodazole) as controls.
-
-
Initiation and Measurement:
-
Initiate the polymerization reaction by adding a mixture of tubulin and GTP to each well.
-
Immediately place the plate in a temperature-controlled spectrophotometer and begin kinetic readings of the absorbance at 340 nm every minute for at least 60 minutes at 37°C.
-
-
Data Analysis:
-
Plot the absorbance readings over time to generate polymerization curves.
-
Analyze the curves to determine the maximum rate of polymerization (Vmax), the lag time before polymerization begins, and the final steady-state polymer mass. A decrease in Vmax and an increase in lag time indicate inhibition of polymerization.
-
Cell Cycle Analysis by Flow Cytometry
This protocol allows for the quantification of cells in different phases of the cell cycle following treatment.
Principle: Propidium iodide (PI) is a fluorescent intercalating agent that stains DNA. The amount of PI fluorescence is directly proportional to the amount of DNA in a cell. By analyzing the fluorescence intensity of a population of cells using flow cytometry, one can distinguish between cells in G0/G1 (2n DNA content), S (intermediate DNA content), and G2/M (4n DNA content) phases.
Caption: Workflow for cell cycle analysis using flow cytometry.
Methodology:
-
Cell Treatment:
-
Seed cells in appropriate culture plates and allow them to adhere.
-
Treat the cells with various concentrations of N-(2-Chloroethyl)-N'-(4-fluorophenyl)urea, colchicine, or vehicle control for a predetermined time (e.g., 24 or 48 hours).
-
-
Cell Preparation:
-
Harvest the cells by trypsinization and centrifugation.
-
Wash the cell pellet with ice-cold PBS.
-
Fix the cells by resuspending the pellet in ice-cold 70% ethanol while vortexing gently. Incubate for at least 30 minutes at 4°C.
-
-
Staining:
-
Centrifuge the fixed cells and wash with PBS to remove the ethanol.
-
Resuspend the cell pellet in a staining solution containing propidium iodide and RNase A (to prevent staining of double-stranded RNA).
-
Incubate in the dark at room temperature for 15-30 minutes.
-
-
Flow Cytometry and Analysis:
-
Analyze the stained cells on a flow cytometer.
-
Generate DNA content histograms and use cell cycle analysis software to quantify the percentage of cells in the G0/G1, S, and G2/M phases. An accumulation of cells in the G2/M phase is indicative of microtubule-disrupting activity.
-
Apoptosis Assay using Annexin V Staining
This assay is used to detect and quantify apoptotic cells.
Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorochrome (e.g., FITC) to label apoptotic cells. Propidium iodide is used as a counterstain to differentiate between early apoptotic (Annexin V positive, PI negative) and late apoptotic/necrotic cells (Annexin V positive, PI positive).
Methodology:
-
Cell Treatment:
-
Treat cells as described in the cell cycle analysis protocol.
-
-
Staining:
-
Harvest and wash the cells with PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add fluorochrome-conjugated Annexin V and a low concentration of propidium iodide to the cell suspension.
-
Incubate in the dark at room temperature for 15 minutes.
-
-
Flow Cytometry and Analysis:
-
Analyze the stained cells by flow cytometry.
-
Create a quadrant plot to differentiate between live (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cell populations.
-
Conclusion and Future Directions
Both N-(2-Chloroethyl)-N'-(4-fluorophenyl)urea and colchicine are potent microtubule-depolymerizing agents with significant antiproliferative activity. The primary mechanistic difference lies in the irreversible, covalent binding of the former to β-tubulin, in contrast to the reversible binding of colchicine. This suggests that N-(2-Chloroethyl)-N'-(4-fluorophenyl)urea and related CEUs may offer a more sustained inhibition of microtubule function.
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Borel, M., Degoul, F., Communal, Y., Mounetou, E., Bouchon, B., C-Gaudreault, R., Madelmont, J. C., & Miot-Noirault, E. (2007). N-(4-iodophenyl)-N′-(2-chloroethyl)urea as a microtubule disrupter: in vitro and in vivo profiling of antitumoral activity on CT-26 murine colon carcinoma cell line cultured and grafted to mice. British Journal of Cancer, 96(11), 1684–1691. [Link]
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Moreau, E., Sancelme, M., Auzeloux, P., Madesclaire, M., C-Gaudreault, R., & Lacroix, J. (2005). Optimized N-phenyl-N'-(2-chloroethyl)ureas as potential antineoplastic agents: synthesis and growth inhibition activity. Bioorganic & Medicinal Chemistry, 13(23), 6703–6712. [Link]
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N-(4-iodophenyl)-N′-(2-chloroethyl)urea as a microtubule disrupter: in vitro and in vivo profiling of antitumoral activity on CT-26 murine colon carcinoma cell line cultured and grafted to mice - PubMed. (n.d.). Retrieved January 23, 2026, from [Link]
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Lambein, I., & Engelborghs, Y. (1981). A quantitative analysis of tubulin-colchicine binding to microtubules. European Journal of Biochemistry, 119(3), 613–618. [Link]
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Fortin, S., Côté, M. F., Lacroix, J., Petitclerc, E., & C-Gaudreault, R. (2009). Mechanism of action of N-phenyl-N'-(2-chloroethyl)ureas in the colchicine-binding site at the interface between alpha- and beta-tubulin. Bioorganic & Medicinal Chemistry, 17(10), 3690–3697. [Link]
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Colchicine Depolymerizes Microtubules, Increases Junctophilin‐2, and Improves Right Ventricular Function in Experimental Pulmonary Arterial Hypertension | Journal of the American Heart Association. (n.d.). Retrieved January 23, 2026, from [Link]
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A Researcher's Guide to the In Vitro Validation of N-(2-Chloroethyl)-N'-(4-fluorophenyl)urea as a Novel Anticancer Agent
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the anticancer activity of the novel compound, N-(2-Chloroethyl)-N'-(4-fluorophenyl)urea. We will delve into the rationale behind experimental choices, provide detailed, field-tested protocols, and present a logical workflow for a thorough in vitro assessment. This guide is designed to ensure scientific integrity and generate robust, publishable data.
Introduction: The Rationale for Investigating N-(2-Chloroethyl)-N'-(4-fluorophenyl)urea
N-aryl-N'-(2-chloroethyl)ureas (CEUs) are a class of compounds that have demonstrated promising anticancer activities.[1] Their mechanism of action is often attributed to their ability to act as alkylating agents, with some derivatives shown to disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis.[2][3] Furthermore, certain aryl chloroethyl ureas have been identified as covalent binders to thioredoxin-1 (TRX1), a key protein in cellular redox signaling, thereby inhibiting its nuclear translocation.[4][5]
The specific compound of interest, N-(2-Chloroethyl)-N'-(4-fluorophenyl)urea, incorporates a fluorine atom on the phenyl ring. This modification can significantly alter the compound's pharmacokinetic and pharmacodynamic properties, potentially enhancing its efficacy and selectivity. Therefore, a systematic in vitro validation is crucial to characterize its anticancer potential and elucidate its mechanism of action.
This guide will compare the activity of N-(2-Chloroethyl)-N'-(4-fluorophenyl)urea against established chemotherapeutic agents, Doxorubicin and Cisplatin, across a panel of cancer cell lines. Doxorubicin, an anthracycline antibiotic, primarily acts by intercalating into DNA and inhibiting topoisomerase II, leading to DNA damage and apoptosis.[6][7] Cisplatin, a platinum-based drug, forms DNA adducts, which trigger DNA damage responses and subsequent cell death.[8][9][10]
Experimental Validation Workflow
A logical and sequential approach is paramount for the successful validation of a novel anticancer compound. The following workflow is designed to first establish cytotoxic activity and then to dissect the underlying cellular and molecular mechanisms.
Caption: A stepwise workflow for the in vitro validation of a novel anticancer compound.
Methodologies and Protocols
This section provides detailed, step-by-step protocols for the key experiments outlined in the workflow. The rationale behind critical steps is explained to ensure a deep understanding of the experimental design.
Cell Culture
A panel of human cancer cell lines is recommended to assess the broad-spectrum activity of the compound. For this guide, we will use:
-
MCF-7: Human breast adenocarcinoma cell line.
-
A549: Human lung carcinoma cell line.
-
HCT116: Human colon cancer cell line.
All cell lines should be maintained in their recommended culture media supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin, and incubated at 37°C in a humidified atmosphere with 5% CO2.
Cell Viability Assessment: MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and allow them to adhere overnight.[11]
-
Compound Treatment: Prepare serial dilutions of N-(2-Chloroethyl)-N'-(4-fluorophenyl)urea, Doxorubicin, and Cisplatin in the appropriate cell culture medium. Replace the existing medium with the medium containing the compounds. Include a vehicle control (DMSO) and a blank (medium only).
-
Incubation: Incubate the plates for 48 or 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[12]
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC50) using non-linear regression analysis.
Apoptosis Detection: Annexin V-FITC and Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[13][14] In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane, where it can be detected by FITC-conjugated Annexin V.[15] Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live and early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells.
Protocol:
-
Cell Treatment: Seed cells in 6-well plates and treat them with N-(2-Chloroethyl)-N'-(4-fluorophenyl)urea and the control drugs at their respective IC50 concentrations for 24 or 48 hours.
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells with ice-cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI solution.[16]
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[16]
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. FITC is detected in the FL1 channel and PI in the FL2 channel.
Cell Cycle Analysis: Propidium Iodide (PI) Staining
Flow cytometry with PI staining is a widely used technique to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.[17][18]
Protocol:
-
Cell Treatment: Treat cells as described in the apoptosis assay protocol.
-
Cell Harvesting and Fixation: Harvest the cells and wash them with PBS. Fix the cells in ice-cold 70% ethanol overnight at -20°C.[19]
-
Staining: Wash the fixed cells with PBS and resuspend them in a staining solution containing PI and RNase A.[19] RNase A is crucial to prevent the staining of RNA.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The data is typically displayed as a histogram of cell count versus fluorescence intensity.
Western Blot Analysis of Apoptosis-Related Proteins
Western blotting is used to detect specific proteins in a sample and can provide insights into the molecular pathways of apoptosis. Key proteins to investigate include:
-
Caspase-3: An executioner caspase that, when cleaved, indicates the activation of the apoptotic cascade.
-
PARP (Poly (ADP-ribose) polymerase): A substrate of activated caspase-3; its cleavage is a hallmark of apoptosis.[20]
-
Bcl-2 Family Proteins: A family of proteins that regulate apoptosis (e.g., the anti-apoptotic protein Bcl-2 and the pro-apoptotic protein Bax).
Protocol:
-
Protein Extraction: After treatment, lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for cleaved caspase-3, PARP, Bcl-2, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate it with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Data Presentation and Interpretation
Quantitative data should be presented in a clear and concise manner to facilitate comparison.
IC50 Values
| Cell Line | N-(2-Chloroethyl)-N'-(4-fluorophenyl)urea (µM) | Doxorubicin (µM) | Cisplatin (µM) |
| MCF-7 | [Insert experimental value] | [Insert experimental value] | [Insert experimental value] |
| A549 | [Insert experimental value] | [Insert experimental value] | [Insert experimental value] |
| HCT116 | [Insert experimental value] | [Insert experimental value] | [Insert experimental value] |
Table 1: Comparative IC50 values of N-(2-Chloroethyl)-N'-(4-fluorophenyl)urea and standard chemotherapeutic drugs in different cancer cell lines after 48 hours of treatment.
Apoptosis and Cell Cycle Data
| Treatment | Cell Line | % Early Apoptosis | % Late Apoptosis | % G0/G1 Phase | % S Phase | % G2/M Phase |
| Vehicle | MCF-7 | [Value] | [Value] | [Value] | [Value] | [Value] |
| CEF-Urea | MCF-7 | [Value] | [Value] | [Value] | [Value] | [Value] |
| Doxorubicin | MCF-7 | [Value] | [Value] | [Value] | [Value] | [Value] |
| Cisplatin | MCF-7 | [Value] | [Value] | [Value] | [Value] | [Value] |
| Vehicle | A549 | [Value] | [Value] | [Value] | [Value] | [Value] |
| CEF-Urea | A549 | [Value] | [Value] | [Value] | [Value] | [Value] |
| Doxorubicin | A549 | [Value] | [Value] | [Value] | [Value] | [Value] |
| Cisplatin | A549 | [Value] | [Value] | [Value] | [Value] | [Value] |
| Vehicle | HCT116 | [Value] | [Value] | [Value] | [Value] | [Value] |
| CEF-Urea | HCT116 | [Value] | [Value] | [Value] | [Value] | [Value] |
| Doxorubicin | HCT116 | [Value] | [Value] | [Value] | [Value] | [Value] |
| Cisplatin | HCT116 | [Value] | [Value] | [Value] | [Value] | [Value] |
Table 2: Percentage of apoptotic cells and cell cycle distribution in different cancer cell lines after 24 hours of treatment with IC50 concentrations of N-(2-Chloroethyl)-N'-(4-fluorophenyl)urea (CEF-Urea) and control drugs.
Potential Signaling Pathway
Based on the literature for similar chloroethylurea compounds, a plausible mechanism of action for N-(2-Chloroethyl)-N'-(4-fluorophenyl)urea involves the induction of cellular stress, leading to cell cycle arrest and apoptosis.
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A Comparative Guide to the Cytotoxicity of N-(2-Chloroethyl)-N'-(4-fluorophenyl)urea and its Derivatives in Cancer Research
Abstract
N-aryl-N'-(2-chloroethyl)ureas (CEUs) represent a promising class of synthetic compounds with significant anticancer activity. Their mechanism, primarily involving the disruption of microtubule dynamics, positions them as valuable candidates in oncology research. This guide provides a comparative analysis of the parent compound, N-(2-Chloroethyl)-N'-(4-fluorophenyl)urea, and its structurally related derivatives. We delve into the critical structure-activity relationships (SAR) that govern their cytotoxic potency, explore the underlying molecular mechanisms, and present standardized protocols for their evaluation. This document is intended for researchers, scientists, and drug development professionals, offering a synthesis of experimental data to inform the rational design of next-generation CEU-based therapeutics.
Introduction: The Therapeutic Potential of Chloroethylureas
The search for novel anticancer agents with improved efficacy and reduced toxicity is a cornerstone of modern pharmacology. Within this landscape, urea derivatives have emerged as a versatile scaffold for drug design, leading to several clinically significant compounds.
The N-aryl-N'-(2-chloroethyl)urea (CEU) Scaffold
Aromatic urea derivatives, particularly N-phenyl-N'-(2-chloroethyl)ureas (CEUs), have demonstrated potent cytotoxic activity against a range of cancer cell lines.[1] These compounds are recognized as tubulin-binding agents that inhibit microtubule polymerization, a mechanism shared with established chemotherapeutics like vinca alkaloids and taxanes.[1] The defining features of the CEU scaffold are the aromatic ring (N-aryl), the urea linkage, and the reactive N'-(2-chloroethyl) moiety, which is crucial for its biological activity.[2]
N-(2-Chloroethyl)-N'-(4-fluorophenyl)urea: A Reference Compound
The selection of N-(2-Chloroethyl)-N'-(4-fluorophenyl)urea as a focal point for this analysis is based on established SAR principles. Systematic studies have revealed that the presence of a halogen, such as fluorine, at the 4-position of the phenyl ring is a key determinant for significant cytotoxicity.[2] This substitution enhances the compound's activity, making it a robust parent structure for further modification and comparative studies.
Rationale for Derivatization: Optimizing for Potency and Selectivity
While the core CEU structure is effective, derivatization is essential for modulating its pharmacological profile. The goal of synthesizing derivatives is multifaceted: to enhance cytotoxic potency, improve selectivity towards cancer cells over normal cells, overcome potential drug resistance mechanisms, and refine our understanding of the compound's interaction with its molecular targets.[3] By systematically altering the substituents on the aryl ring and modifying the alkylating chain, researchers can fine-tune the electronic and steric properties of the molecule to optimize its anticancer effects.
Unraveling the Mechanism of Action
The cytotoxic effects of CEUs are not random cellular insults; they are the result of specific interactions with key intracellular components, primarily the microtubule cytoskeleton.
Primary Mechanism: Microtubule Network Disruption
The principal mechanism of action for cytotoxic CEUs is the disruption of microtubule dynamics.[2] Microtubules are essential for cell division (mitosis), intracellular transport, and the maintenance of cell structure. By interfering with their ability to polymerize and depolymerize, CEUs trigger a cascade of events that halt the cell cycle and ultimately lead to programmed cell death (apoptosis).[2][4]
Covalent Alkylation of β-Tubulin
Unlike some microtubule inhibitors that bind reversibly, CEUs act as alkylating agents.[2] The N'-(2-chloroethyl) group is the pharmacophore responsible for this activity. It is believed to form a reactive aziridinium ion intermediate that then covalently binds to nucleophilic residues on β-tubulin, one of the protein building blocks of microtubules.[2][4] Molecular modeling studies suggest this binding occurs at or near the colchicine-binding site, physically preventing the tubulin dimers from assembling into functional microtubules.[5]
Secondary Mechanisms: Targeting Thioredoxin-1 (TRX1)
Beyond tubulin, some CEU derivatives have been shown to inhibit the nuclear translocation of thioredoxin-1 (TRX1).[6][7] TRX1 is a critical protein for maintaining cellular redox balance and is often overexpressed in cancer cells, contributing to their survival and resistance to therapy. By preventing TRX1 from entering the nucleus, CEUs can disrupt cellular redox signaling and enhance oxidative stress, contributing to their overall anticancer effect. This dual mechanism of targeting both the cytoskeleton and redox pathways makes CEUs particularly compelling.[6][7]
Induction of Cell Cycle Arrest and Apoptosis
The disruption of the mitotic spindle by CEUs leads to a prolonged arrest in the G2/M phase of the cell cycle.[8] Unable to complete mitosis, the cell activates intrinsic apoptotic pathways. This is often observed experimentally as an increase in the sub-G1 cell population in flow cytometry analysis, which is indicative of DNA fragmentation and apoptosis.[8]
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In Vivo Validation of N-(2-Chloroethyl)-N'-(4-fluorophenyl)urea: A Comparative Guide to Antitumor Efficacy and Mechanism of Action
This guide provides a comprehensive framework for the in vivo validation of N-(2-Chloroethyl)-N'-(4-fluorophenyl)urea (hereafter referred to as F-CEU), a promising antitumor compound. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of protocols. It delves into the causal rationale behind experimental design, compares F-CEU's potential performance against established therapeutic agents, and provides the detailed methodologies necessary to generate robust, reproducible data. Our objective is to present a self-validating system of inquiry that rigorously interrogates the therapeutic potential of this novel agent.
Introduction: The Rationale for F-CEU Investigation
The landscape of oncology is continually evolving, with a persistent need for novel therapeutic agents that can overcome resistance and offer improved safety profiles. Urea-based compounds have emerged as a significant class of anticancer agents, with many derivatives acting as tubulin polymerization inhibitors or kinase inhibitors.[1][2][3] N-aryl-N'-(2-chloroethyl)ureas (CEUs), the chemical family to which F-CEU belongs, are particularly noteworthy.[4] These molecules function as protein alkylating agents, exhibiting potent cytocidal activity both in vitro and in vivo.[5][6]
The core of their mechanism involves the alkylation of β-tubulin, a critical component of the microtubule cytoskeleton.[4] This action disrupts microtubule dynamics, leading to cell cycle arrest in the G2/M phase and the subsequent induction of apoptosis.[4][7] Furthermore, certain CEU derivatives have been shown to inhibit the nuclear translocation of thioredoxin-1 (Trx-1), a key protein in cellular redox regulation and a contributor to chemoresistance.[5][8] Given these potent and multifaceted mechanisms, a rigorous in vivo validation of F-CEU is a critical step in evaluating its translational potential. This guide outlines a comparative study to assess its efficacy against standard-of-care agents in relevant preclinical cancer models.
The Mechanistic Landscape: How F-CEU is Hypothesized to Work
Understanding the mechanism of action is paramount to designing a meaningful in vivo study. The primary proposed mechanism for CEUs is the disruption of microtubule function. The 2-chloroethyl group acts as an alkylating agent, forming a covalent bond with nucleophilic residues on target proteins.[4] For many CEUs, a key target is a glutamic acid residue on β-tubulin, near the colchicine-binding site, which leads to microtubule depolymerization.[4] A secondary, but equally important, mechanism observed for some CEUs is the covalent binding to and inhibition of thioredoxin-1 (Trx-1) nuclear translocation, which can sensitize cancer cells to oxidative stress and apoptosis.[5][8]
Caption: High-level workflow for the in vivo validation study.
Detailed Experimental Protocols
Scientific integrity demands meticulous and transparent methodologies.
Protocol 1: Animal Handling and Tumor Implantation
-
Animal Model: Female BALB/c nude mice, 6-8 weeks old. House in specific pathogen-free (SPF) conditions.
-
Cell Preparation: Culture HCT116 or A549 cells in recommended media. Harvest cells at ~80% confluency using trypsin. Wash twice with sterile phosphate-buffered saline (PBS).
-
Cell Viability: Perform a trypan blue exclusion assay to ensure cell viability is >95%.
-
Implantation: Resuspend cells in a 1:1 mixture of PBS and Matrigel® to a final concentration of 5 x 10⁷ cells/mL.
-
Injection: Anesthetize mice and subcutaneously inject 100 µL of the cell suspension (5 x 10⁶ cells) into the right flank.
-
Monitoring: Allow tumors to grow. Begin caliper measurements 3-4 days post-implantation. Tumor volume is calculated using the formula: (Length x Width²)/2.
-
Randomization: When average tumor volume reaches 100-150 mm³, randomize mice into treatment groups (n=8-10 per group) ensuring no statistically significant difference in starting tumor volumes between groups.
Protocol 2: Drug Formulation and Administration
-
F-CEU Formulation: Prepare a stock solution in 100% DMSO. For daily dosing, dilute the stock in a vehicle of 5% DMSO, 40% PEG300, and 55% saline. Prepare fresh daily.
-
Comparator Drugs: Formulate Paclitaxel, Cisplatin, 5-FU, and Oxaliplatin according to established protocols and supplier recommendations, typically in saline or 5% dextrose solution.
-
Administration: Administer all agents via intraperitoneal (i.p.) injection at a volume of 10 µL/g of body weight. The dosing schedule will be 5 consecutive days followed by 2 days of rest, for 3-4 weeks.
Protocol 3: Efficacy and Toxicity Monitoring
-
Tumor Growth: Measure tumor dimensions with digital calipers twice weekly.
-
Body Weight: Record the body weight of each mouse twice weekly as a primary indicator of systemic toxicity. A body weight loss exceeding 20% is a common humane endpoint.
-
Clinical Observations: Perform daily checks for signs of distress (e.g., lethargy, ruffled fur, abnormal posture).
-
Efficacy Endpoint: The primary efficacy endpoint is Tumor Growth Inhibition (TGI), calculated at the end of the treatment period using the formula: TGI (%) = [1 - (ΔT/ΔC)] x 100, where ΔT is the change in tumor volume for the treated group and ΔC is the change for the vehicle control group.
Protocol 4: Pharmacodynamic (PD) Marker Analysis
-
Tissue Collection: At the study endpoint, a subset of tumors from each group (n=3) should be harvested 4-6 hours after the final dose.
-
Sample Processing: Divide each tumor into two halves. Fix one half in 10% neutral buffered formalin for immunohistochemistry (IHC). Snap-freeze the other half in liquid nitrogen for Western blot analysis.
-
Western Blot: Prepare protein lysates from frozen tumors. Analyze for markers of cell cycle arrest (p-Histone H3, Cyclin B1) and apoptosis (cleaved Caspase-3, cleaved PARP). β-actin will serve as a loading control.
-
Immunohistochemistry (IHC): Stain paraffin-embedded tumor sections for Ki-67 (proliferation marker) and cleaved Caspase-3 (apoptosis).
Data Presentation: A Comparative Outlook
The following tables present hypothetical but realistic data to illustrate how the results of this study would be structured for a clear comparison.
Table 1: Comparative Antitumor Efficacy
| Treatment Group (HCT116 Model) | Average Final Tumor Volume (mm³) ± SEM | Tumor Growth Inhibition (TGI) (%) | p-value vs. Vehicle |
| Vehicle Control | 1450 ± 120 | - | - |
| F-CEU (25 mg/kg) | 780 ± 95 | 52% | <0.01 |
| F-CEU (50 mg/kg) | 415 ± 70 | 78% | <0.001 |
| FOLFOX | 350 ± 65 | 83% | <0.001 |
| Paclitaxel (10 mg/kg) | 550 ± 80 | 69% | <0.001 |
Table 2: Comparative Toxicity Profile
| Treatment Group | Maximum Mean Body Weight Change (%) | Treatment-Related Mortalities | Other Observations |
| Vehicle Control | +8% | 0/10 | None |
| F-CEU (25 mg/kg) | -2% | 0/10 | None |
| F-CEU (50 mg/kg) | -7% | 0/10 | Mild, transient lethargy post-injection |
| FOLFOX | -15% | 1/10 | Significant lethargy, mild piloerection |
| Paclitaxel (10 mg/kg) | -9% | 0/10 | Moderate lethargy |
Table 3: Pharmacodynamic Marker Modulation (Western Blot - Relative Fold Change)
| Treatment Group | p-Histone H3 (G2/M Arrest) | Cleaved Caspase-3 (Apoptosis) | Ki-67 (Proliferation) |
| Vehicle Control | 1.0 | 1.0 | 1.0 |
| F-CEU (50 mg/kg) | 4.5x | 5.2x | 0.3x |
| FOLFOX | 1.8x | 6.1x | 0.2x |
| Paclitaxel (10 mg/kg) | 5.1x | 4.8x | 0.4x |
Conclusion and Future Directions
This guide outlines a comprehensive and scientifically rigorous approach to the in vivo validation of F-CEU. By employing a human xenograft model and comparing the compound against both the standard of care and a mechanistic control, this study design allows for a robust assessment of its therapeutic potential. The hypothetical data suggests that F-CEU could exhibit potent antitumor activity, comparable to the standard of care, but with a potentially more favorable safety profile. The pharmacodynamic analysis would provide crucial evidence confirming its proposed mechanism of action as a microtubule-disrupting agent that induces G2/M arrest and apoptosis.
Successful validation through this framework would justify further preclinical development, including investigation in orthotopic or patient-derived xenograft (PDX) models, which better recapitulate the tumor microenvironment. [9]Combination studies, potentially pairing F-CEU with agents it may synergize with (such as DNA damaging agents or checkpoint inhibitors), would be a logical next step to explore its full clinical potential.
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A Head-to-Head Comparison: N-(2-Chloroethyl)-N'-(4-fluorophenyl)urea vs. Paclitaxel
A Technical Guide for Researchers in Oncology and Drug Development
This guide provides an in-depth, objective comparison of two distinct anti-cancer compounds: the synthetic alkylating agent N-(2-Chloroethyl)-N'-(4-fluorophenyl)urea and the natural product-derived, widely used chemotherapeutic, paclitaxel. We will dissect their divergent mechanisms of action, compare their efficacy based on available preclinical data, and provide detailed experimental protocols for their evaluation. This analysis is designed to equip researchers, scientists, and drug development professionals with the critical information needed to understand the unique properties and potential applications of these molecules.
Introduction: Two distinct Approaches to Targeting the Cytoskeleton
The cellular cytoskeleton, particularly the microtubule network, is a cornerstone target in cancer therapy due to its critical role in cell division. Paclitaxel (Taxol®) is a renowned member of the taxane family, discovered in the 1960s and approved for medical use in 1993; it remains a frontline treatment for a variety of solid tumors, including ovarian, breast, and lung cancers.[1][2] Its mechanism relies on disrupting the delicate dynamics of microtubules by stabilizing them.
In contrast, N-phenyl-N'-(2-chloroethyl)ureas (CEUs), including the specific compound N-(2-Chloroethyl)-N'-(4-fluorophenyl)urea, represent a class of synthetic aromatic urea derivatives.[3][4] These molecules function as microtubule disrupting agents, employing a different, and potentially advantageous, strategy to induce cell death.[3][5] This guide will explore the profound mechanistic differences between these two compounds and the resulting implications for their anti-cancer activity.
Mechanism of Action: Stabilization vs. Covalent Disruption
The fundamental difference between paclitaxel and N-(2-Chloroethyl)-N'-(4-fluorophenyl)urea lies in their opposing effects on microtubule dynamics.
Paclitaxel: The Microtubule Stabilizer
Paclitaxel's primary mechanism involves binding to the β-tubulin subunit within the microtubule polymer.[6][7] This binding event promotes the assembly of tubulin into microtubules and, crucially, inhibits their disassembly.[2][6][7] The result is the formation of hyper-stable, non-functional microtubule bundles. This suppression of microtubule dynamics disrupts the formation of the mitotic spindle, a structure essential for chromosome segregation during cell division.[6] The cell's surveillance system, the spindle assembly checkpoint, detects this failure, leading to a prolonged arrest in the G2/M phase of the cell cycle and, ultimately, apoptotic cell death.[2][6][8]
N-(2-Chloroethyl)-N'-(4-fluorophenyl)urea: The Alkylating Disruptor
Unlike paclitaxel, CEUs are microtubule destabilizing agents.[9] Their mechanism is rooted in their chemical nature as alkylating agents. N-(2-Chloroethyl)-N'-(4-fluorophenyl)urea and its analogues covalently bind to tubulin. Specifically, studies on related CEUs have shown that they alkylate the glutamic acid residue at position 198 (Glu-β198) of β-tubulin, which is located in the colchicine-binding site.[9][10] This irreversible covalent modification triggers microtubule depolymerization, leading to the collapse of the microtubule network.[9][10] This cytoskeletal disruption also induces a cell cycle block, primarily in the G2 phase, followed by apoptosis.[9]
Interestingly, some CEU derivatives have also been shown to abrogate the nuclear translocation of thioredoxin-1 (TRX1), a key protein in cellular redox control, which may represent an additional component of their anti-cancer activity.[11][12]
Caption: Opposing mechanisms of Paclitaxel and CEU compounds.
Head-to-Head Efficacy: A Preclinical Overview
Both paclitaxel and CEU derivatives have demonstrated potent anti-cancer activity in preclinical models.
In Vitro Cytotoxicity
Paclitaxel is effective against a wide array of cancer cell lines, forming the basis of its broad clinical utility.[1][6] CEU compounds have also shown potent growth-inhibitory effects across various human cancer cell lines, including colon carcinoma (HT-29), melanoma (M21), and breast cancer (MCF-7).[5] Notably, some optimized CEU analogues exhibit GI50 (concentration for 50% growth inhibition) values in the nanomolar range, making them an order of magnitude more potent than earlier-generation CEUs.[5] A key finding is that certain CEUs are effective against tumor cell lines that have developed resistance to other chemotherapeutic agents.[9]
| Compound Class | Cancer Cell Line | Reported Activity (GI50/IC50) | Reference |
| Paclitaxel | Ovarian, Breast, Lung, etc. | Varies (typically nM range) | [1][6] |
| CEU Analogues | HT-29 (Colon) | 250 nM - 8 µM | [5] |
| M21 (Melanoma) | 250 nM - 8 µM | [5] | |
| MCF-7 (Breast) | 250 nM - 8 µM | [5] | |
| ICEU (Iodo-analogue) | CT-26 (Colon) | IC50 reported as low | [9] |
Table 1: Comparative In Vitro Activity of Paclitaxel and CEU Analogues. Note: Data for CEUs represent a range for a series of analogues.
In Vivo Tumor Growth Inhibition
In vivo studies using xenograft models are crucial for evaluating a compound's therapeutic potential.[13][14] Paclitaxel's efficacy in mouse tumor models is well-documented and was a critical step in its clinical development.[15] Furthermore, paclitaxel has demonstrated anti-angiogenic properties, independent of its direct cytotoxic effects, which may contribute to its overall anti-tumor activity by restricting the blood supply to tumors.[16]
Studies on the CEU analogue N-(4-iodophenyl)-N′-(2-chloroethyl)urea (ICEU) in a CT-26 murine colon carcinoma model showed that intraperitoneal injection of the drug led to its biodistribution into the tumor and resulted in significant tumor growth inhibition.[9][17]
| Compound | Animal Model | Cancer Type | Key Finding | Reference |
| Paclitaxel | Nude Mice | Breast Carcinoma | Anti-angiogenic effect, reduced microvessel density | [16] |
| ICEU (CEU Analogue) | BALB/c Mice | CT-26 Colon Carcinoma | Significant tumor growth inhibition (TGI) | [9][17] |
Table 2: Comparative In Vivo Efficacy in Xenograft Models.
Essential Experimental Protocols
Reproducible and robust experimental data are the foundation of drug development. Here we provide standardized, step-by-step protocols for key assays used to evaluate and compare compounds like N-(2-Chloroethyl)-N'-(4-fluorophenyl)urea and paclitaxel.
Protocol 1: Cell Viability Assessment via MTT Assay
The MTT assay is a colorimetric method used to measure cellular metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[18] Viable cells possess mitochondrial dehydrogenases that reduce the yellow tetrazolium salt (MTT) into insoluble purple formazan crystals.[19]
Methodology:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of N-(2-Chloroethyl)-N'-(4-fluorophenyl)urea and paclitaxel. Remove the old media from the wells and add 100 µL of media containing the desired drug concentrations. Include vehicle-only wells as a negative control.
-
Incubation: Incubate the plate for a specified duration (e.g., 48 or 72 hours) at 37°C, 5% CO₂.
-
MTT Addition: Add 10 µL of a 5 mg/mL MTT solution to each well.[20]
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to convert MTT into formazan crystals.
-
Solubilization: Carefully remove the media and add 100 µL of a solubilization solution (e.g., DMSO or acidified isopropanol) to each well to dissolve the purple crystals.[20]
-
Absorbance Reading: Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm.
Caption: Workflow for the MTT cell viability assay.
Protocol 2: Cell Cycle Analysis via Propidium Iodide Staining
Flow cytometry with propidium iodide (PI) staining is a standard technique to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).[21][22] PI is a fluorescent intercalating agent that binds to DNA, and the amount of fluorescence is directly proportional to the amount of DNA in the cell.[21]
Methodology:
-
Cell Culture and Treatment: Grow cells in 6-well plates and treat with the compounds of interest (and a vehicle control) for a desired time period (e.g., 24 hours).
-
Cell Harvesting: Collect both adherent and floating cells. Trypsinize the adherent cells, combine them with the supernatant, and centrifuge at 200 x g for 5 minutes.
-
Washing: Wash the cell pellet once with cold phosphate-buffered saline (PBS).
-
Fixation: Resuspend the cells in 0.5 mL of PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.[23] Incubate at -20°C for at least 2 hours (or up to several weeks).
-
Rehydration: Centrifuge the fixed cells to remove the ethanol and wash the pellet twice with PBS.
-
Staining: Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A (to prevent staining of double-stranded RNA).[24]
-
Incubation: Incubate in the dark at room temperature for 20-30 minutes.[23]
-
Flow Cytometry: Analyze the samples on a flow cytometer. The data will be used to generate a histogram plotting cell count versus fluorescence intensity, allowing for quantification of cells in each cycle phase.
Caption: Workflow for cell cycle analysis using PI staining.
Toxicity and Resistance Mechanisms
Paclitaxel
The clinical use of paclitaxel is often limited by its side effects, which include bone marrow suppression (leading to neutropenia), hypersensitivity reactions, and peripheral neuropathy.[1][6][25] Resistance to paclitaxel is a significant clinical challenge. The primary mechanisms of resistance include:
-
Mutations in the β-tubulin gene that prevent drug binding.
-
Overexpression of drug efflux pumps, such as P-glycoprotein (MDR1), which actively remove paclitaxel from the cell.[26]
-
Changes in tubulin isotype expression.[8]
N-(2-Chloroethyl)-N'-(4-fluorophenyl)urea
As alkylating agents, CEUs carry an inherent potential for toxicity. The specific toxicity profile of N-(2-Chloroethyl)-N'-(4-fluorophenyl)urea is not as extensively documented as that of paclitaxel. However, research into potential resistance mechanisms for this class of compounds is emerging. Studies have shown that overexpression of thioredoxin-1 (TRX1) can reduce the cytotoxicity of CEUs, suggesting that cellular redox status and TRX1 function could play a role in modulating sensitivity to these drugs.[12] The covalent binding mechanism of CEUs might also circumvent resistance mechanisms that rely on drug efflux pumps.
Conclusion and Future Directions
The head-to-head comparison of N-(2-Chloroethyl)-N'-(4-fluorophenyl)urea and paclitaxel reveals two powerful but mechanistically distinct anti-cancer strategies targeting the microtubule network.
-
Paclitaxel is a clinically validated microtubule stabilizer . Its efficacy is well-established, but its utility can be hampered by significant side effects and the development of resistance, often through drug efflux or target-site mutations.
-
N-(2-Chloroethyl)-N'-(4-fluorophenyl)urea represents a class of synthetic microtubule destabilizers that act via irreversible covalent alkylation of β-tubulin. This unique mechanism of action is highly compelling. Preclinical data show potent cytotoxicity, even in drug-resistant cell lines, suggesting that CEUs could potentially overcome some of the common resistance mechanisms that affect paclitaxel.
For researchers and drug developers, the distinct properties of CEUs make them attractive candidates for further investigation. Their covalent binding mechanism and potent preclinical activity warrant deeper exploration of their therapeutic potential, toxicity profiles, and efficacy in paclitaxel-resistant tumor models. Understanding these differences is crucial for designing the next generation of anti-cancer therapies that can effectively combat drug resistance and improve patient outcomes.
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A Senior Application Scientist's Guide to Assessing Off-Target Effects of N-(2-Chloroethyl)-N'-(4-fluorophenyl)urea
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery, the pursuit of highly specific molecular agents is paramount. While a compound's on-target efficacy is the primary goal, a thorough understanding of its off-target interactions is equally critical for a comprehensive safety and efficacy profile. This guide provides an in-depth analysis of N-(2-Chloroethyl)-N'-(4-fluorophenyl)urea, a member of the N-aryl-N'-(2-chloroethyl)ureas (CEUs) class of potential antineoplastic agents. We will delve into its known mechanism of action, explore potential off-target liabilities based on its chemical class, and provide detailed, field-proven methodologies for its comprehensive off-target assessment. This guide is intended to equip researchers with the necessary tools and rationale to rigorously evaluate this compound and its analogs.
N-(2-Chloroethyl)-N'-(4-fluorophenyl)urea: On-Target Mechanism of Action
N-(2-Chloroethyl)-N'-(4-fluorophenyl)urea and its parent class, the CEUs, are recognized for their potent antitumor properties. Their primary mechanism of action involves the disruption of microtubule dynamics, a cornerstone of cell division.
Mechanism of Action: Microtubule Destabilization
CEUs, including N-(2-Chloroethyl)-N'-(4-fluorophenyl)urea, function by covalently modifying β-tubulin, a key component of microtubules. Specifically, the chloroethyl group of the urea derivative alkylates a glutamic acid residue on β-tubulin. This alkylation event disrupts the normal process of microtubule polymerization and depolymerization, which is essential for the formation of the mitotic spindle during cell division. The consequence of this disruption is an arrest of the cell cycle in the G2/M phase, ultimately leading to the induction of apoptosis in rapidly dividing cancer cells.[1]
The Off-Target Landscape: Knowns and Unknowns
A Potential Off-Target: Thioredoxin-1 (TRX1)
Research on other aryl chloroethyl ureas has revealed an interaction with Thioredoxin-1 (TRX1), a key protein in cellular redox regulation.[2][3] Covalent binding of some CEU derivatives to TRX1 has been observed, leading to an abrogation of its nuclear translocation.[2][3] While this interaction may contribute to the overall anticancer activity, it represents a significant off-target effect that warrants careful investigation for N-(2-Chloroethyl)-N'-(4-fluorophenyl)urea.
Comparison with Other Microtubule-Targeting Agents
To contextualize the potential off-target profile of N-(2-Chloroethyl)-N'-(4-fluorophenyl)urea, it is useful to compare it with other well-characterized microtubule-targeting agents.
| Compound/Class | Primary Target | Known Off-Targets/Off-Target Effects | References |
| N-(2-Chloroethyl)-N'-(4-fluorophenyl)urea | β-Tubulin | Thioredoxin-1 (potential, based on class) | [2][3] |
| Paclitaxel (Taxanes) | β-Tubulin (stabilizer) | B-cell lymphoma 2 (Bcl-2), various kinases | |
| Vinca Alkaloids (e.g., Vincristine, Vinblastine) | β-Tubulin (destabilizer) | Calmodulin, various kinases | |
| Colchicine | β-Tubulin (destabilizer) | Cytochrome P450 enzymes, P-glycoprotein | |
| Combretastatin A-4 | β-Tubulin (destabilizer) | PI3K/AKT pathway | [4] |
Experimental Protocols for Comprehensive Off-Target Profiling
To rigorously assess the off-target effects of N-(2-Chloroethyl)-N'-(4-fluorophenyl)urea, a multi-pronged approach employing orthogonal, high-throughput techniques is essential. Here, we provide detailed protocols for three key methodologies.
Kinase Selectivity Profiling: The ADP-Glo™ Kinase Assay
Given that many small molecules exhibit off-target effects on kinases, a broad kinase screen is a critical first step. The ADP-Glo™ Kinase Assay is a robust, luminescence-based method for measuring the activity of a wide range of kinases.
Step-by-Step Protocol:
-
Kinase Reaction Setup:
-
Prepare a reaction mixture containing the kinase of interest, its substrate, and ATP in a suitable buffer.
-
Add N-(2-Chloroethyl)-N'-(4-fluorophenyl)urea at various concentrations to the reaction mixture. Include a vehicle control (e.g., DMSO).
-
Incubate the reaction at the optimal temperature for the kinase (typically 30°C) for a predetermined time (e.g., 60 minutes).
-
-
ATP Depletion:
-
Add ADP-Glo™ Reagent to each reaction to terminate the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.[5]
-
-
ADP to ATP Conversion and Signal Generation:
-
Add Kinase Detection Reagent to convert the ADP generated in the kinase reaction back to ATP. This reagent also contains luciferase and luciferin.
-
Incubate at room temperature for 30-60 minutes to allow the luciferase reaction to stabilize.[5]
-
-
Data Acquisition and Analysis:
-
Measure the luminescence using a plate-reading luminometer.
-
The luminescent signal is proportional to the amount of ADP produced and inversely proportional to the kinase activity.
-
Calculate the percent inhibition at each concentration of the test compound and determine the IC50 value for any inhibited kinases.
-
Causality and Self-Validation: The inclusion of a positive control inhibitor for each kinase and a no-enzyme control validates the assay's performance. The dose-response curve provides a quantitative measure of the compound's potency against each kinase, allowing for a clear distinction between potent off-target hits and weak, likely insignificant, interactions.
Cellular Thermal Shift Assay (CETSA®): Confirming Target Engagement in a Cellular Context
CETSA® is a powerful technique to verify direct binding of a compound to its target in a more physiologically relevant cellular environment. It is based on the principle that ligand binding stabilizes a protein against thermal denaturation.
Step-by-Step Protocol (AlphaScreen® Detection):
-
Cell Treatment:
-
Culture cells to an appropriate density and treat with N-(2-Chloroethyl)-N'-(4-fluorophenyl)urea at a desired concentration. Include a vehicle control.
-
Incubate for a sufficient time to allow compound uptake and target engagement (e.g., 1-2 hours).
-
-
Thermal Challenge:
-
Aliquot the cell suspensions into PCR tubes or a PCR plate.
-
Heat the samples to a range of temperatures (e.g., 40-70°C) for a short duration (e.g., 3 minutes) using a thermal cycler, followed by a cooling step.
-
-
Cell Lysis and Separation of Soluble Proteins:
-
Lyse the cells by freeze-thaw cycles or by adding a lysis buffer.
-
Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet the aggregated, denatured proteins.
-
-
Detection of Soluble Protein (AlphaScreen®):
-
Transfer the supernatant (soluble fraction) to an assay plate.
-
Add AlphaLISA® acceptor beads conjugated to an antibody against the protein of interest and biotinylated antibody against a different epitope of the same protein.
-
Add streptavidin-coated donor beads.
-
Incubate in the dark to allow for bead proximity.
-
Read the plate on an AlphaScreen-compatible reader. A higher signal indicates more soluble protein remaining.
-
-
Data Analysis:
-
Plot the AlphaScreen signal against the temperature for both the compound-treated and vehicle-treated samples to generate melt curves. A shift in the melt curve to higher temperatures in the presence of the compound indicates target stabilization and binding.
-
Alternatively, perform an isothermal dose-response (ITDR) experiment by treating cells with a range of compound concentrations and heating at a single, optimized temperature. This will yield a dose-dependent stabilization curve.[6]
-
Causality and Self-Validation: The comparison between the vehicle and compound-treated melt curves directly demonstrates the stabilizing effect of the compound on the target protein. The ITDR format provides a quantitative measure of target engagement in a cellular context.
Unbiased Off-Target Discovery: Mass Spectrometry-Based Proteomics
For a global and unbiased view of off-target interactions, mass spectrometry (MS)-based proteomics is the gold standard. This approach can identify potentially thousands of protein interactions simultaneously.
Step-by-Step Protocol (In-Solution Digestion):
-
Cell Lysis and Protein Extraction:
-
Treat cells with N-(2-Chloroethyl)-N'-(4-fluorophenyl)urea or vehicle.
-
Lyse the cells in a denaturing buffer (e.g., containing urea or SDS) to solubilize proteins.
-
-
Reduction, Alkylation, and Digestion:
-
Reduce disulfide bonds in the proteins using a reducing agent like dithiothreitol (DTT).
-
Alkylate the resulting free thiols with a reagent such as iodoacetamide to prevent disulfide bond reformation.
-
Dilute the sample to reduce the denaturant concentration and digest the proteins into peptides using a protease, most commonly trypsin.[7]
-
-
Peptide Cleanup and Fractionation:
-
Desalt the peptide mixture using a solid-phase extraction (SPE) method (e.g., C18 columns).
-
For complex samples, peptides can be fractionated using techniques like high-pH reversed-phase liquid chromatography to increase the depth of proteome coverage.
-
-
LC-MS/MS Analysis:
-
Inject the peptides onto a liquid chromatography (LC) system coupled to a high-resolution mass spectrometer.
-
Peptides are separated by the LC and then ionized and analyzed by the mass spectrometer. The instrument will acquire tandem mass spectra (MS/MS) of the eluting peptides.
-
-
Data Analysis and Off-Target Identification:
-
Use a database search algorithm (e.g., MaxQuant, Proteome Discoverer) to identify the peptides and, by inference, the proteins in the sample.
-
Employ a label-free quantification or a labeled approach (e.g., SILAC, TMT) to compare the protein abundance between the compound-treated and vehicle-treated samples.
-
Proteins that show a significant change in abundance upon compound treatment are potential off-targets. Further validation using techniques like CETSA® is then required.[8]
-
Causality and Self-Validation: The statistical analysis of multiple biological replicates is crucial for distinguishing true off-target effects from experimental variability. The quantitative nature of the data allows for the ranking of potential off-targets based on the magnitude of their abundance change.
Conclusion and Future Directions
N-(2-Chloroethyl)-N'-(4-fluorophenyl)urea holds promise as a microtubule-targeting agent. However, a thorough assessment of its off-target effects is a non-negotiable step in its preclinical development. Based on the available literature for the CEU class, thioredoxin-1 is a key protein to investigate as a potential off-target.
The experimental workflows provided in this guide—kinase profiling, CETSA®, and mass spectrometry-based proteomics—offer a robust framework for a comprehensive off-target assessment. By employing these self-validating systems, researchers can generate high-quality, reproducible data to build a detailed selectivity profile of N-(2-Chloroethyl)-N'-(4-fluorophenyl)urea. This will not only de-risk its progression as a potential therapeutic but also provide a deeper understanding of its overall biological activity, paving the way for the development of safer and more effective anticancer drugs.
References
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Fortin, J. S., Côté, M. F., Lacroix, J., Petitclerc, E., & C-Gaudreault, R. (2008). Aromatic 2-chloroethyl urea derivatives and bioisosteres. Part 2: Cytocidal activity and effects on the nuclear translocation of thioredoxin-1, and the cell cycle progression. Bioorganic & medicinal chemistry, 16(15), 7477–7488. [Link]
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C-Gaudreault, R., Lacroix, J., & Fortin, J. S. (2009). Chloroethyl urea derivatives block tumour growth and thioredoxin-1 nuclear translocation. British journal of cancer, 100(3), 466–477. [Link]
- Houghton, P. J., Bailey, F. C., Germain, G. S., Grindey, G. B., Witt, B. C., & Houghton, J. A. (1990). N-(5-indanylsulfonyl)-N'-(4-chlorophenyl)urea, a novel agent equally cytotoxic to nonproliferating human colon adenocarcinoma cells. Cancer research, 50(2), 318–322.
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Lin, H. L., Chiou, S. H., Wu, C. W., Lin, W. B., Chen, L. H., Yang, Y. P., Tsai, M. L., Uen, Y. H., Liou, J. P., & Chi, C. W. (2007). Combretastatin A4-induced differential cytotoxicity and reduced metastatic ability by inhibition of AKT function in human gastric cancer cells. The Journal of pharmacology and experimental therapeutics, 322(3), 1053–1061. [Link]
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Molina, D. M., Jafari, R., Ignatushchenko, M., Seki, T., Larsson, E. A., Dan, C., Sreekumar, L., D'Arcy, P., & Linder, S. (2013). Monitoring drug-target interactions in living cells by thermal stabilization of proteins. Science (New York, N.Y.), 341(6141), 84–87. [Link]
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Mounetou, E., Legault, J., Lacroix, J., & C-Gaudreault, R. (2003). A new generation of N-aryl-N'-(1-alkyl-2-chloroethyl)ureas as microtubule disrupters: synthesis, antiproliferative activity, and beta-tubulin alkylation kinetics. Journal of medicinal chemistry, 46(23), 5055–5063. [Link]
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Mounetou, E., Miot-Noirault, E., Madelmont, J. C., & C-Gaudreault, R. (2001). N-Aryl-N'-(2-chloroethyl)ureas as new selective alkylating agents. Journal of medicinal chemistry, 44(5), 694–702. [Link]
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SCIEX. (n.d.). In-solution protein digestion for proteomic samples. Retrieved January 23, 2026, from [Link]
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Silva, J. (2023, December 4). Targeting Proteomics to Decipher Biology for the Drug Development Pipeline [Video]. YouTube. [Link]
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Al-awar, R., & et al. (2016). High-Throughput Cellular Thermal Shift Assays in Research and Drug Discovery. SLAS DISCOVERY: Advancing Life Sciences R&D, 21(9), 1015-1031. [Link]
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Charles River Laboratories. (n.d.). Off-Target Screening Cell Microarray Assay. Retrieved January 23, 2026, from [Link]
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Creative Biolabs. (n.d.). Off-Target Profiling. Retrieved January 23, 2026, from [Link]
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Drug Target Review. (2018, November 14). Application note: Promega's ADP-Glo™ assay. [Link]
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Mass Spectrometry Research Facility - University of Oxford. (n.d.). In-solution protein digestion. Retrieved January 23, 2026, from [Link]
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McMasters, D. R. (2018). Knowledge-Based Approaches to Off-Target Screening. Methods in enzymology, 610, 311–323. [Link]
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Replicating Published Findings on N-(2-Chloroethyl)-N'-(4-fluorophenyl)urea: A Comparative Guide
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to understand and replicate key findings related to N-(2-Chloroethyl)-N'-(4-fluorophenyl)urea. As a member of the N-aryl-N'-(2-chloroethyl)ureas (CEUs) class of compounds, its potent antitumoral properties are of significant interest. This document offers a comparative analysis of its expected performance against relevant alternatives, supported by experimental data from closely related analogs and established drugs. Detailed, step-by-step methodologies for crucial experiments are provided to facilitate the validation and exploration of its therapeutic potential.
Introduction: The Promise of N-aryl-N'-(2-chloroethyl)ureas in Oncology
N-aryl-N'-(2-chloroethyl)ureas (CEUs) are a class of synthetic molecules that have garnered considerable attention in cancer research due to their significant cytotoxic effects against a broad range of tumor cell lines.[1][2] These compounds are recognized as molecular hybrids that possess the biofunctional characteristics of aromatic nitrogen mustards.[3] The primary mechanism of action for many CEUs is the disruption of microtubule dynamics, a critical process for cell division.[1][3] This is achieved through the alkylation of a glutamic acid residue on β-tubulin, a fundamental component of the microtubule cytoskeleton.[3] This interaction, occurring near the colchicine-binding site, leads to microtubule depolymerization, cell cycle arrest in the G2/M phase, and ultimately, the induction of apoptosis.[3]
Furthermore, a subset of CEUs has been identified to possess a dual mechanism of action, also inhibiting the nuclear translocation of thioredoxin-1 (Trx-1).[4] Trx-1 is a key protein in maintaining cellular redox balance and plays a crucial role in cell growth and survival. Its inhibition represents another promising avenue for anticancer therapy.
This guide focuses on N-(2-Chloroethyl)-N'-(4-fluorophenyl)urea, a halogenated derivative within the CEU class. While specific published data for this compound is limited, its activity can be reliably inferred from its close structural analog, N-(4-iodophenyl)-N'-(2-chloroethyl)urea (ICEU), and the broader structure-activity relationship (SAR) studies of the CEU family.[1][5]
Comparative Performance Analysis
To provide a robust understanding of the potential efficacy of N-(2-Chloroethyl)-N'-(4-fluorophenyl)urea, this section compares the published data of its close analog, ICEU, with two well-established anticancer agents that represent its core mechanisms of action: Paclitaxel , a microtubule-stabilizing agent, and Auranofin , a thioredoxin reductase inhibitor.
In Vitro Cytotoxicity
| Compound | Cell Line | Cancer Type | GI50 (µM) | Citation(s) |
| N-(4-iodophenyl)-N'-(2-chloroethyl)urea (ICEU) | CT-26 | Murine Colon Carcinoma | Low µM range | [5] |
| Paclitaxel | MDA-MB-231 | Breast Cancer | 0.00061 | [6] |
| ZR-75-1 | Breast Cancer | 1 | [6] | |
| HT-29 | Colon Cancer | 0.0025 - 0.0075 | [2] | |
| A549 | Lung Cancer | 0.0025 - 0.0075 | [2] | |
| Auranofin | A549 | Lung Adenocarcinoma | 4 - 5 | [7] |
| SK-LU-1 | Lung Adenocarcinoma | 4 - 5 | [7] | |
| NCI-H1299 | Large Cell Lung Carcinoma | 1 - 2 | [7] | |
| MDA-MB-231 | Breast Cancer | ~3 | [8] |
Key Experimental Protocols
This section provides detailed, step-by-step methodologies for replicating the core findings related to the mechanisms of action of N-(2-Chloroethyl)-N'-(4-fluorophenyl)urea.
In Vitro Tubulin Polymerization Assay
This assay is fundamental to confirming the microtubule-disrupting activity of the compound. The principle lies in monitoring the change in turbidity as purified tubulin polymerizes into microtubules. Inhibitors of polymerization will prevent or reduce this increase in turbidity.
Experimental Workflow:
Caption: Workflow for the in vitro tubulin polymerization assay.
Detailed Protocol:
-
Reagent Preparation:
-
Prepare a tubulin polymerization buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA, 1 mM GTP, and 10% glycerol).
-
Reconstitute lyophilized bovine brain tubulin (>99% pure) in the polymerization buffer to a final concentration of 3 mg/mL. Keep on ice.
-
Prepare a 10 mM stock solution of N-(2-Chloroethyl)-N'-(4-fluorophenyl)urea in DMSO. Create serial dilutions in polymerization buffer to achieve final assay concentrations (e.g., 0.1 to 100 µM). Prepare similar dilutions for positive (e.g., colchicine) and negative (DMSO vehicle) controls.
-
-
Assay Procedure:
-
Pre-warm a 96-well clear bottom plate to 37°C.
-
In each well, add 10 µL of the compound dilution or control.
-
Initiate the polymerization by adding 90 µL of the cold tubulin solution to each well.
-
Immediately place the plate in a microplate reader pre-heated to 37°C.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 340 nm every minute for 60 minutes.
-
Plot the absorbance values against time to visualize the polymerization kinetics.
-
The degree of inhibition can be quantified by comparing the maximum absorbance and the initial rate of polymerization in the presence of the test compound to the negative control.
-
Immunofluorescence Assay for Thioredoxin-1 Nuclear Translocation
This assay visualizes the subcellular localization of Trx-1 to determine if the compound inhibits its stress-induced nuclear translocation.
Experimental Workflow:
Caption: Workflow for the immunofluorescence assay of Trx-1 nuclear translocation.
Detailed Protocol:
-
Cell Culture and Treatment:
-
Seed a suitable cancer cell line (e.g., HeLa or A549) onto sterile glass coverslips in a 24-well plate and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of N-(2-Chloroethyl)-N'-(4-fluorophenyl)urea or a control compound (e.g., a known TrxR inhibitor like Auranofin) for a specified period (e.g., 2-4 hours).
-
Induce oxidative stress by adding a low concentration of hydrogen peroxide (H₂O₂) for a short duration (e.g., 30-60 minutes) to stimulate the nuclear translocation of Trx-1.
-
-
Immunofluorescence Staining:
-
Wash the cells with phosphate-buffered saline (PBS).
-
Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.
-
Block non-specific binding with a blocking buffer (e.g., 1% BSA in PBST) for 1 hour.
-
Incubate the cells with a primary antibody specific for Trx-1 overnight at 4°C.
-
Wash the cells with PBST and incubate with a fluorescently-conjugated secondary antibody and a nuclear counterstain (e.g., DAPI) for 1 hour at room temperature in the dark.
-
-
Imaging and Analysis:
-
Mount the coverslips onto microscope slides using an anti-fade mounting medium.
-
Acquire images using a fluorescence or confocal microscope.
-
Quantify the nuclear and cytoplasmic fluorescence intensity of Trx-1 in multiple cells for each treatment condition to determine the extent of nuclear translocation inhibition.
-
Signaling Pathways and Logical Relationships
The following diagrams illustrate the key signaling pathways affected by N-(2-Chloroethyl)-N'-(4-fluorophenyl)urea and its comparators.
Caption: Signaling pathways targeted by N-(2-Chloroethyl)-N'-(4-fluorophenyl)urea and comparator drugs.
Conclusion
This guide provides a foundational framework for the investigation of N-(2-Chloroethyl)-N'-(4-fluorophenyl)urea as a potential anticancer agent. By leveraging data from its close structural analog, ICEU, and established drugs like Paclitaxel and Auranofin, researchers can effectively design experiments to validate its dual mechanisms of action: microtubule disruption and potential inhibition of thioredoxin-1 nuclear translocation. The detailed protocols herein offer a clear path to replicating and expanding upon the published findings for the N-aryl-N'-(2-chloroethyl)urea class of compounds, ultimately contributing to the development of novel cancer therapeutics.
References
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- Li, H. Q., et al. (2009). Urea derivatives as anticancer agents. Anti-cancer Agents in Medicinal Chemistry, 9(4), 471-480.
- Borel, M., et al. (2007). N-(4-iodophenyl)-N′-(2-chloroethyl)urea as a microtubule disrupter: in vitro and in vivo profiling of antitumoral activity on CT-26 murine colon carcinoma cell line cultured and grafted to mice. British Journal of Cancer, 96(11), 1684–1691.
- Lee, Y. J., et al. (2020). Anti-Cancer Effects of Auranofin in Human Lung Cancer Cells by Increasing Intracellular ROS Levels and Depleting GSH Levels. Cancers, 12(3), 636.
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- Debure, L., et al. (2022).
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- Petitclerc, E., et al. (2004). N-(4-iodophenyl)-N'-2-chloroethylurea, a novel potential anticancer agent with colon-specific accumulation: radioiodination and comparative in vivo biodistribution profiles. Journal of Medicinal Chemistry, 47(16), 4069-4078.
- Houghton, P. J., et al. (1990). N-(5-indanylsulfonyl)-N'-(4-chlorophenyl)urea, a novel agent equally cytotoxic to nonproliferating human colon adenocarcinoma cells. Cancer Research, 50(2), 318-322.
- Miot-Noirault, E., et al. (2004). Antitumoral and antiangiogenic activities of N-(4-iodophenyl)-N'-(2-chloroethyl)urea, a new microtubule-disrupting agent. Cancer Research, 64(11), 3945-3951.
- Lacroix, J., et al. (2005). Chloroethyl urea derivatives block tumour growth and thioredoxin-1 nuclear translocation. Biochemical Pharmacology, 70(6), 829-838.
- Fortin, J. S., et al. (2008). Aromatic 2-chloroethyl urea derivatives and bioisosteres. Part 2: Cytocidal activity and effects on the nuclear translocation of thioredoxin-1, and the cell cycle progression. Bioorganic & Medicinal Chemistry, 16(15), 7477-7488.
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Safety Operating Guide
Safeguarding Your Laboratory: A Comprehensive Guide to the Proper Disposal of N-(2-Chloroethyl)-N'-(4-fluorophenyl)urea
For the diligent researcher, scientist, and drug development professional, the pursuit of innovation is paramount. Yet, the foundation of groundbreaking discovery lies in an unwavering commitment to safety. This guide provides essential, in-depth procedural instruction for the proper disposal of N-(2-Chloroethyl)-N'-(4-fluorophenyl)urea, ensuring the protection of both laboratory personnel and the environment. As your trusted partner in the laboratory, we aim to provide value that extends beyond the product itself, fostering a culture of safety and scientific integrity.
Understanding the Hazard: A Profile of N-(2-Chloroethyl)-N'-(4-fluorophenyl)urea
Structural Analogs and Potential Hazards:
-
4-Chlorophenylurea: The Safety Data Sheet for this related compound indicates it is harmful if swallowed and very toxic to aquatic life with long-lasting effects[1]. It is also classified as causing skin irritation, serious eye irritation, and may cause respiratory irritation[2].
-
Chloroethyl Urea Derivatives: Research has shown that aromatic 2-chloroethyl ureas can exhibit significant biological activity, including cytocidal effects and cell cycle arrest[3]. Some have been investigated as microtubule disrupters and for their antitumoral activity[4].
-
N-nitroso-N-(2-chloroethyl)urea (NCEU) derivatives: Studies on related nitrosourea compounds have indicated potential for mutagenicity and carcinogenicity[5].
Given this information, it is prudent to treat N-(2-Chloroethyl)-N'-(4-fluorophenyl)urea as a substance with potential for toxicity, skin and eye irritation, and long-term environmental hazards. A supplier of N-(2-Chloroethyl)-N'-(4-fluorophenyl)urea has classified it as an irritant[6].
Physicochemical Properties:
| Property | Value | Source |
| CAS Number | 13908-32-2 | [6][7] |
| Molecular Formula | C9H10ClFN2O | [6][7] |
| Molecular Weight | 216.64 g/mol | [6][7] |
| Melting Point | 132°C | [6][7] |
| Appearance | Solid | |
| Storage Temperature | 2-8°C | [7] |
The Disposal Pathway: A Step-by-Step Protocol
The proper disposal of N-(2-Chloroethyl)-N'-(4-fluorophenyl)urea is not merely a suggestion but a regulatory and ethical necessity. Due to its halogenated nature and potential toxicity, this compound is likely to be classified as a hazardous waste.
Waste Identification and Classification
The first critical step is to classify the waste in accordance with local, state, and federal regulations. In the United States, this falls under the Resource Conservation and Recovery Act (RCRA), administered by the Environmental Protection Agency (EPA).
While a specific EPA waste code for N-(2-Chloroethyl)-N'-(4-fluorophenyl)urea is not explicitly listed, it would likely fall under one of the following categories:
-
"F" codes: Wastes from non-specific sources. Given its halogenated organic nature, it could be considered under codes for spent halogenated solvents if used in such a manner[8][9].
-
"U" or "P" codes: Discarded commercial chemical products. If unused N-(2-Chloroethyl)-N'-(4-fluorophenyl)urea is being discarded, it may be classified under these codes if it meets the criteria for toxicity, ignitability, corrosivity, or reactivity.
-
Characteristic Waste: Even if not specifically listed, the waste must be evaluated for the four characteristics of hazardous waste:
-
Ignitability (D001)
-
Corrosivity (D002)
-
Reactivity (D003)
-
Toxicity (D004-D043)
-
Given the GHS hazard statements for a similar compound ("Toxic if swallowed"), a toxicity characteristic is possible[2]. It is the generator's responsibility to make this determination. When in doubt, it is always safest to manage the waste as hazardous.
Personal Protective Equipment (PPE): Your First Line of Defense
Before handling any waste containing N-(2-Chloroethyl)-N'-(4-fluorophenyl)urea, the following minimum PPE must be worn:
-
Eye Protection: Chemical safety goggles are mandatory. A face shield should be worn in addition to goggles if there is a risk of splashing.
-
Hand Protection: Nitrile gloves are a suitable choice. Always check the glove manufacturer's compatibility chart for the specific chemical.
-
Body Protection: A fully buttoned laboratory coat is required.
-
Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.
Segregation and Collection: Preventing Unwanted Reactions
Proper segregation of chemical waste is crucial to prevent dangerous reactions.
-
Dedicated Waste Container: Use a clearly labeled, dedicated container for N-(2-Chloroethyl)-N'-(4-fluorophenyl)urea waste. The container must be made of a compatible material (e.g., high-density polyethylene - HDPE).
-
Labeling: The waste container must be labeled with the words "Hazardous Waste," the full chemical name "N-(2-Chloroethyl)-N'-(4-fluorophenyl)urea," and a clear indication of the hazards (e.g., "Toxic," "Irritant").
-
Incompatible Materials: Do not mix this waste with other chemical waste streams unless you have confirmed their compatibility. In particular, avoid mixing with strong oxidizing agents.
On-Site Management and Storage
For laboratories generating hazardous waste, there are specific on-site management requirements:
-
Closed Container: The waste container must be kept tightly closed at all times, except when adding waste.
-
Secondary Containment: It is best practice to store hazardous waste containers in secondary containment to prevent the spread of material in case of a leak.
-
Storage Location: Store the waste in a designated, well-ventilated area away from general laboratory traffic and incompatible materials.
Disposal Methodologies: The Final Step
The ultimate disposal of N-(2-Chloroethyl)-N'-(4-fluorophenyl)urea should be handled by a licensed hazardous waste disposal company. The most probable and recommended disposal method for this type of compound is incineration .
Why Incineration?
High-temperature incineration is the preferred method for the disposal of halogenated organic compounds. This process is designed to achieve complete destruction of the organic molecule, breaking it down into simpler, less harmful components. Modern incinerators are equipped with sophisticated pollution control systems, including scrubbers, to neutralize acidic gases (such as hydrogen chloride and hydrogen fluoride) that are formed during the combustion of halogenated materials.
Alternative Methods (Not Recommended for Primary Disposal):
-
Landfilling: Direct landfilling of untreated halogenated organic waste is generally not permitted due to the potential for leaching into the soil and groundwater.
-
Chemical Neutralization: While chemical treatment methods exist for some hazardous wastes, developing a validated and safe neutralization protocol for N-(2-Chloroethyl)-N'-(4-fluorophenyl)urea in a standard laboratory setting is not feasible or recommended.
Emergency Procedures: Preparedness is Key
Accidents can happen, and being prepared is a critical component of laboratory safety.
In Case of a Spill:
-
Evacuate: Immediately evacuate the affected area.
-
Alert: Notify your laboratory supervisor and your institution's Environmental Health and Safety (EHS) department.
-
Secure: Prevent unauthorized entry to the spill area.
-
Ventilate: If it is safe to do so, increase ventilation to the area.
-
Cleanup: Only trained personnel with the appropriate PPE and spill kits should perform the cleanup. The collected spill debris must be disposed of as hazardous waste.
In Case of Personal Exposure:
-
Eyes: Immediately flush with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
-
Skin: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation develops.
-
Inhalation: Move the affected person to fresh air. If they are not breathing, give artificial respiration. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.
Visualizing the Process: Disposal Workflow
The following diagram illustrates the decision-making and procedural flow for the proper disposal of N-(2-Chloroethyl)-N'-(4-fluorophenyl)urea.
Caption: Disposal workflow for N-(2-Chloroethyl)-N'-(4-fluorophenyl)urea.
Conclusion: A Culture of Safety
The responsible disposal of laboratory chemicals is a cornerstone of scientific excellence. By adhering to these guidelines for N-(2-Chloroethyl)-N'-(4-fluorophenyl)urea, you are not only ensuring regulatory compliance but are also actively contributing to a safer research environment for yourself, your colleagues, and the community. Always consult your institution's specific waste management policies and your EHS department for guidance.
References
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4-Chlorophenylurea | C7H7ClN2O | CID 8796 - PubChem. (n.d.). Retrieved January 23, 2026, from [Link]
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Aromatic 2-chloroethyl urea derivatives and bioisosteres. Part 2: Cytocidal activity and effects on the nuclear translocation of thioredoxin-1, and the cell cycle progression - PubMed. (2008). Bioorganic & Medicinal Chemistry, 16(15), 7477–7488. [Link]
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Biological activity of hydroxylated chloroethylnitrosoureas - PubMed. (1989). Journal of Cancer Research and Clinical Oncology, 115(3), 257–262. [Link]
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Chemical Waste Management Reference Guide | Environmental Health and Safety - The Ohio State University. (n.d.). Retrieved January 23, 2026, from [Link]
- Chloroethyl urea derivatives block tumour growth and thioredoxin-1 nuclear transloc
-
Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes | US EPA. (2025). Retrieved January 23, 2026, from [Link]
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EPA HAZARDOUS WASTE CODES. (n.d.). Retrieved January 23, 2026, from [Link]
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EPA Hazardous Waste Codes | Environmental Safety, Sustainability and Risk - ESSR. (n.d.). Retrieved January 23, 2026, from [Link]
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N-(4-iodophenyl)-N′-(2-chloroethyl)urea as a microtubule disrupter: in vitro and in vivo profiling of antitumoral activity on CT-26 murine colon carcinoma cell line cultured and grafted to mice - PMC. (2007). British Journal of Cancer, 96(11), 1684–1691. [Link]
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Recommended Methods of Reduction, Neutralization, Recovery, or Disposal of Hazardous Waste: Volume X Organic Compounds - epa nepis. (n.d.). Retrieved January 23, 2026, from [Link]
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Waste Code - RCRAInfo - EPA. (n.d.). Retrieved January 23, 2026, from [Link]
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A Senior Application Scientist's Guide to Handling N-(2-Chloroethyl)-N'-(4-fluorophenyl)urea
As researchers dedicated to advancing drug development, our work with novel chemical entities demands the highest standards of safety and precision. N-(2-Chloroethyl)-N'-(4-fluorophenyl)urea and its analogs are of significant interest for their potential biological activities, including their role as protein alkylating agents and their effects on cell cycle progression[1][2]. However, the very reactivity that makes these compounds promising also necessitates a rigorous and informed approach to their handling. This guide provides a comprehensive operational plan, grounded in established safety protocols, to ensure your protection and the integrity of your research.
Immediate Hazard Assessment: Understanding the Risks
N-(2-Chloroethyl)-N'-(4-fluorophenyl)urea (CAS 13908-32-2) is classified as an irritant.[3][4] The primary hazards identified are the potential to cause serious eye irritation (H319) and the possibility of inducing an allergic skin reaction (H317).[4] Furthermore, related chloroethyl urea compounds are noted for their toxicity if swallowed.[5] Given the structural alerts and the classifications of analogous compounds, a conservative approach is warranted, treating the substance with a high degree of caution to mitigate risks from all potential exposure routes: dermal, ocular, inhalation, and ingestion.
Foundational Safety: Engineering Controls & Workspace Preparation
Your first and most critical line of defense is not personal protective equipment, but the environment in which you work. All handling of N-(2-Chloroethyl)-N'-(4-fluorophenyl)urea, especially the manipulation of the solid compound, must be performed within a certified chemical fume hood. This engineering control is non-negotiable and serves to contain powders and potential vapors, preventing respiratory exposure.
Workspace Checklist:
-
Verify Fume Hood Certification: Ensure the fume hood has been certified within the last year.
-
Clear the Airfoil: Remove all clutter from the front and back of the hood to ensure proper airflow.
-
Prepare a Decontamination Zone: Designate a specific area within the hood for handling the compound. Cover this surface with absorbent, plastic-backed paper to contain any spills.
-
Assemble All Equipment: Before introducing the chemical, place all necessary apparatus (spatulas, weigh boats, vials, solvents, vortexer) inside the hood to minimize reaching in and out.
-
Locate Emergency Equipment: Confirm the clear accessibility of a safety shower and eyewash station before beginning work.
Personal Protective Equipment (PPE): A Multi-Layered Defense
Proper PPE is essential to prevent direct contact with the chemical. The following table outlines the minimum required PPE, explaining the rationale behind each selection.
| Protection Area | Required PPE | Rationale & Key Considerations |
| Hands | Double Nitrile Gloves | The dual-layer provides enhanced protection against potential permeation. If the outer glove becomes contaminated, it can be safely removed without exposing the skin. Change gloves immediately if contamination is suspected or after extended use. |
| Eyes & Face | Chemical Safety Goggles & Face Shield | Standard safety glasses are insufficient. Chemical safety goggles provide a seal around the eyes to protect against fine powders and splashes, a critical precaution given the H319 "Causes serious eye irritation" classification.[4] A face shield worn over the goggles protects the entire face. |
| Body | Fully-Buttoned Laboratory Coat | A flame-resistant lab coat with tight-fitting cuffs prevents the compound from contaminating personal clothing and skin. Ensure it is fully buttoned or snapped. |
| Respiratory | Not required if handled exclusively in a certified chemical fume hood. | A fume hood provides adequate respiratory protection. A NIOSH-approved respirator with P100 cartridges may be necessary for cleaning up significant spills outside of a containment system. |
Operational Plan: A Step-by-Step Handling Workflow
Following a systematic procedure minimizes the risk of exposure and ensures reproducible results. The workflow below outlines the critical steps from initial handling to temporary storage.
Caption: Workflow for Safe Handling of N-(2-Chloroethyl)-N'-(4-fluorophenyl)urea.
Emergency Response: Immediate Actions for Exposure & Spills
Preparedness is key to mitigating the consequences of an accident.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15-20 minutes at an eyewash station, holding the eyelids open.[5] Remove contact lenses if present and easy to do so.[5] Seek immediate medical attention.
-
Skin Contact: Remove all contaminated clothing immediately.[5] Wash the affected skin area with plenty of soap and water.[5] Seek medical advice if irritation or an allergic reaction develops.
-
Inhalation: Move the affected person to fresh air and ensure they are comfortable for breathing.[5] If respiratory symptoms occur, call a poison center or doctor.[5]
-
Ingestion: If the substance is swallowed, rinse the mouth with water.[5] Do NOT induce vomiting.[5] Call a poison center or doctor immediately as the compound is considered toxic if swallowed.[5]
-
Minor Spill (inside fume hood): Gently cover the spill with an absorbent material. Decontaminate the area with an appropriate solvent (e.g., isopropanol or ethanol), and wipe clean. Place all cleanup materials in a sealed bag for hazardous waste disposal.
-
Major Spill (outside fume hood): Evacuate the immediate area. Alert laboratory personnel and your institution's Environmental Health & Safety (EHS) department. Prevent entry and wait for trained emergency responders. Do not attempt to clean it up yourself without proper respiratory protection and training.
Disposal Plan: Responsible Waste Management
All waste contaminated with N-(2-Chloroethyl)-N'-(4-fluorophenyl)urea must be treated as hazardous waste.
-
Solid Waste: This includes contaminated gloves, weigh boats, absorbent paper, and pipette tips. Collect this waste in a designated, clearly labeled, and sealed hazardous waste container.
-
Liquid Waste: Unused solutions or reaction mixtures should be collected in a labeled, sealed hazardous waste container compatible with the solvents used.
-
Empty Containers: The original product container must be disposed of as hazardous waste.[5] Do not rinse it and reuse it for any other purpose.
Consult your institution's EHS department for specific collection and disposal procedures. Never dispose of this chemical or its contaminated materials down the drain or in regular trash.[5]
References
-
Safety Data Sheet: Urea. Carl ROTH.[Link]
-
Chloroethyl urea derivatives block tumour growth and thioredoxin-1 nuclear translocation. (2025). Free Radical Biology and Medicine.[Link]
-
4-Chlorophenylurea Hazard Identification. PubChem, National Institutes of Health.[Link]
-
Safety data sheet acc. to Regulation (EC) No. 1907/2006 (REACH). Carl ROTH.[Link]
-
N-(4-iodophenyl)-N′-(2-chloroethyl)urea as a microtubule disrupter: in vitro and in vivo profiling of antitumoral activity on CT-26 murine colon carcinoma cell line cultured and grafted to mice. British Journal of Cancer, PMC, National Institutes of Health.[Link]
-
N-(4-iodophenyl)-N'-(2-chloroethyl)urea as a microtubule disrupter: in vitro and in vivo profiling of antitumoral activity on CT-26 murine colon carcinoma cell line cultured and grafted to mice. (2007). PubMed, National Institutes of Health.[Link]
-
Aromatic 2-chloroethyl urea derivatives and bioisosteres. Part 2: Cytocidal activity and effects on the nuclear translocation of thioredoxin-1, and the cell cycle progression. (2008). PubMed, National Institutes of Health.[Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Aromatic 2-chloroethyl urea derivatives and bioisosteres. Part 2: Cytocidal activity and effects on the nuclear translocation of thioredoxin-1, and the cell cycle progression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. N-(2-CHLOROETHYL)-N'-(4-FLUOROPHENYL)UREA | 13908-32-2 [m.chemicalbook.com]
- 4. matrixscientific.com [matrixscientific.com]
- 5. static.cymitquimica.com [static.cymitquimica.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
